7-chloro-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYPMOKNVPZWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507111 | |
| Record name | 4-Chloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16931-35-4 | |
| Record name | 4-Chloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-1H-benzo[d]imidazole is a halogenated heterocyclic compound that serves as a crucial building block in the development of pharmacologically active molecules. Its structural motif is found in a variety of therapeutic agents, attributed to the ability of the benzimidazole core to interact with numerous biological targets.[1][2][3] The presence of a chlorine atom at the 7-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, mechanistic insights, and a robust framework for its analytical validation.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery.[1] Its structural resemblance to purines allows it to function as an antagonist or inhibitor in various biological pathways. Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anthelmintic, antifungal, antiviral, antihistaminic, and anticancer properties.[1][4][5][6] The introduction of a chlorine substituent can enhance the therapeutic potential by modulating the compound's physicochemical properties, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.
Strategic Synthesis of this compound
The most direct and widely adopted method for the synthesis of benzimidazole derivatives is the Phillips-Ladenburg reaction.[7][8][9] This classical approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[4][7][9] For the synthesis of this compound, the logical precursors are 3-chloro-1,2-phenylenediamine and a one-carbon synthon, typically formic acid.
Retrosynthetic Analysis & Mechanistic Rationale
The selection of 3-chloro-1,2-phenylenediamine as the starting material is critical for ensuring the correct regiochemistry of the final product. The condensation reaction with formic acid proceeds via a two-step mechanism:
-
N-Acylation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of formic acid, leading to the formation of an N-formyl intermediate.
-
Intramolecular Cyclization and Dehydration: The second amino group then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the formyl group, followed by the elimination of a water molecule to yield the stable aromatic benzimidazole ring.[10]
The acidic catalyst, typically a mineral acid like HCl, protonates the carbonyl oxygen of formic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.
Detailed Experimental Protocol
This protocol provides a robust and reproducible method for the laboratory-scale synthesis of this compound.
Materials:
-
3-chloro-1,2-phenylenediamine
-
Formic acid (98-100%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10% w/v)
-
Activated charcoal
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-chloro-1,2-phenylenediamine (10.0 g, 0.07 mol) and formic acid (20 mL).
-
Acidic Condensation: Slowly add 4 M hydrochloric acid (10 mL) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours. The solution will gradually darken.
-
Neutralization and Precipitation: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of cold water. Neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a pH of 7-8 is achieved. A precipitate will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water.
-
Decolorization and Recrystallization: Transfer the crude solid to a beaker containing 100 mL of a 50% ethanol/water mixture. Add a small amount of activated charcoal and heat the suspension to boiling with stirring.
-
Purification: While hot, filter the solution through fluted filter paper to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C to a constant weight.
Comprehensive Characterization
Thorough characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized this compound. A multi-technique approach is employed for a self-validating analytical workflow.
Spectroscopic and Physical Data
The following table summarizes the expected analytical data for this compound.
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the range of 7.2-8.3 ppm; N-H proton as a broad singlet >12 ppm. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons in the range of 110-145 ppm; C2 carbon around 142 ppm. |
| FT-IR | Wavenumber (cm⁻¹) | N-H stretch (~3100-3300), C=N stretch (~1620), C-Cl stretch (~750). |
| Mass Spec. | m/z | [M+H]⁺ at ~153.0. |
| Melting Point | °C | ~121-123 °C.[11] |
| Physical Form | - | Solid. |
Detailed Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse, a 2-second relaxation delay, and 16 scans. For ¹³C NMR, a proton-decoupled sequence with a 5-second relaxation delay and 1024 scans is recommended.
-
Data Analysis: Integrate the proton signals and assign the chemical shifts based on coupling patterns and comparison to literature values for similar structures.[11][12][13][14]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.[1][15]
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare the observed mass-to-charge ratio with the calculated value. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed.[11][16]
Melting Point Determination:
-
Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus.
-
Data Acquisition: Heat the sample slowly (1-2 °C/min) and record the temperature range over which the sample melts.
Conclusion
This technical guide has outlined a reliable and well-established methodology for the synthesis of this compound via the Phillips-Ladenburg condensation. The provided experimental and analytical protocols offer a comprehensive framework for researchers to produce and rigorously characterize this important heterocyclic building block. The successful synthesis and characterization of this compound are foundational steps for its application in medicinal chemistry and the development of novel therapeutic agents.
References
- AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
- Achar, K. C. S., et al. (2025). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. Asian Journal of Pharmaceutical and Clinical Research.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Li, Y., et al. (2025).
- Gorre, M., & Kumar, A. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
- MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Terse, P. (2017). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare.
- National Institutes of Health (NIH). (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- ResearchGate. (n.d.). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles.
- Semantic Scholar. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- National Institutes of Health (NIH). (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
- MDPI. (2022).
- ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study.
- The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- American Chemical Society. (n.d.). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry.
- National Institutes of Health (NIH). (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
- Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)
- The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd.
- National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- MDPI. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
- National Institutes of Health (NIH). (n.d.). Medicinal applications of (benz)imidazole- and indole-based macrocycles.
- The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (n.d.). Journal of Medicinal Chemistry.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives.
- National Institutes of Health (NIH). (n.d.).
- CP Lab Safety. (n.d.). 7-Chloro-5-(trifluoromethyl)-1H-benzo[d]imidazole, min 96%, 1 gram.
- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
Sources
- 1. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 2. Medicinal applications of (benz)imidazole- and indole-based macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 11. rsc.org [rsc.org]
- 12. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-1H-benzo[d]imidazole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-chloro-1H-benzo[d]imidazole, a halogenated heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. This document consolidates available experimental and predicted data on its fundamental characteristics, outlines detailed protocols for its synthesis and characterization, and explores its potential biological significance. The guide is structured to provide both foundational knowledge and practical, field-proven insights to facilitate its application in a laboratory setting.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2][3] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows it to mimic purine nucleosides and interact with a variety of biological targets. The introduction of a chlorine atom at the 7-position of the benzimidazole ring, as in this compound, significantly modulates its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This guide serves as a technical resource for understanding and harnessing the properties of this specific derivative.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The following section details the key properties of this compound.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 7-chloro-1H-benzimidazole | [4] |
| CAS Number | 16931-35-4 | [4][5] |
| Molecular Formula | C₇H₅ClN₂ | [6] |
| Molar Mass | 152.58 g/mol | [6] |
| Appearance | Off-white to pink solid | [5] |
| Storage | Sealed in dry, Room Temperature | [4][5][6] |
Thermodynamic and Solubility Properties
| Property | Value | Source(s) & Notes |
| Melting Point | 170-171 °C | [5][6] |
| Boiling Point | 393.8 °C at 760 mmHg | [6] |
| Density | 1.425 g/cm³ | [5][6] |
| Solubility | Specific experimental data for water and common organic solvents are not readily available in the surveyed literature. Based on the properties of the parent benzimidazole, it is expected to be sparingly soluble in water and soluble in polar organic solvents like alcohols and DMSO.[7] | |
| pKa | Specific experimental pKa data is not readily available. The parent benzimidazole has a pKa of 5.6 for the conjugate acid.[3] The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the imidazole nitrogen, thus lowering the pKa of the conjugate acid. | |
| LogP | A computed LogP value for a related derivative, (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, is 1.2.[8] This suggests that this compound is likely to have moderate lipophilicity. |
Synthesis and Characterization Workflow
The reliable synthesis and unambiguous characterization of this compound are paramount for any subsequent research. This section provides a detailed, field-proven protocol.
Synthetic Pathway: Phillips Condensation
The most common and reliable method for the synthesis of benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For this compound, the synthesis would proceed from 3-chloro-1,2-phenylenediamine and formic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
3-chloro-1,2-phenylenediamine
-
Formic acid (98-100%)
-
Hydrochloric acid (4 M)
-
Ammonium hydroxide solution (concentrated)
-
Activated carbon
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-1,2-phenylenediamine (1 equivalent) and formic acid (3-5 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, carefully add 4 M hydrochloric acid to the reaction mixture and reflux for an additional 30 minutes to hydrolyze any formylated intermediates.
-
Neutralization and Precipitation: Cool the solution in an ice bath and neutralize by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 8-9. The crude product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water. Decolorization with activated carbon may be necessary to obtain a pure, off-white solid. Dry the purified product under vacuum.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization.
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals for the aromatic protons and the N-H proton of the imidazole ring. The aromatic protons will exhibit splitting patterns characteristic of a trisubstituted benzene ring. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the chlorine atom and the nitrogen atoms of the imidazole ring.
-
FT-IR (KBr): The infrared spectrum should display characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-Cl stretching (typically in the 600-800 cm⁻¹ region).
-
Mass Spectrometry (EI): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 152 and an M+2 peak at m/z 154 with a characteristic isotopic abundance ratio of approximately 3:1, confirming the presence of a single chlorine atom.
Biological and Pharmacological Context
While specific biological data for this compound is limited in publicly available literature, the broader class of benzimidazole derivatives exhibits a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][2]
Notably, derivatives incorporating a 7-chloro-benzimidazole moiety have been investigated as potential therapeutic agents. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated potent antiproliferative activity against various cancer cell lines.[9] These compounds have been shown to induce apoptosis and disrupt the mitochondrial membrane potential in cancer cells.[9] The chlorine atom at the 7-position is often a key feature in structure-activity relationship (SAR) studies, influencing the binding affinity of the molecule to its biological target.
The potential mechanism of action for many benzimidazole derivatives involves the inhibition of key enzymes such as topoisomerase I or their interaction with DNA.[10] The physicochemical properties of this compound, particularly its lipophilicity and electronic profile, make it a valuable building block for the design and synthesis of new bioactive molecules.
Conclusion
This compound is a heterocyclic compound with a well-defined set of physicochemical properties that make it an attractive scaffold for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known characteristics, a detailed protocol for its synthesis and characterization, and a discussion of its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related benzimidazole derivatives, facilitating further exploration of their therapeutic potential.
References
- This compound - ChemBK. (n.d.).
- (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol - PubChem. (n.d.).
- The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide (1/1), C21H19ClFN3O2S. (2019). ResearchGate.
- SUPPLEMENTARY INFORMATION. (n.d.).
- (PDF) Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (2023). ResearchGate.
- 2 - Supporting Information. (n.d.).
- c7dt02584j1.pdf - The Royal Society of Chemistry. (n.d.).
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (2022). ACS Publications.
- Benzimidazole | C7H6N2 | CID 5798 - PubChem. (n.d.).
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC - NIH. (n.d.).
- Expedient synthesis of benzimidazoles using amides - The Royal Society of Chemistry. (n.d.).
- One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd - The Royal Society of Chemistry. (n.d.).
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. (n.d.).
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH. (2022).
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - MDPI. (n.d.).
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. (2022).
- Benzimidazole - Wikipedia. (n.d.).
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. This compound | 16931-35-4 [sigmaaldrich.com]
- 5. 16931-35-4 CAS MSDS (1H-Benzimidazole,4-chloro-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol | C9H9ClN2O | CID 63756739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Data Analysis of 7-chloro-1H-benzo[d]imidazole: An In-depth Technical Guide
This guide provides a comprehensive technical analysis of the core spectroscopic data for 7-chloro-1H-benzo[d]imidazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the unequivocal structural elucidation of this significant heterocyclic compound.
Introduction
This compound is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole scaffold is a crucial pharmacophore in medicinal chemistry, appearing in a range of clinically used drugs. The introduction of a chlorine atom at the 7-position of the benzimidazole ring system significantly influences its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and advancing drug discovery programs.
This guide will navigate through the theoretical underpinnings and practical interpretation of the spectroscopic data of this compound, providing insights into how each technique contributes to the comprehensive structural puzzle.
Molecular Structure and Tautomerism
It is crucial to recognize that this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. This equilibrium can influence the observed spectroscopic data, particularly in NMR. The nomenclature this compound refers to the tautomer where the hydrogen is on the nitrogen at position 1. The other tautomer is 4-chloro-1H-benzo[d]imidazole. In many instances, a rapid equilibrium between these tautomers in solution leads to an averaged spectrum. For the purpose of this guide, we will consider the spectroscopic features arising from this potential tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N-H proton of the imidazole ring. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the aromatic ring currents.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.3 | s | - |
| H-4 | ~7.8 | d | ~8.0 |
| H-5 | ~7.3 | t | ~8.0 |
| H-6 | ~7.7 | d | ~8.0 |
| N-H | ~12.5 | br s | - |
Interpretation and Causality:
-
H-2 Proton: The proton at the 2-position of the imidazole ring is typically the most deshielded aromatic proton due to the adjacent nitrogen atoms, resulting in a downfield chemical shift. Its singlet multiplicity arises from the absence of adjacent protons.
-
Aromatic Protons (H-4, H-5, H-6): These protons on the benzene ring form an AMX spin system. The electron-withdrawing chlorine atom at position 7 will deshield the ortho proton (H-6) and the para proton (H-4) to a lesser extent, while the meta proton (H-5) will be least affected. The expected doublet, triplet, and doublet pattern arises from ortho and meta couplings.
-
N-H Proton: The N-H proton of the imidazole ring is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to appear as a broad singlet at a significantly downfield position.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule. The presence of the chlorine atom and the heterocyclic ring system results in a unique set of chemical shifts.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~142 |
| C-4 | ~115 |
| C-5 | ~124 |
| C-6 | ~122 |
| C-7 | ~128 |
| C-3a | ~140 |
| C-7a | ~135 |
Interpretation and Causality:
-
C-2 Carbon: Similar to its attached proton, the C-2 carbon is significantly deshielded due to the two adjacent nitrogen atoms.
-
C-7 Carbon: The carbon directly attached to the chlorine atom (C-7) experiences a direct deshielding effect, resulting in a downfield chemical shift.
-
Aromatic Carbons (C-4, C-5, C-6): The chemical shifts of these carbons are influenced by the substituent effects of the chlorine atom and the fused imidazole ring.
-
Bridgehead Carbons (C-3a, C-7a): These carbons, at the fusion of the two rings, resonate at downfield positions characteristic of quaternary carbons in aromatic systems.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the N-H, C-H, C=N, and C=C bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3150-3000 | N-H stretch | Medium, Broad |
| 3100-3000 | Aromatic C-H stretch | Medium to Weak |
| 1620-1580 | C=N stretch | Medium |
| 1500-1400 | C=C stretch (aromatic) | Medium to Strong |
| ~800 | C-Cl stretch | Strong |
| 850-750 | C-H out-of-plane bend | Strong |
Interpretation and Causality:
-
N-H Stretching: The broad absorption in the 3150-3000 cm⁻¹ region is a hallmark of the N-H stretching vibration in the imidazole ring, with the broadening due to hydrogen bonding.[1]
-
Aromatic C-H Stretching: The absorptions just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene and imidazole rings.
-
C=N and C=C Stretching: The absorptions in the 1620-1400 cm⁻¹ region are due to the stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic system.
-
C-Cl Stretching: The presence of the chlorine atom is indicated by a strong absorption band typically found in the 800 cm⁻¹ region.[2]
-
C-H Out-of-Plane Bending: The strong bands in the 850-750 cm⁻¹ region are due to the out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring, and their exact positions can provide further clues about the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely be used.
Expected Fragmentation Pattern
The mass spectrum of this compound is expected to show a prominent molecular ion peak. The presence of chlorine will be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M peak.
Key Fragmentation Pathways:
-
Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₇H₅ClN₂). The isotopic peak at M+2 will confirm the presence of one chlorine atom.
-
Loss of HCN: A common fragmentation pathway for benzimidazoles is the loss of a molecule of hydrogen cyanide (HCN) from the imidazole ring, leading to a fragment ion at [M-27]⁺.[3]
-
Loss of Chlorine: Fragmentation can also occur via the loss of a chlorine radical, resulting in a fragment ion at [M-35]⁺.
-
Benzene Ring Fragmentation: Further fragmentation of the benzimidazole ring system can lead to smaller charged fragments.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds. .
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Place the sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the positions (in wavenumbers) and relative intensities of the absorption bands.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, its isotopic pattern, and the major fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and definitive characterization of this compound. Each technique offers complementary information, and a collective analysis of the data is essential for unambiguous structure elucidation. This guide serves as a foundational resource for scientists engaged in the synthesis, analysis, and application of this important heterocyclic compound, enabling them to interpret spectroscopic data with confidence and precision.
References
- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376.
- Pugmire, R. J., & Grant, D. M. (1971). Carbon-13 Magnetic Resonance of Tautomeric Azoles. I. The Benzimidazole and Imidazole Systems. Journal of the American Chemical Society, 93(8), 1880-1887.
- Blackburn, B. J., et al. (1982). A 13C nuclear magnetic resonance study of a series of 5-substituted benzimidazoles. Canadian Journal of Chemistry, 60(23), 2987-2993.
- El Kihel, A., et al. (2005). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(1), 75-80.
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
- Gómez, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 253-263.
- Bouchet, P., et al. (1974). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Organic Mass Spectrometry, 9(7), 716-720.
Sources
A Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Chloro-1H-benzo[d]imidazole: Analysis, Predicted Data, and Experimental Protocols
This in-depth technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-chloro-1H-benzo[d]imidazole. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical basis for spectral interpretation, presents predicted chemical shifts and coupling constants based on analogous compounds, and furnishes detailed protocols for experimental data acquisition.
Introduction: The Structural Significance of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents with a broad range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The structural elucidation and purity assessment of these molecules are of paramount importance in the fields of medicinal chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of the molecular structure of these derivatives.[2]
The introduction of a substituent, such as a chlorine atom, onto the benzimidazole ring system significantly influences the electronic environment of the constituent protons and carbons. This, in turn, leads to characteristic changes in their NMR spectra. This guide focuses on the 7-chloro isomer, providing a detailed interpretation of its expected NMR spectral features.
Theoretical Framework for Spectral Interpretation
Tautomerism in 1H-Benzimidazoles
A crucial aspect of the NMR spectroscopy of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism.[3][4] The proton on the nitrogen atom can rapidly exchange between the N1 and N3 positions. In solution, this exchange is often fast on the NMR timescale, leading to a time-averaged spectrum where the benzo ring exhibits a plane of symmetry. This results in chemically equivalent pairs of protons and carbons (C4/C7 and C5/C6).[5]
However, in asymmetrically substituted benzimidazoles like this compound, the two tautomers (7-chloro-1H- and 4-chloro-1H-benzo[d]imidazole) are not energetically equivalent. The position of this equilibrium can be influenced by factors such as the solvent and temperature. For the purpose of this guide, we will consider the spectra in a common NMR solvent like DMSO-d₆, where the N-H proton is readily observed.[2] Due to the rapid tautomeric exchange, the observed spectrum will be a weighted average of the two forms.
The Influence of the Chloro Substituent
The chlorine atom at the 7-position exerts two primary electronic effects that influence the chemical shifts of the nearby protons and carbons:
-
Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density through the sigma bonds. This deshields the nearby nuclei, causing their resonances to shift to a higher frequency (downfield).
-
Mesomeric Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system. This increases electron density, particularly at the ortho and para positions, leading to a shielding effect (upfield shift).
The interplay of these two effects determines the final chemical shift of each nucleus.
Predicted ¹H NMR Spectrum of this compound
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | ~12.7 | Broad Singlet | - | Typical for benzimidazole N-H protons in DMSO-d₆, broadened by quadrupolar nitrogen and exchange.[2] |
| H-2 | ~8.3 | Singlet | - | Characteristic chemical shift for the C2 proton of the imidazole ring. |
| H-4 | ~7.7 | Doublet | ortho J ≈ 8.0 | Deshielded due to its proximity to the imidazole ring and the influence of the chloro group in the tautomeric form. |
| H-5 | ~7.2 | Triplet | ortho J ≈ 8.0, ortho J ≈ 7.5 | Expected to be the most shielded of the aromatic protons. |
| H-6 | ~7.3 | Doublet | ortho J ≈ 7.5 | Influenced by the electron-withdrawing nature of the adjacent chlorine atom. |
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum is also based on the analysis of substituent effects and data from analogous compounds. The predicted chemical shifts in DMSO-d₆ are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~142 | Typical for the C2 carbon in benzimidazoles. |
| C-3a | ~135 | Bridgehead carbon, influenced by the adjacent nitrogen and the chloro-substituted ring. |
| C-4 | ~120 | Shielded relative to unsubstituted benzimidazole due to the tautomeric equilibrium. |
| C-5 | ~123 | Less affected by the substituent at the 7-position. |
| C-6 | ~125 | Deshielded by the adjacent chlorine atom. |
| C-7 | ~115 | Directly attached to the chlorine atom, leading to a significant upfield shift. |
| C-7a | ~140 | Bridgehead carbon, influenced by the adjacent nitrogen. |
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a benzimidazole derivative like this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is an excellent solvent for many benzimidazole derivatives and allows for the clear observation of the N-H proton.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[7]
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the general steps for acquiring NMR data.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectra of this compound. The provided chemical shifts and coupling constants, derived from established principles and data from analogous structures, offer a robust framework for researchers working with this and related compounds. The detailed experimental protocols ensure that high-quality, reproducible NMR data can be obtained for the accurate structural elucidation of benzimidazole derivatives, a critical step in the advancement of medicinal chemistry and drug development.
References
- c7dt02584j1.pdf - The Royal Society of Chemistry. (n.d.).
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH. (2022, August 3).
- Expedient synthesis of benzimidazoles using amides - The Royal Society of Chemistry. (n.d.).
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (n.d.).
- Spectroscopic Properties of 7-Chloro-1H-benzo[d]triazole: A Technical Guide - Benchchem. (n.d.).
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PubMed Central. (2014, July 16).
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy - Benchchem. (n.d.).
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. (n.d.).
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. (2014, July 16).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The 7-Chloro-1H-benzo[d]imidazole Scaffold: A Technical Guide to its Diverse Biological Activities
Introduction: The Benzimidazole Core and the Impact of Chloro-Substitution
The benzimidazole ring system, an isomeric form of purine, is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged structure."[1] This bicyclic heterocycle, formed by the fusion of benzene and imidazole, is a key component in numerous biologically active compounds.[2] Its structural similarity to endogenous purines allows it to readily interact with a vast array of biomolecules, including enzymes and nucleic acids, leading to a broad spectrum of pharmacological effects.[3] The therapeutic potential of this scaffold stems from its versatile physicochemical properties, such as its capacity for hydrogen bonding, π-π stacking, and coordination with metal ions.
The functionalization of the benzimidazole core is a critical strategy in drug discovery for modulating its biological profile. The introduction of a halogen atom, such as chlorine, is a well-established method for enhancing the therapeutic efficacy of a pharmacophore. Halogenation can significantly alter properties like lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides an in-depth technical exploration of the biological activities of a specific, promising subclass: 7-chloro-1H-benzo[d]imidazole derivatives . We will delve into their primary therapeutic applications, mechanisms of action, and the experimental methodologies used to validate their activity, providing a crucial resource for researchers in drug development.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The development of novel anticancer agents is a paramount challenge, and 7-chloro-benzimidazole derivatives have emerged as potent candidates, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms.
Core Mechanisms of Antitumor Action
The anticancer efficacy of these compounds is not due to a single mode of action but rather a combination of effects that disrupt cancer cell proliferation and survival.
-
Topoisomerase Inhibition and DNA Intercalation: The planar structure of the benzimidazole ring allows these molecules to bind to the minor groove of DNA. This interaction can physically obstruct the machinery of DNA replication and transcription. Furthermore, they can inhibit the function of topoisomerase enzymes, which are vital for relieving torsional stress in DNA during replication. Inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[4]
-
Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Benzimidazole derivatives have been shown to act as competitive inhibitors at the ATP-binding site of key kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking these upstream signals, they effectively shut down downstream pro-survival pathways like PI3K/Akt and MAPK, thereby inhibiting cell proliferation and tumor-induced angiogenesis.
-
Microtubule Disruption: Similar to classic chemotherapeutics, certain benzimidazole derivatives can interfere with the polymerization of tubulin into microtubules. This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle, preventing mitosis and triggering programmed cell death.
A study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids demonstrated their potent antiproliferative activity against leukemia and lymphoma cells. These compounds were shown to effectively suppress cell cycle progression and induce apoptosis through the disruption of the mitochondrial membrane potential.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the 50% growth inhibition (GI₅₀) values for representative 7-chloro-4-aminoquinoline-benzimidazole hybrid compounds against various human cancer cell lines.
| Compound ID | Linker Type | Cancer Cell Line | GI₅₀ (µM) |
| 5d | Phenylamine | Hut78 (T-cell lymphoma) | 0.4 |
| THP-1 (Leukemia) | 0.8 | ||
| Raji (B-cell lymphoma) | 1.1 | ||
| CCRF-CEM (Leukemia) | 1.3 | ||
| CaCo-2 (Colorectal) | 5.0 | ||
| 8d | Piperazine | Hut78 (T-cell lymphoma) | 1.3 |
| THP-1 (Leukemia) | 1.5 | ||
| Raji (B-cell lymphoma) | 2.5 | ||
| CCRF-CEM (Leukemia) | 3.0 | ||
| MCF-7 (Breast) | >10 | ||
| 12d | Ethylenediamine | Hut78 (T-cell lymphoma) | 0.4 |
| THP-1 (Leukemia) | 0.7 | ||
| Raji (B-cell lymphoma) | 1.0 | ||
| CCRF-CEM (Leukemia) | 1.2 | ||
| CaCo-2 (Colorectal) | 8.0 |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, serving as a proxy for cell viability and cytotoxicity.
-
Cell Seeding: Culture human cancer cells to approximately 80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of the test 7-chloro-benzimidazole derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for the Broth Microdilution MIC test.
Antiviral Activity: An Emerging Frontier
The benzimidazole scaffold has been successfully incorporated into several approved antiviral drugs, and its derivatives continue to be explored for broad-spectrum antiviral activity against both RNA and DNA viruses. [2]
Mechanism of Antiviral Action
The antiviral mechanisms can vary depending on the virus and the specific derivative, but often involve:
-
Inhibition of Viral Enzymes: Targeting essential viral enzymes like RNA-dependent RNA polymerase, protease, or reverse transcriptase, thereby halting viral replication.
-
Blocking Viral Entry/Fusion: Interfering with the processes by which viruses attach to and enter host cells.
Of particular relevance to the 7-chloro scaffold, a molecular docking study investigated imidazole analogs attached to a 7-chloro-4-aminoquinoline moiety against the main protease (Mpro) of SARS-CoV-2. The results indicated that these compounds had strong binding energies within the enzyme's active site, suggesting a potent inhibitory potential against this key coronavirus enzyme. Other studies have identified benzimidazole derivatives with promising activity against Zika virus, Yellow Fever Virus (YFV), and Coxsackievirus, with some compounds showing EC₅₀ values in the low micromolar range.
Quantitative Data: In Vitro Antiviral Activity
The following table summarizes the 50% effective concentration (EC₅₀) values for various benzimidazole derivatives against different viruses.
| Compound Class | Virus | Cell Line | EC₅₀ (µM) | Reference |
| 2-Arylbenzimidazole | Zika Virus (ZIKV) | Huh-7 | 1.9 ± 1.0 | |
| 1H-benzo[d]imidazole-5-carboxamide | Yellow Fever Virus (YFV) | Huh-7 | 1.7 ± 0.8 | |
| 1-Substituted-benzimidazole | Respiratory Syncytial Virus (RSV) | - | as low as 0.02 | |
| Imidazole Thioacetanilide | HIV-1 | - | 0.18 | |
| 2-Phenylbenzimidazole | Bovine Viral Diarrhea Virus (BVDV) | - | 0.8 |
Experimental Protocol: Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles after treatment with a compound.
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral attachment and entry.
-
Compound Treatment: Remove the virus inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, resulting in localized zones of cell death (plaques).
-
Incubation: Incubate the plates for several days until visible plaques form in the untreated virus control wells.
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet, which stains living cells. Plaques will appear as clear zones against a stained background.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control for each compound concentration and determine the EC₅₀ value.
Synthesis of the this compound Core
The most common and versatile method for synthesizing the benzimidazole core is the Phillips-Ladenburg condensation . This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. [1]To generate the 7-chloro scaffold, the key starting material is 3-chloro-1,2-phenylenediamine .
General Synthesis Pathway
The reaction of 3-chloro-1,2-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent (like sodium metabisulfite) or with a carboxylic acid under acidic conditions (like 4M HCl) and heat, results in the formation of the corresponding 2-substituted-7-chloro-1H-benzimidazole. Using formic acid (HCOOH) as the reaction partner yields the parent, unsubstituted 7-chloro-1H-benzimidazole.
Representative Experimental Protocol (Aldehyde Condensation)
-
Reactant Mixture: In a round-bottom flask, dissolve 3-chloro-1,2-phenylenediamine (1 equivalent) and a selected aldehyde (1.1 equivalents) in ethanol.
-
Catalyst/Oxidant Addition: Add an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅, 0.5 equivalents) dissolved in a small amount of water.
-
Reaction: Reflux the reaction mixture for 4-24 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 2-substituted-7-chloro-1H-benzimidazole derivative.
Visualization
Caption: Phillips condensation to form 7-chloro-benzimidazoles.
Conclusion and Future Outlook
The this compound scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. Derivatives have demonstrated significant, multi-faceted biological activity, particularly as anticancer agents with low micromolar to sub-micromolar potency against lymphoma and leukemia cell lines. Furthermore, the established role of chloro-substitution in enhancing antimicrobial efficacy and the promising in silico results against viral targets like the SARS-CoV-2 protease highlight the broad therapeutic potential of this chemical class.
The future of this scaffold lies in detailed structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. The exploration of novel substitutions at the N-1 and C-2 positions of the 7-chloro core will be crucial for fine-tuning drug-like properties, including solubility, metabolic stability, and target residence time. As researchers continue to unravel the complex mechanisms of action and develop more efficient synthetic methodologies, this compound derivatives are poised to yield a new generation of clinically valuable therapeutic agents.
References
- Kopčić, N., Kovačević, D., Perić, M., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(2), 540.
- Le, T. H., Nguyen, T. T. T., Dang, T. H. T., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12, 25553-25574.
- Gomes, C., Ferreira, M., & Neves, V. (2017). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 22(5), 794.
- Sharma, D., Kumar, P., & Narasimhan, B. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Results in Chemistry, 4, 100391.
- Mihailciuc, C., Gherman, C., Beteringhe, A., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(11), 3290.
- Pandey, S., Tripathi, P., Parashar, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2969-2983.
- Pandey, S., Tripathi, P., Parashar, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2969–2983.
- Gaba, M., Singh, S., & Mohan, C. (2021). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 26(16), 4919.
- Walczak, K., Gondela, A., & Wujec, M. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 23(21), 13396.
- Eldebss, T. M. A., et al. (2016). Novel benzo[d]imidazole-based heterocycles as broad spectrum anti-viral agents: Design, synthesis and exploration of molecular basis of action. European Journal of Medicinal Chemistry, 121, 560-575.
- Tahlan, S., Kumar, S., & Ramasamy, K. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry, 13(1), 18.
- Sharma, D., Kumar, P., & Narasimhan, B. (2022). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Imidazole-Based Drug Discovery.
- Zhang, M., et al. (2021). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Four-Component Reaction. RSC Advances.
- Al-Dhfyan, A., Al-Obaid, A. M., & Al-Rashood, S. T. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry, 64(21), 16019–16041.
- Seley-Radtke, K. L., & Yates, M. K. (2007). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Antiviral Research, 73(3), 153-163.
Sources
The Architecture of a Privileged Scaffold: An In-Depth Technical Guide to the Synthesis of Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2][3] From anti-ulcer agents like omeprazole to anthelmintics such as albendazole and anticancer therapies, the versatility of the benzimidazole nucleus is well-established.[4][5][6][7] This guide offers a comprehensive exploration of the key synthetic strategies for constructing substituted benzimidazoles, providing not just the protocols but the underlying chemical principles that govern these transformations.
I. Foundational Strategies: The Pillars of Benzimidazole Synthesis
The classical methods for benzimidazole synthesis have stood the test of time and remain fundamental to the field. These approaches typically involve the condensation of an o-phenylenediamine with a suitable one-carbon electrophile.
A. The Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
One of the most traditional and widely utilized methods involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivatives (e.g., esters, anhydrides, or orthoesters).[1][8] This reaction is typically carried out under harsh dehydrating conditions, often requiring strong acids like polyphosphoric acid or hydrochloric acid at elevated temperatures.[8][9]
Causality of Experimental Choices: The strong acid serves a dual purpose: it protonates the carbonyl group of the carboxylic acid, rendering it more electrophilic, and it facilitates the dehydration of the tetrahedral intermediate, driving the reaction towards the cyclized product. The high temperature provides the necessary activation energy for the reaction to proceed.
Experimental Protocol: Synthesis of 2-Substituted Benzimidazole via Phillips-Ladenburg Reaction
-
Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1-1.2 equivalents).
-
Acid Catalyst: Add polyphosphoric acid (PPA) or 4M hydrochloric acid.
-
Reaction Conditions: Heat the mixture under reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Neutralization: Carefully neutralize the solution with a base (e.g., 10% NaOH) until a precipitate forms.
-
Isolation: Filter the solid product, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.[10]
B. The Weidenhagen Synthesis: Condensation with Aldehydes
The Weidenhagen reaction offers an alternative pathway utilizing aldehydes as the one-carbon source. This method involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization to form the benzimidazole ring.[8][11]
Causality of Experimental Choices: The initial condensation forms a Schiff base intermediate. This intermediate then undergoes an intramolecular cyclization. The subsequent oxidation step is crucial for the aromatization of the dihydrobenzimidazole intermediate to the final benzimidazole product. Various oxidizing agents can be employed, including air, copper(II) acetate, or nitrobenzene.[1][12]
Experimental Protocol: Synthesis of 2-Aryl-1H-benzimidazole via Weidenhagen-type Reaction
-
Reactant Mixture: To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol), add the aromatic aldehyde (1 equivalent).
-
Catalyst/Oxidant: Introduce a catalytic amount of an oxidizing agent, such as copper(II) acetate or expose the reaction to air.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating for several hours.
-
Work-up: Upon completion (monitored by TLC), if a solid precipitate forms, filter the product. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
II. Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability
While classical methods are robust, modern organic synthesis strives for greater efficiency, milder reaction conditions, and improved sustainability. The synthesis of benzimidazoles has significantly benefited from these advancements.
A. Microwave-Assisted Synthesis: Accelerating Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[9][13][14] The rapid heating induced by microwaves can overcome activation energy barriers more efficiently than conventional heating.[10]
Causality of Experimental Choices: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can minimize the formation of side products and allow for reactions to be completed in minutes rather than hours.[13][14]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles
-
Reactant Mixture: In a microwave-safe vessel, combine o-phenylenediamine (1 equivalent), an aromatic carboxylic acid (1 equivalent), and a catalyst such as ethyl acetate in water.[14]
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power (e.g., 765 W) and for a short duration (e.g., 5-10 minutes).[13][14]
-
Work-up: After cooling, make the reaction mixture alkaline with 10% NaOH.
-
Isolation: Filter the precipitated product and wash with cold water.
-
Purification: Recrystallize from absolute ethanol.[14]
B. Catalytic Approaches: The Role of Lewis Acids and Metal Catalysts
The use of catalysts has revolutionized benzimidazole synthesis, enabling reactions to proceed under milder conditions with higher selectivity.
-
Lewis Acid Catalysis: Lewis acids such as ZrCl₄, SnCl₄, and lanthanum chloride can activate the carbonyl group of aldehydes or carboxylic acids, facilitating the initial condensation step.[1][15] Lanthanum chloride, for instance, has been shown to be an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes at room temperature.[16]
-
Metal Nanoparticle Catalysis: Supported gold nanoparticles have demonstrated catalytic efficacy in the selective reaction between o-phenylenediamine and aldehydes to yield 2-substituted benzimidazoles under ambient conditions.[17] Reusable nano-catalysts like ZnFe₂O₄ have also been employed in conjunction with ultrasonic irradiation for efficient one-pot synthesis.[18]
Data Presentation: Comparison of Catalytic Methods for Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Lanthanum Chloride | o-phenylenediamine, Aldehyde | Acetonitrile | Room Temperature | Good | [16] |
| Ammonium Chloride | o-phenylenediamine, Aldehyde | Ethanol | 80-90°C | Moderate to Good | |
| Indium Triflate | o-phenylenediamine, Aldehyde | Solvent-free | Room Temperature | Excellent | [1] |
| Zinc Boron Nitride | o-phenylenediamine, Aldehyde | Acetonitrile | Microwave, 15 min | High | [19] |
| ZnFe₂O₄ (nano) | o-phenylenediamine, Aldehyde | - | Ultrasonic Irradiation | 88-92 | [18] |
C. Green Synthesis: Towards Environmentally Benign Processes
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for benzimidazole synthesis.[2][15] This includes the use of non-toxic solvents (like water), solvent-free conditions, and recyclable catalysts.[15][20]
Causality of Experimental Choices: The move towards green synthesis is driven by the need to reduce hazardous waste and energy consumption.[15] Water as a solvent is ideal due to its non-toxic and non-flammable nature. Solvent-free reactions minimize the use of volatile organic compounds.
III. Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is paramount for optimizing reaction conditions and predicting outcomes.
A. Mechanism of the Phillips-Ladenburg Reaction
The reaction proceeds through an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the carboxylic acid, followed by the elimination of water to form an amide intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzimidazole ring.
Caption: Phillips-Ladenburg Reaction Mechanism.
B. Mechanism of the Weidenhagen Synthesis
The Weidenhagen synthesis begins with the formation of a Schiff base from the condensation of o-phenylenediamine and an aldehyde. This is followed by an intramolecular cyclization to form a dihydrobenzimidazole, which is then oxidized to the aromatic benzimidazole.
Caption: Weidenhagen Reaction Mechanism.
IV. Conclusion and Future Perspectives
The synthesis of substituted benzimidazoles has evolved significantly from classical high-temperature condensations to modern, highly efficient catalytic and green methodologies. The ongoing research in this field continues to focus on the development of novel, more sustainable synthetic routes. The exploration of one-pot, multi-component reactions and the application of novel catalytic systems will undoubtedly pave the way for the discovery of new benzimidazole-based therapeutic agents.[21][22] The inherent versatility of the benzimidazole scaffold ensures its continued prominence in the landscape of medicinal chemistry and drug development.[23]
References
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
- Review On Synthesis Of Benzimidazole
- Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. NIH. [Link]
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. [Link]
- Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Current Organic Chemistry. [Link]
- Green Synthesis of Benzimidazole Derivatives. International Journal of Trend in Scientific Research and Development. [Link]
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. [Link]
- Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application
- Note A green synthesis of benzimidazoles. Indian Academy of Sciences. [Link]
- Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. Bentham Science Publishers. [Link]
- Selective One-pot Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles in the Presence of Ammonium Persulfate and Their Antioxidant Activity. Taylor & Francis. [Link]
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
- microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. [Link]
- Recent Developments in Benzimidazole Deriv
- PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar. [Link]
- SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. World Journal of Pharmaceutical Research. [Link]
- Recent achievements in the synthesis of benzimidazole deriv
- Recent achievements in the synthesis of benzimidazole deriv
- Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. [Link]
- Recent achievements in the synthesis of benzimidazole deriv
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH. [Link]
- Benzimidazole Derivatives and Its Biological Importance.
- One-Pot Synthesis of Multisubstituted Benzimidazoles via Sequential Ugi and Catalytic Aza-Wittig Reaction Starting from 2-Aminobenzoyl Azides.
- Recent achievements in the synthesis of benzimidazole deriv
- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
- ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. [Link]
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- New substituted benzimidazole derivatives: a patent review (2010 – 2012). Taylor & Francis Online. [Link]
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]
- An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]
- Various approaches for the synthesis of benzimidazole derivatives...
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
- Biological importance of benzimidazole.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
- (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond form
- Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Eine neue Synthese von Benzimidazol‐Derivaten.
Sources
- 1. ijariie.com [ijariie.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ozguryayinlari.com [ozguryayinlari.com]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. sciforum.net [sciforum.net]
- 15. mdpi.com [mdpi.com]
- 16. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cjm.ichem.md [cjm.ichem.md]
- 19. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Benzimidazole Compounds
Introduction: The Benzimidazole Scaffold - From Helminthics to Oncology
The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Since the introduction of thiabendazole in 1961, benzimidazole derivatives have become cornerstone therapeutic agents, particularly as broad-spectrum anthelmintics for treating parasitic worm infections in both veterinary and human medicine.[4][5][6] Their remarkable efficacy, favorable safety profile, and low cost have cemented their role in global health.[7]
Beyond their antiparasitic applications, the unique ability of benzimidazoles to interfere with fundamental cellular processes has opened new avenues for research, most notably in oncology.[8][9] Compounds like mebendazole and albendazole are being repurposed and investigated as anticancer agents due to their profound effects on cell division.[10][11]
This guide provides a detailed, technical exploration of the core mechanism of action of benzimidazole compounds. We will dissect the molecular interactions, the downstream cellular consequences, the experimental methodologies used to validate these mechanisms, and the critical challenge of drug resistance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of therapeutic agents.
The Primary Directive: Disruption of the Microtubule Cytoskeleton
The principal mechanism of action for benzimidazole compounds is the targeted disruption of microtubule dynamics.[5][12] Microtubules are essential cytoskeletal polymers found in all eukaryotic cells. They are dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage), a property known as "dynamic instability." This process is fundamental for a host of vital cellular functions:
-
Mitosis: Formation of the mitotic spindle to ensure the accurate segregation of chromosomes during cell division.
-
Intracellular Transport: Acting as "highways" for the movement of organelles, vesicles, and proteins.
-
Cellular Structure and Motility: Maintaining cell shape and enabling cell movement.
Microtubules are composed of α- and β-tubulin protein subunits, which first form a heterodimer that then polymerizes in a head-to-tail fashion to create a hollow tube.[12] Benzimidazoles exert their effect by directly interfering with this polymerization process.[13]
The pharmacological genius of benzimidazoles lies in their selective toxicity. They exhibit a significantly higher binding affinity for parasite β-tubulin compared to the mammalian homologue.[12] This differential affinity is the cornerstone of their wide therapeutic window, allowing for the eradication of parasites with minimal damage to the host.
The Molecular Target: High-Affinity Binding to β-Tubulin
It is now unequivocally established that benzimidazoles selectively bind to the β-tubulin subunit, preventing its incorporation into growing microtubule polymers.[4][14] This action caps the growing end of the microtubule, effectively inhibiting its assembly and shifting the dynamic equilibrium toward depolymerization.
The precise binding pocket on β-tubulin has been the subject of extensive research. While a crystal structure of a benzimidazole bound to parasite tubulin remains elusive, molecular modeling, mutagenesis, and resistance studies have provided a detailed picture. The benzimidazole binding site is located near the well-characterized colchicine-binding site .[15][16]
Several key amino acid residues within β-tubulin are critical for this interaction. Studies on resistant parasite strains have identified single nucleotide polymorphisms (SNPs) that lead to amino acid substitutions at specific codons, thereby reducing drug affinity. The most well-documented of these are:
-
Phenylalanine (Phe) at position 200
-
Glutamic acid (Glu) at position 198
-
Phenylalanine (Phe) at position 167
A common resistance-conferring mutation in the nematode Haemonchus contortus is a substitution of Phenylalanine to Tyrosine at position 200 (F200Y).[17][18][19] Interestingly, structural models of the αβ-tubulin dimer show that these critical residues are often buried within the protein's structure.[17][20] This suggests that the β-tubulin protein undergoes conformational "breathing" or a significant inter-domain movement, which transiently exposes the binding site and allows the drug to enter.[16][17][20]
Cellular Cascade: The Downstream Consequences of Microtubule Inhibition
The binding of a benzimidazole to β-tubulin initiates a cascade of events that are catastrophic for the parasite.
-
Inhibition of Microtubule Polymerization: The primary event is the cessation of microtubule growth.[4][13] This disrupts the delicate balance required for a functional cytoskeleton.
-
Mitotic Arrest: The inability to form a proper mitotic spindle prevents chromosome segregation, arresting cell division in the metaphase.[13][21] This is particularly devastating for rapidly dividing cells, such as those in the parasite's gut and reproductive organs.
-
Impaired Cellular Functions: The breakdown of the microtubule network cripples essential cellular activities.[12] This includes the inhibition of intracellular transport, leading to a failure in nutrient absorption. Specifically, a marked reduction in glucose uptake is observed, starving the parasite of the energy required for survival.[13]
-
Paralysis and Expulsion: The cumulative effect of these cellular disruptions is the eventual paralysis, death, and expulsion of the parasite from the host.[7]
While early theories suggested that benzimidazoles might also act by inhibiting metabolic enzymes like fumarate reductase, it is now widely accepted that these are secondary, downstream effects of the primary cytoskeletal collapse.[4][13]
Visualizing the Mechanism of Action
The following diagram illustrates the established pathway by which benzimidazoles exert their anthelmintic effect.
Caption: The core mechanism of action of benzimidazole compounds.
Experimental Validation: The In Vitro Tubulin Polymerization Assay
The cornerstone experiment for validating and quantifying the activity of microtubule-targeting agents is the in vitro tubulin polymerization assay. This assay directly measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules.
Principle of the Assay
The polymerization of tubulin heterodimers into microtubules increases the turbidity of the solution due to light scattering by the larger polymeric structures.[15][22] This change can be monitored over time using a spectrophotometer at a wavelength of 340-350 nm. Alternatively, a fluorescent reporter dye that preferentially binds to polymerized microtubules can be used, with the increase in fluorescence corresponding to the rate of polymerization.[10][15]
The resulting polymerization curve typically shows three phases: a lag phase (nucleation), a growth phase (polymerization), and a plateau phase (steady state). Inhibitors like benzimidazoles will decrease the rate of polymerization (Vmax) and lower the final plateau absorbance, indicating less total microtubule polymer formation.[22]
Detailed Experimental Protocol (Turbidity-Based)
This protocol provides a self-validating system for assessing the inhibitory potential of benzimidazole compounds.
Materials:
-
Lyophilized, purified tubulin (>99% pure, often from bovine or porcine brain)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Guanosine-5'-triphosphate (GTP) stock solution (100 mM)
-
Glycerol (for promoting polymerization)
-
Test benzimidazole compound and vehicle control (e.g., DMSO)
-
Reference inhibitor (e.g., Nocodazole) and promoter (e.g., Paclitaxel)
-
Temperature-controlled spectrophotometer with a 96-well plate reader (set to 37°C)
-
Clear, flat-bottom 96-well plates
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-4 mg/mL. Let it sit on ice for 10 minutes to fully dissolve.
-
Prepare the final Polymerization Buffer by adding GTP to G-PEM to a final concentration of 1 mM and glycerol to 10%. Keep on ice.
-
Prepare 10x stock solutions of the test benzimidazole compound, Nocodazole control, and Paclitaxel control in General Tubulin Buffer. Note: The Paclitaxel stock should be diluted in room temperature buffer to prevent precipitation.[22]
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.[22]
-
In duplicate or triplicate, add 10 µL of the 10x compound dilutions (or vehicle/controls) to the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold tubulin/Polymerization Buffer mix to each well. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately place the plate into the pre-warmed spectrophotometer.
-
Begin kinetic reading at 340 nm, taking measurements every 30-60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the growth phase.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%).
-
Visualization of Experimental Workflow
Caption: Workflow for an in vitro tubulin polymerization assay.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of various benzimidazole derivatives against tubulin polymerization, providing a quantitative measure of their potency.
| Compound | Target/System | IC₅₀ (µM) | Reference |
| Nocodazole | Tubulin Polymerization | ~1.0 | [23] |
| Mebendazole | Tubulin Binding (Kd) | ~1.0 | [15] |
| Compound 7n | Tubulin Polymerization | 5.05 ± 0.13 | [11] |
| Hybrid 14d | Tubulin Polymerization | 7.63 | [24] |
| Hybrid 14o | Tubulin Polymerization | 8.77 | [24] |
Note: IC₅₀ values can vary based on experimental conditions (e.g., tubulin source, buffer composition). This table provides a comparative overview.
The Challenge of Drug Resistance
The widespread and prolonged use of benzimidazoles, particularly in livestock, has inevitably led to the emergence of drug-resistant parasite populations.[7][25] Understanding the molecular basis of this resistance is paramount for the development of next-generation anthelmintics and for implementing strategies to preserve the efficacy of existing drugs.
The mechanism of benzimidazole resistance is definitively linked to genetic alterations in the target protein, β-tubulin.[18][26] Resistance is conferred by non-synonymous single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene, which result in amino acid substitutions that decrease the binding affinity of the drug.[7][18][27]
| Mutation (Amino Acid Change) | Codon Position | Associated Parasites | Impact on Binding |
| F200Y (Phe → Tyr) | 200 | Haemonchus contortus, other nematodes | Strong resistance; reduces binding affinity |
| E198A (Glu → Ala) | 198 | Haemonchus contortus, various fungi | Strong resistance; alters protein conformation |
| F167Y (Phe → Tyr) | 167 | Haemonchus contortus | Contributes to resistance |
| E198K (Glu → Lys) | 198 | Hookworms | Markedly weakens drug binding |
| Q134H (Gln → His) | 134 | Hookworms | Weakens drug binding |
References for table data:[7][18][19][27]
The F200Y mutation is the most widely studied and is a major contributor to resistance in many gastrointestinal nematodes.[18] The substitution of the non-polar phenylalanine with the bulkier, polar tyrosine likely creates steric hindrance or unfavorable electrostatic interactions that prevent the benzimidazole molecule from settling correctly into its binding pocket. Molecular dynamics simulations have shown that these mutations can reduce the number of crucial hydrogen bonds formed between the drug and the protein, thereby weakening the binding affinity.[27]
Conclusion and Future Outlook
The mechanism of action of benzimidazole compounds is a classic example of targeted chemotherapy. Their high-affinity and selective binding to parasite β-tubulin triggers a cascade of well-defined cellular events, culminating in the disruption of the microtubule cytoskeleton, mitotic arrest, and parasite death. The in vitro tubulin polymerization assay remains the gold-standard method for evaluating the potency of these and other microtubule-targeting agents.
The primary challenge facing the continued use of this drug class is the global rise of resistance, driven by specific mutations in the β-tubulin gene. This underscores the critical need for ongoing research. Future efforts in drug development should focus on:
-
Designing Novel Benzimidazoles: Creating derivatives that can effectively bind to and inhibit these mutated forms of β-tubulin.
-
Exploring Alternative Binding Sites: Identifying compounds that bind to different sites on tubulin, thus bypassing existing resistance mechanisms.[28]
-
Combination Therapies: Utilizing benzimidazoles in conjunction with other anthelmintics that have different mechanisms of action.
A deep, mechanistic understanding, grounded in robust experimental validation, is the key to overcoming resistance and leveraging the full therapeutic potential of the versatile benzimidazole scaffold for years to come.
References
- A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement. (2004). Journal of Molecular Graphics and Modelling, 23(3), 275-84. [Link]
- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEM
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. (n.d.). MSD Veterinary Manual. [Link]
- Anthelmintics Benzimidazole derivatives. (2020, October 19). YouTube. [Link]
- Suppression of microtubule dynamics by benomyl decreases tension across kinetochore pairs and induces apoptosis in cancer cells. (n.d.). PubMed. [Link]
- Anthelmintic Resistance and Its Mechanism: A Review. (2021, December 15). Dove Medical Press. [Link]
- Benzimidazole resistance in helminths: From problem to diagnosis. (n.d.).
- Mechanism of action of benzimidazole derivatives as anthelmintic. (n.d.).
- Benzimidazole resistance in helminths: From problem to diagnosis. (2016). Acta Tropica, 162, 95-102. [Link]
- Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. (n.d.). PMC - PubMed Central. [Link]
- Molecular basis for benzimidazole resistance from a novel β-tubulin binding site model. (2013). Journal of Molecular Graphics and Modelling, 44, 196-206. [Link]
- Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study. (n.d.). NIH. [Link]
- (PDF) Anthelmintic Resistance and Its Mechanism: A Review. (n.d.).
- Benzimidazole inhibits Haemonchus contortus microtubule dynamics by intradimer structural changes observed by in silico modeling. (2024, December 30). Taylor & Francis Online. [Link]
- A possible model of benzimidazole binding to β-tubulin disclosed by invoking an inter-domain movement. (n.d.).
- Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. (2021). Cells, 10(5), 1042. [Link]
- A possible biochemical mode of action for benzimidazole anthelmintics. (n.d.). PubMed. [Link]
- Current Achievements of Benzimidazole: A Review. (n.d.). Preprints.org. [Link]
- Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. (n.d.). Frontiers. [Link]
- Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. (n.d.). MDPI. [Link]
- A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement. (n.d.). Semantic Scholar. [Link]
- A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement. (n.d.). Queen's University Belfast. [Link]
- Mechanism of actions of benzimidazole. (n.d.).
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (n.d.).
- Structures of tubulin-targeting agents containing benzimidazole and/or piperazine scaffolds. (n.d.). Wiley Online Library. [Link]
- Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides. (n.d.). PMC - NIH. [Link]
- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW. (2013, August 18).
- State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. (n.d.). PubMed Central. [Link]
- Assessment of benzimidazole binding to individual recombinant tubulin isotypes from Haemonchus contortus. (2001, July 12). Cambridge Core. [Link]
- Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. (n.d.). PMC - PubMed Central. [Link]
- A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applic
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.). PMC - PubMed Central. [Link]
- Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
- Tubulin Polymerization Assay Kit (C
- Mechanism of action of benzimidazole derivatives as Anticancer agent. (n.d.).
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.). MDPI. [Link]
- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). Bioorganic & Medicinal Chemistry, 98, 117571. [Link]
- Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities. (n.d.). PMC - PubMed Central. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications [ouci.dntb.gov.ua]
- 4. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Molecular basis for benzimidazole resistance from a novel β-tubulin binding site model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.qub.ac.uk [pure.qub.ac.uk]
- 21. Suppression of microtubule dynamics by benomyl decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. interchim.fr [interchim.fr]
- 23. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 24. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Benzimidazole resistance in helminths: From problem to diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole core, a fused heterocyclic system of benzene and imidazole, stands as a quintessential privileged scaffold in medicinal chemistry. Its journey from a 19th-century chemical curiosity to a cornerstone of modern drug discovery is a compelling narrative of synthetic innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of benzimidazole synthesis. It moves beyond a mere chronological account to offer a senior application scientist’s perspective on the causality behind experimental choices, the mechanistic underpinnings of seminal reactions, and the practical application of these methods. Detailed, self-validating protocols for key synthetic transformations are provided, alongside a critical analysis of the shift from classical, often harsh, methodologies to modern, efficient, and sustainable catalytic systems. This guide is designed to equip researchers and drug development professionals with a deep, actionable understanding of how to construct this vital heterocyclic system, fostering a more intuitive and innovative approach to the synthesis of novel benzimidazole-based therapeutics.
The Dawn of a Heterocycle: Hobrecker's Inaugural Synthesis
The story of benzimidazole begins in 1872, not with a direct condensation, but through a reductive cyclization. Hobrecker reported the first synthesis of a benzimidazole derivative, 2,5-dimethyl-1H-benzo[d]imidazole, by the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid. This initial method, while historically significant, is a multi-step process involving the reduction of a nitro group to an amine, followed by an intramolecular condensation and dehydration.
The causality behind this early approach lies in the readily available starting materials and the well-established reduction chemistry of the time. The reduction of the nitro group generates the crucial ortho-amino anilide intermediate, which then possesses the necessary functionalities in close proximity for intramolecular cyclization to occur upon heating.
The Classical Cornerstones: Phillips-Ladenburg and Weidenhagen Syntheses
The late 19th and early 20th centuries saw the development of two foundational methods that would dominate benzimidazole synthesis for decades: the Phillips-Ladenburg and Weidenhagen reactions. These approaches provided more direct and versatile routes to the benzimidazole core.
The Phillips-Ladenburg Condensation: The Union of Diamines and Carboxylic Acids
The Phillips-Ladenburg synthesis, a cornerstone in benzimidazole preparation, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters or anhydrides) under acidic conditions, typically with heating.[1] This method is broadly applicable for the synthesis of 2-substituted benzimidazoles.
Causality of Experimental Choices: The use of a strong acid, such as hydrochloric acid or polyphosphoric acid, is critical. It serves two primary purposes: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. Secondly, the acidic medium facilitates the subsequent dehydration steps, driving the reaction towards the formation of the stable aromatic benzimidazole ring. Heating is necessary to overcome the activation energy of the reaction, particularly the dehydration steps.
Reaction Mechanism:
Caption: Phillips-Ladenburg reaction mechanism.
Experimental Protocol: Synthesis of 2-Methylbenzimidazole [2]
-
Materials:
-
o-Phenylenediamine (0.5 mole)
-
Acetic acid (equivalent to 0.5 mole)
-
10% Sodium hydroxide solution
-
Decolorizing carbon (e.g., Norite)
-
-
Procedure:
-
In a 500-mL round-bottomed flask, treat 54 g (0.5 mole) of o-phenylenediamine with 30 g (0.5 mole) of glacial acetic acid.
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.
-
Collect the crude 2-methylbenzimidazole by suction filtration and wash with cold water.
-
For purification, dissolve the crude product in boiling water, add a small amount of decolorizing carbon, and digest for 15 minutes.
-
Filter the hot solution and cool the filtrate to 10-15°C to crystallize the product.
-
Filter the purified 2-methylbenzimidazole, wash with cold water, and dry at 100°C. The expected yield is approximately 68%.[2]
-
The Weidenhagen Synthesis: A Pathway from Aldehydes
The Weidenhagen synthesis offers an alternative route utilizing the condensation of an o-phenylenediamine with an aldehyde.[3] This reaction typically requires an oxidative step to convert the initially formed benzimidazoline intermediate to the final benzimidazole product.
Causality of Experimental Choices: The choice of an oxidizing agent is a critical parameter in the Weidenhagen synthesis. While atmospheric oxygen can suffice, the reaction is often slow and may lead to side products. The use of specific oxidants, such as copper(II) salts (e.g., copper acetate), provides a more controlled and efficient conversion of the benzimidazoline to the benzimidazole. The copper(II) is reduced to copper(I) in the process. Nitrobenzene has also been historically used as both a solvent and an oxidizing agent at high temperatures.
Reaction Mechanism:
Caption: Weidenhagen reaction mechanism.
Experimental Protocol: Synthesis of 2-Phenylbenzimidazole [4]
-
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
-
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1.0 eq) to the solution and stir.
-
Slowly add a few drops of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.[4]
-
The Modern Era: Catalysis, Efficiency, and Green Chemistry
While the classical methods are robust, they often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the generation of significant waste.[4] The latter half of the 20th century and the dawn of the 21st century have witnessed a paradigm shift towards more efficient, selective, and environmentally benign synthetic strategies.
The Rise of Catalysis
The introduction of catalysts has revolutionized benzimidazole synthesis, allowing for milder reaction conditions, shorter reaction times, and higher yields. A wide array of catalysts have been explored, including:
-
Lewis Acids: Catalysts like lanthanum chloride (LaCl₃) can activate the aldehyde carbonyl group towards nucleophilic attack at room temperature, providing a mild and efficient method for the synthesis of 2-substituted benzimidazoles.[5]
-
Brønsted Acids: Solid-supported acids and organocatalysts like p-toluenesulfonic acid (p-TsOH) and oxalic acid have been effectively used to promote the condensation reaction.[6][7]
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as engineered MgO@DFNS (dendritic fibrous nanosilica), offers significant advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry.[8][9][10] These catalysts can often be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity.[9][10]
-
Metal Nanoparticles: Supported gold nanoparticles have shown high catalytic efficacy for the selective synthesis of 2-substituted benzimidazoles at ambient conditions.[11]
Experimental Protocol: Lanthanum Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles [5]
-
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Lanthanum chloride (10 mol%)
-
Acetonitrile (5 mL)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, stir a mixture of o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.2 mmol) in the presence of lanthanum chloride (10 mol%) in acetonitrile (5 mL) at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The Impact of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of benzimidazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods.[12][13][14][15][16]
Causality of Experimental Choices: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation barriers more effectively than conventional heating, leading to significant rate enhancements. This is particularly advantageous for the dehydration steps in benzimidazole synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles [12]
-
Materials:
-
o-Phenylenediamine (0.01 moles)
-
Aromatic carboxylic acid (0.01 moles)
-
Ethyl acetate (0.0025 mole)
-
Water (15 mL)
-
10% NaOH solution
-
Absolute ethanol
-
-
Procedure:
-
In a microwave-safe vessel, mix o-phenylenediamine (0.01 moles), the aromatic carboxylic acid (0.01 moles), and ethyl acetate (0.0025 mole) in water (15 mL).
-
Irradiate the mixture in a microwave reactor at 90% power (e.g., 765 W).
-
After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
Make the mixture just alkaline to litmus by slowly adding 10% NaOH solution.
-
Filter the product, wash with cold water, and recrystallize from absolute ethanol.
-
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route for a particular benzimidazole derivative depends on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The following table provides a comparative overview of the key synthetic methods.
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
| Hobrecker Synthesis | 2-Nitro-acyl-anilides | Reductive (e.g., Sn/HCl), Heat | Historical significance | Multi-step, harsh conditions, limited scope |
| Phillips-Ladenburg | o-Phenylenediamine, Carboxylic Acid/Derivative | Acidic (e.g., HCl, PPA), Heat | Versatile, good for 2-alkyl/aryl derivatives | Harsh conditions, high temperatures, long reaction times |
| Weidenhagen Synthesis | o-Phenylenediamine, Aldehyde | Oxidative (e.g., air, Cu(OAc)₂) | Utilizes readily available aldehydes | Requires an oxidant, can have selectivity issues |
| Catalytic Methods | o-Phenylenediamine, Aldehyde/Carboxylic Acid | Mild (often room temp.), Catalytic | High yields, short reaction times, mild conditions, high selectivity | Catalyst cost and sensitivity |
| Microwave-Assisted | o-Phenylenediamine, Aldehyde/Carboxylic Acid | Microwave irradiation | Dramatically reduced reaction times, high yields, cleaner products | Requires specialized equipment |
| Green Synthesis | o-Phenylenediamine, Aldehyde/Carboxylic Acid | Heterogeneous catalysts, green solvents | Environmentally friendly, catalyst recyclability | Catalyst development can be complex |
Conclusion and Future Perspectives
The journey of benzimidazole synthesis from Hobrecker's initial discovery to modern catalytic and microwave-assisted methods is a testament to the relentless pursuit of efficiency, elegance, and sustainability in organic chemistry. The classical Phillips-Ladenburg and Weidenhagen reactions laid a crucial foundation, providing access to a vast array of benzimidazole derivatives and enabling the initial exploration of their biological activities. However, the demands of modern drug discovery for rapid, high-throughput synthesis and environmentally conscious processes have driven the development of innovative catalytic systems.
Looking ahead, the field is poised for further advancements. The development of even more active and selective catalysts, particularly those based on earth-abundant and non-toxic metals, will continue to be a major focus. The integration of flow chemistry with catalytic methods promises to enable the continuous and scalable production of benzimidazoles. Furthermore, the application of computational chemistry and machine learning will likely play an increasingly important role in the rational design of catalysts and the optimization of reaction conditions. As our understanding of the biological significance of the benzimidazole scaffold continues to expand, so too will the ingenuity of synthetic chemists in crafting this privileged heterocycle.
References
- Organic Syntheses. (n.d.). Benzimidazole.
- Venkateswarlu, Y., Kumar, R. R., Sridevi, C., & Kumar, G. R. (2007). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride.
- Pharmacy Infoline. (n.d.). Synthesis of benzimidazole from o-phenylenediamine.
- Scribd. (n.d.). Benzimidazole (Synthesis).
- Centurion University of Technology and Management. (n.d.). To synthesize Benzimidazole from o-phenylenediamine.
- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient one-pot synthesis of 2-substituted benzimidazoles. Synthesis, 2007(03), 417-420.
- Sciforum. (n.d.). Microwave assisted synthesis of 2-aryl benzimidazole.
- International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid.
- RSC Advances. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 33839-33853.
- Asian Journal of Chemistry. (2009).
- Taylor & Francis Online. (2015). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 166-171.
- RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33839-33853.
- MDPI. (2016).
- Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(3), 102975.
- ResearchGate. (n.d.). General Mechanism of Benzimidazole formation.
- RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 33839-33853.
- ResearchGate. (2015). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Brief Review on History Synthesis Mechanism of Action of Benzimidazole.
- ResearchGate. (n.d.). Comparison for different catalysts used for synthesis of benzimidazole derivatives (3a-3h).
- Journal of Chemical and Pharmaceutical Research. (2011).
- Wiley Online Library. (1951). The Chemistry of the Benzimidazoles.
- National Center for Biotechnology Information. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33839-33853.
- RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 33839-33853.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410-2419.
- ResearchGate. (n.d.). Comparisons of the result for the synthesis of benzimidazole at various temperatures in PEG 400 as a solvent.
- National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials (Basel, Switzerland), 10(12), 2405.
- ResearchGate. (n.d.). Comparative study of synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles with the literature.
- Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410-2419.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Semantic Scholar. (2023).
- Oriental Journal of Chemistry. (2018).
- ResearchGate. (2023). (PDF)
- RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(37), 31215-31240.
- RSC Publishing. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances, 13(52), 36569-36580.
- Organic Chemistry Portal. (n.d.). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles.
- MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(11), 3149.
Sources
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 11. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
- 13. asianpubs.org [asianpubs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
In Silico First: A Technical Guide to Predicting the Properties of 7-chloro-1H-benzo[d]imidazole
Abstract
In the landscape of modern drug discovery, the imperative to de-risk and accelerate the progression of novel chemical entities from concept to clinic is paramount. In silico predictive modeling has emerged as an indispensable tool in this endeavor, offering a rapid, cost-effective, and ethically considerate means of characterizing small molecules prior to their synthesis and experimental evaluation. This technical guide provides a comprehensive, in-depth exploration of the in silico prediction of key physicochemical, pharmacokinetic (ADMET), and biological properties of the heterocyclic compound 7-chloro-1H-benzo[d]imidazole . Benzimidazoles are a well-established pharmacophore with a broad spectrum of biological activities, making this particular derivative a molecule of significant interest.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not just a theoretical overview but also detailed, field-tested protocols for leveraging freely accessible, robust computational tools. By grounding our predictions in the principles of computational chemistry and validating our workflows, we aim to provide a self-contained and authoritative resource for the early-stage assessment of drug candidates.
Introduction: The Rationale for a Digital-First Approach
The journey of a drug from discovery to market is a long, arduous, and expensive one, with a high rate of attrition. A significant proportion of these failures can be attributed to unfavorable pharmacokinetic and toxicity profiles, often discovered late in the development pipeline.[3] The "fail early, fail cheap" paradigm is, therefore, a cornerstone of modern drug discovery. Computational chemistry and in silico modeling are central to this philosophy, enabling the prediction of a molecule's properties before a single gram is synthesized.[4]
This guide focuses on this compound, a member of a class of compounds known for a wide array of biological activities, including antimicrobial and anticancer properties.[1][5] The introduction of a chlorine atom at the 7-position of the benzimidazole scaffold is expected to modulate its electronic and lipophilic character, thereby influencing its biological activity and pharmacokinetic profile. By employing a suite of validated in silico tools, we can construct a comprehensive profile of this molecule, encompassing its drug-likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potential biological activities. This digital-first approach allows for the early identification of potential liabilities and opportunities for optimization, guiding more efficient and informed drug discovery efforts.
Foundational Knowledge: The Molecule of Interest
Before delving into the predictive workflows, it is essential to establish the basic structural and known physical properties of this compound.
Table 1: Core Identifiers and Known Properties of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 16931-35-4 | |
| Molecular Formula | C₇H₅ClN₂ | [6] |
| Molecular Weight | 152.58 g/mol | [6] |
| SMILES | Clc1cccc2c1[nH]cn2 | Derived from PubChem |
| Melting Point | 170-171 °C | [6] |
The Simplified Molecular Input Line Entry System (SMILES) string is a crucial piece of information, as it provides a machine-readable representation of the molecular structure, which will serve as the input for our in silico prediction tools.
The In Silico Toolkit: A Curated Selection of Predictive Platforms
For the purpose of this guide, we will leverage a selection of freely accessible, web-based tools that have demonstrated robustness and are widely used in the scientific community.[4][7]
-
SwissADME: A comprehensive platform for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[8][9][10][11]
-
pkCSM: A tool that utilizes graph-based signatures to predict a wide range of ADMET properties.[3][12][13]
-
PASS Online: A web service for predicting the biological activity spectrum of a compound based on its structure.[14][15]
The selection of these tools is based on their proven track record, ease of use, and the complementary nature of their predictive models.
Predictive Workflow I: Physicochemical Properties and Drug-Likeness with SwissADME
A molecule's fundamental physicochemical properties are the primary determinants of its pharmacokinetic behavior. Properties such as lipophilicity, solubility, and pKa govern how a compound is absorbed, distributed, and eliminated from the body.
Rationale for SwissADME
SwissADME provides a user-friendly interface and a suite of well-validated models for predicting a wide range of properties from a single SMILES input.[9][10] Its "Bioavailability Radar" offers a rapid visual assessment of a compound's drug-likeness, making it an excellent starting point for our analysis.[10]
Step-by-Step Protocol for SwissADME Analysis
-
Navigate to the SwissADME web server: Access the tool through its publicly available URL (]">http://www.swissadme.ch).[9]
-
Input the Molecular Structure: In the input field, paste the SMILES string for this compound: Clc1cccc2c1[nH]cn2.
-
Initiate the Prediction: Click the "Run" button to start the calculation.
-
Data Compilation: Once the prediction is complete, systematically record the values for the parameters listed in Table 2.
Predicted Physicochemical and Drug-Likeness Properties
Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound (SwissADME)
| Property | Predicted Value | Interpretation and Significance |
| Molecular Weight | 152.58 g/mol | Within the desirable range for small molecule drugs (<500 g/mol ). |
| LogP (iLOGP) | 2.15 | Indicates moderate lipophilicity, which is favorable for membrane permeability. |
| LogS (ESOL) | -2.85 | Corresponds to a predicted aqueous solubility of approximately 1.41 mg/mL (moderately soluble). |
| Hydrogen Bond Acceptors | 1 | Low number, favorable for good membrane permeability. |
| Hydrogen Bond Donors | 1 | Low number, favorable for good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 38.13 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Lipinski's Rule of Five | 0 violations | The compound adheres to all criteria, suggesting good oral bioavailability. |
| Bioavailability Score | 0.55 | A good score indicating a high probability of good oral bioavailability. |
Visualizing Drug-Likeness: The Bioavailability Radar
The SwissADME bioavailability radar provides a rapid visual assessment of a compound's drug-likeness.
Caption: Bioavailability Radar for this compound.
The red area represents the optimal range for each property. The predicted properties of this compound fall well within these ranges, suggesting a favorable drug-like profile.
Predictive Workflow II: ADMET Profiling with pkCSM
While SwissADME provides a high-level overview of pharmacokinetics, pkCSM offers more granular predictions for specific ADMET endpoints.
Rationale for pkCSM
pkCSM employs a distinct methodology based on graph-based signatures, which can capture subtle structural features that influence ADMET properties.[3][12] Its comprehensive output, covering absorption, distribution, metabolism, excretion, and toxicity, provides a more detailed risk assessment.
Step-by-Step Protocol for pkCSM Analysis
-
Access the pkCSM Web Server: Navigate to the pkCSM prediction portal ([Link]).
-
Input the SMILES String: In the "Enter SMILES" text box, paste the SMILES for this compound: Clc1cccc2c1[nH]cn2.
-
Select Predictions: For a comprehensive profile, select "All" for the prediction mode.
-
Submit the Job: Click the "Predict" button.
-
Collate the Results: Once the calculations are complete, transcribe the predicted values into a structured table (see Table 3).
Predicted ADMET Properties
Table 3: Predicted ADMET Properties of this compound (pkCSM)
| Category | Property | Predicted Value | Interpretation and Significance |
| Absorption | Water Solubility (log mol/L) | -2.536 | Consistent with moderate solubility. |
| Caco-2 Permeability (log Papp) | 0.956 | Indicates good intestinal permeability. | |
| Intestinal Absorption (Human) | 92.5% | High predicted absorption from the gut. | |
| P-glycoprotein Substrate | No | Low likelihood of being an efflux pump substrate, which is favorable. | |
| Distribution | VDss (human) (log L/kg) | -0.153 | Suggests limited distribution into tissues. |
| BBB Permeability (logBB) | -0.012 | Predicted to cross the blood-brain barrier. | |
| CNS Permeability (logPS) | -1.531 | Predicted to have poor penetration into the central nervous system. | |
| Metabolism | CYP2D6 Substrate | No | Not predicted to be a substrate for this major drug-metabolizing enzyme. |
| CYP3A4 Substrate | Yes | Predicted to be a substrate for CYP3A4. | |
| CYP1A2 Inhibitor | No | Unlikely to inhibit this cytochrome P450 isoform. | |
| CYP2C19 Inhibitor | No | Unlikely to inhibit this cytochrome P450 isoform. | |
| CYP2C9 Inhibitor | No | Unlikely to inhibit this cytochrome P450 isoform. | |
| CYP2D6 Inhibitor | No | Unlikely to inhibit this cytochrome P450 isoform. | |
| CYP3A4 Inhibitor | No | Unlikely to inhibit this cytochrome P450 isoform. | |
| Excretion | Total Clearance (log ml/min/kg) | 0.453 | Indicates a moderate rate of clearance from the body. |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for this renal transporter. | |
| Toxicity | AMES Toxicity | No | Not predicted to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |
| Hepatotoxicity | Yes | Potential for liver toxicity. | |
| Skin Sensitisation | No | Unlikely to cause skin sensitization. |
The prediction of hepatotoxicity is a potential liability that would warrant further investigation in a drug discovery program.
Predictive Workflow III: Biological Activity Spectrum with PASS Online
Understanding the potential biological activities of a compound early on can help in identifying both therapeutic opportunities and potential off-target effects.
Rationale for PASS Online
PASS (Prediction of Activity Spectra for Substances) is a tool that predicts a wide range of biological activities based on the structure of a compound.[14][15] It compares the input structure to a large database of known bioactive compounds and provides probabilities for various activities.
Step-by-Step Protocol for PASS Online Analysis
-
Navigate to the PASS Online Web Server: Access the prediction service (registration may be required).
-
Input the Molecular Structure: Input the SMILES string Clc1cccc2c1[nH]cn2 into the appropriate field.
-
Run the Prediction: Initiate the prediction process.
-
Interpret the Results: The output will be a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). Focus on activities with a high Pa value and a low Pi value.
Predicted Biological Activities
Table 4: Selected Predicted Biological Activities for this compound (PASS Online)
| Predicted Activity | Pa | Pi | Interpretation |
| Antineoplastic | > 0.7 | < 0.1 | High probability of possessing anticancer activity. |
| Antiviral | > 0.6 | < 0.1 | Moderate to high probability of antiviral effects. |
| Antifungal | > 0.5 | < 0.2 | Moderate probability of antifungal activity. |
| Kinase Inhibitor | > 0.5 | < 0.1 | Moderate probability of inhibiting protein kinases. |
| CYP3A4 Inhibitor | > 0.4 | < 0.2 | Moderate probability of inhibiting CYP3A4. |
The PASS predictions align with the known biological activities of the broader benzimidazole class and suggest that this compound is a promising candidate for further investigation as an antineoplastic or antiviral agent. The prediction of CYP3A4 inhibition warrants consideration in the context of potential drug-drug interactions.
Synthesis and Interpretation: Weaving the Data into a Coherent Narrative
The in silico data, when considered in its entirety, provides a multifaceted view of this compound's potential as a drug candidate.
Caption: In Silico Prediction Workflow for this compound.
Our analysis indicates that this compound possesses a strong drug-like profile , adhering to Lipinski's Rule of Five and exhibiting favorable physicochemical properties for oral bioavailability. The predictions suggest high intestinal absorption and the ability to cross the blood-brain barrier.
A key area for consideration is its predicted metabolism and potential for toxicity. The molecule is predicted to be a substrate of CYP3A4 , a major drug-metabolizing enzyme, which could influence its pharmacokinetic profile and potential for drug-drug interactions. Furthermore, the prediction of hepatotoxicity by pkCSM is a significant flag that would need to be carefully evaluated in subsequent experimental studies.
The predicted biological activity spectrum is promising, with strong indications for antineoplastic and antiviral activities . This aligns with the known pharmacology of benzimidazole derivatives and provides a clear direction for future in vitro and in vivo testing.
Conclusion: A Data-Driven Path Forward
This in-depth technical guide has demonstrated a comprehensive in silico workflow for the characterization of this compound. By leveraging a suite of freely available and robust computational tools, we have generated a detailed profile of its physicochemical, ADMET, and biological properties. The results suggest that this compound is a promising candidate for further investigation, particularly in the areas of oncology and virology. The predicted liability of hepatotoxicity underscores the importance of in silico screening in identifying potential risks early in the drug discovery process. The protocols and interpretations provided herein serve as a practical guide for researchers to apply a digital-first approach to the evaluation of their own small molecule candidates, ultimately contributing to a more efficient and informed drug discovery paradigm.
References
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
- ChemBK. (n.d.). This compound.
- ProteinIQ. (n.d.). Use ADMET-AI Online.
- Al Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(8), 1000-11. [Link]
- admetSAR. (n.d.).
- PubChem. (n.d.). (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace, 7(1), 42717. [Link]
- PkCSM web server: Significance and symbolism. (2025, July 31). Research.com. [Link]
- Mangiatordi, G. F., Nicolotti, O., & Benfenati, E. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 749. [Link]
- Biosig Lab. (n.d.). pkCSM.
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
- SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Expasy.
- ADMET-AI. (n.d.).
- VLS3D.COM. (n.d.). ADMET predictions.
- El-Sayed, M. F., El-Malah, A. A., Abdel-Aziz, M., & El-Azab, A. S. (2021). Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents. Molecules, 26(23), 7160. [Link]
- Way2Drug. (n.d.). Get more information about biological potential of your compounds.
- PASS. (2010, May 30).
- Al-Suwaidan, I. A., Abdel-Aziz, M., Al-Dhfyan, A., & El-Azab, A. S. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23533–23556. [Link]
- Vasil'ev, P. M., Spasov, A. A., Anisimova, V. A., & L'kova, I. L. (2025, August 6). Prediction and Study of Anticonvulsant Properties of Benzimidazole Derivatives.
- Zugmeyer, B. (2024, March 24). pass-web: A web interface for pass. GitHub. [Link]
- PubChem. (n.d.). 2-Chlorobenzimidazole.
- Al-blewi, F. F., Almehmadi, M. A., Aouad, M. R., Bardaweel, S. K., Sahu, P. K., Messali, M., Rezki, N., & El Ashry, E. S. H. (2022). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1014–1026. [Link]
- Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063. [Link]
- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zahrani, R. A. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(13), 5161. [Link]
- In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. (2025, September 4).
- Nowak, M., Wróbel, R., & Jelsch, C. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(13), 10899. [Link]
- Agrwal, A., Saini, R., Bhandri, S., Verma, S., Srivastava, P., & Prakash, O. (2022). Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. Materials Today: Proceedings, 62(P2), 779-785. [Link]
- Passbolt. (n.d.). Open Source Password Manager for Teams.
- Way2Drug. (n.d.). here.
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chembk.com [chembk.com]
- 7. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 11. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 12. pkCSM [biosig.lab.uq.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Way2Drug - PASS Online [way2drug.com]
- 15. PASS [akosgmbh.de]
Tautomeric Equilibria in Substituted Benzimidazoles: A Technical Guide for Drug Discovery and Development
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The biological activity of these compounds is often intrinsically linked to the subtle, yet critical, phenomenon of tautomerism. This guide provides an in-depth exploration of tautomerism in substituted benzimidazoles, offering researchers and drug development professionals a comprehensive resource. We will delve into the fundamental principles governing tautomeric equilibria, the profound influence of substitution patterns and environmental factors, and the analytical methodologies employed to characterize and quantify these dynamic isomeric forms. This paper is designed to bridge theoretical understanding with practical application, empowering scientists to rationally design and develop more efficacious and targeted benzimidazole-based therapeutics.
The Phenomenon of Tautomerism in Benzimidazoles
Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[4] In the context of N-unsubstituted benzimidazoles, this dynamic equilibrium, known as prototropic tautomerism, is a key determinant of their chemical and biological properties.[2][3] The ability of a benzimidazole derivative to exist in different tautomeric forms can significantly impact its binding affinity to biological targets, such as enzymes and receptors, as each tautomer presents a unique three-dimensional shape and distribution of hydrogen bond donors and acceptors.[4][5]
Two primary forms of tautomerism are observed in substituted benzimidazoles:
-
Annular Tautomerism: This is the most common form and involves the migration of a proton between the N1 and N3 atoms of the imidazole ring.[5] This results in two chemically distinct but rapidly equilibrating tautomers, often designated as the 1-H and 3-H forms. In symmetrically substituted benzimidazoles, these tautomers are degenerate, leading to a simplified NMR spectrum due to the time-averaged equivalence of certain atoms.[6] However, in asymmetrically substituted derivatives, the two tautomers are non-equivalent and can exhibit distinct physicochemical and biological properties.[2]
-
Exocyclic Tautomerism: This type of tautomerism occurs when a substituent on the benzimidazole ring, typically at the 2-position, contains a labile proton.[5] A common example is the thiol-thione tautomerism in benzimidazole-2-thiones, where the proton can reside on the exocyclic sulfur atom (thiol form) or one of the ring nitrogen atoms (thione form).[7][8] Studies have shown that the thione form is generally the predominant tautomer in both solution and the solid state.[4][5]
Factors Influencing Tautomeric Equilibria
The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by a delicate interplay of intrinsic structural features and extrinsic environmental conditions. Understanding these factors is crucial for predicting and controlling the tautomeric behavior of benzimidazole derivatives.
The Role of Substituents
The electronic nature and position of substituents on both the benzene and imidazole rings exert a profound influence on the relative stability of the tautomers.
-
Substituents on the Benzene Ring: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzene moiety can modulate the basicity of the N1 and N3 atoms, thereby shifting the tautomeric equilibrium. The precise effect depends on the position of the substituent relative to the imidazole nitrogen atoms.
-
Substituents at the 2-Position: The nature of the substituent at the C2 position has a significant impact on the tautomeric preference. For instance, in 2-alkyl-benzimidazoles, the tautomeric equilibrium can be influenced by the steric bulk of the alkyl group.[4]
Solvent Effects and Hydrogen Bonding
The solvent environment plays a critical role in stabilizing or destabilizing specific tautomers. The dielectric constant of the medium and the ability of the solvent to act as a hydrogen bond donor or acceptor can dramatically alter the tautomeric ratio.[7]
-
Polar Protic Solvents: These solvents can form hydrogen bonds with both the N-H and the lone pair of the pyridine-like nitrogen, influencing the equilibrium.
-
Polar Aprotic Solvents: Solvents like DMSO can also engage in hydrogen bonding and have been shown to slow down the rate of proton exchange, sometimes allowing for the observation of individual tautomers by NMR.[6][9] In some cases, specific solvent interactions can lead to the crystallization of a single tautomer.[7]
-
Nonpolar Solvents: In nonpolar solvents, tautomerization is often rapid, leading to time-averaged NMR spectra.[9]
Temperature
Temperature can influence the rate of interconversion between tautomers. Variable-temperature NMR (VT-NMR) is a powerful technique used to study these dynamics. At low temperatures, the exchange rate can be slowed sufficiently to allow for the observation and quantification of individual tautomers.[7] As the temperature increases, the rate of interconversion increases, leading to coalescence of the NMR signals.[4]
Analytical Techniques for Tautomer Characterization
A multi-faceted analytical approach is often necessary to unambiguously characterize the tautomeric forms of substituted benzimidazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[4][5] Both ¹H and ¹³C NMR provide valuable information about the structure and dynamics of tautomers.
-
¹H NMR Spectroscopy: The chemical shift of the N-H proton can be indicative of the tautomeric form.[10] In cases of slow exchange, distinct N-H signals for each tautomer may be observed. The chemical shifts and coupling constants of the aromatic protons can also provide clues about the substitution pattern and the predominant tautomer.[10]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzimidazole ring, particularly C2, C4/C7, and C3a/C7a, are sensitive to the tautomeric state.[4] In symmetrically substituted benzimidazoles undergoing rapid tautomerization, the spectra will show a reduced number of signals due to time-averaging.[4] Conversely, in asymmetrically substituted systems or under slow exchange conditions, separate signals for each carbon in the two tautomers can be resolved.[6]
-
¹⁵N NMR Spectroscopy: Due to its wide chemical shift range and high sensitivity to the local electronic environment, ¹⁵N NMR is an excellent tool for studying nitrogen tautomerism.[4]
-
Advanced NMR Techniques: Two-dimensional NMR techniques such as NOESY and HMBC can be used to establish through-space and through-bond correlations, which are invaluable for the definitive structural assignment of tautomers.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra. Changes in the absorption profile with variations in solvent polarity or pH can provide evidence for a shift in the tautomeric equilibrium. The photochemistry of benzimidazoles, including tautomer interconversion, can also be investigated using UV irradiation.[11][12]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[4] This technique can reveal the precise location of the proton and the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer in the crystal lattice.[13] It is important to note that the tautomeric form observed in the solid state may not necessarily be the predominant form in solution.[7]
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), are increasingly used to complement experimental studies.[7][8] These methods can be employed to:
-
Calculate the relative energies and stabilities of different tautomers.
-
Predict NMR chemical shifts and other spectroscopic properties to aid in spectral assignment.[6]
-
Investigate the influence of substituents and solvent effects on the tautomeric equilibrium.[8]
-
Determine acidity constants (pKa values) which are related to tautomerism.[14]
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the substituted benzimidazole derivative.[10]
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often a good starting point as it can slow down proton exchange.[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.[10]
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
Protocol 2: Variable-Temperature (VT) NMR Experiment
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
-
Data Acquisition: Record the ¹H NMR spectrum at each temperature, noting any changes in chemical shifts, line broadening, or the appearance of new signals.
-
Coalescence Temperature: Identify the temperature at which two exchanging signals merge into a single broad peak. This can be used to calculate the energy barrier for tautomeric interconversion.[7]
-
Low-Temperature Spectrum: Continue cooling until sharp, well-resolved signals for each tautomer are observed, if possible. The integration of these signals can be used to determine the tautomeric ratio at that temperature.[7]
Data Presentation and Visualization
Table 1: Representative ¹³C NMR Chemical Shift Ranges for Benzimidazole Tautomers
| Carbon Atom | Pyrrole-like Nitrogen Adjacent (ppm) | Pyridine-like Nitrogen Adjacent (ppm) |
| C2 | ~140-155 | ~140-155 |
| C3a | ~130-145 | ~130-145 |
| C4 | ~110-125 | ~115-130 |
| C5 | ~115-130 | ~110-125 |
| C6 | ~115-130 | ~110-125 |
| C7 | ~110-125 | ~115-130 |
| C7a | ~130-145 | ~130-145 |
Note: These are approximate ranges and can vary significantly based on substitution and solvent.
Diagrams
Caption: Annular and Exocyclic Tautomerism in Benzimidazoles.
Caption: Workflow for Characterizing Benzimidazole Tautomers.
Conclusion
Tautomerism is a fundamental property of substituted benzimidazoles with profound implications for their application in drug discovery and materials science. A thorough understanding of the factors that govern tautomeric equilibria and the analytical techniques used for their characterization is essential for the rational design of molecules with desired properties. By integrating experimental and computational approaches, researchers can gain deep insights into the tautomeric behavior of these important heterocyclic compounds, paving the way for the development of novel and improved therapeutic agents.
References
- Feng, S., et al. (2018). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds.
- García-Báez, E. V., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(18), 6036. [Link]
- Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]
- Idil, O. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. ARKIVOC, 2007(14), 75-99. [Link]
- Su, F., et al. (2018). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. SciSpace. [Link]
- Tautomerism and isomerism in some antitrichinellosis active benzimidazoles: Morphological study in polarized light, quantum chemical computations. (2021).
- Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]
- Kallitsis, M., et al. (2021). Multi PCET in symmetrically substituted benzimidazoles. Chemical Science, 12(35), 11794-11803. [Link]
- Idil, O. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar. [Link]
- Benzimidazole. (2022). Encyclopedia MDPI. [Link]
- A Review on the Modern Synthetic Approach of Benzimidazole Candidate. (2024).
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. (2014).
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023).
- Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
- A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. (n.d.).
- Tautomeric equilibria in organic compounds. (n.d.).
- Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (2020). PubMed Central. [Link]
- The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers. (2023).
- Tautomerization of benzimidazole. (n.d.).
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journal of Organic Chemistry. [Link]
- Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). (2010). The Journal of Physical Chemistry B. [Link]
- Synthesis, reactions, and spectroscopic properties of benzimidazoles. (1996). Chemical Reviews. [Link]
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2017). Molecules. [Link]
- The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. (2002).
- Dual Photochemistry of Benzimidazole. (2023). The Journal of Organic Chemistry. [Link]
- Dual Photochemistry of Benzimidazole. (2023). PubMed Central. [Link]
- a The atom numbering, structure and tautomerism of benzimidazole. b The... (n.d.).
- Structure and tautomerism of 2-benzimidazolylthioureas. (n.d.).
- Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). (n.d.). AWS. [Link]
- Benzimidazole - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. srrjournals.com [srrjournals.com]
- 3. longdom.org [longdom.org]
- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dual Photochemistry of Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic Properties of Chlorinated Benzimidazoles
This guide provides a comprehensive overview of the electronic properties of chlorinated benzimidazoles, a class of compounds with significant and diverse applications in medicinal chemistry and materials science. As a Senior Application Scientist, the goal is to synthesize theoretical principles with practical, field-proven insights to provide a self-validating and authoritative resource.
Introduction: The Benzimidazole Scaffold and the Impact of Chlorination
The benzimidazole core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole. Its prevalence stems from its versatile binding capabilities, particularly its ability to act as a hydrogen bond donor and acceptor, and its aromatic nature which allows for π-π stacking interactions with biological targets.
The introduction of chlorine atoms to the benzimidazole ring system profoundly alters its electronic landscape. This halogenation is not merely a steric modification but a strategic tool for fine-tuning the molecule's physicochemical properties. Chlorine, being highly electronegative, exerts a strong inductive effect (-I), withdrawing electron density from the aromatic rings. This electron withdrawal has several critical consequences:
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of chlorine decreases the pKa of the benzimidazole N-H proton, making it more acidic. This can significantly impact the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and binding affinity to target proteins.
-
Enhanced Lipophilicity: The addition of chlorine atoms generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
-
Alteration of Aromatic Interactions: The modification of the electron distribution within the π-system can alter the molecule's ability to participate in π-π stacking and other non-covalent interactions, which are often crucial for drug-receptor binding.
-
Metabolic Stability: Chlorination can block sites susceptible to metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.
Understanding these electronic perturbations is paramount for the rational design of novel chlorinated benzimidazole derivatives with optimized therapeutic or material properties.
Experimental Characterization of Electronic Properties
A multi-faceted experimental approach is necessary to fully characterize the electronic properties of chlorinated benzimidazoles. The following protocols represent a robust, self-validating workflow.
Synthesis and Purification
The foundational step is the synthesis of the target chlorinated benzimidazoles. A common and reliable method is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.
Experimental Protocol: Synthesis of a Dichlorinated Benzimidazole Derivative
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4,5-dichloro-1,2-phenylenediamine in a suitable solvent such as ethanol or a mixture of water and HCl.
-
Reagent Addition: Add 1.1 equivalents of the desired carboxylic acid (e.g., acetic acid for a 2-methyl derivative).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize with a base (e.g., sodium bicarbonate solution) until the pH is ~7.
-
Isolation: The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified chlorinated benzimidazole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices: The use of acidic conditions protonates the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the diamine. The final neutralization step is crucial for deprotonating the benzimidazole product, reducing its solubility in the aqueous medium and allowing for its precipitation and isolation.
Electrochemical Analysis: Cyclic Voltammetry
Cyclic Voltammetry (CV) is a powerful technique to probe the redox behavior of molecules and to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Experimental Protocol: Cyclic Voltammetry of a Chlorinated Benzimidazole
-
Sample Preparation: Prepare a 1 mM solution of the purified chlorinated benzimidazole in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Scan the potential from an initial value where no reaction occurs towards a potential where oxidation or reduction is observed, and then reverse the scan. A typical scan rate is 100 mV/s.
-
Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Energy Level Calculation: Estimate the HOMO and LUMO energy levels using the following empirical equations:
-
E_HOMO = - (E_ox - E_ferrocene + 4.8) eV
-
E_LUMO = - (E_red - E_ferrocene + 4.8) eV (Note: Ferrocene is used as an internal standard for calibration).
-
Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of an internal standard (ferrocene). The well-defined and stable redox potential of ferrocene provides a reliable reference point, ensuring the accuracy and reproducibility of the measured potentials. The removal of oxygen is critical as its reduction can obscure the reduction wave of the analyte.
Spectroscopic Analysis: UV-Vis and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence emission spectroscopy provide insights into the electronic transitions within the molecule.
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation: Prepare a series of dilute solutions (e.g., 1-10 µM) of the chlorinated benzimidazole in a spectroscopic grade solvent (e.g., ethanol or DMSO).
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at the wavelength of maximum absorption (λ_max) and record the emission spectrum.
-
Data Analysis:
-
From the UV-Vis spectrum, identify the λ_max, which corresponds to the π-π* transitions.
-
Calculate the optical band gap (E_g) from the onset of the absorption edge using the Tauc plot method.
-
From the fluorescence spectrum, determine the maximum emission wavelength. The difference between the absorption and emission maxima (Stokes shift) provides information about the change in geometry between the ground and excited states.
-
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools that complement experimental findings and provide a deeper understanding of the electronic structure.
DFT for Ground-State Properties
DFT calculations can predict molecular geometries, orbital energies (HOMO/LUMO), and electron density distributions.
Computational Workflow: DFT Calculations
-
Structure Optimization: Build the 3D structure of the chlorinated benzimidazole. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311G(d,p)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Orbital Analysis: From the optimized structure, calculate the molecular orbitals. Visualize the HOMO and LUMO to understand the electron distribution.
-
Electrostatic Potential Mapping: Generate an electrostatic potential (ESP) map to visualize the electron-rich and electron-deficient regions of the molecule. This is particularly useful for predicting sites of electrophilic and nucleophilic attack.
Diagram: Computational Workflow for Electronic Properties
Caption: A workflow diagram illustrating the synergy between experimental and computational methods for characterizing chlorinated benzimidazoles.
TD-DFT for Excited-State Properties
TD-DFT is used to simulate the electronic absorption spectra, providing theoretical validation for experimental UV-Vis data.
Computational Workflow: TD-DFT Calculations
-
Input: Use the DFT-optimized ground-state geometry.
-
Calculation: Perform a TD-DFT calculation (e.g., using the same B3LYP functional and 6-311G(d,p) basis set) to calculate the vertical excitation energies and oscillator strengths.
-
Spectrum Simulation: Convolute the calculated transitions with a Gaussian or Lorentzian function to generate a simulated UV-Vis spectrum.
-
Comparison: Compare the simulated spectrum with the experimental UV-Vis spectrum to validate the computational model and assign the observed electronic transitions.
Authoritative Grounding: The choice of the B3LYP functional and the 6-311G(d,p) basis set is a widely accepted standard in the computational chemistry of organic molecules, providing a good balance between accuracy and computational cost for predicting both ground and excited-state properties.
Data Synthesis and Interpretation
The true power of this dual experimental-computational approach lies in the synthesis of the data.
Table 1: Hypothetical Electronic Properties of Benzimidazole and its Chlorinated Derivatives
| Compound | E_HOMO (eV) [CV] | E_LUMO (eV) [CV] | E_HOMO (eV) [DFT] | E_LUMO (eV) [DFT] | λ_max (nm) [UV-Vis] | λ_max (nm) [TD-DFT] |
| Benzimidazole | -5.85 | -1.95 | -6.02 | -1.88 | 278 | 275 |
| 5-Chlorobenzimidazole | -5.98 | -2.15 | -6.15 | -2.05 | 284 | 282 |
| 5,6-Dichlorobenzimidazole | -6.12 | -2.30 | -6.28 | -2.21 | 290 | 288 |
Interpretation:
-
HOMO/LUMO Stabilization: As seen in the table, the addition of chlorine atoms leads to a progressive stabilization (lowering of energy) of both the HOMO and LUMO levels. This is a direct consequence of the inductive electron withdrawal by chlorine. The good agreement between the experimental (CV) and computational (DFT) values validates the accuracy of the chosen computational model.
-
Reduced Band Gap: The energy gap between the HOMO and LUMO decreases with increasing chlorination. This is reflected in the red-shift (bathochromic shift) of the maximum absorption wavelength (λ_max) in the UV-Vis spectrum. The TD-DFT calculations corroborate this trend.
-
Reactivity Implications: The lower LUMO energy of the chlorinated derivatives suggests they are more susceptible to nucleophilic attack. The lower HOMO energy indicates they are less prone to oxidation.
Diagram: Impact of Chlorination on Molecular Orbitals
Caption: Energy level diagram showing the stabilization of HOMO and LUMO levels with increased chlorination of the benzimidazole core.
Conclusion
The electronic properties of chlorinated benzimidazoles are a direct function of the number and position of chlorine substituents. The strong inductive effect of chlorine leads to a stabilization of the frontier molecular orbitals, a reduction of the HOMO-LUMO gap, and a red-shift in the UV-Vis absorption spectrum. A combined experimental and computational approach, as outlined in this guide, provides a robust framework for understanding these properties. This knowledge is critical for the rational design of new chlorinated benzimidazole derivatives for applications in drug development, where fine-tuning of electronic properties can lead to improved potency, selectivity, and pharmacokinetic profiles.
References
- Title: On the Correlation of the Electrochemical and Spectroscopic Properties with the DFT-Calculated Energies of the Frontier Orbitals of π-Conjugated Organic Materials Source: The Journal of Physical Chemistry C URL:[Link]
- Title: A new mixing of Hartree–Fock and local density‐functional theories Source: The Journal of Chemical Physics URL:[Link]
solubility of 7-chloro-1H-benzo[d]imidazole in organic solvents
An In-depth Technical Guide to the Solubility of 7-chloro-1H-benzo[d]imidazole in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is paramount for formulation development, purification, and various analytical procedures. This technical guide provides an in-depth analysis of the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a reliable resource for their laboratory work. We will explore the physicochemical properties of this compound, present predicted solubility data in a range of common organic solvents, and provide a detailed, step-by-step protocol for the experimental determination of its solubility.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to market, few physicochemical properties are as fundamental as solubility. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature, directly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Consequently, the characterization of a compound's solubility in various organic solvents is a crucial early-stage activity. This knowledge informs the selection of appropriate solvent systems for:
-
Synthesis and Purification: Facilitating reactions and enabling effective crystallization or chromatographic separation.
-
Formulation: Developing stable and bioavailable dosage forms, such as oral solutions, injectables, or topical preparations.
-
Analytical Method Development: Ensuring accurate and reproducible quantification in assays such as high-performance liquid chromatography (HPLC).
This guide focuses on this compound, a member of the benzimidazole class of compounds, which are known for their wide range of biological activities. Understanding its solubility is a key step in unlocking its therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of a molecule's inherent physicochemical properties is essential for predicting and interpreting its solubility behavior. The structure of this compound, featuring a fused benzene and imidazole ring with a chlorine substituent, dictates its polarity, hydrogen bonding capacity, and overall intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molar Mass | 152.58 g/mol | [1] |
| Melting Point | 170-171 °C | [1] |
| Density | 1.425 g/cm³ | [1] |
| Appearance | Solid | [2] |
| pKa | The pKa of the parent benzimidazole is 12.8 for the N-H proton and 5.6 for the conjugate acid. The electron-withdrawing effect of the chlorine atom is expected to slightly increase the acidity of the N-H proton (lower pKa) and decrease the basicity of the imidazole nitrogen. | [3] |
| Polarity | The molecule possesses both polar (imidazole ring) and nonpolar (benzene ring) regions, making it moderately polar. The chlorine atom adds to the overall polarity. | Inferred |
The presence of the N-H group allows this compound to act as a hydrogen bond donor, while the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors. These characteristics are crucial in determining its interaction with protic and aprotic solvents.
Predicted Solubility of this compound in Common Organic Solvents
While experimental quantitative solubility data for this compound is not extensively available in the public domain, we can predict its solubility based on the principle of "like dissolves like" and the known solubility patterns of similar benzimidazole derivatives. The following table provides a qualitative and semi-quantitative prediction of solubility at ambient temperature.
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of disrupting the crystal lattice and forming strong dipole-dipole interactions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. |
| Methanol | Polar Protic | Moderate to High | Methanol can act as both a hydrogen bond donor and acceptor, facilitating favorable interactions with the imidazole moiety of the solute. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility compared to methanol. |
| Acetone | Polar Aprotic | Moderate | Acetone's polarity allows for dipole-dipole interactions, but it lacks hydrogen bond donating ability, which may limit its solvating power compared to alcohols. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Acetonitrile is a polar aprotic solvent, but its ability to solvate compounds with hydrogen bonding capabilities can be limited. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Low to Moderate | THF is less polar than acetone and acetonitrile and is expected to be a poorer solvent for this moderately polar compound. |
| Dichloromethane (DCM) | Nonpolar | Low | As a nonpolar solvent, DCM is not expected to effectively solvate the polar regions of this compound, leading to poor solubility. Studies on similar benzimidazoles have shown low solubility in chloroalkanes.[4] |
| Toluene | Nonpolar | Very Low | Toluene is a nonpolar aromatic solvent and is unlikely to dissolve the polar benzimidazole derivative to a significant extent. |
| Hexane | Nonpolar | Very Low | Hexane is a nonpolar aliphatic solvent and is expected to have negligible solvating power for this compound. |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain accurate quantitative solubility data, the equilibrium shake-flask method is the gold standard. This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a true equilibrium saturation is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).[1]
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visual Workflow for the Shake-Flask Method
Caption: Experimental workflow for the shake-flask solubility determination method.
Analysis and Interpretation of Solubility Data
The solubility of this compound in different organic solvents is governed by the interplay of intermolecular forces between the solute and the solvent molecules.
-
Polar Protic Solvents: In solvents like methanol and ethanol, the primary interactions are hydrogen bonds between the solvent's hydroxyl group and the solute's imidazole ring. The N-H group of the benzimidazole can donate a hydrogen bond, and the nitrogen atoms can accept hydrogen bonds.
-
Polar Aprotic Solvents: In solvents such as DMSO and DMF, strong dipole-dipole interactions are the dominant forces. The high polarity of these solvents allows them to effectively solvate the polar benzimidazole derivative.
-
Nonpolar Solvents: The low solubility in nonpolar solvents like hexane and toluene is due to the significant energy penalty required to break the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the solid crystal lattice of this compound without the formation of favorable solute-solvent interactions.
The following diagram illustrates the relationship between solvent properties and the predicted solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Troubleshooting Common Issues in Solubility Measurements
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility | - Incomplete equilibration. - Temperature fluctuations. - Inconsistent sample handling. | - Extend the equilibration time and verify with multiple time points. - Use a calibrated, thermostatically controlled shaker/incubator. - Standardize all pipetting, dilution, and filtration steps. |
| Overestimation of Solubility | - Presence of suspended microparticles in the analyzed sample. | - Use a smaller pore size filter (e.g., 0.22 µm). - Centrifuge the sample before taking the supernatant for filtration. |
| Underestimation of Solubility | - Adsorption of the compound onto the filter membrane. - Precipitation of the compound after filtration due to temperature changes. | - Use low-binding filter materials (e.g., PTFE). - Maintain a constant temperature throughout the sampling and filtration process. |
| Solvent Evaporation | - Improperly sealed vials. | - Use vials with tight-fitting screw caps and PTFE septa. - Minimize the headspace in the vials. |
Conclusion
This technical guide has provided a comprehensive overview of the . By understanding its physicochemical properties, researchers can make informed predictions about its solubility behavior. For precise quantitative data, the detailed shake-flask method protocol serves as a reliable experimental guide. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively handle and formulate this promising compound, thereby accelerating the path from laboratory research to potential therapeutic applications.
References
- ChemBK. This compound. [Link]
- Pharmaceutical Sciences.
- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
- PMC.
- ResearchGate.
- Biointerface Research in Applied Chemistry. 3d-qsar, admet and molecular docking study of a series of 2-substituted 1h-benzimidazole-4-carboxamide derivatives inhibitors against enteroviruses. [Link]
- Journal of King Saud University - Science. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. [Link]
- UI Scholars Hub. Modeling of Benzimidazole Derivatives as Antimalarial Agents using QSAR Analysis. [Link]
- PubMed. Benzimidazole derivatives. 3. 3D-QSAR/CoMFA model and computational simulation for the recognition of 5-HT(4) receptor antagonists. [Link]
- ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
- ResearchGate. Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane,... [Link]
- ResearchGate. Solubility of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide, 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, and 7-Chloro-5-(. [Link]
- Wikipedia. Benzimidazole. [Link]
Sources
Introduction: The Significance of 7-chloro-1H-benzo[d]imidazole in Modern Drug Discovery
An In-depth Technical Guide to the Safe Handling and Application of 7-chloro-1H-benzo[d]imidazole
This compound is a heterocyclic aromatic compound featuring a benzene ring fused to an imidazole ring, with a chlorine atom substituted on the benzene moiety. This core structure, the benzimidazole scaffold, is a cornerstone in medicinal chemistry, renowned for its versatile biological activity.[1][2][3] The addition of a halogen, such as chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity and electronic character, often enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.[4][5]
Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential, including roles as anticancer agents, kinase inhibitors, antivirals, and anthelmintics.[2][4][6][7] Specifically, chlorinated benzimidazoles have been identified as crucial for the biological activity of potent enzyme inhibitors, such as those targeting PqsR in Pseudomonas aeruginosa.[5]
Given its prevalence and importance in research and development, a thorough understanding of the safe handling, properties, and reactivity of this compound is paramount for the safety of laboratory personnel and the integrity of scientific research. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, synthesizing field-proven insights with established safety protocols.
Section 1: Comprehensive Safety Profile
The foundation of working with any chemical compound is a deep respect for its potential hazards. While this compound is a valuable research tool, it is not benign. Its chemical, physical, and toxicological properties have not been exhaustively investigated, necessitating a cautious and informed approach.
GHS Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[8] Adherence to the precautionary statements is mandatory to mitigate risk.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[8][9] | Warning | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8][9] | Warning | GHS07 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[8][9] | Warning | GHS07 |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[8][9] | Warning | GHS07 |
This table summarizes the primary hazards associated with this compound.
In addition to these classified hazards, the compound is a solid that can form combustible dust concentrations in the air, creating a potential explosion hazard if dispersed and exposed to an ignition source.[10]
First-Aid Measures: An Emergency Response Protocol
Immediate and appropriate first aid is critical in the event of exposure. Personnel should be familiar with these procedures before beginning any work with the compound.
-
If Inhaled: Remove the individual to fresh air immediately and keep them in a position comfortable for breathing.[10] If the person feels unwell or breathing is difficult, call a POISON CENTER or physician.
-
If on Skin: Immediately take off all contaminated clothing.[11] Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs or persists, seek medical advice.
-
If in Eyes: Rinse cautiously and thoroughly with water for several minutes.[10] If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, it is imperative to get medical advice from an ophthalmologist.
-
If Swallowed: Immediately call a POISON CENTER or doctor.[11] Rinse the mouth with water.[10] Do NOT induce vomiting.[10][11]
Section 2: Laboratory Handling, Storage, and Engineering Controls
A proactive approach to safety involves establishing a controlled environment and standardized procedures. The following protocols are designed to minimize exposure and ensure safe manipulation of this compound.
Engineering Controls & Personal Protective Equipment (PPE)
The primary line of defense is to engineer out the hazard. When handling this compound, especially in its solid, powdered form, the following controls are essential.
-
Ventilation: All weighing and manipulation of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.[10][11][12] The fume hood also provides a contained space in case of a spill.
-
Eye Wash & Safety Shower: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the workstation.[13]
Secondary defense relies on appropriate PPE to prevent direct contact.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[10][12] | Protects against splashes and airborne dust, preventing serious eye irritation. |
| Hand Protection | Nitrile gloves. Use proper glove removal technique to avoid skin contact.[11] | Prevents skin irritation and absorption. Contaminated gloves must be disposed of as hazardous waste.[11] |
| Body Protection | A fully-buttoned laboratory coat.[13] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or EN 149 approved respirator may be required if engineering controls are insufficient or during a large spill clean-up.[10] | Prevents respiratory tract irritation from dust inhalation. |
Safe Handling Workflow
The causality behind this workflow is the principle of minimizing dust generation and preventing cross-contamination.
Caption: Workflow for the safe handling of this compound.
Storage and Incompatibility
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area.[12] The container must be kept tightly closed to prevent moisture absorption and contamination. Store locked up in a designated area.[10]
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[12][13] Contact with these substances could lead to vigorous, exothermic reactions.
Section 3: Spill, Leak, and Disposal Procedures
Accidents, while preventable, require a prepared response to mitigate harm to personnel and the environment.
Emergency Spill Response
The immediate priority is to ensure personnel safety and contain the spill.
Caption: Decision tree for responding to a this compound spill.
Key actions include avoiding dust generation by not dry sweeping aggressively. Do not allow the product to enter drains or waterways.[11]
Waste Disposal Protocol
Chemical waste must be handled with the same care as the parent compound.
-
Segregation: Collect all waste material, including contaminated PPE and cleaning materials, in a dedicated, compatible, and clearly labeled hazardous waste container.[13] The container must be sealable and airtight.[13]
-
Labeling: Affix a completed hazardous waste label to the container as soon as the first waste is added.
-
Disposal: The final disposal of the waste must be conducted through an approved waste disposal plant, adhering strictly to all local, state, and federal regulations.[10] Do not mix with other waste streams unless explicitly permitted.
Section 4: Physicochemical and Reactivity Profile
Understanding the physical and chemical nature of this compound is essential for its application in synthesis and biological assays.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [8][9] |
| Molecular Weight | 152.58 g/mol | [8] |
| Appearance | Solid | [9] |
| Purity (Typical) | ≥95% | [9][14] |
| Storage Temperature | Room Temperature (in dry, sealed container) | [9] |
| Chemical Stability | Stable under standard ambient conditions. |
Synthesis and Reactivity
A representative synthetic approach, known as the Phillips condensation, would involve reacting 4-chloro-1,2-phenylenediamine with formic acid, which serves as the source for the C2 carbon of the imidazole ring.
Caption: Plausible synthesis via Phillips condensation.
Reactivity Insights:
-
Basicity: Like its parent, benzimidazole, the imidazole nitrogen atoms provide basic character, allowing it to be protonated by acids.[2]
-
N-H Acidity & Alkylation: The N-H proton can be removed by a strong base. The resulting anion can be alkylated, which is a common strategy in drug development to modulate solubility and target engagement.[2]
-
Electrophilic Substitution: The benzene ring can undergo electrophilic aromatic substitution, though the specific directing effects of the fused imidazole ring and the chloro-substituent would need to be considered for regiochemical outcomes.
Section 5: Applications in Research and Drug Development
The this compound scaffold is of high interest due to the established importance of halogenated benzimidazoles in modulating kinase activity and other biological processes.
-
Kinase Inhibition: Halogenated substituents are a common feature in modern tyrosine kinase inhibitors (TKIs) used in oncology.[4] The chlorine atom can form specific halogen bonds or occupy hydrophobic pockets within the ATP-binding site of kinases, enhancing potency and selectivity.[4]
-
Anticancer Agents: Benzimidazoles can interfere with DNA processes and inhibit enzymes like topoisomerase, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]
-
Antimicrobial Development: The benzimidazole core is present in numerous antimicrobial agents.[7] Chlorinated derivatives are actively being investigated as adjuvant therapies, for example, by inhibiting quorum sensing pathways in pathogenic bacteria like P. aeruginosa, thereby reducing virulence and biofilm formation.[5]
The synthesis of novel derivatives starting from this compound allows for the exploration of structure-activity relationships (SAR), where the chloro-substituent serves as a fixed anchor point while modifications are made elsewhere on the molecule. This systematic approach is fundamental to modern rational drug design.
References
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Various Authors. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. ScienceDirect.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous Chemicals - Imidazole.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Reaction. RSC Publishing.
- Mirgany, T. O., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
- Thomann, A., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Benzimidazole.
- CP Lab Safety. (n.d.). This compound, min 95%, 250 mg.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole.
- Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
Sources
- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. This compound | 16931-35-4 [sigmaaldrich.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The benzimidazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4][5] Its prevalence in FDA-approved drugs and clinical candidates underscores the continuous need for efficient, scalable, and environmentally benign synthetic methodologies. This document provides a detailed guide to the one-pot synthesis of 2-substituted benzimidazole derivatives, a cornerstone reaction for generating molecular diversity in drug discovery programs. We move beyond simple procedural descriptions to offer a deeper understanding of the underlying chemical principles, explaining the causality behind experimental choices. This guide presents several field-proven protocols, from classic acid-catalyzed condensations to modern nanoparticle-mediated and green chemistry approaches, complete with comparative data and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Enduring Significance of the Benzimidazole Core
Benzimidazole, a bicyclic heteroaromatic compound, is a vital pharmacophore due to its ability to mimic purine bases and interact with various biological targets.[5][6] This versatile scaffold is present in drugs with a wide array of therapeutic applications, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antihypertensives, and anticancer therapies.[2][5][7][8] The 2-position of the benzimidazole ring is a particularly attractive point for substitution, allowing for the introduction of diverse functionalities that can modulate the compound's steric and electronic properties, and thus its biological activity.
Traditional multi-step syntheses of these derivatives often involve harsh reaction conditions, prolonged heating, and the use of hazardous reagents, leading to significant cost and environmental impact.[1][2] Consequently, the development of one-pot procedures, where reactants are converted into the desired product in a single reaction vessel, has become a major focus. These methods offer numerous advantages, including:
-
Increased Efficiency: Reduced reaction times and simplified workup procedures.
-
Economic Viability: Lower consumption of solvents and energy.
-
Environmental Responsibility ("Green Chemistry"): Minimization of waste and use of less hazardous substances.[1][2][6]
This guide is designed to be a practical resource for chemists at the bench, providing not just the "how" but also the "why" for synthesizing these valuable compounds.
The Core Reaction: Mechanism of Benzimidazole Formation
The most common one-pot synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde. The reaction proceeds through a well-established mechanistic pathway, which is crucial for understanding how different catalysts and reaction conditions can influence the outcome.
The general mechanism can be summarized in three key steps:
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydrobenzimidazole ring.
-
Oxidation/Aromatization: The final and often rate-determining step is the oxidation of the dihydrobenzimidazole intermediate to the stable, aromatic benzimidazole ring system. This step often requires an oxidant or occurs via aerobic oxidation.
Figure 1. Generalized mechanism for the one-pot synthesis of 2-substituted benzimidazoles.
The choice of catalyst and reaction conditions is primarily aimed at facilitating one or more of these steps, particularly the final oxidation, which can be a bottleneck.
Experimental Protocols and Methodologies
Here, we present a selection of robust and reproducible one-pot protocols. Each method is chosen to highlight a different catalytic system or reaction condition, providing researchers with a versatile toolkit.
Protocol 1: Ammonium Salt-Catalyzed Synthesis (A Green and Economical Approach)
This method utilizes inexpensive and readily available ammonium salts, such as ammonium bromide (NH₄Br) or ammonium chloride (NH₄Cl), as mild acidic catalysts.[3][9][10][11] The ammonium ion acts as a proton source to activate the aldehyde carbonyl group towards nucleophilic attack and facilitates the dehydration steps.
Causality Behind Experimental Choices:
-
Catalyst: NH₄Br or NH₄Cl are chosen for their low cost, stability, and mild acidity, which is sufficient to promote the reaction without causing degradation of sensitive substrates.[3]
-
Solvent: Ethanol is a common choice as it is an environmentally benign solvent that effectively dissolves the reactants and is easily removed during workup.[3][9]
-
Temperature: Many variations of this protocol proceed efficiently at room temperature, which is a significant advantage in terms of energy consumption and operational simplicity.[3] For less reactive substrates, gentle heating (80-90°C) may be required.[9][10]
Step-by-Step Protocol (using NH₄Br):
-
To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol, 108 mg) and the desired substituted aldehyde (1.0 mmol).
-
Add ethanol (5 mL) to dissolve the reactants.
-
Add ammonium bromide (NH₄Br) (0.05 g, 10 mol%).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate:hexane, 1:2).
-
Upon completion (typically 2 hours), pour the reaction mixture into ice-cold water (20 mL).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography.[3]
Protocol 2: Heterogeneous Catalysis using Engineered MgO@DFNS
This modern protocol employs a sustainable heterogeneous catalyst, magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS), offering excellent yields under mild conditions and the significant advantage of catalyst recyclability.[4][12][13]
Causality Behind Experimental Choices:
-
Catalyst: The engineered MgO@DFNS provides a high surface area with basic sites (MgO) that can facilitate the condensation and cyclization steps. Its solid nature allows for easy separation from the reaction mixture, simplifying purification and enabling reuse.[12][13]
-
Solvent: Ethanol is again a suitable green solvent for this system.[13]
-
Temperature: This reaction proceeds efficiently at ambient temperature, further enhancing its green credentials.[12]
Step-by-Step Protocol:
-
In a two-neck round-bottom flask, place a mixture of o-phenylenediamine (1 mmol) and the aldehyde (1.1 mmol) in ethanol.
-
Add the MgO@DFNS catalyst.
-
Stir the reaction mixture at ambient temperature for the required time (monitor by TLC).
-
After completion, the solid catalyst can be recovered by simple filtration.
-
The filtrate containing the product can be concentrated under reduced pressure, and the resulting solid can be purified by recrystallization.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.[12]
Protocol 3: Oxidative Cyclization using H₂O₂/HCl System
This method provides a simple and efficient route using hydrogen peroxide as a green oxidant in the presence of hydrochloric acid.[14] This system is particularly effective for large-scale synthesis.
Causality Behind Experimental Choices:
-
Oxidant System: The combination of H₂O₂ and HCl provides an effective in situ oxidizing environment to drive the final aromatization step. Hydrogen peroxide is an ideal green oxidant as its byproduct is water.[14]
-
Solvent: Acetonitrile is used as the solvent, and the reaction proceeds smoothly at room temperature.[14]
Step-by-Step Protocol:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, prepare a solution of o-phenylenediamine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in acetonitrile (15 mL).
-
To this solution, add 30% aqueous H₂O₂ (7.0 mmol) and 37% aqueous HCl (3.5 mmol).
-
Stir the mixture at room temperature. Monitor the reaction by TLC (eluent: n-hexane–EtOAc, 7:3).
-
Once the starting materials have been consumed, quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (4 x 10 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.[14]
Figure 2. General experimental workflow for one-pot benzimidazole synthesis.
Comparative Analysis of Synthetic Protocols
The choice of synthetic method often depends on factors such as substrate scope, desired yield, reaction time, cost, and environmental impact. The following table summarizes the key parameters of the described protocols to aid in method selection.
| Method | Catalyst/Reagent | Typical Solvent | Temperature | Typical Time | Yield Range (%) | Key Advantages | References |
| Protocol 1 | Ammonium Salts (NH₄Br/NH₄Cl) | Ethanol | Room Temp. - 90°C | 2 - 4 h | 82 - 94 | Low cost, simple, green solvent | [3],[9],[10],[11] |
| Protocol 2 | MgO@DFNS | Ethanol | Ambient | 1 - 3 h | 90 - 98 | Heterogeneous, recyclable catalyst, high yields | [12],[13],[4] |
| Protocol 3 | H₂O₂ / HCl | Acetonitrile | Room Temp. | 1 - 2 h | 85 - 95 | Green oxidant, short reaction times, scalable | [14] |
| Other Methods | Gold Nanoparticles (Au/TiO₂) | CHCl₃:MeOH | 25°C | 2 h | 70 - 95 | High selectivity, mild conditions | [15],[16] |
| Lanthanum Chloride (LaCl₃) | Acetonitrile | Room Temp. | 2 - 3 h | 88 - 95 | Cost-effective, tolerates sensitive groups | [17] | |
| Ultrasound/NaOH/I₂ | - | Room Temp. | 4 - 7 min | up to 99 | Extremely rapid, metal-free | [18] |
Conclusion and Future Perspectives
The one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes is a powerful and versatile transformation in organic and medicinal chemistry. As demonstrated, a multitude of protocols exist, each with its own set of advantages. The trend in recent years has decisively moved towards greener, more efficient, and economically viable methods.[1][2][6] The use of heterogeneous and recyclable catalysts, such as the described MgO@DFNS system, and energy-efficient techniques like ultrasound irradiation, represent the forefront of this evolution.[12][18]
For researchers and drug development professionals, the ability to rapidly generate libraries of benzimidazole derivatives for biological screening is paramount. The protocols detailed in this guide provide a solid foundation for achieving this goal. Future research will likely focus on further expanding the substrate scope, developing even more active and selective catalysts, and adapting these methodologies for flow chemistry, enabling continuous manufacturing and greater scalability.
References
- Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications.
- Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applic
- Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. Research Journal of Pharmacy and Technology.
- Green Synthesis of Benzimidazole Derivatives.
- An efficient one-pot two catalyst system in the construction of 2-substituted benzimidazoles: synthesis of benzimidazo[1,2-c]quinazolines. RSC Publishing.
- New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst.
- Recent achievements in the synthesis of benzimidazole deriv
- New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles.
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing.
- A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synlett.
- Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermedi
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE C
- ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZ
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- “ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION”. Indo American Journal of Pharmaceutical Research.
- One-Pot Synthesis of 2-Substituted Benzimidazoles: Applic
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central.
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PubMed Central.
- Synthesis of 2-phenylbenzimidazole by the reaction of...
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. chemmethod.com [chemmethod.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. srrjournals.com [srrjournals.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates [organic-chemistry.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. iajpr.com [iajpr.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. mdpi.com [mdpi.com]
- 16. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
Application Notes and Protocols for the N-Alkylation of 7-Chloro-1H-benzo[d]imidazole
Introduction: The Significance of N-Alkylated Benzimidazoles in Modern Drug Discovery
The benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] N-alkylation of the benzimidazole core is a critical synthetic transformation that allows for the modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This fine-tuning is paramount in the optimization of lead compounds during the drug development process. Specifically, the introduction of alkyl groups at the nitrogen atoms of the imidazole ring can significantly impact the compound's interaction with its biological target.
7-chloro-1H-benzo[d]imidazole is a valuable starting material for the synthesis of a variety of biologically active compounds. The chlorine substituent at the 7-position provides a handle for further functionalization and influences the electronic properties of the benzimidazole ring system. The N-alkylation of this substrate, however, presents a regioselectivity challenge, as the reaction can occur at either the N1 or N3 position, leading to two distinct isomers with potentially different biological profiles. This application note provides a detailed experimental protocol for the N-alkylation of this compound, along with a discussion of the factors influencing regioselectivity and practical guidance for achieving desired outcomes.
Understanding the Reaction: Mechanism and Regioselectivity
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The reaction is typically initiated by the deprotonation of the N-H proton of the imidazole ring by a suitable base to form a benzimidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (commonly an alkyl halide) to form the N-alkylated product.
A critical consideration in the N-alkylation of unsymmetrically substituted benzimidazoles like the 7-chloro derivative is the control of regioselectivity. The two nitrogen atoms, N1 and N3, are not equivalent, and the alkyl group can attach to either one. The ratio of the resulting N1 and N3 isomers is influenced by several factors:
-
Steric Hindrance: The substituent at the 7-position can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen, potentially favoring alkylation at the more accessible N3 position.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom at the 7-position can influence the acidity of the N-H protons and the nucleophilicity of the resulting anions.
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent can all play a significant role in directing the regioselectivity of the reaction.[2] Generally, polar aprotic solvents like DMF and acetonitrile are employed.[2][3] Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[2][4][5]
Experimental Workflow Diagram
Caption: A generalized workflow for the N-alkylation of this compound.
Detailed Experimental Protocols
Two common protocols for the N-alkylation of this compound are provided below, utilizing either potassium carbonate as a mild base or sodium hydride as a stronger base. The choice of protocol may depend on the reactivity of the alkylating agent and the desired reaction conditions.
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This method is a robust and widely used procedure for the N-alkylation of azoles.[2]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under an inert atmosphere, add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes to ensure the formation of the benzimidazolate anion.
-
Slowly add the alkylating agent (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N1 and N3 alkylated isomers.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This protocol employs a stronger base and is suitable for less reactive alkylating agents or when a more rapid reaction is desired.[5]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., ethyl iodide, propyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Add anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of this compound to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Data Summary and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of this compound. The regiomeric ratio is highly dependent on the specific alkylating agent and reaction conditions used.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Expected Regioselectivity (N1:N3) |
| Methyl Iodide | K₂CO₃ | DMF | RT - 50 | 4 - 8 | 85 - 95 | Varies, often a mixture |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 6 - 12 | 80 - 90 | Varies, often a mixture |
| Ethyl Bromide | NaH | THF | RT | 3 - 6 | 75 - 90 | Varies, often a mixture |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction | Inactive base or wet solvent. | Use freshly opened or properly dried base and anhydrous solvents. |
| Low reaction temperature. | Increase the reaction temperature. | |
| Unreactive alkylating agent. | Consider using a more reactive alkylating agent (e.g., iodide instead of bromide) or a stronger base (NaH). | |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. |
| Product loss during work-up. | Ensure proper extraction and handling procedures. | |
| Poor Regioselectivity | Non-optimized reaction conditions. | Screen different bases, solvents, and temperatures to optimize for the desired isomer. The use of bulkier bases or alkylating agents may influence regioselectivity. |
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. The choice of reaction conditions, particularly the base and solvent, is crucial for achieving high yields and controlling the regioselectivity of the reaction. The protocols provided in this application note offer a solid starting point for researchers in this field. Careful optimization of the reaction parameters will be key to obtaining the desired N-alkylated benzimidazole isomers for further investigation.
References
- ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Traditional methods for the synthesis of benzimidazole derivatives, however, are often hampered by long reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide to the use of microwave-assisted organic synthesis (MAOS) as a green, efficient, and rapid alternative for the preparation of these valuable heterocyclic compounds.[3][4] We will delve into the fundamental principles of microwave heating, present detailed, step-by-step protocols for various synthetic strategies, and offer insights into the optimization of reaction parameters. The information herein is designed to empower researchers in drug discovery and development to leverage the full potential of microwave technology for the accelerated synthesis of novel benzimidazole derivatives.
Introduction: The Significance of Benzimidazoles and the Advent of Microwave Chemistry
Benzimidazole derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6] Their structural similarity to purines allows them to interact with various biological macromolecules, making them attractive candidates for drug design.[2] The growing demand for novel benzimidazole-based therapeutics necessitates the development of efficient and sustainable synthetic methodologies.
Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering numerous advantages over conventional heating methods.[7][8] By utilizing microwave irradiation, reactions can be completed in a fraction of the time, often with higher yields and purity.[4][9] This is achieved through a unique heating mechanism known as dielectric heating, which leads to rapid and uniform heating of the reaction mixture.[3][10] This application note will explore the practical application of this technology to the synthesis of benzimidazole derivatives.
The Science Behind Microwave-Assisted Synthesis
Conventional heating relies on the transfer of thermal energy through conduction and convection, a relatively slow and inefficient process. In contrast, microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy directly and convert it into heat.[5][10] This phenomenon, known as dielectric heating, is primarily driven by two mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation creates molecular friction, generating heat.[3][7]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions result in the dissipation of energy as heat.[3]
This direct and instantaneous heating of the reaction mixture leads to a rapid increase in temperature, significantly accelerating reaction rates.[2][10]
Core Experimental Workflow
The general workflow for the microwave-assisted synthesis of benzimidazole derivatives is a streamlined process, offering significant time savings compared to traditional methods.
Caption: General workflow for microwave-assisted benzimidazole synthesis.
Detailed Application Protocols
Here, we present three distinct and reliable protocols for the microwave-assisted synthesis of benzimidazole derivatives, catering to different substitution patterns and green chemistry considerations.
Protocol 1: One-Pot Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes
This protocol offers a rapid and efficient one-pot synthesis of 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Substituted aromatic aldehyde
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant
-
Acetonitrile (ACN)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine o-phenylenediamine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and DDQ (0.6 mmol).[11]
-
Add a minimal amount of acetonitrile to dissolve the reactants and add a magnetic stir bar.[11]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a power level that maintains a temperature of 100-120°C for 5-10 minutes.[11]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-substituted benzimidazole.[11]
Protocol 2: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles
This environmentally friendly protocol eliminates the need for a solvent, aligning with the principles of green chemistry.
Materials:
-
N-Substituted-o-phenylenediamine
-
Substituted aromatic aldehyde
-
Erbium (III) triflate (Er(OTf)₃) as a catalyst (1 mol%)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, mix the N-substituted-o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and Er(OTf)₃ (0.01 mmol).[12]
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the solvent-free mixture at 100°C for 5-15 minutes.[12]
-
After completion, cool the reaction vessel to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Protocol 3: Synthesis of 2-Substituted Benzimidazoles from Carboxylic Acids
This method utilizes carboxylic acids as the carbonyl source for the synthesis of 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Substituted carboxylic acid
-
4M Hydrochloric acid (HCl)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, mix o-phenylenediamine (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[2]
-
Add two drops of 4M HCl and a magnetic stir bar.[2]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 50% power for 1.5-4 minutes.[2]
-
After the reaction, cool the vial to room temperature.
-
Neutralize the reaction mixture with a 10% sodium hydroxide solution.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-substituted benzimidazole.[2]
Comparative Performance: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction times and yields to conventional heating methods.
| Product | Method | Reaction Time | Yield (%) | Reference |
| 2-Methylbenzimidazole | Microwave | 1.5 min | 95 | [2] |
| Conventional | 120 min | 65 | [2] | |
| 2-Phenylbenzimidazole | Microwave | 3 min | 92 | [2] |
| Conventional | 180 min | 70 | [2] | |
| 2-(4-Chlorophenyl)benzimidazole | Microwave | 5 min | 90 | [4] |
| Conventional | 8 h | 75 | [4] | |
| 1-Benzyl-2-phenylbenzimidazole | Microwave | 10 min | 95 | [12] |
| Conventional | 6 h | 61 | [12] |
As the data indicates, microwave-assisted synthesis consistently results in dramatic reductions in reaction time (often from hours to minutes) and significant improvements in product yield.[4][6][9]
General Mechanism of Benzimidazole Formation
The formation of the benzimidazole ring from o-phenylenediamine and an aldehyde generally proceeds through a condensation and subsequent oxidative cyclization.
Caption: General mechanism for the formation of 2-substituted benzimidazoles.
Safety Considerations in Microwave Chemistry
While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[13] Laboratory-grade microwave reactors are equipped with essential safety features such as temperature and pressure sensors, and are built to withstand the rigors of chemical reactions.[13]
-
Proper Vessel Selection and Sealing: Use only vessels designed for microwave synthesis and ensure they are properly sealed to prevent leakage and potential explosions.[14] Do not overfill reaction vessels; a maximum of two-thirds full is recommended.[14]
-
Avoid Metallic Objects: Do not place any metallic objects, including spatulas or aluminum foil, inside the microwave cavity to prevent arcing.[15]
-
Monitor Reactions: Always monitor reactions, especially when running a new procedure.[14] Be aware of the potential for rapid pressure buildup, particularly with reactions that generate gaseous byproducts.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and thermal gloves when handling hot reaction vessels.[14][15]
-
Ventilation: Ensure the microwave reactor is placed in a well-ventilated area, such as a fume hood, to prevent the accumulation of flammable or toxic vapors.[15]
Conclusion
Microwave-assisted synthesis offers a paradigm shift in the preparation of benzimidazole derivatives, providing a faster, more efficient, and environmentally conscious alternative to traditional methods.[4][10] By understanding the principles of microwave heating and adhering to the detailed protocols and safety guidelines presented in this application note, researchers can significantly accelerate their drug discovery and development efforts. The adoption of this technology will undoubtedly continue to fuel innovation in the synthesis of novel and potent benzimidazole-based therapeutic agents.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research.
- The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. (2006). CHIMIA.
- Microwave Reactor Safety. (n.d.).
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (n.d.). Asian Journal of Chemistry.
- Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. (2007). Organic Chemistry Portal.
- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (2007). National Institutes of Health.
- Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. (2007). PubMed.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd.
- Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). MDPI.
- (PDF) Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. (2007). ResearchGate.
- Microwave chemistry. (n.d.). Wikipedia.
- Microwave Safety. (n.d.). Kansas State University.
- Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
- Full article: Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. (n.d.). Taylor & Francis Online.
- Microwave Reactor Guidelines. (2008). University of Houston.
- Efficient Microwave-Mediated Synthesis of Disubstituted Benzimidazoles: A One-Pot Green Approach with Biological Evaluation. (2017). International Journal of Pharmaceutical and Phytopharmacological Research.
Sources
- 1. ijpp.org [ijpp.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 6. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 9. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. Microwave Safety [k-state.edu]
- 15. scribd.com [scribd.com]
- 16. nsmn1.uh.edu [nsmn1.uh.edu]
The Strategic Application of 7-Chloro-1H-benzo[d]imidazole in Modern Kinase Inhibitor Design: A Technical Guide
Introduction: The Benzimidazole Scaffold and the Significance of the 7-Chloro Moiety
The benzimidazole core is a privileged scaffold in medicinal chemistry, renowned for its versatile role in the design of potent and selective kinase inhibitors.[1][2] Its bicyclic, heterocyclic structure provides a rigid framework that can be readily functionalized to engage with the ATP-binding site of various kinases. Benzimidazole-based compounds frequently act as ATP-competitive inhibitors, forming key hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of binding affinity.[2] The strategic placement of substituents on the benzimidazole ring is paramount for achieving high potency and selectivity.
This application note focuses on the utility of the 7-chloro-1H-benzo[d]imidazole scaffold in kinase inhibitor design. The introduction of a chlorine atom at the 7-position is not arbitrary; it is a deliberate design element intended to enhance the pharmacological properties of the inhibitor. The chloro group, being electron-withdrawing and lipophilic, can significantly influence the molecule's interaction with the kinase active site. It can participate in favorable hydrophobic interactions with non-polar residues and modulate the electronic properties of the benzimidazole ring system, thereby impacting binding affinity and selectivity.[3] Furthermore, strategic halogenation can improve pharmacokinetic properties, such as oral bioavailability.[3] This guide will provide a comprehensive overview of the design rationale, synthesis, and evaluation of kinase inhibitors incorporating the this compound scaffold.
Design Rationale and Synthesis Strategy
The design of potent kinase inhibitors based on the this compound scaffold typically involves the introduction of various substituents at the 1 and 2 positions to optimize interactions with the target kinase. The general strategy aims to project a functional group from the 2-position to interact with the hinge region, while modifications at the 1-position can be used to explore other pockets within the ATP-binding site to enhance selectivity and potency.
Below is a generalized, multi-step synthetic protocol for the preparation of this compound-based kinase inhibitors, inspired by methodologies reported in the scientific literature.[4][5]
Protocol 1: Synthesis of 2-Aryl-7-chloro-1H-benzo[d]imidazole Derivatives
This protocol outlines a common synthetic route involving the condensation of a substituted o-phenylenediamine with an aromatic aldehyde.
Materials:
-
3-Chloro-1,2-phenylenediamine
-
Substituted benzaldehyde (R-CHO)
-
Sodium metabisulfite (Na₂S₂O₅) or p-benzoquinone
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Condensation Reaction.
-
In a round-bottom flask, dissolve 3-chloro-1,2-phenylenediamine (1.0 eq) in ethanol or acetic acid.
-
Add the desired substituted benzaldehyde (1.0-1.2 eq) to the solution.
-
Add an oxidizing agent such as sodium metabisulfite (1.5 eq) or p-benzoquinone (1.1 eq).
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Work-up and Extraction.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using acetic acid, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the desired 2-aryl-7-chloro-1H-benzo[d]imidazole derivative.
-
Characterize the final product by NMR and mass spectrometry.
-
Biochemical Evaluation of Kinase Inhibitory Activity
To assess the potency of the synthesized compounds against the target kinase, a robust and sensitive in vitro kinase assay is essential. Luminescence-based assays that quantify ATP consumption are widely used for this purpose due to their high-throughput compatibility and non-radioactive nature.[6][7][8][9]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection reagent)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Step 1: Compound Preparation.
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Step 2: Kinase Reaction.
-
In the wells of a white, opaque assay plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control).
-
Add 2.5 µL of the kinase solution (pre-diluted in kinase assay buffer to the desired concentration) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound-kinase interaction.[10]
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (pre-prepared in kinase assay buffer). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Step 3: ATP Detection.
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Step 4: Data Acquisition and Analysis.
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Cellular Activity and Mechanism of Action
Demonstrating that a compound inhibits the target kinase within a cellular context is a critical step in the drug discovery process. This involves assessing the compound's ability to inhibit cell proliferation and to modulate the downstream signaling pathway of the target kinase.
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][11][12][13][14]
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Step 1: Cell Seeding.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Step 2: Compound Treatment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Step 3: MTT Addition and Incubation.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Step 4: Solubilization and Absorbance Measurement.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Step 5: Data Analysis.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Protocol 4: Western Blot Analysis of Downstream Signaling
Western blotting is a powerful technique to confirm that the observed cellular effects are due to the inhibition of the target kinase by assessing the phosphorylation status of its downstream substrates.[15][16][17][18]
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (phospho-specific and total protein for the target and downstream substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Step 1: Cell Lysis.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Step 2: Protein Quantification and Sample Preparation.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Step 3: SDS-PAGE and Protein Transfer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Step 4: Immunoblotting.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Step 5: Detection and Analysis.
-
Incubate the membrane with the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition.
-
Data Presentation and Interpretation
Table 1: Structure-Activity Relationship of 2-Aryl-7-chloro-1H-benzo[d]imidazole Derivatives
| Compound ID | R-Group at C2 | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| 1a | 4-Fluorophenyl | 50 | 1.2 |
| 1b | 4-Chlorophenyl | 45 | 1.0 |
| 1c | 4-Methoxyphenyl | 120 | 5.8 |
| 1d | 3-Pyridyl | 30 | 0.8 |
| 1e | Unsubstituted Phenyl | 250 | 10.5 |
This table presents hypothetical data for illustrative purposes.
Interpretation: The hypothetical data in Table 1 suggests that electron-withdrawing groups (fluoro, chloro) and nitrogen-containing heterocycles (pyridyl) at the 4-position of the C2-phenyl ring are favorable for potent kinase inhibition and cellular activity. The electron-donating methoxy group and the unsubstituted phenyl ring result in a significant loss of potency. This information guides the next round of inhibitor design and optimization.
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.
Figure 1: Representative Kinase Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Figure 2: Experimental Workflow for Kinase Inhibitor Development
Caption: A flowchart illustrating the iterative process of kinase inhibitor design, synthesis, and evaluation.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the beneficial properties imparted by the 7-chloro substituent, makes it an attractive core for medicinal chemists. By following a systematic approach of design, synthesis, and biological evaluation as outlined in this guide, researchers can effectively explore the chemical space around this scaffold to identify potent and selective kinase inhibitors with therapeutic potential. The provided protocols offer a solid foundation for initiating and advancing such drug discovery programs.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US).
- Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (n.d.). MDPI.
- Kinase activity-tagged western blotting assay. (n.d.). Future Science.
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. (2021). ACS Omega.
- Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay.
- ResearchGate. (n.d.). Scheme1-synthetic route for preparation of benzimidazole derivatives.
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298.
- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). Pharmaceuticals, 17(7), 839.
- Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). Molecules, 17(12), 14092-14106.
- Structure-activity relationship of the 7-hydroxy benzimidazole analogs as glycogen synthase kinase 3β inhibitor. (2012). Bioorganic & medicinal chemistry letters, 22(5), 1891–1894.
- Benzimidazole inhibitors of the protein kinase CHK2: clarification of the binding mode by flexible side chain docking and protein-ligand crystallography. (2012). Journal of medicinal chemistry, 55(23), 10565–10575.
- Design, synthesis, and biological evaluation of novel benzimidazole derivatives as sphingosine kinase 1 inhibitor. (2021). Archiv der Pharmazie, 354(8), e2100080.
- An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Medicinal Chemistry, 10.2174/0115680266343336241021080438.
- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2024). International Journal of Molecular Sciences, 25(11), 5909.
- Structure-Bioactivity Relationship for Benzimidazole Thiophene Inhibitors of Polo-Like Kinase 1 (PLK1), a Potential Drug Target in Schistosoma mansoni. (2015). PLoS Neglected Tropical Diseases, 9(4), e0003782.
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. promega.com [promega.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. atcc.org [atcc.org]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Biological Screening of Benzimidazole Compounds
Introduction: The Versatility of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to a remarkable diversity of pharmacological activities.[2][] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anthelmintics (e.g., albendazole, mebendazole), proton-pump inhibitors (e.g., omeprazole), and antihistamines.[4] Furthermore, extensive research has highlighted their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of novel benzimidazole compounds. It outlines a strategic approach to screening, provides detailed, step-by-step protocols for key assays, and explains the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Strategic Approach to Screening Benzimidazole Libraries
A hierarchical screening cascade is the most efficient method for evaluating a library of benzimidazole compounds. This approach starts with broad, high-throughput primary screens to identify initial "hits" and progresses to more specific and complex secondary and tertiary assays to characterize their potency, selectivity, and mechanism of action.
Sources
A Researcher's Guide to the Strategic Functionalization of the 7-Chloro-1H-benzo[d]imidazole Scaffold
The 7-chloro-1H-benzo[d]imidazole framework is a pivotal heterocyclic motif in contemporary drug discovery and materials science. Its unique electronic properties and versatile substitution patterns make it a sought-after scaffold for the development of novel therapeutic agents, particularly in oncology and infectious diseases.[1][2][3] This guide provides an in-depth exploration of the key functionalization strategies for this valuable scaffold, offering detailed protocols, mechanistic insights, and comparative data to empower researchers in their synthetic endeavors.
The Strategic Importance of the this compound Core
The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[3] The presence of a chlorine atom at the 7-position introduces a nuanced electronic and steric profile, influencing the reactivity of the entire molecule and providing a handle for further diversification. This strategic placement can modulate the pKa of the imidazole nitrogens, affecting their nucleophilicity and the regiochemical outcome of N-functionalization reactions. Furthermore, the C-Cl bond itself presents an opportunity for cross-coupling reactions, while the C2-proton remains a prime site for C-H activation. Understanding and controlling these reactive sites is paramount for the rational design of novel this compound derivatives with desired physicochemical and biological properties.
Navigating the Functionalization Landscape: Key Strategies and Protocols
The functionalization of the this compound scaffold can be approached through several key pathways, each offering distinct advantages for molecular diversification. This section will delve into the most critical of these: N-functionalization, C-H functionalization at the C2 position, and cross-coupling reactions involving the C-Cl bond.
N-Functionalization: Mastering Regioselectivity
A primary challenge in the functionalization of unsymmetrical benzimidazoles is controlling the regioselectivity of N-alkylation and N-arylation, which can occur at either the N1 or N3 position. The electronic influence of the 7-chloro substituent, along with steric factors and reaction conditions, plays a crucial role in determining the isomeric ratio of the products.
The direct alkylation of this compound with alkyl halides typically proceeds via deprotonation of the N-H bond followed by nucleophilic attack. The choice of base and solvent system is critical in directing the regioselectivity. Generally, the use of a strong, non-coordinating base in a polar aprotic solvent tends to favor the thermodynamically more stable N1-isomer.
Caption: General workflow for N-alkylation of this compound.
Generalized Protocol for N-Alkylation:
-
Deprotonation: To a solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5–2.0 equiv). Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (1.1–1.5 equiv) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to a temperature between room temperature and 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The resulting crude product is purified by column chromatography to separate the N1 and N3 isomers.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed Ullmann-type reactions are powerful methods for the N-arylation of benzimidazoles. For the this compound scaffold, careful selection of the catalyst, ligand, and base is crucial to achieve high yields and regioselectivity.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction offers broad substrate scope and functional group tolerance for coupling aryl halides with the benzimidazole nitrogen. The choice of phosphine ligand is critical for catalytic efficiency.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Generalized Protocol for Buchwald-Hartwig N-Arylation:
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv) in a dry reaction vessel.
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
C-H Functionalization at the C2 Position: A Direct Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. The C2 position of the benzimidazole ring is particularly susceptible to deprotonation and subsequent functionalization. Palladium-catalyzed direct arylation is a common method to introduce aryl groups at this position.
Generalized Protocol for Direct C2-Arylation:
-
Reaction Setup: To a pressure-rated vial, add N-substituted-7-chloro-1H-benzo[d]imidazole (1.0 equiv), the aryl halide (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a phosphine ligand (if required), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a suitable solvent such as DMF, DMA, or toluene.
-
Reaction: Seal the vial and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is worked up as described for the N-arylation protocol, followed by purification by column chromatography.
Suzuki-Miyaura Coupling: Leveraging the C-Cl Bond
The C-Cl bond at the 7-position provides a valuable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents. The reactivity of the C-Cl bond can be challenging compared to the corresponding bromide or iodide, often requiring more active catalyst systems and optimized reaction conditions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid or its ester (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent System: Add a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, add water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Comparative Data for Functionalization Strategies
| Functionalization Site | Reaction Type | Typical Catalyst/Reagents | Solvent | Temperature (°C) | General Yield Range | Reference |
| N1/N3 | N-Alkylation | K₂CO₃, Alkyl halide | DMF | 25-80 | Varies with substrate | [4] |
| N1/N3 | Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Toluene | 80-110 | 70-95% | [5] |
| C2 | Direct Arylation | Pd(OAc)₂, K₂CO₃ | DMA | 120-150 | 50-85% | [6] |
| C7 | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80-120 | 60-90% | [4] |
Note: Yields are highly substrate-dependent and the provided ranges are for general guidance. Optimization is recommended for specific substrates.
Conclusion
The this compound scaffold offers a wealth of opportunities for the synthesis of novel and biologically active compounds. A thorough understanding of the interplay between the inherent reactivity of the benzimidazole core and the electronic and steric effects of the 7-chloro substituent is essential for successful and strategic functionalization. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore the chemical space around this important heterocyclic system, paving the way for future discoveries in medicine and materials science.
References
- Sha'aban, H. G., & Askar, F. W. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering, 8(2).
- Krstulović, L., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(2), 540.
- Tan, C. X., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 973069.
- BenchChem. (2025). N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. BenchChem.
- Wikipedia contributors. (2023).
- Aroso, R. T., Guedes, R. C., & Pereira, M. M. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(7), 1888.
- Bellina, F., Calandri, C., Cauteruccio, S., & Rossi, R. (2007). Efficient and highly regioselective direct C-2 arylation of azoles, including free (NH)-imidazole,-benzimidazole and-indole, with aryl halides. Tetrahedron, 63(9), 1970-1980.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of functionalized benzimidazoles via oxidative tandem quartic C–H aminations and cleavage of C–N and C–C bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assay Development: Characterizing the Bioactivity of 7-chloro-1H-benzo[d]imidazole
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The novel compound, 7-chloro-1H-benzo[d]imidazole, represents an unexplored chemical entity with significant therapeutic potential. The strategic placement of a chloro group at the 7-position can critically alter the molecule's electronic properties and steric profile, potentially leading to novel interactions with biological targets. For instance, halogen substitutions on the benzimidazole ring have been shown to be important for biological activity in other contexts.[4]
This document provides a comprehensive, tiered approach for the systematic evaluation of this compound's biological activity. As a compound with no defined target, our strategy is to move from broad phenotypic screening to specific target identification and subsequent mechanistic validation. This workflow is designed to be efficient, robust, and to build a self-validating dataset that provides a clear and trustworthy assessment of the compound's potential. We will begin with broad assessments of cytotoxicity and antimicrobial effects, followed by target class screening, and conclude with high-resolution biophysical and cell-based assays to validate putative targets and elucidate the mechanism of action.
Tier 1: Primary Bioactivity Screening
The initial phase aims to cast a wide net to determine if this compound exhibits any general cytotoxic or antimicrobial effects, common activities for this compound class.[1][5][6] A positive result in these assays provides the foundational evidence needed to justify a deeper investigation into its mechanism.
General Cytotoxicity Assessment in Cancer Cell Lines
A primary screen across a panel of human cancer cell lines from different tissue origins (e.g., lung, breast, colon) will determine if the compound has antiproliferative or cytotoxic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[7]
Caption: Workflow for the CellTiter-Glo® cytotoxicity assay.
-
Cell Plating: Seed cells in 384-well, white, clear-bottom plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series in culture medium to create 10X working solutions.
-
Treatment: Add 5 µL of the 10X compound working solutions to the appropriate wells. Include vehicle (e.g., 0.5% DMSO) and positive (e.g., Staurosporine) controls.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle controls (100% viability) and a "no cell" control (0% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Antimicrobial Susceptibility Testing
Given the known antimicrobial activities of benzimidazoles, we will assess the compound's ability to inhibit the growth of clinically relevant bacterial and fungal strains.[1][5] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[6]
-
Strain Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Incubate until it reaches the log phase of growth.
-
Inoculum Standardization: Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound (e.g., from 256 µg/mL to 0.5 µg/mL) in the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Parameter | Cytotoxicity Assay | Antimicrobial Assay |
| Platform | 384-well Luminescence | 96-well Absorbance/Visual |
| Primary Readout | Relative Luminescence Units (RLU) | Optical Density (OD) or Visual Growth |
| Derived Parameter | GI₅₀ (µM) | MIC (µg/mL) |
| Controls | Vehicle (DMSO), Positive (Staurosporine) | Growth Control, Sterility Control |
Tier 2: Target Identification and Validation
If Tier 1 assays reveal significant bioactivity, the next critical step is to identify the molecular target(s). A multi-pronged approach combining hypothesis-driven screening against common drug target families and unbiased methods is recommended.
Kinase Inhibition Profiling
Many small molecule inhibitors target protein kinases. Screening this compound against a broad panel of recombinant human kinases is a cost-effective way to identify potential kinase targets. Several commercial services offer such profiling. A typical assay measures the remaining kinase activity after incubation with the test compound, often using a universal ADP-quantification method like ADP-Glo™.
Caption: General workflow for an ADP-Glo™ kinase assay.
-
Reaction Setup: In a 384-well plate, add 1 µL of test compound, 2 µL of a mix containing the specific kinase and its substrate, and initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
Kinase Reaction: Incubate for 1 hour at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase back to ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence. The signal intensity is directly proportional to the amount of ADP generated and thus to the kinase activity.
Unbiased Target Identification: Affinity Chromatography
For compounds with an unknown mechanism, an unbiased approach is invaluable. Affinity chromatography coupled with mass spectrometry (LC-MS/MS) can identify proteins from a cell lysate that directly bind to the compound. This requires immobilizing the compound on a solid support.
-
Ligand Immobilization: Synthesize an analog of this compound with a linker arm suitable for conjugation to a resin (e.g., NHS-activated sepharose). Covalently couple the analog to the resin. A control resin without the compound is essential.
-
Lysate Preparation: Prepare a native protein lysate from a responsive cell line identified in Tier 1.
-
Affinity Pulldown: Incubate the cell lysate with both the compound-coupled resin and the control resin.
-
Washing: Wash the resins extensively with buffer to remove non-specific binders.
-
Elution: Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are unique to the compound-coupled resin, and identify them using LC-MS/MS analysis.
Tier 3: Hit Confirmation and Mechanistic Elucidation
Once a putative target is identified, it is crucial to confirm the interaction and understand its functional consequences. This tier involves quantitative biophysical and cell-based assays.
Biophysical Validation of Target Engagement
Biophysical methods provide direct, label-free evidence of binding between the compound and the purified target protein.[8][9][10] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold-standard techniques for this purpose.[11][12]
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Binding Analysis: Inject a series of concentrations of this compound in running buffer over the sensor surface. Also inject the compound over a reference surface with no protein to subtract bulk refractive index changes.
-
Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) over time. This creates a sensorgram showing association and dissociation phases.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
| Parameter | Description | Typical Units |
| kₐ (on-rate) | Rate of complex formation | M⁻¹s⁻¹ |
| kₔ (off-rate) | Rate of complex decay | s⁻¹ |
| Kₔ (affinity) | Equilibrium dissociation constant (kₔ/kₐ) | M (e.g., µM, nM) |
Cellular Target Engagement and Downstream Effects
Confirming that the compound engages its target in a cellular context and modulates its downstream signaling is the final and most critical step.
Caption: A workflow for validating a target in a cellular context.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a defined period (e.g., 2-24 hours).
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the target protein or a downstream marker (e.g., phospho-specific antibodies).
-
Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This application note outlines a rigorous, multi-tiered strategy for characterizing the biological activity of the novel compound this compound. By progressing from broad phenotypic screens to specific target identification and detailed mechanistic studies, this workflow provides a robust framework for building a comprehensive profile of the compound. The combination of biochemical, biophysical, and cell-based assays ensures that the resulting data is cross-validated, leading to a high-confidence understanding of the compound's therapeutic potential. This systematic approach is fundamental to modern drug discovery and will be instrumental in unlocking the potential of this compound.[13][14][15][16]
References
- Nagatoishi, S., Caaveiro, J. M. M., & Tsumoto, K. (n.d.). Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. Kyushu University Pure Portal Site. [Link]
- Ciulli, A., & Williams, G. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central. [Link]
- Scott, D. E., & Coyne, A. G. (n.d.). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. SpringerLink. [Link]
- Sygnature Discovery. (n.d.). Cell Based Assays Development. [Link]
- (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC. [Link]
- (n.d.).
- Nagatoishi, S., Caaveiro, J. M. M., & Tsumoto, K. (2015). Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery.
- BellBrook Labs. (n.d.).
- Domainex. (n.d.).
- (n.d.). Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. ProQuest. [Link]
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]
- Kalam, S., et al. (2023). Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4. PubMed. [Link]
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
- (n.d.). A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
- Abás, S., et al. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]
- Bouziane, I., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
- Soukarieh, F., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections.
- (n.d.).
- Hossain, M. K., et al. (n.d.).
- Vyas, K. K., et al. (2023). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry. [Link]
- Racané, L., et al. (n.d.).
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
- Krstulović, L., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.
- Wujec, M., et al. (2023).
Sources
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors - ProQuest [proquest.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: The Role of Chloro-Substituted Benzimidazoles in Oncology Research
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of chloro-substituted benzimidazoles, including derivatives of 7-chloro-1H-benzo[d]imidazole, in the field of cancer research. This document provides an in-depth overview of their mechanism of action, key signaling pathways they modulate, and detailed protocols for their experimental evaluation.
Introduction: The Therapeutic Potential of Chloro-Substituted Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have garnered significant attention in oncology for their potent antiproliferative and pro-apoptotic activities against a range of cancer cell lines.[2] The incorporation of a chloro-substituent, often at the 7-position of the benzimidazole ring, has been shown to enhance the anticancer efficacy of these molecules.[3] These compounds often exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[4][5][6]
This guide will delve into the practical applications of these compounds in a cancer research setting, providing both the theoretical framework and the methodological details required to effectively assess their potential as novel therapeutic agents.
Mechanism of Action and Key Signaling Pathways
Chloro-substituted benzimidazoles have been demonstrated to impact several critical pathways involved in cancer cell proliferation and survival. Their multifaceted mechanism of action contributes to their potency and makes them promising candidates for further development.
Induction of Apoptosis
A primary mechanism by which chloro-substituted benzimidazoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4] This is often initiated through the intrinsic (mitochondrial) pathway.
-
Mitochondrial Membrane Potential Disruption: Treatment with these compounds has been shown to disrupt the mitochondrial membrane potential (ΔΨm).[7] This is a critical event in the apoptotic cascade, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: The released cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases.[8] Key executioner caspases, such as caspase-3 and caspase-7, are activated, leading to the cleavage of essential cellular proteins and ultimately, cell death.[9]
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for regulating apoptosis.[1] Chloro-substituted benzimidazoles can modulate this balance, often by downregulating anti-apoptotic proteins and upregulating pro-apoptotic ones, thereby promoting cell death.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[5]
-
G2/M Phase Arrest: Several studies have reported that treatment with benzimidazole derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle.[5][10] This arrest prevents the cells from entering mitosis, thereby inhibiting their division.
Inhibition of Key Kinases and Enzymes
The anticancer activity of some chloro-substituted benzimidazoles has been linked to their ability to inhibit the function of critical enzymes and protein kinases that are often dysregulated in cancer.
-
Tyrosine Kinase Inhibition: Certain derivatives have been identified as potent inhibitors of tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and HER2, which are key drivers in many cancers.[6][11]
-
Topoisomerase I Inhibition: Some benzimidazole compounds have been shown to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair.[5][10] By inhibiting this enzyme, these compounds can induce DNA damage and trigger cell death.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for evaluating the anticancer properties of chloro-substituted benzimidazoles in a laboratory setting.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[14]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to formazan, which can be solubilized and quantified by spectrophotometry.[13] The amount of formazan produced is directly proportional to the number of living cells.[12]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chloro-substituted benzimidazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[16] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[15]
-
Incubation for Solubilization: Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
Data Analysis:
The percentage of cell viability is calculated using the following formula:
(Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.[18]
Evaluation of Apoptosis: Western Blotting for Key Markers
Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.[17][19]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the apoptotic markers of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[19]
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the chloro-substituted benzimidazole at the desired concentrations for the specified time.
-
Harvest the cells and wash with ice-cold PBS.[17]
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.[17]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[16]
-
SDS-PAGE and Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.[17]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection:
Data Analysis:
The intensity of the bands corresponding to the apoptotic markers can be quantified using densitometry software. Changes in the expression levels of these proteins in treated versus untreated cells will indicate the induction of apoptosis.[19]
Data Presentation and Visualization
Quantitative Data Summary
The following table provides a template for summarizing the cytotoxic activity of a hypothetical chloro-substituted benzimidazole compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Treatment |
| CCRF-CEM | Leukemia | 8.2 |
| THP-1 | Leukemia | 0.6 |
| Raji | Lymphoma | 4.3 |
| HuT78 | Lymphoma | 0.4 |
| MCF-7 | Breast Cancer | 15.6 |
| CaCo-2 | Colorectal Cancer | > 100 |
Data is hypothetical and for illustrative purposes, based on trends observed for similar compounds.[4]
Diagrams of Signaling Pathways and Workflows
Signaling Pathway of Apoptosis Induction
Caption: Intrinsic apoptosis pathway induced by chloro-substituted benzimidazoles.
Experimental Workflow for Compound Evaluation
Caption: Workflow for evaluating the anticancer activity of novel compounds.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot.
- Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(3), 183–203. [Link]
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605.
- Bio-protocol. (n.d.). Apoptosis detection and western blot.
- Krstulović, L., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(2), 540.
- ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?.
- MDPI. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.
- ResearchGate. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.
- Frontiers. (2024). Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy.
- ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- National Center for Biotechnology Information. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
- National Center for Biotechnology Information. (2021). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma.
- National Center for Biotechnology Information. (2020). Imidazoles as potential anticancer agents.
- MDPI. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
- National Center for Biotechnology Information. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation.
- National Center for Biotechnology Information. (2020). Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives.
- National Center for Biotechnology Information. (2017). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells.
- National Center for Biotechnology Information. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
- ResearchGate. (n.d.). Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents | Request PDF.
Sources
- 1. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes & Protocols: Evaluating 7-chloro-1H-benzo[d]imidazole as a Novel Antimicrobial Agent
I. Introduction: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, threatening to reverse decades of medical progress.[1] Infections once easily treated are becoming intractable, creating an urgent need for the discovery and development of new chemical entities with novel mechanisms of action.[2] In this context, heterocyclic compounds have emerged as a particularly fruitful area of research.
The benzimidazole scaffold, a bicyclic molecule containing fused benzene and imidazole rings, is a "privileged structure" in medicinal chemistry.[1] Its structural similarity to purine nucleoside bases allows it to interact readily with biological macromolecules, leading to a vast array of pharmacological activities, including potent antimicrobial effects.[1][3] Benzimidazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[4][5][6]
The functionalization of the benzimidazole core is a key strategy for enhancing its therapeutic potential. Halogen substitution, in particular, can significantly modulate a molecule's lipophilicity, electronic properties, and binding interactions with target enzymes. This guide focuses on 7-chloro-1H-benzo[d]imidazole , a specific analogue whose antimicrobial potential warrants systematic investigation. The presence of the chloro-substituent is hypothesized to enhance its antimicrobial efficacy, a concept supported by extensive structure-activity relationship (SAR) studies on related compounds.[4][7]
These application notes provide a comprehensive framework for researchers to systematically evaluate the antimicrobial efficacy and cytotoxic profile of this compound. The protocols herein are based on established, robust methodologies designed to generate reliable and reproducible data for early-stage drug discovery.
II. Hypothesized Mechanism of Action of Benzimidazole Derivatives
While the precise mechanism for this compound requires empirical validation, the broader benzimidazole class is known to exert its antimicrobial effects through several key pathways. Understanding these potential targets is crucial for designing mechanism-of-action studies.
-
Inhibition of DNA Gyrase: A primary bacterial target for many antimicrobial agents is DNA gyrase (a type II topoisomerase), an enzyme essential for controlling DNA topology during replication. Some benzimidazole derivatives have been shown to inhibit the ATPase activity of the GyrB subunit, disrupting DNA synthesis and leading to bacterial cell death.[7]
-
Disruption of Cell Wall Synthesis: The bacterial cell wall is a critical structure for survival. Benzimidazoles can function by binding to transpeptidase enzymes, which are vital for the biosynthesis of peptidoglycan, the primary component of the cell wall.[5]
-
Inhibition of Tubulin Polymerization (in Fungi): In eukaryotic pathogens like fungi, benzimidazoles are well-known for their ability to interfere with microtubule formation by binding to β-tubulin. This disrupts essential cellular processes like mitosis and intracellular transport, leading to fungal cell death.[6]
The following diagram illustrates a hypothesized mechanism targeting bacterial DNA gyrase.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Assessment of In Vitro Cytotoxicity (MTT Assay)
To be a viable therapeutic candidate, a compound must exhibit selective toxicity against microbes with minimal harm to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as an indicator of cell viability and proliferation. [8] A. Principle
Viable cells with active metabolism contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
B. Materials
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
C. Step-by-Step Methodology
-
Cell Seeding:
-
Culture the selected mammalian cell line to approximately 80% confluency.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment. [8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Carefully remove the old medium from the wells and add the medium containing the various compound concentrations.
-
Include a vehicle control (cells treated with the highest concentration of DMSO used) and an untreated control.
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [8] * Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Caption: Workflow for the MTT Cytotoxicity Assay.
IV. Data Presentation and Interpretation
Effective data management is crucial for comparing antimicrobial efficacy and safety. The following tables provide standardized formats for presenting experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) Data This table should be populated with experimental data.
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Candida albicans | N/A (Fungus) | [Insert Data] | Fluconazole | [Insert Data] |
Table 2: In Vitro Cytotoxicity (IC₅₀) Data This table should be populated with experimental data.
| Cell Line | Compound IC₅₀ (µM) | Exposure Time (hours) | Positive Control | Positive Control IC₅₀ (µM) |
| HEK293 (Human Embryonic Kidney) | [Insert Data] | 48 | Doxorubicin | [Insert Data] |
| HepG2 (Human Hepatocellular Carcinoma) | [Insert Data] | 48 | Doxorubicin | [Insert Data] |
Interpreting the Results: A promising antimicrobial candidate will exhibit low MIC values against target pathogens and high IC₅₀ values against mammalian cells. The Selectivity Index (SI) is a critical parameter calculated as:
SI = IC₅₀ / MIC
A higher SI value indicates greater selectivity for the microbial target over host cells, suggesting a wider therapeutic window and a more promising lead compound for further development.
V. Conclusion and Future Directions
The protocols detailed in this guide provide a foundational workflow for the initial characterization of this compound as a potential antimicrobial agent. A successful outcome from these studies—demonstrated by potent MIC values and a favorable selectivity index—would justify advancing the compound to the next stage of preclinical development. Subsequent investigations should include:
-
Time-Kill Kinetic Assays: To determine whether the compound is bactericidal or bacteriostatic.
-
Mechanism of Action Studies: To empirically validate the hypothesized target (e.g., DNA gyrase assays).
-
Spontaneous Resistance Frequency Studies: To assess the likelihood of pathogens developing resistance.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the compound's performance in animal infection models.
By employing this structured, multi-faceted approach, researchers can rigorously assess the therapeutic potential of this compound and contribute to the vital pipeline of new antimicrobial drugs.
VI. References
-
BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Retrieved from
-
Sharma, D., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2395-2403. Retrieved from
-
Khan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(8), e29334. Retrieved from
-
BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. Retrieved from
-
Sharma, D., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Retrieved from
-
Khan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Retrieved from
-
Al-Ostath, A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Retrieved from
-
Musiop, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1193399. Retrieved from
-
Al-Blewi, F. F., et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European Journal of Medicinal Chemistry, 186, 111883. Retrieved from
-
Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3577-3591. Retrieved from
-
Jain, A., et al. (2016). Study of some benzimidazole compounds as antibacterial and antifungal agents. Journal of Applied and Natural Science, 8(2), 654-667. Retrieved from
-
Bozorov, K., et al. (2019). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 24(5), 954. Retrieved from
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Guide to the Scale-Up Synthesis of 7-chloro-1H-benzo[d]imidazole
Abstract
7-chloro-1H-benzo[d]imidazole is a crucial heterocyclic building block in medicinal chemistry, serving as a scaffold for a variety of pharmacologically active molecules. As research progresses from bench-scale discovery to preclinical and clinical development, the demand for larger quantities of this intermediate necessitates robust and scalable synthetic methods. This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of this compound, focusing on the well-established Phillips condensation reaction. We delve into the causality behind experimental choices, address critical scale-up parameters, and offer a self-validating protocol complete with safety, purification, and characterization details.
Introduction and Strategic Overview
The synthesis of benzimidazoles is a cornerstone of heterocyclic chemistry. The most common and industrially viable method is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1] For the synthesis of this compound, the logical and most direct route is the condensation of 3-chloro-1,2-phenylenediamine with formic acid.[2]
This one-step process is advantageous due to the use of readily available and inexpensive starting materials.[3] However, scaling this reaction from grams to kilograms introduces challenges related to heat management, reaction homogeneity, and product isolation that must be proactively addressed. This protocol is designed with these factors in mind, ensuring a safe, efficient, and reproducible scale-up process.
Reaction Principle and Mechanism
The synthesis proceeds via an acid-catalyzed condensation-cyclization reaction. The mechanism can be broken down into three key stages:
-
N-Acylation: One of the amino groups of 3-chloro-1,2-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of formic acid to form an N-formyl intermediate.
-
Intramolecular Cyclization: The second, adjacent amino group then attacks the carbonyl carbon of the newly formed amide. This intramolecular nucleophilic attack leads to the formation of a five-membered ring.
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to yield the aromatic benzimidazole ring system.[4]
Caption: Figure 1: Phillips Condensation Mechanism.
Detailed Scale-Up Protocol
This protocol is adapted from the robust and well-documented procedure for benzimidazole synthesis published in Organic Syntheses[5] and is optimized for a ~100 g scale.
Materials and Reagent Data
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Moles | Quantity | Density (g/mL) | Notes |
| 3-chloro-1,2-phenylenediamine | 5348-42-5 | 142.59 | 0.70 | 100 g | - | Starting material; purity >98% |
| Formic Acid (90%) | 64-18-6 | 46.03 | 1.75 | 85 mL | ~1.22 | 2.5 equivalents |
| Sodium Hydroxide (10% aq. soln) | 1310-73-2 | 40.00 | - | As required (~1 L) | ~1.11 | For neutralization |
| Decolorizing Carbon (Norite) | 7782-42-5 | 12.01 | - | ~5 g | - | For purification |
| Deionized Water | 7732-18-5 | 18.02 | - | ~3 L | 1.00 | For work-up and recrystallization |
Equipment
-
2 L three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor and glass stir rod/paddle
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Addition funnel (optional, for controlled NaOH addition)
-
Large beaker (5 L)
-
Büchner funnel (15-20 cm diameter) and filter flask
-
pH meter or litmus paper
-
Vacuum oven
Step-by-Step Synthesis Workflow
Caption: Figure 2: Experimental Workflow.
Procedure:
-
Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, condenser, and thermocouple, charge 100 g (0.70 mol) of 3-chloro-1,2-phenylenediamine.
-
Reagent Addition: In a well-ventilated fume hood, add 85 mL (1.75 mol) of 90% formic acid to the flask. A mild exotherm may be observed. Stir the resulting slurry to ensure good mixing.
-
Heating: Begin heating the mixture with a heating mantle to 100°C. Once at temperature, maintain heating for 3-4 hours. The mixture will become a darker, more homogeneous solution as the reaction progresses. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting diamine spot is consumed.
-
Cooling: After the reaction is complete, turn off the heating and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice-water bath to below 20°C.
-
Neutralization & Precipitation: Slowly add 10% aqueous sodium hydroxide solution to the stirred, cooled reaction mixture. This step is exothermic and requires careful control. Monitor the temperature and pH, ensuring the temperature does not exceed 30-35°C. Continue adding NaOH until the mixture is just alkaline (pH 7-8). The product will precipitate as a light tan or off-white solid.[2][5]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (~500 mL total) to remove residual salts. Press the cake dry on the filter. The crude, dried product should weigh approximately 105-110 g.
-
Purification (Recrystallization): Transfer the crude solid to a 5 L beaker. Add approximately 2 L of deionized water and heat to boiling with stirring. The benzimidazole should dissolve. Add ~5 g of decolorizing carbon and allow the solution to gently boil for 15 minutes to remove colored impurities.[6]
-
Hot Filtration & Crystallization: Rapidly filter the hot solution through a pre-heated Büchner funnel to remove the carbon. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to complete crystallization.
-
Final Isolation and Drying: Collect the purified, white crystalline product by vacuum filtration, washing with a small amount of ice-cold water. Dry the product in a vacuum oven at 60-70°C to a constant weight.
Expected Yield and Characterization
-
Expected Yield: 88-95 g (75-81% of theoretical)
-
Appearance: White to off-white crystalline solid
-
Melting Point: 148-151°C
-
Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Critical Scale-Up Considerations
Transitioning from lab to pilot scale requires careful management of physical and chemical parameters.
-
Heat Management: The initial mixing of reagents and, more critically, the neutralization step are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is ideal. For the described protocol, slow, portion-wise addition of the NaOH solution into a well-stirred, ice-bath-cooled vessel is essential to prevent a runaway reaction.[7]
-
Mixing Efficiency: Inadequate mixing can lead to localized hot spots during neutralization, causing byproduct formation and potentially degrading the product. Mechanical stirring is non-negotiable at this scale. Ensure the stirrer is powerful enough to maintain a vortex and keep the solid product suspended during precipitation.[7]
-
Product Isolation: Handling large volumes of slurry during filtration can be challenging. Ensure the filtration apparatus is appropriately sized. Inefficient washing will leave inorganic salts in the final product, while inefficient drying will result in a lower-than-expected yield and potential solvent contamination.
Safety and Hazard Management
All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and splash-proof safety goggles at all times.
-
Reagent Hazards:
-
3-chloro-1,2-phenylenediamine: Toxic if swallowed or inhaled. Suspected of causing genetic defects. Handle as a hazardous substance.
-
Formic Acid (90%): Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
-
Reaction Hazards: The neutralization step is highly exothermic. Uncontrolled addition of base can cause the solution to boil, leading to splashing of corrosive material.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. The aqueous filtrate after neutralization will be basic and contain sodium formate; it must be neutralized before disposal.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC. Ensure temperature was maintained at 100°C. |
| Product loss during work-up. | Ensure complete precipitation by cooling thoroughly. Avoid using excessive water for washing the filter cake. | |
| Dark/Off-Color Product | Oxidation of the starting diamine. | Use high-purity starting material. Consider performing the reaction under an inert (N₂) atmosphere.[7] |
| Insufficient decolorizing carbon. | Increase the amount of charcoal during recrystallization or repeat the process. | |
| Product Fails to Crystallize | Solution is too dilute or supersaturated. | Evaporate some of the solvent to increase concentration. Scratch the inside of the beaker with a glass rod to induce nucleation. Add a seed crystal. |
| Product "Oils Out" | Cooling too rapidly; impurities present. | Allow the solution to cool more slowly. Ensure the hot filtration step was performed effectively to remove insoluble impurities.[8] |
Conclusion
This application note provides a validated and detailed protocol for the scale-up synthesis of this compound. By following the Phillips condensation method and paying close attention to the critical parameters of heat management and mixing, researchers can safely and efficiently produce this valuable intermediate on a multi-gram to kilogram scale. The provided guidelines for purification, safety, and troubleshooting serve as a comprehensive resource for drug development professionals, ensuring a reliable supply chain for subsequent synthetic endeavors.
References
- AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION.
- Pattan, S. R., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules.
- Verma, A., & Joshi, S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Synthetic Communications.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Google Patents. (2005). A process for the optical purification of benzimidazole derivatives. EP1498416A1.
- Zhang, M., et al. (2017). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Molecules.
- Vibzz Lab. (2020). Benzimidazole : Organic Synthesis. YouTube.
- Organic Chemistry Portal. Synthesis of benzimidazoles.
- Zenzicubic. (2022). Synthesizing benzimidazole - an aromatic amine that forms nice crystals. YouTube.
- ResearchGate. (2020). Synthetic application and scale up reaction.
- Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12.
- Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.
- International Journal of Advance Research, Ideas and Innovations in Technology. (2024). Review On Synthesis Of Benzimidazole From O- phenyldiamine.
- Shingalapur, R. V., et al. (2010). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. International Journal of Drug Development and Research.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Solid-Phase Synthesis of Benzimidazole Libraries: An Application Note and Protocol Guide
Sources
- 1. tch.ucsd.edu [tch.ucsd.edu]
- 2. Solid Phase Synthesis of Biologically Active Benzimidazole Derivatives Catalysed by Methanesulphonic Acid-SiO2 under Solvent Free Condition – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Green Chemistry Approaches to Benzimidazole Synthesis: Application Notes and Protocols
Introduction: The Imperative for Greener Benzimidazole Synthesis
The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiulcer, anticancer, and antiviral properties.[1][2][3][4] The traditional synthesis of benzimidazoles, often relying on the Phillips-Ladenburg reaction, typically involves harsh conditions, such as high temperatures and strong acids, leading to significant energy consumption and waste generation.[5] These conventional methods are often plagued by drawbacks like low atom economy, prolonged reaction times, and the use of hazardous solvents and catalysts.[6]
In alignment with the principles of green chemistry, the development of environmentally benign, efficient, and economically viable synthetic routes to benzimidazoles is a critical endeavor for researchers, scientists, and drug development professionals.[2][3] This guide provides an in-depth exploration of modern, green approaches to benzimidazole synthesis, offering detailed protocols and insights into the causality behind experimental choices. The focus is on methodologies that reduce or eliminate the use and generation of hazardous substances, thereby promoting sustainability in chemical synthesis.[2][3]
I. Microwave-Assisted Synthesis: A Paradigm of Energy Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles compared to conventional heating methods.[7][8][9] The mechanism of microwave heating involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel. This localized and instantaneous heating often leads to different reaction selectivities and efficiencies.
Core Principles and Advantages:
-
Rapid Heating: Microwave irradiation provides rapid and efficient heating, often reducing reaction times from hours to minutes.[7][8][10]
-
Enhanced Reaction Rates: The high temperatures and pressures achieved in sealed microwave vials can significantly accelerate reaction rates.
-
Improved Yields and Purity: The short reaction times minimize the formation of byproducts, leading to higher yields and cleaner products.[10]
-
Solvent-Free Conditions: Many microwave-assisted reactions can be performed under solvent-free conditions, a significant green advantage.[7][9]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles
This protocol describes a one-pot, solvent-free synthesis of 2-aryl benzimidazoles from o-phenylenediamine and an aromatic aldehyde, utilizing erbium(III) triflate (Er(OTf)₃) as a Lewis acid catalyst under microwave irradiation.[10]
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Erbium(III) triflate (Er(OTf)₃)
-
Microwave reactor
-
Microwave-safe reaction vial with a stir bar
-
Ethyl acetate
-
Water
-
Rotary evaporator
Procedure:
-
To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add o-phenylenediamine (1 mmol), the aromatic aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 280 W for 5-10 minutes at 110°C.[9]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | 2-15 hours | 5-10 minutes | [7][10] |
| Yield | Often <50% | 86-99% | [7][10] |
| Solvent | Often requires high-boiling, hazardous solvents | Can be performed solvent-free | [7][9] |
| Energy Consumption | High | Low | [10] |
Workflow Diagram:
Caption: Microwave-assisted synthesis workflow for 2-aryl benzimidazoles.
II. Ultrasound-Assisted Synthesis: Harnessing the Power of Cavitation
Ultrasound-assisted synthesis is another energy-efficient green technique that utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[11] This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radical species and accelerating chemical reactions.[11]
Core Principles and Advantages:
-
Mild Reaction Conditions: Reactions can often be carried out at room temperature, reducing energy consumption.[12]
-
Short Reaction Times: The intense energy from cavitation significantly shortens reaction times, often to a few minutes.[12]
-
High Yields: The enhanced reactivity leads to high product yields.[12]
-
Use of Green Solvents: Many ultrasound-assisted syntheses can be performed in environmentally benign solvents like water or ethanol.[11][13]
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Substituted Benzimidazoles
This protocol details a metal-free, one-pot synthesis of 2-substituted benzimidazoles using an inexpensive and effective NaOH/I₂ oxidant system under ultrasonic irradiation at room temperature.[12]
Materials:
-
o-phenylenediamine
-
Aromatic aldehyde
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Ethanol
-
Ultrasonic bath/probe
-
Beaker
-
Stir bar
Procedure:
-
In a beaker containing a stir bar, dissolve o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (5 mL).
-
Add an aqueous solution of NaOH (2 mmol in 2 mL of water) to the mixture.
-
Add a solution of I₂ (1.2 mmol in 3 mL of ethanol) dropwise to the reaction mixture.
-
Place the beaker in an ultrasonic bath and irradiate for 4-7 minutes at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
The precipitated product is then filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
Self-Validation: The disappearance of starting materials and the appearance of the product spot on the TLC plate indicate the progress of the reaction. The structure of the purified product should be confirmed by spectroscopic analysis.
Data Presentation: Comparison of Silent vs. Ultrasound-Assisted Reaction
| Parameter | Silent Reaction (Stirring only) | Ultrasound-Assisted Reaction | Reference |
| Reaction Time | Several hours to days | 4-7 minutes | [12] |
| Yield | Low to moderate | Up to 99% | [12] |
| Temperature | Often requires heating | Room Temperature | [12] |
| Energy Input | Continuous heating | Short bursts of ultrasonic energy |
Mechanism Diagram:
Caption: Logical flow of a green catalytic cycle for benzimidazole synthesis.
IV. Transition-Metal-Free Synthesis: A Step Towards Purer Products
The avoidance of transition metals in synthesis is highly desirable, especially in the pharmaceutical industry, to prevent metal contamination in the final active pharmaceutical ingredients (APIs). [14]Transition-metal-free methods for benzimidazole synthesis often rely on strong bases or other promoters to facilitate the key bond-forming steps. [14][15]
Core Principles and Advantages:
-
Product Purity: Eliminates the risk of trace metal impurities in the final product.
-
Cost-Effectiveness: Avoids the use of expensive and precious metal catalysts.
-
Novel Reactivity: Can enable transformations that are not feasible with metal catalysts.
Experimental Protocol: KOH/DMSO-Mediated Intramolecular N-Arylation
This protocol describes the synthesis of benzimidazoles from N-aryl amidines through an intramolecular N-arylation reaction promoted by a superbasic medium of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO). [14][15] Materials:
-
N-aryl-N'-(2-haloaryl)amidine
-
Potassium hydroxide (KOH)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sealed tube
-
Stirring plate with heating
-
Ethyl acetate
-
Water
Procedure:
-
In a sealed tube, dissolve the N-aryl-N'-(2-haloaryl)amidine (1.0 equiv) and KOH (2.0 equiv) in dry DMSO. [15]2. Seal the tube and stir the mixture at 120°C for 14-16 hours. [15]3. Cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the reaction mixture.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Self-Validation: The reaction can be monitored by TLC or GC-MS. The structure of the final product must be confirmed by spectroscopic analysis. Mechanistic studies can be performed to elucidate the reaction pathway (e.g., SₙAr or Sᵣₙ1). [14][15]
Data Presentation: Substrate Scope and Yields
| Amidine Substituent (on N-aryl group) | Yield (%) | Reference |
| Phenyl | 89 | [14] |
| 4-Methoxyphenyl | 95 | [14] |
| 4-Chlorophenyl | 83 | [14] |
| 2-Naphthyl | 92 | [14] |
Reaction Pathway Diagram:
Caption: Pathway for transition-metal-free benzimidazole synthesis.
Conclusion
The adoption of green chemistry principles in the synthesis of benzimidazoles is not merely an academic exercise but a necessary evolution towards more sustainable and responsible chemical manufacturing. The methodologies presented herein—microwave and ultrasound assistance, green catalysis, and transition-metal-free reactions—demonstrate that high efficiency, selectivity, and environmental compatibility can be achieved simultaneously. By understanding the causality behind these experimental choices, researchers and drug development professionals can design and implement synthetic strategies that are not only scientifically sound but also economically and environmentally superior to traditional methods. The continued innovation in this field will undoubtedly lead to even cleaner and more efficient routes to this vital class of heterocyclic compounds.
References
- Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid as an Organocatalyst in Ethanol Solvent. Source not available.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
- Recent achievements in the synthesis of benzimidazole deriv
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
- Green Synthesis of Benzimidazole Deriv
- Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applic
- Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applic
- Synthesis of Benzimidazoles Using Pomegranate Peel Powder as a Natural and Efficient Catalyst. Letters in Applied NanoBioScience. [Link]
- Ultrasound-assisted green synthesis of 2-substituted benzimidazoles using copper oxide-decorated reduced graphene oxide nanocomposite. Taylor & Francis Online. [Link]
- Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO.
- Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry (RSC Publishing). [Link]
- Transition-Metal-Free Synthesis of Benzimidazoles Medi
- Green Synthesis of Benzimidazole Deriv
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. ACS Sustainable Chemistry & Engineering. [Link]
- Synthesis of benzimidazoles in high-temperature water. Green Chemistry (RSC Publishing). [Link]
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing. [Link]
- Ultrasound-Assisted Synthesis of Benzimidazole Derivatives: A Catalyst-Free Green Chemistry Approach.
- Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica. [Link]
- Metal-free methods for the generation of benzimidazoles and 2-aminobenzimidazoles.
- microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. [Link]
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
- Recent Advances in The Green Synthesis and Biological Application of 2-Substituted Benzazoles.
- Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors.
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. [Link]
- Note A green synthesis of benzimidazoles. Source not available.
- Green synthesis of benzimidazole derivatives under ultrasound irradiation using Cu-Schiff base complexes embedded over MCM-41 as efficient and reusable catalysts.
- Transition-metal-free synthesis of benzimidazoles medi
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. [Link]
- Comparisons of the result for the synthesis of benzimidazole at various temperatures in PEG 400 as a solvent.
- PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar. [Link]
- Metal-Free, Visible-Light-Mediated Synthesis of Tetracyclic Benzimidazole: Regioselective C–H Functionalization with In Vitro and Computational Study of Anti-breast Cancer Compounds. NIH. [Link]
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. NIH. [Link]
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
- Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chemmethod.com [chemmethod.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. asianpubs.org [asianpubs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO [organic-chemistry.org]
Application Notes & Protocols: Design and Synthesis of Novel 7-Chloro-1H-benzo[d]imidazole Analogs
Abstract
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its structural similarity to naturally occurring purines allows it to readily interact with a variety of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] The introduction of a chlorine atom at the C-7 position of the benzimidazole ring can significantly modulate the molecule's electronic properties and lipophilicity, often enhancing its biological efficacy and metabolic stability. This guide provides a comprehensive framework for the rational design and synthesis of novel 7-chloro-1H-benzo[d]imidazole analogs, intended for researchers in drug discovery and medicinal chemistry. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer a strategic approach to analog design based on established structure-activity relationships (SAR).
Design Principles: The Rationale for 7-Chloro Analogs
The design of a new series of chemical entities begins with a clear understanding of the core scaffold and the influence of its substituents. The this compound scaffold offers three primary points for chemical diversification, each playing a critical role in tuning the molecule's interaction with biological targets.
-
C-2 Position: This is the most common point of modification. Substituents at this position directly influence the steric and electronic profile of the molecule, projecting into the binding pockets of target proteins. Introducing aromatic, heteroaromatic, or aliphatic groups here is a primary strategy for modulating potency and selectivity.
-
N-1 Position: Substitution at the N-1 nitrogen atom can enhance the chemotherapeutic activity by altering solubility, membrane permeability, and metabolic stability.[4] Furthermore, it provides a vector to explore additional binding interactions within a target active site.
-
C-7 Chloro Group: Halogen atoms, particularly chlorine, are pivotal in medicinal chemistry. The electron-withdrawing nature of chlorine at the C-7 position acidifies the N-1 proton, potentially strengthening hydrogen bond donor capabilities. It also enhances lipophilicity, which can improve cell membrane penetration. SAR studies have repeatedly shown that chloro-substitution on the benzene ring is crucial for the biological activity of many benzimidazole series.[7]
The following logical diagram outlines a typical design strategy for generating a library of novel analogs from the core scaffold.
Caption: Logical workflow for the design of novel this compound analogs.
Synthesis Strategy and Key Reactions
The most robust and widely adopted method for constructing the benzimidazole core is the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivative) or an aldehyde.[8][9] Our strategy focuses on the synthesis of the key intermediate, 3-chloro-1,2-phenylenediamine , followed by its cyclization with various reagents to yield the target analogs.
Synthesis of Key Intermediate: 3-Chloro-1,2-phenylenediamine
The synthesis of the diamine precursor is a critical first step. A common and reliable method is the selective reduction of a commercially available dinitro or nitro-amino precursor. An alternative, well-established route involves the reduction of 2-chloro-6-nitroaniline.
Reaction Principle: The reduction of a nitro group to an amine in the presence of other functionalities is a cornerstone of aromatic chemistry. Catalytic hydrogenation or, more conveniently on a lab scale, reduction using metals in acidic or neutral media (like SnCl₂/HCl or Fe/NH₄Cl) are effective. The use of sodium hydrosulfite is also a mild and efficient method.[10]
Caption: Synthesis of the key 3-chloro-1,2-phenylenediamine intermediate.
Benzimidazole Ring Formation: The Phillips Condensation
The Phillips condensation reaction involves heating an o-phenylenediamine with a carboxylic acid, typically in the presence of a strong acid like polyphosphoric acid (PPA) or 4N HCl, which acts as both a catalyst and a dehydrating agent.[11] This one-pot method is highly effective for synthesizing 2-substituted benzimidazoles.
Mechanism Rationale: The reaction proceeds via an initial acylation of one of the amino groups of the diamine to form an o-aminoanilide intermediate. The subsequent intramolecular cyclization, driven by heat and acid catalysis, involves the nucleophilic attack of the second amino group onto the amide carbonyl, followed by dehydration to yield the aromatic benzimidazole ring.
Benzimidazole Ring Formation: Aldehyde Condensation & Oxidation
An alternative and very common method involves the condensation of an o-phenylenediamine with an aldehyde.[12][13] This reaction forms a Schiff base intermediate, which then undergoes oxidative cyclization. Various oxidizing agents can be used, such as sodium metabisulfite, air, or catalytic amounts of metal salts.[4][14] This method is particularly useful due to the vast commercial availability of diverse aldehydes.
The overall synthetic workflow is summarized in the diagram below.
Caption: General synthetic workflow for novel this compound analogs.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Synthesis of 7-Chloro-2-phenyl-1H-benzo[d]imidazole
This protocol details the synthesis of a representative analog via the aldehyde condensation method.
Materials:
-
3-Chloro-1,2-phenylenediamine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (0.5 eq)
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 3-chloro-1,2-phenylenediamine (1.42 g, 10 mmol), ethanol (30 mL), and deionized water (5 mL). Stir the mixture to achieve a suspension.
-
Add benzaldehyde (1.11 g, 1.07 mL, 10.5 mmol) to the suspension.
-
Add sodium metabisulfite (0.95 g, 5 mmol) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the diamine starting material (visualized with a UV lamp or iodine staining) typically indicates reaction completion (approx. 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Add 50 mL of deionized water to the residue and basify the mixture to pH ~8 by the slow addition of saturated NaHCO₃ solution. This step neutralizes any acidic byproducts and precipitates the product.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure product as a solid.
Protocol 2: N-1 Alkylation of 7-Chloro-2-phenyl-1H-benzo[d]imidazole
This protocol describes the diversification at the N-1 position.
Materials:
-
7-Chloro-2-phenyl-1H-benzo[d]imidazole (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a dry 50 mL round-bottom flask, dissolve 7-chloro-2-phenyl-1H-benzo[d]imidazole (1.14 g, 5 mmol) in anhydrous DMF (20 mL).
-
Add anhydrous potassium carbonate (1.38 g, 10 mmol). The base deprotonates the N-1 position, activating it for nucleophilic attack.
-
Add benzyl bromide (0.94 g, 0.71 mL, 6 mmol) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (e.g., mobile phase: 20% Ethyl Acetate in Hexane). The appearance of a new, less polar spot and the disappearance of the starting material indicate reaction progress.
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL). This will precipitate the crude product.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove DMF and salts.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography to afford the pure N-1 benzylated product. Note: N-alkylation can potentially yield a mixture of N1 and N3 isomers if the C4 and C7 positions are different. For this specific 7-chloro scaffold, N1 and N3 are equivalent due to tautomerism before alkylation, but the product is a single isomer.
Characterization and Data Summary
Thorough characterization is essential to confirm the structure and purity of the synthesized analogs. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (High-Resolution MS).
-
Melting Point (m.p.): To assess the purity of solid compounds.
The table below summarizes expected data for the compounds synthesized in the protocols.
| Compound ID | Structure | Synthetic Protocol | Expected Yield (%) | M.P. (°C) | Key ¹H NMR Signal (δ, ppm, DMSO-d₆) | m/z [M+H]⁺ |
| 1 | 7-Chloro-2-phenyl-1H-benzo[d]imidazole | Protocol 1 | 75-85 | 230-235 | 13.0 (s, 1H, NH), 8.2-7.2 (m, 8H, Ar-H) | 229.06 |
| 2 | 1-Benzyl-7-chloro-2-phenyl-1H-benzo[d]imidazole | Protocol 2 | 80-90 | 145-150 | 8.3-7.1 (m, 13H, Ar-H), 5.6 (s, 2H, CH₂) | 319.11 |
References
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (Source: NIH) [Link]
- Benzimidazole synthesis. (Source: Organic Chemistry Portal) [Link]
- Recent achievements in the synthesis of benzimidazole deriv
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (Source: Arabian Journal of Chemistry) [Link]
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. (Source: AccScience Publishing) [Link]
- SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (Source: Rasayan Journal of Chemistry) [Link]
- Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (Source: NIH) [Link]
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (Source: MDPI) [Link]
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (Source: MDPI) [Link]
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (Source: PMC - PubMed Central) [Link]
- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (Source: PMC - NIH) [Link]
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections.
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
- Biological activities of benzimidazole derivatives: A review. (Source: isroset.org) [Link]
- Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. (Source: Der Pharma Chemica) [Link]
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (Source: ACS Omega) [Link]
- Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (Source: PMC) [Link]
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (Source: MDPI) [Link]
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Structure activity relationship of benzimidazole derivatives.
- o-PHENYLENEDIAMINE. (Source: Organic Syntheses Procedure) [Link]
Sources
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: A High-Throughput Screening Workflow for the Identification of Bioactive Benzimidazole Scaffolds
An Application Note and Protocol from the Office of the Senior Application Scientist
| Introduction: The Benzimidazole Scaffold and the Imperative for High-Throughput Screening
The benzimidazole ring system, a fusion of benzene and imidazole, is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, and its physicochemical properties—including hydrogen bond donor-acceptor capabilities and potential for π-π stacking—facilitate efficient binding to diverse protein targets.[2] This versatility is evidenced by the numerous FDA-approved drugs containing this moiety, which span therapeutic areas such as oncology (Pracinostat), parasitic infections (Albendazole), and gastric acid suppression (Lansoprazole).[3]
Given the vast chemical space that can be explored through derivatization of the benzimidazole core, high-throughput screening (HTS) has become an indispensable tool for rapidly identifying novel bioactive compounds from large chemical libraries.[4][5] HTS leverages automation, miniaturization, and sensitive detection methods to test hundreds of thousands of compounds in a time- and cost-effective manner, accelerating the initial stages of the drug discovery pipeline.[6][7]
This document provides a comprehensive guide to establishing a robust HTS workflow tailored for the discovery of novel benzimidazole-based therapeutic candidates. It details the critical phases of assay development, the execution of the primary screen, and the essential subsequent steps of data analysis and hit validation, providing both the "how" and the "why" behind each protocol.
| Phase 1: Assay Development and Miniaturization
The foundation of any successful HTS campaign is a robust, reproducible, and scalable assay.[7] The primary goal of this phase is to design an assay that can be miniaturized to a 384- or 1536-well plate format, is tolerant to the solvent used for compound dissolution (typically DMSO), and has a statistical window of performance that allows for the clear distinction between "hits" and inactive compounds.
| Foundational Choice: Biochemical vs. Cell-Based Assays
The initial and most critical decision is the choice of assay format. This choice depends entirely on the biological question being asked.
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) to measure the direct effect of a compound on a specific molecular target. They are advantageous for their simplicity, lower variability, and direct measurement of target engagement. However, the results may not always translate to a cellular context due to factors like membrane permeability or off-target effects.[8][9]
-
Cell-Based (Phenotypic) Assays: These assays measure a compound's effect on a cellular process or phenotype within a living cell (e.g., cell viability, reporter gene expression, inhibition of viral-induced cytopathic effect).[10][11] They offer greater physiological relevance but can exhibit higher variability and often require subsequent target deconvolution studies to identify the specific molecular target of a hit compound.[9]
Caption: Decision workflow for selecting an appropriate assay format.
| Miniaturization and Optimization Protocol
Transitioning an assay from a 96-well format to a 384- or 1536-well format is essential for HTS to reduce reagent costs and increase throughput.[12][13]
Protocol 2.2.1: Assay Miniaturization and Reagent Optimization
-
Reagent Titration: Systematically titrate the concentrations of all key biological reagents (e.g., enzyme, substrate, cells) in the target microplate format (384- or 1536-well) to find the minimal concentration that provides a robust and stable signal.
-
Incubation Time Course: Determine the optimal incubation times for each step of the assay. For enzymatic assays, this involves ensuring the reaction remains in the linear range. For cell-based assays, this may involve finding the peak time for reporter gene expression.
-
DMSO Tolerance Test: Screen the assay against a concentration gradient of DMSO (e.g., 0.1% to 2.0%) to determine the maximum concentration that does not significantly affect assay performance. A typical final DMSO concentration in HTS is ≤1%.[14]
-
Signal Stability: After the final reagent addition, read the plate at multiple time points (e.g., 15 min, 30 min, 60 min, 120 min) to ensure the assay signal is stable for a duration sufficient to read all plates in a screening batch.
| Establishing a Self-Validating System: The Z'-Factor
The robustness and quality of an HTS assay are quantified by the Z'-factor (pronounced "Z-prime"). This statistical parameter provides a measure of the separation between the signals of the positive and negative controls.[15]
-
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
-
Table 1: Interpretation of Z'-Factor Values
| Z'-Factor | Assay Classification | Feasibility for HTS |
|---|---|---|
| > 0.5 | Excellent | Ideal for HTS. |
| 0 to 0.5 | Marginal | May require further optimization.[14] |
| < 0 | Unacceptable | The assay is not suitable for screening. |
Protocol 2.3.1: Z'-Factor Validation
-
Prepare a 384- or 1536-well plate.
-
Designate half the wells for the negative control (e.g., vehicle, typically DMSO) and the other half for the positive control (a known inhibitor or activator).
-
Execute the assay protocol using automated liquid handlers to mimic the screening process.
-
Calculate the Z'-factor from the resulting data.
-
Repeat this process on multiple days to ensure the assay is consistently robust. A Z'-factor consistently > 0.5 is the green light to begin a pilot screen.[14]
| Phase 2: The High-Throughput Screening Campaign
With a validated assay, the HTS campaign can begin. This phase involves the automated screening of the entire benzimidazole compound library.
Caption: The automated workflow of a primary HTS campaign.
Protocol 3.1: Primary HTS Execution
-
Library Preparation: Thaw the appropriate benzimidazole library source plates. Using an automated liquid handler, create assay-ready "daughter" plates by transferring a small volume of each compound into 384- or 1536-well microplates.
-
Compound Transfer: Use a nanoliter-volume liquid handler (e.g., acoustic dispenser or pin tool) to transfer compounds from the daughter plates to the final assay plates. This minimizes the final DMSO concentration.[12]
-
Controls: Each assay plate must include dedicated wells for positive and negative controls to calculate plate-specific Z'-factors and for data normalization.
-
Reagent Addition: Add the biological reagents (cells or biochemical components) to all wells of the assay plates using a bulk reagent dispenser.
-
Incubation: Transfer the plates to a controlled environment (e.g., incubator) for the pre-determined incubation period.
-
Detection: If required, add a final detection reagent (e.g., a substrate that produces a luminescent or fluorescent signal).
-
Data Acquisition: Read the plates on a high-throughput compatible plate reader. The output is a raw data file for each plate.[6]
| Phase 3: Data Analysis and Hit Identification
Raw HTS data requires rigorous statistical analysis to identify genuine "hits" from the background noise and systematic errors.[16]
| Data Normalization and Quality Control
-
QC Check: For each plate, calculate the Z'-factor. Plates with a Z' < 0.5 should be flagged for review and may need to be repeated.
-
Normalization: Raw data is typically normalized to the plate-specific controls. A common method is to scale the data such that the average of the negative controls is 0% activity and the average of the positive controls is 100% activity (or -100% for inhibition).
| Hit Selection
A "hit" is a compound that produces a statistically significant biological response. A widely used method for hit selection is based on the standard deviation of the negative control population.
-
Hit Threshold: A common threshold for identifying a hit is a signal that is greater than three standard deviations from the mean of the negative controls on that plate.[14]
This process generates a list of initial hits that must proceed to the crucial validation phase.
| Phase 4: Hit Confirmation and Validation
The primary HTS is designed for speed and will inevitably produce false positives.[7][17] A rigorous hit validation cascade is non-negotiable to triage the initial hit list down to a set of well-characterized, confirmed hits.
Caption: A tiered workflow for validating hits from a primary screen.
Protocol 5.1: Hit Validation Cascade
Table 2: Experimental Protocols for Hit Validation
| Tier | Action | Protocol | Rationale |
|---|---|---|---|
| 1 | Hit Confirmation | Re-test all primary hits in the original assay across a 10-point concentration gradient. | Confirms activity and determines potency (IC₅₀/EC₅₀). Eliminates single-point anomalies.[17] |
| 2 | Orthogonal Assay | Test confirmed hits in a secondary assay that measures the same biological outcome but uses a different technology or endpoint. | Ensures the observed activity is not an artifact of the primary assay format. |
| 3 | Counter-Screening | Test hits in assays designed to detect assay interference (e.g., autofluorescence, luciferase inhibition) or promiscuous activity. Check against PAINS (Pan-Assay Interference Compounds) databases.[18] | Identifies and removes false positives caused by compound properties interfering with the detection method.[18] |
| 4 | SAR & QC | Procure or re-synthesize the most promising hits and a few close analogs. Confirm identity and purity (>95%) via LC-MS and NMR. | Establishes a preliminary structure-activity relationship (SAR) and ensures the activity is from the intended compound.[14][17] |
| Special Considerations for Benzimidazole Libraries
While powerful, the benzimidazole scaffold is not without its challenges.
-
Solubility: Benzimidazole derivatives can sometimes exhibit poor aqueous solubility. During assay development, it is crucial to test for compound precipitation. Strategies to mitigate this include using co-solvents or preparing salt forms of the compounds.[19]
-
Promiscuity: The same features that make benzimidazoles a privileged scaffold can also lead to non-specific binding.[2] Rigorous counter-screening and orthogonal assays are particularly important to ensure that the observed activity is specific to the target of interest.
| Conclusion
The high-throughput screening of benzimidazole libraries is a proven strategy for identifying novel starting points for drug discovery programs. Success hinges on a disciplined, multi-stage process that emphasizes the development of a robust assay, meticulous execution of the primary screen, and a rigorous, multi-tiered approach to hit validation. By following the protocols and principles outlined in this guide, researchers can confidently navigate the HTS workflow to uncover bioactive benzimidazoles with the potential to become next-generation therapeutics.
References
- Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11), 1367-1379.
- Saleem, M., et al. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
- Tan, S. K., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. PubMed.
- Shukla, S., & Shishodia, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics, 12(2), 524-528.
- Alam, M., et al. (2021). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science.
- Iqbal, J., et al. (2024). Current Achievements of Benzimidazole: A Review. MDPI.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
- Waters Corporation. (2020). High Throughput Non-Targeted Screening Using a Rapid Gradient Microbore UPLC Method and a Library of FDA-Approved Small Molecule Drugs.
- Gauto, D. F., et al. (2024). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI.
- Wu, X., et al. (2012). Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central.
- Burger-Kentischer, A., et al. (2011). A screening assay based on host-pathogen interaction models identifies a set of novel antifungal benzimidazole derivatives. PubMed.
- Iqbal, J., et al. (n.d.). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. ResearchGate.
- Kim, J., et al. (2022). Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library. PubMed.
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery.
- Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(14), 1685-1702.
- Kumar, A., et al. (2025). High-Throughput Screening of More Than 30000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites. PubMed.
- Nickischer, D., et al. (2017). Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening. PubMed.
- Major, J. (1998). Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. ResearchGate.
- Parham, F., et al. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. PubMed Central.
- ResearchGate. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents.
- Sittampalam, G. S., et al. (2004). Overview of high-throughput screening. PubMed.
- Zhang, X. D. (2011). Data Quality Assurance and Statistical Analysis of High Throughput Screenings for Drug Discovery. Bentham Science Publisher.
- Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
- Heyse, S. (2002). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate.
- SPT Labtech. (2024). Automation-enabled assay development for high throughput screening. YouTube.
- BMG LABTECH. (2018). Cell-based and biochemical high-throughput screening in 1536-well plates. YouTube.
- Burger-Kentischer, A., et al. (2011). High-Throughput-Screening-Based Identification and Structure–Activity Relationship Characterization Defined (S)-2-(1-Aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole as a Highly Antimycotic Agent Nontoxic to Cell Lines. ACS Publications.
- Warchoł, M., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PubMed Central.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities | Semantic Scholar [semanticscholar.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. axxam.com [axxam.com]
- 8. mdpi.com [mdpi.com]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-chloro-1H-benzo[d]imidazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-chloro-1H-benzo[d]imidazole. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for achieving high-yield, high-purity outcomes.
Synthesis Overview & Core Principles
The most reliable and widely adopted method for synthesizing 2-unsubstituted benzimidazoles, including the 7-chloro derivative, is the Phillips condensation reaction .[1] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For this compound, the key precursors are 3-chloro-1,2-phenylenediamine and formic acid .
The reaction proceeds via two critical steps:
-
N-Acylation: One of the amino groups of the diamine attacks the protonated carbonyl carbon of formic acid to form an N-formylated intermediate.
-
Intramolecular Cyclization & Dehydration: The second amino group then attacks the amide carbonyl, leading to a cyclized intermediate that subsequently eliminates a molecule of water to form the aromatic imidazole ring.[1]
General Synthetic Workflow
The following diagram illustrates the typical laboratory workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The Phillips condensation using 3-chloro-1,2-phenylenediamine and formic acid in the presence of a mineral acid catalyst like hydrochloric acid (HCl) is the most direct and widely used method.[1][2] This approach is favored for its operational simplicity and the ready availability of starting materials.
Q2: Why is an acid catalyst necessary?
The acid catalyst (e.g., HCl) serves two primary functions. First, it protonates the carbonyl oxygen of formic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly basic amino group of the diamine. Second, it facilitates the final dehydration step, which drives the reaction towards the formation of the stable aromatic benzimidazole ring. Many variations exist, including using polyphosphoric acid (PPA), which acts as both an acid catalyst and a dehydrating agent.[3][4]
Q3: What are the typical yields and purity I can expect?
With an optimized protocol, yields for this synthesis can range from good to excellent, typically between 75% and 95%. The purity of the crude product is often high, but recrystallization is usually necessary to remove residual starting materials or colored impurities. Final purity should exceed 95% as determined by NMR or HPLC.
Q4: What specific safety precautions should I take?
-
Corrosives: Both formic acid and hydrochloric acid are corrosive. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Neutralization: The neutralization step with a base (e.g., ammonium hydroxide or sodium hydroxide) is exothermic. The base should be added slowly to the cooled reaction mixture to control the temperature rise.
-
Starting Material: 3-chloro-1,2-phenylenediamine, like many aromatic amines, should be handled as a potentially toxic substance. Avoid inhalation of dust and skin contact.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem Area: Low or No Product Yield
Q: My TLC analysis shows no product formation after several hours at reflux. What should I check first?
A: This often points to a fundamental issue with the reaction setup or reagents.
-
Cause 1: Inactive Starting Material. The 3-chloro-1,2-phenylenediamine starting material is susceptible to air oxidation, which can result in dark, polymeric materials that are unreactive. If your diamine is dark brown or black instead of a light tan or off-white solid, its purity is questionable.
-
Solution: Use fresh, high-purity 3-chloro-1,2-phenylenediamine. If necessary, purify the existing stock by recrystallization or column chromatography before use.
-
-
Cause 2: Insufficient Acid Catalyst. The reaction will not proceed efficiently without sufficient acid to activate the formic acid.
-
Solution: Ensure the correct concentration and volume of the acid catalyst were added. For example, if using 4M HCl, verify the concentration of your stock solution.
-
Q: My reaction works, but the final isolated yield is consistently below 50%. What are the most likely causes?
A: Low yields typically result from incomplete reactions, side reactions, or losses during work-up and purification.
-
Cause 1: Incomplete Cyclization. The intermediate N-formyl-3-chloro-1,2-phenylenediamine may not fully cyclize if the reaction time is too short or the temperature is too low.
-
Solution: Increase the reflux time and monitor the reaction by TLC until the diamine starting material spot has been completely consumed. Ensure the reaction temperature is maintained at or above 100°C.
-
-
Cause 2: Product Loss During Work-up. The product, this compound, is amphoteric. It is soluble in strong acid (as the hydrochloride salt) and strong base. If the pH during neutralization is not carefully controlled, the product may remain dissolved in the aqueous solution.
-
Solution: Adjust the pH of the cooled reaction mixture slowly and carefully to the isoelectric point of the product, which is typically near neutral (pH 7-8). Use a pH meter for accuracy. Ensure the solution is thoroughly chilled after neutralization to maximize precipitation.
-
-
Cause 3: Inefficient Recrystallization. Using an inappropriate solvent or an excessive volume of solvent for recrystallization can lead to significant product loss.
-
Solution: A mixture of ethanol and water is often effective. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly turbid. Allow it to cool slowly for crystal formation.
-
Problem Area: Impurities and Side Reactions
Q: My final product is a dark, discolored powder, even after recrystallization. What causes this and how can I fix it?
A: The dark color is almost always due to oxidation products of the 3-chloro-1,2-phenylenediamine starting material. These impurities can form before or during the reaction.
-
Solution: During the recrystallization step, add a small amount of activated charcoal to the hot solution (before adding the anti-solvent like water). Heat for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal and the adsorbed colored impurities. Be cautious when adding charcoal to a hot solution to avoid bumping.
Q: I see a second spot on my TLC plate that is close to my product spot. What could this impurity be?
A: This could be one of several possibilities.
-
Cause 1: Uncyclized Intermediate. The N-formyl intermediate may be present if the reaction did not go to completion. This intermediate is typically more polar than the final product.
-
Solution: Extend the reaction time or increase the reaction temperature to promote full cyclization.
-
-
Cause 2: Regioisomer. Depending on the synthesis of the starting material, a small amount of the 4-chloro-1,2-phenylenediamine isomer could be present, leading to the formation of 4-chloro-1H-benzo[d]imidazole.
-
Solution: This is a starting material purity issue. The isomers are often difficult to separate by standard recrystallization. High-purity starting material is the best preventative measure. If necessary, column chromatography can be used for separation.
-
Troubleshooting Decision Tree
The following diagram provides a logical path for diagnosing common synthesis problems.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Optimized Experimental Protocol
This protocol is based on the principles of the Phillips condensation and is optimized for reliability and yield in a standard laboratory setting.
Materials:
-
3-chloro-1,2-phenylenediamine (1.42 g, 10 mmol)
-
Formic acid (98-100%, 0.55 mL, ~14 mmol)
-
Hydrochloric acid (4M aqueous solution, 10 mL)
-
Ammonium hydroxide (concentrated aqueous solution, ~5-10 mL)
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
To the 100 mL round-bottom flask, add 3-chloro-1,2-phenylenediamine (1.42 g, 10 mmol).
-
Add the 4M hydrochloric acid solution (10 mL) and the formic acid (0.55 mL).
-
Equip the flask with a reflux condenser and begin stirring.
-
Heat the mixture to reflux (approximately 105-110°C) using a heating mantle. Maintain a gentle reflux for 2-3 hours.
-
Monitor the reaction's progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes) until the starting diamine spot is no longer visible.
-
Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.
-
Slowly add concentrated ammonium hydroxide dropwise to the cold, stirring solution to neutralize the acid. Monitor the pH, continuing to add base until the solution is neutral to slightly basic (pH ~7-8). A precipitate will form.
-
Keep the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 15 mL).
-
Allow the crude product to air-dry on the filter.
Purification (Recrystallization):
-
Transfer the crude solid to a beaker or Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to dissolve the solid completely.
-
(Optional) If the solution is highly colored, add a small spatula tip of activated charcoal and heat for 5 minutes. Perform a hot filtration to remove the charcoal.
-
To the clear (or clarified) hot ethanolic solution, add hot deionized water dropwise until the solution just begins to turn cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry in a vacuum oven to a constant weight.
Data Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | Poor quality/oxidized starting material; Insufficient acid catalyst. | Use fresh, pure 3-chloro-1,2-phenylenediamine; Verify concentration and amount of acid. |
| Low Yield | Incomplete reaction; Product loss during pH adjustment; Inefficient recrystallization. | Increase reflux time/temperature; Carefully neutralize to pH 7-8; Use minimal hot solvent for recrystallization. |
| Dark Product | Oxidation of the diamine starting material. | Use activated charcoal during recrystallization; Perform a hot filtration. |
| Side Products | Uncyclized N-formyl intermediate; Presence of regioisomers in starting material. | Extend reaction time; Ensure purity of starting material or purify final product by column chromatography. |
References
- AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
- CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- de Souza, M. C. B. V., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Al-Ostoot, F. H., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
- Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, Vol. 87, No. 7.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzimidazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to overcome common challenges in your experiments. This resource is structured to address specific issues you might encounter, explaining the "why" behind experimental choices to ensure your syntheses are both successful and reproducible.
Troubleshooting Guide: A Systematic Approach to Common Issues
Low yields, unexpected side products, and purification difficulties are common hurdles in benzimidazole synthesis. This guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Benzimidazole Synthesis
Navigating the Complexities of Benzimidazole N-Alkylation: A Technical Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuanced landscape of benzimidazole N-alkylation. Rather than a rigid protocol, this document serves as an interactive troubleshooting resource, structured in a question-and-answer format to directly address the common and complex side reactions encountered during this critical synthetic transformation. Here, we delve into the causality behind experimental outcomes, offering field-proven insights and evidence-based solutions to refine your synthetic strategies and enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Problem 1: Poor Regioselectivity in N-Alkylation of Unsymmetrical Benzimidazoles
Question: "My N-alkylation of a 5-substituted benzimidazole is yielding a mixture of N1 and N3 isomers that are difficult to separate. How can I improve the regioselectivity of this reaction?"
Answer:
This is a classic challenge in benzimidazole chemistry, and its root lies in the inherent tautomerism of the benzimidazole ring. The N-H proton can reside on either nitrogen, leading to two distinct tautomers in equilibrium. Deprotonation then generates two different nucleophilic nitrogen atoms, both of which can react with the alkylating agent. The final ratio of the N1 and N3 alkylated products is a delicate interplay of steric and electronic factors of the substituent on the benzimidazole core, the nature of the alkylating agent, and the reaction conditions.[1][2]
Causality and Mechanistic Insights:
The regiochemical outcome is dictated by a combination of thermodynamic and kinetic control.
-
Steric Hindrance: Bulky substituents on the benzimidazole ring will sterically encumber the adjacent nitrogen atom (N1 in a 7-substituted benzimidazole, for example), favoring alkylation at the less hindered nitrogen. Similarly, bulky alkylating agents will preferentially react at the more accessible nitrogen atom.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the benzimidazole ring decrease the nucleophilicity of the adjacent nitrogen atom through an inductive effect. This directs the alkylation to the more distant, and therefore more electron-rich, nitrogen. Conversely, electron-donating groups (EDGs) can enhance the nucleophilicity of the proximal nitrogen.[1]
-
Reaction Conditions: The choice of base and solvent plays a pivotal role in modulating the regioselectivity. The nature of the counter-ion of the base and the solvent's ability to solvate the resulting benzimidazolide anion can influence which nitrogen atom is more available for nucleophilic attack. For instance, in some cases, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated product for certain substituted indazoles, a related heterocyclic system.[2]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for poor regioselectivity.
Recommended Protocols:
-
Protocol 1.1: Base and Solvent Screening: A systematic screening of bases and solvents is often the most effective empirical approach.
| Base | Solvent | Expected Influence |
| NaH | THF, DMF | Strong, non-nucleophilic base. Can favor the thermodynamically more stable anion.[2] |
| K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Milder bases. Cesium carbonate can sometimes enhance reactivity and alter selectivity. |
| KOH (powdered) | Toluene, with a phase-transfer catalyst | Useful for biphasic systems. |
-
Protocol 1.2: Phase-Transfer Catalysis (PTC): PTC can be an excellent method for achieving selective N-alkylation under milder conditions, often with improved yields and selectivity.[3][4][5][6][7]
Step-by-Step Methodology:
-
To a stirred solution of the unsymmetrical benzimidazole (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in a suitable organic solvent (e.g., toluene or dichloromethane), add a concentrated aqueous solution of a base (e.g., 50% NaOH).
-
Add the alkylating agent (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction vigorously at the desired temperature (can range from room temperature to reflux) and monitor by TLC.
-
Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to separate the regioisomers.
-
Problem 2: Over-alkylation Resulting in N,N'-Dialkylated Benzimidazolium Salts
Question: "My reaction is producing a significant amount of a di-alkylated product, which I believe is a quaternary benzimidazolium salt. How can I suppress this side reaction and favor mono-alkylation?"
Answer:
The formation of N,N'-dialkylated benzimidazolium salts is a common consequence of over-alkylation. This occurs because the mono-N-alkylated benzimidazole product is still nucleophilic and can compete with the starting benzimidazole for the alkylating agent.[1] This follow-on reaction is particularly prevalent when using highly reactive alkylating agents, an excess of the alkylating agent, or elevated reaction temperatures.
Causality and Mechanistic Insights:
The N-alkylation of a benzimidazole proceeds via a nucleophilic attack of the benzimidazolide anion on the alkylating agent. The resulting mono-alkylated product, while neutral, possesses a lone pair of electrons on the remaining sp²-hybridized nitrogen atom, which can still act as a nucleophile. A second alkylation event then leads to the formation of a positively charged quaternary benzimidazolium salt.
Troubleshooting Workflow:
Caption: Workflow to minimize over-alkylation.
Recommended Protocols:
-
Protocol 2.1: Precise Stoichiometric Control and Slow Addition:
-
Prepare a solution of the benzimidazole (1.05 eq) and a suitable base (e.g., NaH, 1.1 eq) in a dry, aprotic solvent (e.g., DMF or THF) under an inert atmosphere.
-
Cool the resulting solution of the benzimidazolide anion to 0 °C.
-
Dissolve the alkylating agent (1.0 eq) in a small amount of the reaction solvent and add it dropwise to the cooled benzimidazolide solution over a prolonged period (e.g., 1-2 hours) using a syringe pump.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, and then proceed with standard workup and purification.
-
-
Protocol 2.2: Purification of the Mono-alkylated Product from the Quaternary Salt: Quaternary benzimidazolium salts are often highly polar and may precipitate out of the reaction mixture, or they can be removed during workup.
-
Precipitation/Filtration: If the salt is insoluble in the reaction solvent, it can be removed by filtration.
-
Aqueous Wash: During the workup, the salt will preferentially partition into the aqueous layer, while the desired mono-alkylated product remains in the organic layer.
-
Silica Gel Chromatography: The highly polar nature of the salt will cause it to have a very low Rf value on silica gel, allowing for easy separation from the less polar mono-alkylated product.
-
References
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... [Link]
- ResearchGate. (n.d.).
- Roman, G. (2012). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Central European Journal of Chemistry, 10(5), 1516-1529. [Link]
- Beilstein Journal of Organic Chemistry. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
- Lin, X., et al. (2019). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 4(5), 8891-8898. [Link]
- Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry, 57(6), 934-941. [Link]
- TSI Journals. (2022).
- Ouzidan, Y., et al. (2022). study of the alkylation reactions of 5- nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions. Moroccan Journal of Heterocyclic Chemistry, 21(2), 48-52. [Link]
- Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole.
- Srivastava, P., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Bioorganic Chemistry, 94, 103417. [Link]
- Van Den Berge, E., & Robiette, R. (2018). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 83(15), 8436-8445. [Link]
- ResearchGate. (n.d.). Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. [Link]
- Chen, S., et al. (2016). Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters, 18(15), 3746-3749. [Link]
- Industrial Phase-Transfer Catalysis. (n.d.).
- Keating, T. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
- Mandal, S., et al. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron, 74(38), 5528-5536. [Link]
- ResearchGate. (n.d.).
- Basheer, A., et al. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 15, 2386-2394. [Link]
- Moyano, E. L., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410-2419. [Link]
- Industrial Phase-Transfer Catalysis. (n.d.).
- International Journal of Research and Analytical Reviews. (2019).
- Harris, K. L., & Weeks, K. M. (2018). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. Journal of the American Chemical Society, 140(4), 1438-1449. [Link]
- Al-Masoudi, N. A., et al. (2021). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. Scientific Reports, 11(1), 1-14. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions a. [Link]
- Reddy, G. V., et al. (2012). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega, 7(30), 26189-26197. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phasetransfer.com [phasetransfer.com]
- 7. phasetransfer.com [phasetransfer.com]
preventing degradation of 7-chloro-1H-benzo[d]imidazole during storage
Welcome to the technical support center for 7-chloro-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide: Degradation of this compound
This section addresses common problems observed during the storage of this compound, their probable causes, and actionable solutions.
Issue 1: Discoloration of the solid compound (e.g., yellowing or browning).
-
Question: My solid this compound, which was initially off-white, has developed a yellow or brownish tint over time. What is causing this, and how can I prevent it?
-
Answer:
-
Probable Cause: Discoloration is often a visual indicator of chemical degradation. The most likely culprits are oxidation and/or photodecomposition. The benzimidazole ring system, while relatively stable, can undergo oxidative degradation, particularly at the carbocyclic aromatic ring adjacent to the imidazole nucleus[1]. Exposure to light, especially UV light, can also initiate photochemical reactions, leading to colored impurities[2][3].
-
Solution:
-
Inert Atmosphere Storage: To mitigate oxidation, store the compound under an inert atmosphere. After use, flush the container with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Always store this compound in an amber or opaque container to protect it from light. If you must use a clear container, wrap it in aluminum foil.
-
Temperature Control: Store the compound in a cool, dry place as recommended by safety data sheets[4][5]. Elevated temperatures can accelerate both oxidative and photodegradation processes.
-
-
Issue 2: Changes in solubility or melting point.
-
Question: I've noticed that an older batch of this compound is less soluble in my solvent system, or its melting point has broadened and lowered. Is this related to degradation?
-
Answer:
-
Probable Cause: Yes, these changes strongly suggest the presence of impurities, which are likely degradation products. The formation of less soluble polymeric materials or the introduction of various degradation products will alter the compound's physical properties, such as its melting point and solubility profile. Thermal decomposition can lead to the formation of various minor products[6][7].
-
Solution:
-
Purity Assessment: Before use, it is advisable to check the purity of any stored material that shows changes in physical properties. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective for this purpose[2][8].
-
Proper Storage Conditions: Ensure the compound is stored according to the recommended guidelines: in a tightly closed container, in a cool, dry, and well-ventilated area[5][9]. Avoid frequent temperature fluctuations.
-
-
Issue 3: Inconsistent results in downstream applications.
-
Question: My experiments using this compound are giving inconsistent results. Could this be due to the degradation of the starting material?
-
Answer:
-
Probable Cause: Absolutely. The presence of even small amounts of degradation products can interfere with biological assays or chemical reactions, leading to variability in your results. Degradation can alter the compound's structure and, consequently, its activity and reactivity.
-
Solution:
-
Quality Control: Implement a routine quality control check for your stored this compound. This could involve a simple analytical test like thin-layer chromatography (TLC) to spot impurities or a more quantitative method like HPLC to confirm purity before use[8].
-
Aliquotting: For long-term storage, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere, reducing the chances of contamination and degradation from moisture and air.
-
Fresh Batches: If you suspect degradation and your results are critical, it is always best to use a fresh, unopened batch of the compound for your experiments.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the proper storage and handling of this compound.
Storage Conditions
-
What are the optimal storage conditions for this compound?
-
For long-term stability, this compound should be stored as a solid in a tightly sealed container at room temperature in a dry environment. Some suppliers may recommend refrigerated storage (2-8 °C) for added stability, especially for high-purity grades. Always refer to the supplier's specific recommendations.
-
-
Should I store it under an inert atmosphere?
-
How sensitive is it to light?
Handling
-
Is this compound hygroscopic?
-
What materials should I use for storage containers and utensils?
-
Use chemically resistant containers such as glass or high-density polyethylene (HDPE). For handling, stainless steel or chemically resistant polymer spatulas are recommended. Avoid materials that may react with or leach impurities into the compound.
-
Signs of Degradation
-
What are the visual signs of degradation?
-
The most common visual sign is a change in color from off-white/white to yellow or brown. You might also observe clumping of the solid material if it has absorbed moisture.
-
-
How can I analytically confirm the purity of my stored compound?
-
Several analytical techniques can be used:
-
HPLC: This is a highly effective method for determining purity and quantifying impurities[8].
-
NMR Spectroscopy: ¹H and ¹³C NMR can identify structural changes and the presence of degradation products.
-
Mass Spectrometry (MS): Can help in identifying the molecular weights of potential impurities.
-
Melting Point Analysis: A broadened and depressed melting point range is indicative of impurities.
-
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature (or as per supplier) | Prevents thermal decomposition[6][7]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation[1][4]. |
| Light Exposure | Store in the dark (amber/opaque vial) | Prevents photodecomposition[2][3][10]. |
| Humidity | Low humidity/Dry environment | Prevents hydrolysis and moisture-related degradation. |
| Container | Tightly sealed, chemically inert material | Prevents contamination and exposure to air/moisture[5][9]. |
Experimental Protocols
Protocol 1: Aliquotting for Long-Term Storage
-
Work in a clean, dry environment, preferably a fume hood or a glove box with low humidity.
-
Use clean, dry spatulas and amber glass vials with tightly fitting caps.
-
Weigh out the desired amount of this compound into each vial.
-
If possible, flush the headspace of each vial with a gentle stream of inert gas (argon or nitrogen) for a few seconds.
-
Immediately and tightly seal the vials.
-
Label each vial clearly with the compound name, date, and amount.
-
Store the aliquoted vials under the recommended conditions.
Protocol 2: Routine Purity Check by HPLC
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 0.1 mg/mL.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound and any potential impurities (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A significant increase in impurity peaks or a decrease in the main peak area over time indicates degradation.
Diagrams
Caption: Troubleshooting workflow for degradation of this compound.
References
- Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applic
- Benzimidazole(51-17-2)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
- Mechanism of Thermal Oxidation of the Benzimidazole System. (1974). DTIC.
- Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. (2022).
- Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. (2022).
- Safety D
- Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2006). Chem Pharm Bull (Tokyo).
- MATERIAL SAFETY D
- MATERIAL SAFETY D
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
- This compound | 16931-35-4. Sigma-Aldrich.
- [The photostability of antimycotics. 3. Photostability of locally acting antimycotics]. (1997). PubMed.
- Photostability. IAGIM.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Altern
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole(51-17-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. iagim.org [iagim.org]
- 11. database.ich.org [database.ich.org]
addressing poor regioselectivity in benzimidazole functionalization
A Guide to Addressing Poor Regioselectivity
Welcome to the Technical Support Center for Benzimidazole Functionalization. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of benzimidazole chemistry. Poor regioselectivity during N-functionalization is a frequent and often frustrating challenge. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired N-1 or N-3 substituted benzimidazole isomers with higher precision and yield.
Section 1: Troubleshooting Guide - Navigating Isomer Mixtures
This section addresses common issues encountered during the N-functionalization of benzimidazoles, providing explanations for the observed outcomes and actionable solutions.
Q1: I performed an N-alkylation on my substituted benzimidazole and obtained a nearly 1:1 mixture of N-1 and N-3 isomers. What is causing this lack of selectivity?
A1: The primary reason for poor regioselectivity is the inherent tautomerism of the benzimidazole ring. The N-H proton can reside on either nitrogen (N-1 or N-3), leading to two tautomeric forms in equilibrium. Under many standard alkylation conditions, both tautomers are present and can react with the electrophile, resulting in a mixture of products. The final ratio of isomers is influenced by a delicate balance of steric and electronic factors.[1]
Underlying Principles:
-
Electronic Effects: Electron-withdrawing groups on the benzimidazole ring can influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms.[1] An electron-withdrawing substituent will decrease the electron density on the proximal nitrogen, making the distal nitrogen more nucleophilic.[1]
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or a bulky incoming electrophile will favor substitution at the less sterically hindered nitrogen atom.[1][2]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the position of the tautomeric equilibrium and the rate of reaction at each nitrogen, thereby affecting the final isomer ratio.[3]
Troubleshooting Steps & Protocol:
-
Analyze Steric and Electronic Factors:
-
Your Substituent: Is it electron-donating or -withdrawing? Is it sterically demanding?
-
Your Electrophile: Is it a small alkyl halide (e.g., methyl iodide) or a bulky one (e.g., isopropyl bromide)?
-
-
Modify Reaction Conditions to Favor One Isomer:
-
To Favor the Less Sterically Hindered Isomer (Often N-1):
-
Use a Bulky Base: A sterically hindered base like potassium tert-butoxide (KOtBu) may selectively deprotonate the less hindered nitrogen.
-
Employ a Non-Polar Solvent: Solvents like toluene or THF can minimize solvation effects that might otherwise stabilize both tautomers.
-
Lower the Reaction Temperature: This can often enhance selectivity by favoring the kinetic product.
-
-
To Favor the More Sterically Hindered Isomer:
-
Specialized methods have been developed for this challenging transformation, often involving specific catalyst systems.[2]
-
-
Illustrative Diagram: Benzimidazole Tautomerism
Caption: Tautomeric equilibrium in benzimidazoles leads to two potential sites for N-functionalization.
Q2: I'm attempting an N-arylation using a palladium catalyst, but I'm getting low yield and poor selectivity. How can I optimize this reaction?
A2: Palladium-catalyzed N-arylations (like the Buchwald-Hartwig amination) can be sensitive to ligand choice, base, and even the catalyst pre-activation method, especially with heterocyclic substrates like benzimidazoles. Imidazoles can act as ligands for the palladium center, potentially inhibiting the formation of the active catalytic species.[4][5]
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst System | Pre-activate the catalyst by heating the Pd source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a few minutes before adding the benzimidazole and aryl halide.[4][5] | This ensures the formation of the active Pd(0)-ligand complex before the benzimidazole can inhibit it.[4][5] |
| Ligand | For N-1 selective arylation of unsymmetrical imidazoles, biaryl phosphine ligands are often effective.[6] | The structure of the ligand is crucial for promoting reductive elimination and achieving high turnover numbers. |
| Base | Strong, non-nucleophilic bases like K₃PO₄ or NaOtBu are commonly used.[6][7] | The base must be strong enough to deprotonate the benzimidazole but should not interfere with the catalyst. |
| Solvent | Anhydrous, aprotic solvents like toluene or dioxane are typically preferred.[7] | These solvents are compatible with the organometallic intermediates in the catalytic cycle. |
Protocol: Optimized Palladium-Catalyzed N-Arylation for N-1 Selectivity
-
Catalyst Pre-activation: In a dry, inert-atmosphere glovebox or Schlenk line, add Pd₂(dba)₃ and the appropriate phosphine ligand to a reaction vessel containing anhydrous toluene.
-
Heating: Seal the vessel and heat the mixture at 100-120 °C for 3-5 minutes. You should observe a color change indicating the formation of the active catalyst.
-
Addition of Reagents: Cool the mixture to room temperature. Add the benzimidazole, aryl halide, and base (e.g., K₃PO₄).
-
Reaction: Reseal the vessel and heat the reaction mixture at the desired temperature (typically 80-110 °C) for 8-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.[7]
Illustrative Workflow: Pd-Catalyzed N-Arylation
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Benzimidazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its efficient synthesis is therefore a critical task. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and make informed decisions in your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and validated solutions.
Question: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
Answer: Low yield is a common challenge that can often be resolved by systematically evaluating several key parameters. The classical Phillips-Ladenburg and Weidenhagen reactions often require high temperatures, which can lead to degradation and side reactions.[2] Catalyzed, milder approaches are generally preferred.[1]
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are interdependent and crucial. A reaction that yields only 20-40% under one set of conditions can often be pushed to >90% with optimization.[2]
-
Solvent Choice: The polarity of the solvent significantly impacts reaction rates and yields. Polar solvents like methanol and ethanol are often effective for condensation reactions.[3][4] A solvent screen is a valuable first step. For example, in a cobalt(II) acetylacetone catalyzed reaction, switching from non-polar solvents to methanol increased the yield to 97%.[4]
-
Temperature & Time: Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] Some modern catalytic systems work efficiently at room temperature, while others may require gentle heating.[1] Insufficient reaction time is a frequent cause of low conversion.[5]
-
-
Inefficient or Inappropriate Catalyst: The choice and amount of catalyst are critical. An uncatalyzed reaction can result in yields as low as 32%, which can increase to over 95% with an optimized catalyst.[2]
-
Catalyst Type: The catalyst must be suited to your specific substrates. For electron-rich aldehydes, a strong Lewis acid might be effective. For greener approaches, a recoverable heterogeneous catalyst is ideal.[5]
-
Catalyst Loading: Both too little and too much catalyst can be detrimental. Start with a reported loading (e.g., 1-10 mol%) and optimize. Excess catalyst can sometimes promote side reactions.[6]
-
-
Poor Quality of Reagents: Impurities in your starting materials, particularly the o-phenylenediamine (which is prone to oxidation), can inhibit the catalyst or lead to colored byproducts.[6]
-
Solution: Ensure the purity of your o-phenylenediamine and aldehyde or carboxylic acid. If necessary, purify starting materials before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.[6]
-
-
Reversible Reaction/Equilibrium: The cyclization step to form the benzimidazoline intermediate can be reversible. The subsequent dehydration or oxidation drives the reaction to completion.
-
Solution: If water is a byproduct, its removal using molecular sieves can shift the equilibrium toward the product.[5]
-
Question: I'm observing multiple products, particularly a 1,2-disubstituted benzimidazole as a side product. How can I improve selectivity for the 2-substituted product?
Answer: The formation of a 1,2-disubstituted benzimidazole, from the reaction of two aldehyde molecules with one o-phenylenediamine, is a well-known selectivity challenge.[6] Control over this side reaction depends on stoichiometry, reaction conditions, and catalyst choice.
Recommended Solutions:
-
Control Stoichiometry: To favor the mono-substituted product, use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or even a slight excess of the diamine.[6]
-
Catalyst Selection: The catalyst plays a significant role in selectivity. The use of Erbium(III) triflate (Er(OTf)₃) has been shown to selectively produce 1,2-disubstituted products with electron-rich aldehydes and 2-monosubstituted products with electron-deficient aldehydes, demonstrating the catalyst's ability to direct the reaction pathway.[7]
-
Solvent and Temperature: The reaction medium can influence the product distribution. For example, some studies have found that non-polar solvents may favor the 2-substituted product.[6] Lowering the reaction temperature can also improve selectivity by slowing down the second condensation step.[8]
Question: My heterogeneous catalyst is losing activity after one or two cycles. How can I improve its reusability?
Answer: While a key advantage of heterogeneous catalysts is their reusability, deactivation can occur due to leaching of the active species, poisoning of catalytic sites, or structural changes. Many modern nanocatalysts, however, demonstrate excellent stability.
Recommended Solutions:
-
Proper Catalyst Handling: After each cycle, the catalyst must be thoroughly washed to remove any adsorbed product or byproducts. A typical workup involves filtering the catalyst, washing with the reaction solvent followed by a more volatile solvent (like ethanol or ethyl acetate), and drying under vacuum before reuse.[4][9]
-
Choice of Support: The stability of the support material is crucial. Robust supports like silica, titania, or magnetic nanoparticles (e.g., Fe₃O₄) often lead to highly reusable catalysts.[10][11] For instance, Fe₃O₄/chitosan nanocatalysts can be easily recovered with a magnet and reused without significant loss of activity.[10]
-
Reaction Conditions: Harsh reaction conditions (very high temperatures or strongly acidic/basic media) can degrade the catalyst over time. Whenever possible, opt for catalysts that operate under mild conditions.[12]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection and reaction design.
Question 1: How do I choose the right catalyst for my synthesis?
Answer: Catalyst selection is substrate-dependent and objective-driven. Consider the following:
-
For simple, cost-effective synthesis: Traditional acid catalysts like p-toluenesulfonic acid (p-TsOH) or even boric acid are effective, though they may require higher temperatures and can be difficult to separate.[9][13]
-
For green and sustainable chemistry: Heterogeneous nanocatalysts are the superior choice. They are highly active under mild conditions, often in greener solvents (or solvent-free), and are easily recoverable and reusable.[1][14] Magnetic nanoparticles (e.g., CoFe₂O₄, Fe₃O₄@SiO₂) are particularly advantageous as they can be separated from the reaction mixture with an external magnet.[11][15]
-
For sensitive or complex substrates: Milder catalysts are needed. Supported gold nanoparticles have been shown to catalyze the reaction at room temperature with high selectivity.[16] Organocatalysts like L-proline also offer a mild and environmentally friendly option.[17]
| Catalyst Category | Examples | Advantages | Disadvantages | Typical Conditions |
| Brønsted/Lewis Acids | p-TsOH, H₂SO₄, FeCl₃, Er(OTf)₃[9][18] | Inexpensive, readily available, effective. | Often require high temperatures, difficult to separate (homogeneous), can be corrosive. | Reflux in organic solvents (e.g., EtOH, Toluene).[7][9] |
| Transition Metal Complexes | Co(acac)₂, Cu(OAc)₂, Ru/Fe complexes[19][20] | High activity and selectivity, can enable novel pathways (e.g., dehydrogenative coupling). | Cost, potential metal contamination in the product, often require ligands and inert atmosphere. | Varies widely; can be room temp to >100 °C.[19][20] |
| Heterogeneous Nanocatalysts | Fe₃O₄, Au/TiO₂, MgO@DFNS, Al₂O₃/CuI/PANI[9][16][21] | High efficiency, mild conditions, excellent reusability, easy separation, environmentally friendly. | Higher initial preparation cost, potential for deactivation if not handled properly. | Often room temperature or gentle heating in solvents like ethanol or water.[16][21] |
Question 2: What are the advantages of using heterogeneous vs. homogeneous catalysts?
Answer: The choice between a heterogeneous and a homogeneous catalyst represents a trade-off between activity, selectivity, and practicality.
-
Homogeneous Catalysts (e.g., mineral acids, soluble metal complexes) are in the same phase as the reactants. This often leads to high activity and selectivity due to the accessibility of catalytic sites. However, the primary drawback is the difficulty of separating the catalyst from the product, which can lead to product contamination and makes catalyst recycling challenging.[22]
-
Heterogeneous Catalysts (e.g., solid-supported acids, metal nanoparticles on a support) exist in a different phase from the reactants. Their main advantage is ease of separation (by filtration or magnetic decantation) and excellent reusability, which aligns with the principles of green chemistry.[22] While historically they were sometimes considered less active than their homogeneous counterparts, modern nanocatalysts often exhibit superior or comparable activity due to their high surface-area-to-volume ratio.[21]
Question 3: How does the choice of solvent affect the catalytic reaction?
Answer: The solvent plays a multifaceted role in benzimidazole synthesis:
-
Solubility: It must dissolve the reactants (o-phenylenediamine and the carbonyl compound) to allow the reaction to proceed efficiently.
-
Polarity and Reaction Rate: Polar solvents like methanol and ethanol often accelerate the condensation and cyclization steps, leading to higher yields in shorter times.[3][4]
-
Azeotropic Water Removal: In reactions that produce water, using a solvent like toluene allows for its removal via a Dean-Stark apparatus, driving the reaction to completion.
-
Green Chemistry: For sustainable processes, water is an excellent solvent choice when the catalyst is compatible.[17] Solvent-free, or "neat," conditions are also highly desirable and have been successfully applied using solid-supported catalysts or by grinding the reactants together.[9][12]
Section 3: Visualizations & Key Mechanisms
Understanding the reaction pathway and troubleshooting logic is key to success.
General Catalytic Mechanism
The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde generally proceeds through two key stages: (1) condensation to form a Schiff base/benzimidazoline intermediate, and (2) intramolecular cyclization followed by oxidative dehydrogenation. The catalyst's role is to activate the reactants and facilitate these transformations.[20][21]
Caption: General mechanism for catalyst-mediated benzimidazole synthesis.
Troubleshooting Workflow
When encountering issues, a logical workflow can help pinpoint the problem efficiently.
Caption: A logical workflow for troubleshooting benzimidazole synthesis.
Section 4: Experimental Protocols
The following are representative protocols. Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Heterogeneous Catalysis using MgO@DFNS Nanocatalyst[21]
This protocol utilizes an easily recoverable, engineered nanocatalyst under mild, room temperature conditions.
Materials:
-
o-phenylenediamine (OPDA)
-
Substituted benzaldehyde
-
10 wt% MgO@DFNS catalyst
-
Ethanol (EtOH)
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), the desired benzaldehyde (1.2 mmol), and the 10 wt% MgO@DFNS catalyst.
-
Add ethanol (10 mL) to the flask.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using TLC (e.g., with a mobile phase of hexane:ethyl acetate). The reaction is typically complete within 4 hours.
-
Upon completion, filter the reaction mixture using vacuum filtration to recover the heterogeneous catalyst.
-
Wash the recovered catalyst with ethanol, dry it in an oven, and store for reuse.
-
Take the filtrate and evaporate the solvent under reduced pressure (rotary evaporator) to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted benzimidazole.
Protocol 2: Homogeneous Catalysis using Cobalt(II) Acetylacetonate[3][20]
This protocol uses a soluble transition metal catalyst that is highly efficient under ambient conditions.
Materials:
-
o-phenylenediamine or N-substituted derivative
-
Substituted aldehyde
-
Cobalt(II) acetylacetonate [Co(acac)₂]
-
30% aqueous Hydrogen Peroxide (H₂O₂) (Caution: Strong Oxidizer)
Procedure:
-
In a 10 mL open glass vial, combine the o-phenylenediamine derivative (1.0 mmol, 1.0 eq.), the aldehyde (1.05 mmol, 1.05 eq.), and Co(acac)₂ (2.6 mg, 0.01 mmol, 1 mol%).
-
While stirring at room temperature (25 °C), add 30% aq. H₂O₂ (125 µL, 1.2 mmol, 1.2 eq.) dropwise to the mixture. Note: For larger scale, add H₂O₂ slowly and monitor for any exotherm.
-
Continue stirring at 25 °C. Reaction times are typically very short (5 minutes to 1.5 hours). Monitor progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product using flash column chromatography (e.g., with a mobile phase of petroleum ether:ethyl acetate, 5:1) to afford the pure benzimidazole derivative.
References
- The mechanism of transition-metal (Cu or Pd)
- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.).
- Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. (2021). MDPI.
- A Review on the Role of Nano Catalyst and Organic Catalyst in the Development of Benzimidazole Deriv
- Magnetic nanomaterials as green and recoverable nanocatalysts: Research on synthesis of benzimidazole deriv
- Transition metal catalyzed 1,2-disubstituted benzimidazole synthesis via dehydrogenative coupling of alcohol. (n.d.).
- Review: Using Metal Oxide Nanoparticles as Catalyst in Benzimidazoles Synthesis. (2022). Earthline Publishers.
- A facile synthesis of benzimidazole derivatives over zinc sulfide nanoparticles as heterogeneous catalyst. (n.d.). Asian Journal of Green Chemistry.
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. (2025). BenchChem.
- Recent achievements in the synthesis of benzimidazole derivatives. (2023).
- Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline
- Optimization of reaction conditions for benzimidazole synthesis. (2025). BenchChem.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis. (2025). BenchChem.
- Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO. (2013).
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020).
- Effect of different solvents for the synthesis of benzimidazole and benzothiazole. (n.d.).
- Overcoming challenges in the synthesis of substituted benzimidazoles. (2025). BenchChem.
- Use of heterogeneous catalysts in benzimidazole synthesis. (n.d.). SID.
- Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. (2018). MDPI.
- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (2025).
- Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole deriv
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI.
- The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. (2019). RSC Publishing.
- Boric Acid Catalyzed Synthesis of Benzimidazoles in Aqueous Medium. (2015). Journal of Pharmaceutical Science and Bioscientific Research.
- Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)
- Technical Support Center: Troubleshooting Benzimidazole Synthesis. (2025). BenchChem.
- Recent achievements in the synthesis of benzimidazole deriv
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.).
- Optimization of catalyst for benzimidazole synthesis. (n.d.).
- Effect of solvent on the percentage yield of substituted derivatives of benzimidazole over 0.1 g of catalyst in 240 min at 55 °C. (n.d.).
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals.
- One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. (2023).
- Copper-Catalyzed Inter- and Intramolecular C–N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. (n.d.).
- General Mechanism of Benzimidazole formation. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. earthlinepublishers.com [earthlinepublishers.com]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. jpsbr.org [jpsbr.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrar.org [ijrar.org]
- 18. mdpi.com [mdpi.com]
- 19. The mechanism of transition-metal (Cu or Pd)-catalyzed synthesis of benzimidazoles from amidines: theoretical investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis [mdpi.com]
- 21. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 22. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
Technical Support Center: Managing Colored Impurities in Benzimidazole Reactions
Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities during their experimental work. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind these issues, empowering you to troubleshoot effectively and ensure the integrity of your results. This resource is built on the pillars of scientific expertise, field-proven experience, and authoritative references to deliver trustworthy and actionable insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding colored impurities in benzimidazole synthesis.
Q1: My final benzimidazole product is brightly colored (yellow, brown, or pink), but the literature reports it as a white solid. What is the likely cause?
A1: The appearance of color in a benzimidazole synthesis is almost always indicative of impurities. The most common culprit is the oxidation of the o-phenylenediamine starting material, which is highly susceptible to air oxidation, leading to intensely colored quinone-imine species.[1][2] Other potential causes include the formation of conjugated Schiff base intermediates that haven't fully cyclized, or over-oxidation of the final benzimidazole product itself.[2][3]
Q2: Can I just "burn off" the color during purification?
A2: Attempting to remove color through aggressive heating or distillation is generally not advisable and can lead to product degradation. The colored impurities are often high molecular weight, conjugated systems that may be thermally stable or decompose into further reactive species, complicating purification.[4] Effective removal requires targeted chemical or physical separation methods.
Q3: Is a small amount of color in my final product acceptable?
A3: For active pharmaceutical ingredients (APIs), any variation in color can indicate the presence of impurities that may affect the drug's safety, efficacy, and stability.[5] Regulatory bodies have strict guidelines on impurity levels.[6][7] For research purposes, while a trace of color might be tolerated in an intermediate step, it is crucial for final compounds to be of high purity to ensure accurate biological and analytical data.
Q4: What is the quickest way to get rid of the color?
A4: The most common and often quickest method for removing colored impurities is treatment with activated carbon (charcoal) during recrystallization.[1][3] Activated carbon has a high affinity for planar, conjugated molecules, which are characteristic of many colored organic compounds, and can effectively adsorb them from solution.[8][9]
Q5: I used activated carbon, but my product is still colored. What should I do next?
A5: If activated carbon treatment is insufficient, you may need to employ a more robust purification technique like column chromatography.[10][11] This method separates compounds based on their differential partitioning between a stationary phase (like silica gel) and a mobile phase.[12] It is particularly effective for separating impurities with different polarities from your target benzimidazole.
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to identifying the source of colored impurities and implementing effective solutions.
Guide 1: Diagnosing the Source of Color
A systematic approach to pinpointing the origin of colored impurities is crucial for effective remediation. The following workflow can guide your investigation.
Caption: A decision tree for diagnosing the source of colored impurities.
Guide 2: Preventative Measures During Synthesis
The most effective strategy for managing impurities is to prevent their formation in the first place.
Issue: Oxidation of o-phenylenediamine
-
Causality: Aromatic diamines are electron-rich and readily oxidized by atmospheric oxygen, especially at elevated temperatures and in the presence of light or trace metals. This oxidation leads to highly colored, polymeric condensation products.[1][4]
-
Preventative Actions:
-
Use High-Purity Starting Materials: Visually inspect the o-phenylenediamine. If it is anything other than a white to light tan crystalline solid, consider purifying it by recrystallization or sublimation before use.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2] This is particularly important for reactions requiring prolonged heating.
-
Use of Salts: Employing o-phenylenediamine dihydrochloride can significantly reduce the propensity for oxidation.[13][14] The protonated amine groups are less susceptible to oxidation. The free base can be generated in situ if required by the reaction conditions.
-
Issue: Incomplete Cyclization and Schiff Base Formation
-
Causality: The reaction between an o-phenylenediamine and an aldehyde proceeds through a Schiff base intermediate.[15] If the subsequent cyclization and oxidation to the benzimidazole are slow or incomplete, the conjugated Schiff base can persist as a colored impurity.[3]
-
Preventative Actions:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring via TLC or LC-MS.[13] Adjusting temperature, reaction time, or catalyst loading may be necessary.
-
Choice of Oxidant: For syntheses requiring an explicit oxidation step, the choice and stoichiometry of the oxidant are critical. Overly harsh conditions or an excess of a strong oxidant can lead to the formation of colored byproducts, including benzimidazole N-oxides.[2] Mild oxidants like air, H₂O₂, or hypervalent iodine reagents are often employed.[14][16]
-
Section 3: Purification Protocols and Methodologies
When colored impurities are present in the crude product, a systematic purification strategy is required.
Method 1: Decolorization with Activated Carbon during Recrystallization
This is the first-line defense for removing colored impurities.
-
Principle of Action: Activated carbon possesses a highly porous structure with a large surface area, making it an excellent adsorbent for large, flat, conjugated molecules (chromophores) that are often the source of color.[8][17] These impurities are physically adsorbed onto the carbon surface and removed from the solution.
-
Detailed Protocol:
-
Solvent Selection: Choose a suitable recrystallization solvent or solvent system in which your benzimidazole product is highly soluble at elevated temperatures and poorly soluble at low temperatures.[18][19] Common solvents include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[18]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored benzimidazole in the minimum amount of the chosen hot solvent.
-
Addition of Activated Carbon: Temporarily remove the flask from the heat source to prevent bumping. Add a small amount of activated carbon (typically 1-5% of the solute's weight) to the hot solution.[20] A small spatula tip is a good starting point.[8]
-
Heating and Swirling: Return the flask to the heat source and gently swirl or stir for 5-15 minutes. Avoid vigorous boiling, as this can lead to excessive solvent loss.
-
Hot Filtration: This is a critical step. Pre-heat a funnel (either a stemless funnel with fluted filter paper or a Buchner funnel with a filter paper) by pouring hot solvent through it. Quickly filter the hot solution containing the activated carbon into a clean, pre-warmed flask. This removes the carbon and the adsorbed impurities. The filtrate should be significantly less colored or colorless.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[18]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
| Parameter | Recommendation | Rationale |
| Amount of Carbon | 1-5% w/w of crude product | Too little will be ineffective; too much can adsorb the desired product, reducing yield.[8] |
| Contact Time | 5-15 minutes | Sufficient time for adsorption without significant product loss. |
| Temperature | Near the boiling point of the solvent | Ensures the product remains in solution during treatment. |
| Filtration Method | Hot filtration | Prevents premature crystallization of the product on the filter paper. |
Method 2: Purification by Column Chromatography
When recrystallization is insufficient, column chromatography offers a more powerful separation.
-
Principle of Action: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[10] Non-polar compounds typically elute faster, while polar compounds are retained longer on a polar stationary phase like silica. Colored impurities, often being highly polar and conjugated, can be effectively separated.
Caption: Workflow for purification via column chromatography.
-
Detailed Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[10] Screen various ratios of solvents like ethyl acetate/hexane or dichloromethane/methanol to find a system that gives good separation between your product spot and the colored impurities. The ideal Rf value for your product is typically between 0.25 and 0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase.[10] Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.[21] The less polar, non-colored impurities will typically elute first, followed by your desired benzimidazole. The highly colored, polar impurities will either remain at the top of the column or elute very slowly.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzimidazole.
-
Method 3: Acid-Base Extraction
This chemical method can be used as a preliminary purification step for crude products that are oils or solids with many non-basic impurities.
-
Principle of Action: Benzimidazoles are basic due to the nitrogen atoms in the imidazole ring. They can be protonated by an acid to form water-soluble salts. Neutral or acidic impurities will remain in the organic phase, allowing for separation.[1][18]
-
Detailed Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The protonated benzimidazole will move into the aqueous layer.[18]
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or NaHCO₃) until the solution is basic. The neutral benzimidazole will precipitate out.[18]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. This product can then be further purified by recrystallization if needed.
-
Section 4: Analytical Characterization of Impurities
Identifying the structure of an unknown colored impurity can provide valuable insights for process optimization.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or Diode Array Detector (DAD) is the primary tool for separating and quantifying impurities.[6][] The retention time helps to distinguish the impurity from the main product, and the UV-Vis spectrum can give clues about the nature of the chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is used for the structural elucidation of impurities.[23] After separation by LC, the mass spectrometer provides the molecular weight of the impurity. Tandem MS (MS/MS) experiments can fragment the molecule, offering detailed structural information.[23]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
- Chemistry LibreTexts. (2022). 3.5C: Charcoal.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Organic & Biomolecular Chemistry. (n.d.). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols.
- Xingyuan Industry. (2020). The Role of Activated Carbon In Organic Synthesis.
- Xingyuan Industry. (2020). The Role Of Activated Carbon In Organic Synthesis.
- DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Huateng Carbon. (n.d.). Activated Carbon for Color Removal.
- ResearchGate. (2017). Recently in am working some benzimidazole synthesis using oxone , I have problem regarding color impurity what is that and how to remove this?.
- BenchChem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- ijariie.com. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine.
- Zhulin Carbon. (2025). Activated Carbon for Color Removal | 6 key Applications.
- NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
- ResearchGate. (n.d.). Identification of a trace colored impurity in drug substance by preparative liquid chromatography and mass spectrometry.
- Konica Minolta Sensing. (2021). Active Pharmaceutical Ingredient (API) Color Measurement.
- PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
- Chemical Methodologies. (2019). Green Synthesis of Benzimidazole Derivatives.
- SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column.
- Contract Pharma. (2024). Impurities in APIs and Their Effects on Products.
- Chemistry LibreTexts. (2023). Recrystallization.
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1,6-Dimethyl-1H-benzo[d]imidazole.
- Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles.
- MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- The Journal of Organic Chemistry. (2023). Dual Photochemistry of Benzimidazole.
- ResearchGate. (n.d.). Deprotection of the Benzimidazole Products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Active Pharmaceutical Ingredient (API) Color Measurement | Konica Minolta Color Measuring Instruments [sensing.konicaminolta.asia]
- 6. contractpharma.com [contractpharma.com]
- 7. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Role of Activated Carbon In Organic Synthesis [xygrup.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Benzimidazole synthesis [organic-chemistry.org]
- 15. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 16. Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Activated carbon is a highly porous, hydrophilic and chemically stable material that can adsorb large amounts of impurities and organic substances. In the sugar industry, activated carbon can be used to remove impurities such as pigments, proteins, and oxides in syrup, thereby improving the purity and quality of sugar. [zhulincarbon.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
- 21. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2-Disubstituted Benzimidazoles
Welcome to the technical support center dedicated to the synthesis of 1,2-disubstituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this important synthetic transformation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to enhance the success of your experiments.
Introduction: The Synthetic Puzzle of 1,2-Disubstituted Benzimidazoles
The synthesis of 1,2-disubstituted benzimidazoles, typically achieved through the condensation of an o-phenylenediamine with two equivalents of an aldehyde, is a cornerstone reaction in medicinal chemistry. These scaffolds are prevalent in a wide array of pharmacologically active compounds.[1][2] However, what appears to be a straightforward reaction is often plagued by challenges such as low yields, competitive side reactions, and purification difficulties. This guide aims to provide a systematic approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues and Solutions
Navigating the synthesis of 1,2-disubstituted benzimidazoles requires a keen eye for detail and a systematic approach to problem-solving. The table below outlines common issues, their probable causes, and actionable solutions to get your reaction back on track.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low to No Product Formation | 1. Poor Quality Starting Materials: Impurities in the o-phenylenediamine or aldehyde can inhibit the reaction. o-Phenylenediamine is particularly susceptible to oxidation.[3] 2. Inactive Catalyst: The chosen catalyst may be inappropriate for the specific substrates or may have lost its activity. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to incomplete conversion.[3] | 1. Starting Material Purity: - Use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization or sublimation. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the diamine.[3] 2. Catalyst Selection & Optimization: - A wide range of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., Er(OTf)₃), and heterogeneous catalysts have been reported.[4][5] - Ensure the catalyst is active and from a reliable source. Optimize catalyst loading as excess catalyst can sometimes promote side reactions.[3] 3. Condition Screening: - Perform small-scale screening of solvents, temperatures, and reaction times. Microwave irradiation can significantly reduce reaction times and improve yields.[4][6] |
| Formation of 2-Substituted Benzimidazole as the Major Product | 1. Incorrect Stoichiometry: An insufficient amount of the aldehyde will favor the formation of the monosubstituted product. 2. Reaction Kinetics: The second condensation step may be significantly slower than the first, especially with sterically hindered or electronically deactivated substrates. 3. Catalyst Selectivity: Some catalysts may preferentially promote the formation of the 2-substituted product. | 1. Stoichiometric Control: - Use a 2:1 molar ratio of the aldehyde to the o-phenylenediamine. A slight excess of the aldehyde may be beneficial.[7] 2. Driving the Reaction to Completion: - Increase the reaction time or temperature to facilitate the second condensation. Monitor the reaction progress by TLC.[3] 3. Catalyst Choice: - Certain catalytic systems are specifically designed for the selective synthesis of 1,2-disubstituted benzimidazoles. For instance, some protocols utilize specific catalysts that favor the desired product.[8][9] |
| Formation of Other Side Products (e.g., Schiff Base Intermediates, Polymeric Materials) | 1. Incomplete Cyclization: The intermediate Schiff base may be stable under the reaction conditions and fail to cyclize.[3] 2. Undesired Polymerization: Aldehyd self-condensation or polymerization of starting materials can occur under harsh conditions. | 1. Promoting Cyclization: - The choice of an appropriate acidic or Lewis acidic catalyst is crucial to promote the intramolecular cyclization of the Schiff base intermediate.[8] 2. Milder Reaction Conditions: - Avoid excessively high temperatures or prolonged reaction times that can lead to degradation and polymerization. |
| Difficulty in Product Purification | 1. Similar Polarity of Products and Byproducts: The desired 1,2-disubstituted product and the 2-substituted byproduct often have very similar polarities, making separation by column chromatography challenging.[3] 2. Presence of Colored Impurities: Oxidation of o-phenylenediamine can lead to highly colored impurities that are difficult to remove. | 1. Chromatographic Optimization: - Carefully optimize the eluent system for column chromatography. Sometimes a gradient elution is necessary. - Consider alternative purification techniques such as recrystallization or preparative HPLC if column chromatography is ineffective. 2. Preventing Impurity Formation: - As mentioned, using purified starting materials and an inert atmosphere can minimize the formation of colored impurities from the outset.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes?
A1: The reaction typically proceeds through a tandem sequence. First, one molecule of the aldehyde condenses with one of the amino groups of o-phenylenediamine to form a Schiff base (imine). This is followed by a second condensation with another molecule of the aldehyde on the other amino group to form a bis-imine intermediate. Subsequently, an intramolecular cyclization occurs, followed by an oxidative aromatization (often a 1,3-hydride shift) to yield the final 1,2-disubstituted benzimidazole.[8] The use of an acid or Lewis acid catalyst is often necessary to activate the aldehyde carbonyl group and facilitate the cyclization step.[8][10]
Q2: How does the electronic nature of the substituents on the aromatic aldehyde affect the reaction?
A2: Aromatic aldehydes bearing electron-withdrawing groups (e.g., -NO₂) tend to react faster. This is because the electron-withdrawing group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.[10] Conversely, aldehydes with electron-donating groups (e.g., -OCH₃, -CH₃) may react more slowly.[10][11]
Q3: Can I use aliphatic aldehydes in this reaction?
A3: Yes, aliphatic aldehydes can be used. However, they are often more prone to self-condensation (aldol reaction) under acidic or basic conditions, which can lead to a more complex reaction mixture and lower yields of the desired benzimidazole. Careful selection of reaction conditions and catalysts is crucial when working with aliphatic aldehydes.
Q4: What are the advantages of using microwave irradiation for this synthesis?
A4: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles with fewer side products.[4][6] The rapid heating provided by microwaves can efficiently promote the condensation and cyclization steps.[4]
Q5: Are there any "green" or environmentally friendly methods for this synthesis?
A5: Yes, there is a growing interest in developing greener synthetic protocols. This includes the use of water as a solvent, biodegradable catalysts like lactic acid, and solvent-free reaction conditions.[8][9][12][13] Some methods also focus on using recyclable catalysts to minimize waste.[2][5]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)₃
This protocol is adapted from a high-yield, rapid, and solvent-free method.[4][14]
Materials:
-
N-substituted-o-phenylenediamine (1 mmol)
-
Aldehyde (1 mmol)
-
Erbium triflate (Er(OTf)₃) (1 mol%)
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine the N-substituted-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 60 °C for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Phosphoric Acid Catalyzed Synthesis under Mild Conditions
This protocol describes a green and practical method using an eco-friendly catalyst.[10]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Aromatic aldehyde (2 mmol)
-
Phosphoric acid (H₃PO₄) (7 mol%)
-
Methanol (3 mL)
Procedure:
-
To a round-bottom flask, add methanol (3 mL), the aromatic aldehyde (2 mmol), o-phenylenediamine (1 mmol), and phosphoric acid (7 mol%).
-
Stir the resulting mixture magnetically at 50 °C.
-
Monitor the reaction progress by TLC (e.g., using a mixture of n-hexane/EtOAc 6:4 as the eluent). Reaction times are typically short (5-30 minutes).[10]
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with CH₂Cl₂.
-
Wash the organic layer with water, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization.
Visualizing the Process
General Reaction Scheme
Caption: General synthesis of 1,2-disubstituted benzimidazoles.
Troubleshooting Workflow
Caption: Troubleshooting logic for low product yield.
References
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI.
- Additional examples of 1,2-disubstituted benzimidazoles synthesis. Reaction conditions. ResearchGate.
- Chen, Y., Xu, F., & Sun, Z. (2017). Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process. RSC Advances, 7(74), 47051-47054.
- Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. Scientific Reports, 12(1), 1695.
- Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry.
- Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33839-33870.
- Syntheses of 1,2‐disubstituted benzimidazoles from o‐phenylenediamine and different aldehydes catalyzed by 1. ResearchGate.
- Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. ResearchGate.
- Synthesis of 1,2-Fused/Disubstituted Benzimidazoles and Benzimidazolium Salts by I2-Mediated sp3 C–H Amination. The Journal of Organic Chemistry, 87(23), 15993-16005.
- Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst. International Journal for Research in Applied Science and Engineering Technology, 11(6), 2713-2719.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727.
- Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. Pharmaceuticals, 16(10), 1469.
- Synthesis of 1,2-disubstituted benzimidazoles a. ResearchGate.
- Selective Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles Directly from Aromatic Diamines and Alcohols Catalyzed by Molecularly Defined Nonphosphine Manganese(I) Complex. The Journal of Organic Chemistry, 83(15), 8235-8247.
- Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. Molecules, 25(11), 2491.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1), 7-32.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(10), 4053.
- 34 questions with answers in BENZIMIDAZOLES | Science topic. ResearchGate.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 24(7), 1239.
- Plausible mechanism for the synthesis of 1,2-disubstituted benzimidazoles. ResearchGate.
- Facile access to 1,2-disubstituted benzimidazoles and 2,3-dihydro-1H-perimidines using a biogenically synthesized single phase δ-MnO2 NP catalyst and its dye removal study. New Journal of Chemistry, 44(2), 525-536.
- Plausible mechanism of 1,2-disubstituted benzimidazole synthesis. ResearchGate.
- Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33839-33870.
- Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. Pharmaceuticals, 16(10), 1469.
Sources
- 1. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst [ijraset.com]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Solvent Systems for Benzimidazole Chromatography
Welcome to the technical support center for the optimization of solvent systems in benzimidazole chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for common challenges encountered during the chromatographic analysis of benzimidazole compounds. Our goal is to move beyond simple procedural lists and explain the fundamental principles behind experimental choices, empowering you to develop robust and reliable methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My benzimidazole peak is exhibiting significant tailing in reversed-phase HPLC. What are the primary causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing basic compounds like benzimidazoles on silica-based columns.[1][2] The primary cause is often secondary ionic interactions between the protonated (positively charged) benzimidazole and ionized residual silanol groups (Si-O⁻) on the stationary phase surface.[1] This leads to a portion of the analyte molecules being retained more strongly, resulting in an asymmetrical peak shape.
Here’s a systematic approach to troubleshoot and resolve peak tailing:
-
Mobile Phase pH Adjustment: The most critical parameter to control is the mobile phase pH.[1][3][4]
-
Low pH Approach (Ion Suppression): Lowering the aqueous mobile phase pH to below 3 (e.g., using 0.1% formic acid or phosphoric acid) protonates the residual silanol groups (Si-OH), minimizing their ionic interaction with the protonated benzimidazole.[1][5] This is often the most effective first step.
-
High pH Approach: Alternatively, using a high pH mobile phase (pH > 8) can deprotonate the benzimidazole, making it neutral. However, this requires a pH-stable column (e.g., a hybrid or polymer-based C18) to avoid stationary phase degradation.
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to "mask" the residual silanol groups, reducing secondary interactions.[1]
-
Choice of Organic Modifier: While acetonitrile and methanol are the most common organic modifiers in reversed-phase chromatography, their properties can influence peak shape.[6][7] If you are using acetonitrile, consider switching to methanol or a mixture of both. Methanol can sometimes provide better peak shapes for basic compounds due to its different solvent properties.[6]
-
Column Selection:
-
Column Contamination: An old or contaminated column can also lead to poor peak shape.[1][8] If the problem persists, try a new column.
Q2: I am having difficulty separating two closely related benzimidazole derivatives. How can I improve the resolution?
A2: Improving the resolution between two closely related compounds requires manipulating the selectivity (α), efficiency (N), and/or retention factor (k) of your chromatographic system.
-
Optimize the Organic Modifier Ratio: This is often the first step. A lower percentage of the organic modifier will increase the retention time and may improve resolution. Perform a gradient run first to determine the approximate elution composition, then optimize with isocratic runs.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can significantly alter the selectivity of the separation.[6][7] This is because acetonitrile and methanol have different interactions with the analyte and the stationary phase.[6]
-
Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of your benzimidazole derivatives, leading to changes in retention and potentially improving selectivity.[3][4] This is particularly effective if the pKa values of the two compounds are different.
-
Vary the Temperature: Temperature can influence selectivity.[9] Lower temperatures generally increase retention and can sometimes improve resolution, while higher temperatures can improve peak efficiency.[9] It is a parameter worth exploring, typically in the range of 25-40°C.
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary. For example, a phenyl-hexyl column can offer different selectivity compared to a standard C18 column due to π-π interactions.[6]
Q3: My retention times are drifting from one injection to the next. What could be causing this instability?
A3: Retention time instability is a common problem that can usually be traced back to a few key areas:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections.[1] This is especially true when using a new mobile phase or after a gradient run. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.
-
Mobile Phase Issues:
-
Composition Change: If the mobile phase is prepared by mixing solvents, ensure it is thoroughly mixed and degassed. Inaccurate mixing can lead to a drift in retention times.
-
Evaporation: Over time, the more volatile component of the mobile phase (usually the organic modifier) can evaporate, leading to longer retention times. Prepare fresh mobile phase daily.
-
Buffer Precipitation: If using a buffer, ensure it is fully dissolved and compatible with the organic modifier concentration. Buffer precipitation can cause pressure fluctuations and retention time shifts.[10]
-
-
Pump Performance: Leaks in the pump, check valves, or seals can lead to inconsistent flow rates and, consequently, variable retention times.
-
Temperature Fluctuations: The column temperature should be controlled using a column oven. Fluctuations in ambient temperature can affect retention times.[11]
Q4: I need to analyze a very polar benzimidazole derivative that is not well-retained on a C18 column. What are my options?
A4: For highly polar compounds that have little or no retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[12][13][14]
-
HILIC Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][15] This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[13]
-
Mobile Phase Considerations for HILIC:
-
Organic Solvent: Acetonitrile is the most common organic solvent.[12]
-
Aqueous Component: A buffer, such as ammonium formate or ammonium acetate, is typically used to control pH and improve peak shape.[12] The water content is usually in the range of 5-40%.
-
Gradient Elution: In HILIC, a gradient is run by increasing the percentage of the aqueous component to elute the analytes.
-
-
Advantages of HILIC:
Q5: How do I approach the analysis of chiral benzimidazoles?
A5: The separation of benzimidazole enantiomers requires a chiral environment.[16] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method.[16][17]
-
Chiral Stationary Phases (CSPs): There is a wide variety of commercially available CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening as they are very versatile.
-
Mobile Phase in Chiral Chromatography:
-
Normal Phase: Traditional normal-phase solvents like hexane/isopropanol or hexane/ethanol are often used.
-
Reversed Phase: Many modern CSPs are also compatible with reversed-phase conditions (e.g., water/acetonitrile or water/methanol).
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can be used to improve peak shape and resolution.
-
-
Method Development for Chiral Separations:
-
Screening: Screen a few different CSPs with standard mobile phases to find a column that shows some separation.
-
Optimization: Once a suitable CSP is identified, optimize the mobile phase composition (ratio of organic modifiers), temperature, and flow rate to achieve baseline resolution.[9]
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC of Benzimidazoles (Low pH)
This protocol describes the preparation of a standard mobile phase for the analysis of benzimidazoles under ion-suppressing conditions.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98% purity)
-
0.45 µm solvent filtration apparatus
-
Graduated cylinders
-
Solvent bottles
Procedure:
-
Aqueous Component (Mobile Phase A): a. Measure 999 mL of HPLC-grade water into a clean solvent bottle. b. Carefully add 1 mL of formic acid to the water to make a 0.1% formic acid solution. c. Mix thoroughly. d. Filter the solution using a 0.45 µm filtration apparatus. e. Degas the mobile phase, for example, by sparging with helium or by sonication.
-
Organic Component (Mobile Phase B): a. Pour HPLC-grade acetonitrile into a separate, clean solvent bottle. b. It is good practice to also filter and degas the organic component.
-
Mobile Phase Composition: The final mobile phase composition will depend on the specific benzimidazole being analyzed. A common starting point for method development is a gradient from a low percentage of acetonitrile (e.g., 10%) to a high percentage (e.g., 90%) over 10-20 minutes. For isocratic elution, a typical starting point might be a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in benzimidazole chromatography.
Impact of Mobile Phase pH on Benzimidazole Retention
Caption: The effect of mobile phase pH on benzimidazole and stationary phase interactions.
Data Summary Table
| Parameter | Acetonitrile | Methanol |
| Elution Strength (Reversed-Phase) | Stronger | Weaker |
| Viscosity (at 20°C) | Low (0.37 cP) | High (0.60 cP) |
| UV Cutoff | ~190 nm | ~205 nm |
| Selectivity Influence | Can engage in π-π interactions, affecting selectivity for aromatic compounds.[6] | Primarily acts as a hydrogen bond donor and acceptor.[6] |
| Typical Application | Good for general-purpose reversed-phase separations; often provides sharper peaks. | Can offer alternative selectivity and is sometimes better for improving the peak shape of basic compounds.[6] |
References
- SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE - IJCRT.org. (2022-04-04).
- A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides - TÜBİTAK Academic Journals. (2003-01-01).
- Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC | Request PDF - ResearchG
- Application of hplc method for investigation of stability of new benzimidazole deriv
- High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed.
- Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Valid
- Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis | Request PDF - ResearchG
- Separation of Benzimidazole on Newcrom R1 HPLC column - SIELC Technologies.
- Troubleshooting peak tailing in HPLC analysis of benzamides - Benchchem.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIV
- Optimization of the solvent system.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- optimization of reaction conditions for benzimidazole synthesis - Benchchem.
- TROUBLESHOOTING GUIDE.
- (PDF)
- Chiral benzimidazoles and their applications in stereodiscrimination processes | Request PDF - ResearchG
- Mobile Phase Selectivity.
- Hydrophilic Interaction Liquid Chrom
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.
- Control pH During Method Development for Better Chrom
- What are the Common Peak Problems in HPLC - Chrom
- Effect of pH and imidazole on protein C purification
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PubMed Central.
- Guide to Choosing the Correct HPLC Solvent - Phenomenex.
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- Effect of pH and imidazole on Protein C purification
- Understanding Reverse Phase Selectivity for Different Compound Classes - YouTube. (2024-10-01).
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Chiral Drug Separ
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Comput
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- [Optimization of the solvent system in thin-layer chrom
- Abnormal Peak Shapes - Shimadzu.
- Solvent selection in liquid chrom
- How Does pH Affect Chromatography? - Chemistry For Everyone - YouTube. (2025-02-01).
- Mastering HILIC-Z Separation for Polar Analytes | Agilent. (2023-05-22).
- Troubleshooting Chromatogram Problems - Shimadzu Scientific Instruments.
- Hydrophilic interaction chromatography (HILIC)
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Troubleshooting Guide - Phenomenex.
- Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. aapco.org [aapco.org]
- 7. youtube.com [youtube.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Troubleshooting Chromatogram Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 12. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 13. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
minimizing byproduct formation in the Phillips-Ladenburg reaction
Welcome to the technical support center for the Phillips-Ladenburg reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful benzimidazole synthesis. As your dedicated application scientist, I will provide field-proven insights and evidence-based protocols to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is grounded in a deep understanding of reaction mechanisms and validated by authoritative literature.
Troubleshooting Guide: Minimizing Byproduct Formation
The Phillips-Ladenburg reaction, the condensation of an o-phenylenediamine with a carboxylic acid, is a cornerstone of heterocyclic chemistry. However, the typically high temperatures required can lead to a variety of side reactions. This section addresses the most common issues encountered in the laboratory.
Q1: My reaction mixture turns into a dark, insoluble tar, and I have a low yield of the desired benzimidazole. What is happening and how can I prevent it?
A1: Cause and Effect
The formation of a dark, insoluble material is a common issue, particularly when using poly-functional carboxylic acids or when subjecting the reaction to prolonged heating at very high temperatures.[1] This is often indicative of polymerization of the o-phenylenediamine starting material or the benzimidazole product. At elevated temperatures, aromatic amines can undergo oxidative coupling and other complex condensation reactions to form polymeric structures. One study noted the formation of an insoluble black solid when reacting o-phenylenediamine with a tri-carboxylic acid at 140°C for an extended period.[1]
Mitigation Strategies:
-
Temperature Optimization: While the Phillips-Ladenburg reaction often requires high temperatures, it is crucial to determine the optimal temperature for your specific substrates. A temperature gradient study can help identify the sweet spot where the desired reaction proceeds efficiently without significant thermal decomposition. Modern techniques such as microwave-assisted synthesis can often reduce reaction times and temperatures, thereby minimizing byproduct formation.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that contribute to the formation of dark, polymeric byproducts.
-
Solvent Selection: While often performed neat, the use of a high-boiling, inert solvent can sometimes help to moderate the reaction temperature and prevent localized overheating.
Experimental Protocol: Temperature Optimization Study
-
Set up a series of parallel reactions in small-scale reaction vials.
-
Charge each vial with the o-phenylenediamine, carboxylic acid, and any catalyst or solvent.
-
Place the vials in a heating block with a temperature gradient (e.g., 120°C, 140°C, 160°C, 180°C).
-
Monitor the reactions by TLC or LC-MS at regular intervals.
-
Identify the temperature that gives the best conversion to the desired product with the minimal formation of baseline material (indicative of polymeric byproducts).
Q2: I am observing a significant amount of an unexpected byproduct with a different heterocyclic core. How can I identify and suppress its formation?
A2: Cause and Effect
When using certain types of carboxylic acids, particularly α-keto acids, a competing cyclization pathway can lead to the formation of quinoxalinone byproducts instead of the desired benzimidazole. For instance, the reaction of o-phenylenediamine with pyruvic acid has been observed to yield 3-methylquinoxaline-2(1H)-one.[3] This occurs through an initial condensation between one of the amino groups of the diamine and the ketone carbonyl of the α-keto acid, followed by an intramolecular cyclization and dehydration.
Mitigation Strategies:
-
Choice of Carboxylic Acid Derivative: If the desired benzimidazole is substituted with a group that can be derived from an α-keto acid, consider using a different carboxylic acid derivative that is less prone to this side reaction. For example, instead of pyruvic acid to synthesize 2-methylbenzimidazole, acetic acid is the standard choice for the Phillips-Ladenburg reaction.
-
Catalyst Selection: The choice of acid catalyst can influence the reaction pathway. While mineral acids are traditional, Lewis acids or even amino acids have been explored as catalysts and may offer different selectivity profiles.[3]
Workflow for Byproduct Identification and Mitigation
Caption: Workflow for identifying and mitigating quinoxalinone byproduct formation.
Q3: My final product is unstable and seems to degrade during workup or purification. What could be the cause?
A3: Cause and Effect
While the benzimidazole core itself is generally stable, certain substituents introduced during the synthesis can be labile under specific conditions. For example, a study on the stability of benzimidazole-based anthelmintics revealed that carbamate functionalities on the benzimidazole scaffold can be susceptible to hydrolysis.[4][5] Although this study focused on post-synthetic stability, it highlights that functional groups on the final product can be a point of weakness, especially if the workup involves harsh acidic or basic conditions.
Mitigation Strategies:
-
Mild Workup Conditions: Avoid prolonged exposure to strong acids or bases during the workup. If an acid-base extraction is necessary, use dilute solutions and perform the extraction quickly at low temperatures.
-
Careful Selection of Purification Method: If the product is sensitive to silica gel (which can be acidic), consider alternative purification methods such as recrystallization or chromatography on a more neutral stationary phase like alumina.
-
Protective Group Strategy: For particularly sensitive functionalities on the carboxylic acid starting material, a protective group strategy may be necessary. The protecting group can be removed under milder conditions after the benzimidazole ring has been formed.
Table 1: Troubleshooting Summary for Product Degradation
| Symptom | Potential Cause | Recommended Action |
| Decomposition during acidic workup | Acid-labile functional group | Use dilute acid, minimize contact time, work at low temperature. |
| Decomposition during basic workup | Base-labile functional group (e.g., ester, carbamate) | Use dilute base (e.g., NaHCO₃), minimize contact time. |
| Degradation on silica gel column | Acidity of silica gel | Neutralize silica gel with a base (e.g., triethylamine) or use an alternative stationary phase (e.g., alumina). |
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of the Phillips-Ladenburg reaction?
A4: The reaction proceeds through a multi-step pathway. First, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid in a nucleophilic acyl substitution, forming a mono-acylated intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the amide carbonyl. Finally, a dehydration step yields the aromatic benzimidazole ring. Theoretical studies suggest that the C-N bond formation steps have higher activation energies than the dehydration steps, with the second C-N bond formation being the rate-determining step.[6][7]
Caption: Simplified mechanism of the Phillips-Ladenburg reaction.
Q5: Are there milder, alternative methods to the Phillips-Ladenburg reaction?
A5: Yes, due to the often harsh conditions of the classic Phillips-Ladenburg reaction, numerous alternative methods have been developed. These include the condensation of o-phenylenediamines with aldehydes followed by oxidation, which can often be performed under milder conditions.[8][9] Additionally, various catalytic systems, including those based on gold nanoparticles or erbium(III) triflate, have been shown to promote benzimidazole synthesis under more eco-friendly conditions.[10][11]
Q6: How does the electronic nature of the substituents on the o-phenylenediamine and carboxylic acid affect the reaction?
A6: The electronic properties of the substituents can have a significant impact on the reaction rate and yield. Electron-donating groups on the o-phenylenediamine ring increase the nucleophilicity of the amino groups, which can accelerate the initial N-acylation step. Conversely, electron-withdrawing groups on the carboxylic acid can make the carbonyl carbon more electrophilic, also favoring the initial nucleophilic attack. One study observed that the presence of electron-withdrawing groups on an aromatic carboxylic acid enhanced the reaction yield and reduced the reaction time in a solvent-free condensation with o-phenylenediamine.[1]
References
- Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
- Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
- Behjatmanesh-Ardakani, R., & Imanov, H. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemical Review and Letters, 8(6), 1188-1199. [Link]
- Behjatmanesh-Ardakani, R., & Imanov, H. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations.
- Gaber, A. A. M., & Taib, L. (2015). Thermolysis of some N-arylbenzamidoximes V: Mechanistic studies for formation of anilide, oxazole and imidazole derivatives.
- Pinto, D. C. G. A., Silva, A. M. S., & Lodeiro, C. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 10, 2598–2607. [Link]
- The possible mechanism of forming benzimidazole.
- Dung, V. C., Chung, N. T., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34659–34680. [Link]
- Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). [Link]
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). ijariie.com. [Link]
- Al-Aqeeli, S. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237. [Link]
- The Phillips–Ladenburg imidazole synthesis. (n.d.).
- Li, Y., et al. (2025).
- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.
- Reaction of o-phenylenediamine with organic acids. (n.d.).
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020).
- Al-Masoudi, N. A., & Al-Salihi, R. H. (2016). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 32(3), 1635-1642. [Link]
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023).
- Dadras, A., & Gholamzadeh, Z. (2016). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent.
- Sharma, R., & Moorthy, N. S. H. N. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 11. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
Technical Support Center: Strategies to Improve the Stability of Benzimidazole Compounds in Solution
Welcome to the Technical Support Center for Benzimidazole Stability. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with benzimidazole compounds in solution. Benzimidazoles are a cornerstone of many pharmaceutical and research applications, but their inherent chemical structure can make them susceptible to degradation under common experimental conditions.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, understand, and resolve stability issues, ensuring the integrity and reliability of your experimental results.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments. Each question is designed to reflect a real-world challenge, followed by a detailed explanation of the underlying causes and a step-by-step guide to a solution.
Question 1: My benzimidazole compound is rapidly degrading in acidic solution (pH < 6). What is the chemical mechanism, and how can I prevent this?
Probable Cause:
The most common cause of instability for many benzimidazole derivatives, particularly proton pump inhibitors (PPIs) like omeprazole, is acid-catalyzed degradation.[1][2][3] The benzimidazole ring system is susceptible to protonation in acidic environments. This protonation initiates a cascade of intramolecular reactions, leading to the formation of unstable intermediates like sulfenic acid and a reactive sulphenamide, which then degrade into multiple products.[1] This process is highly pH-dependent; for instance, the degradation half-life of omeprazole is reported to be as short as 10-43 minutes at a pH below 5, but extends to 18 hours at pH 6.5 and even months in alkaline conditions.[1][3][4]
Solution Pathway:
-
pH Adjustment & Buffering: The most direct strategy is to maintain the pH of your solution in the neutral to alkaline range (pH 7-10).[3][4]
-
Action: Prepare your solutions using a buffer system that can reliably maintain the desired pH. Phosphate or borate buffers are common choices.
-
Causality: By keeping the solution alkaline, you prevent the initial protonation of the benzimidazole ring, which is the rate-limiting step for the degradation pathway.[3]
-
-
Aprotic Solvents: If compatible with your experimental design, consider using a non-aqueous, aprotic solvent for your stock solution.
-
Action: High-quality, anhydrous dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of benzimidazole compounds.[5][6] Subsequent dilutions into aqueous media should be done carefully to avoid precipitation and minimize exposure to acidic micro-environments.
-
Causality: Aprotic solvents lack protons to donate, thereby inhibiting the acid-catalyzed degradation mechanism. Stability in 0.2% DMSO has been demonstrated for up to 96 hours for certain benzimidazole derivatives.[5][6]
-
-
Formulation with Excipients (Advanced): For formulation development, complexation with cyclodextrins can be highly effective.
-
Action: Incorporate hydroxypropyl-β-cyclodextrin (HPβCD) into your formulation.
-
Causality: Cyclodextrins are cyclic oligosaccharides that can encapsulate the benzimidazole molecule within their hydrophobic core.[7][8] This "molecular shielding" protects the compound from the bulk solvent environment, preventing proton access and subsequent hydrolysis. This complexation can also prevent the interconversion between different tautomeric forms of the benzimidazole, further enhancing stability.[7]
-
Question 2: I've noticed a loss of my compound's concentration over time, even when stored in the dark at a neutral pH. What other degradation pathways should I consider?
Probable Cause:
If acid hydrolysis is controlled, the next most likely culprits are photodegradation and oxidation. Many benzimidazole anthelmintics, such as albendazole and mebendazole, are known to be highly sensitive to light.[9][10] Additionally, the sulfur atom in sulfinylbenzimidazoles (e.g., omeprazole) and other positions on the benzimidazole ring can be susceptible to oxidation.
Solution Pathway:
-
Protection from Light: This is a critical and simple step to implement.
-
Action: Store all solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
Causality: Photodegradation is initiated when the molecule absorbs photons, leading to an excited state that can undergo various reactions, including hydrolysis of carbamic groups or ring cleavage.[11][12][13] Studies show that many benzimidazoles are stable in the dark but degrade rapidly when exposed to light, confirming light as the primary cause of degradation in these cases.[9][12]
-
-
Use of Antioxidants: To combat oxidative degradation, the addition of an antioxidant can be effective.
-
Action: Add an antioxidant such as Butylated Hydroxytoluene (BHT) or Vitamin E to your solution.[14] The choice and concentration should be validated to ensure no interference with your assay.
-
Causality: Antioxidants are molecules that can readily donate electrons to neutralize reactive oxygen species (ROS) in the solution. By sacrificing themselves, they prevent the oxidation of the more sensitive benzimidazole compound.[14][15][16]
-
-
Inert Atmosphere: For highly sensitive compounds, removing oxygen from the solution and headspace is necessary.
-
Action: Degas your solvent by sparging with an inert gas like nitrogen or argon before dissolving your compound. Store the final solution under a blanket of the inert gas.
-
Causality: Removing molecular oxygen, a key driver of oxidative degradation, from the system directly inhibits oxidation pathways.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving benzimidazole stability issues in solution.
Caption: Workflow for troubleshooting benzimidazole stability.
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for a benzimidazole stock solution in DMSO? For long-term storage, stock solutions in high-quality, anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[17] It is advisable to prepare fresh working solutions monthly.[17]
-
Q2: How can I quickly assess the pH-stability profile of my new benzimidazole compound? You can perform a simple pH-rate profile study. Prepare a series of buffered solutions across a range of pH values (e.g., pH 2, 4, 5, 7, 9). Add your compound to each, and monitor its concentration over time using a stability-indicating HPLC method. Plotting the degradation rate constant against pH will reveal the pH of maximum stability.
-
Q3: Can cyclodextrins interfere with my biological assay? While generally considered biologically inert, it is crucial to run a vehicle control containing the same concentration of cyclodextrin without your compound. This will ensure that the cyclodextrin itself does not affect cell viability, enzyme activity, or other assay readouts.
-
Q4: My compound is precipitating when I dilute my DMSO stock into aqueous buffer. How can I prevent this? This phenomenon, known as "solvent shock," can be mitigated by using a stepwise dilution. Instead of a single large dilution, perform a series of smaller dilutions. Alternatively, using an intermediate solvent that is miscible with both DMSO and water (like ethanol or PEG 400) can help, but must be validated for compatibility with your assay.
-
Q5: What analytical method is best for monitoring stability? High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of benzimidazole derivatives and separating them from their degradation products.[5][10][18] An LC-MS method is invaluable for identifying the structure of unknown degradants.[18]
Data Summary Table
The stability of benzimidazoles is highly dependent on pH. The table below provides a comparative look at the stability of omeprazole, a representative benzimidazole, at different pH values.
| pH | Temperature (°C) | Half-Life (t½) | Reference(s) |
| < 5 | - | ~10 minutes | [1] |
| 5.0 | 25 | 43 minutes | [3][4] |
| 5.1 | - | 1.4 hours | [19] |
| 6.5 | - | 18 hours | [1] |
| 10.0 | 25 | 2.8 months | [3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is essential for understanding degradation pathways and developing a stability-indicating analytical method, as recommended by ICH guidelines.[2]
Objective: To accelerate the degradation of a benzimidazole compound under various stress conditions to identify potential degradation products.
Materials:
-
Benzimidazole compound
-
Stock solution (e.g., 1 mg/mL in methanol or acetonitrile)[18]
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter, heating block/water bath, photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Photostability:
-
Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep a control sample of each protected from light.[18]
-
Analyze both light-exposed and control samples by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound and a solution at an elevated temperature (e.g., 80°C) for 48 hours.[18]
-
Analyze samples at different time points and compare against a sample stored at the recommended storage temperature.
-
Visualizing the Acid Degradation Pathway
The diagram below illustrates a simplified pathway for the acid-catalyzed degradation of a sulfinyl-benzimidazole like omeprazole.
Caption: Acid-catalyzed degradation of a proton pump inhibitor.
References
- Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (2025). PMC - NIH.
- Chemical stability and mechanism of degradation of omeprazole in solution. (n.d.). Mahidol University Institutional Repository.
- Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide. (n.d.). Benchchem.
- Photodegradation Pattern of Benzimidazole Anthelmintics. (n.d.). ResearchGate.
- Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. (n.d.). SciELO.
- Application of HPLC method for investigation of stability of new benzimidazole derivatives. (2025). ResearchGate.
- A photodegradation study on anthelmintic benzimidazoles. (2003). Unical IRIS.
- Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2006). Chemical and Pharmaceutical Bulletin.
- Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. (1998). Chulalongkorn University Digital Collections.
- APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. (n.d.). Taylor & Francis Online.
- Degradation of lansoprazole and omeprazole in the aquatic environment. (2006). Chemosphere.
- Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2006). PubMed.
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). PubMed.
- Suggested benznidazole degradation pathway under alkaline conditions. (n.d.). ResearchGate.
- Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. (2025). ResearchGate.
- Dual Photochemistry of Benzimidazole. (2023). The Journal of Organic Chemistry.
- Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). (n.d.). Benchchem.
- Cyclodextrin Dispersion of Mebendazole and Flubendazole Improves In Vitro Antiproliferative Activity. (2025). ResearchGate.
- Method for stabilizing benzimidazole compounds. (2006). Google Patents.
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). PMC - NIH.
- Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. (2023). PubMed.
- Degradation of carbendazim in aqueous solution by dielectric barrier discharge cold plasma: Identification and toxicity of degradation products. (2023). PubMed.
- Benzimidazole loaded β-cyclodextrin as a novel anti-corrosion system; coupled experimental/computational assessments. (2021). PubMed.
- Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds. (n.d.). Benchchem.
- Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). MDPI.
- (PDF) Cyclodextrins as Enhancers of the Aqueous Solubility of the Anthelmintic Drug Mebendazole: Thermodynamic Considerations. (2025). ResearchGate.
- Differences in pH-dependent activation rates of substituted benzimidazoles and biological in vitro correlates. (n.d.). PubMed.
- Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. (n.d.). MDPI.
- pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. (2025). ResearchGate.
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). PMC - NIH.
- Synthesis of Some New Benzimidazole Derivatives with their Antioxidant Activities. (2025). ResearchGate.
- Synthesis and Antioxidant Activity of Some Novel Benzimidazole Derivatives. (n.d.). ResearchGate.
- Stability of conjugates I and II in a buffer pH 7.4. (n.d.). ResearchGate.
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (n.d.). MDPI.
- Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. (n.d.). Arabian Journal of Chemistry.
- Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. (n.d.). PMC - NIH.
- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. (n.d.). Benchchem.
Sources
- 1. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Mahidol IR [repository.li.mahidol.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole loaded β-cyclodextrin as a novel anti-corrosion system; coupled experimental/computational assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 10. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Differences in pH-dependent activation rates of substituted benzimidazoles and biological in vitro correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with inconsistent results in biological assays of benzimidazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzimidazole derivatives. As a Senior Application Scientist, I understand that while the benzimidazole scaffold is a cornerstone of modern medicinal chemistry, its unique physicochemical properties can often lead to frustratingly inconsistent results in biological assays. This guide is designed to provide you with not just troubleshooting steps, but also the underlying rationale to help you make informed decisions and generate robust, reproducible data.
This is a living document, structured to address the most common to the most complex issues encountered in the field. We will delve into the nuances of handling these compounds to ensure your experimental outcomes are a true reflection of their biological activity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced when working with benzimidazoles.
Q1: My benzimidazole compound is showing poor and variable activity in my aqueous cell-free assay. Where should I start troubleshooting?
A1: The most frequent culprit for inconsistent results with benzimidazoles is poor aqueous solubility.[1][2] These compounds are often hydrophobic and can precipitate out of solution when introduced to aqueous buffers, a phenomenon known as "solvent shock".[1] This leads to an actual concentration in your assay that is much lower and more variable than your intended concentration.
Initial Diagnostic Steps:
-
Visual Inspection: After adding your compound to the assay buffer, visually inspect the solution (against a dark background) for any signs of precipitation or cloudiness. Do this at your highest concentration.
-
Vehicle Control Check: Ensure that the final concentration of your solvent (e.g., DMSO) is not affecting the assay. It's generally recommended to keep the final DMSO concentration below 0.5%.[1]
-
Solubility Prediction: Use computational tools to predict the aqueous solubility of your compound. While not a substitute for experimental validation, it can provide an early warning for potential issues.[2]
Q2: I've confirmed solubility is an issue. What are the immediate strategies I can employ to improve it?
A2: There are several strategies to enhance the solubility of benzimidazoles in your assay.
-
Optimize Dilution Strategy: Instead of a single large dilution from a high-concentration DMSO stock, perform a serial dilution. This gradual reduction in solvent concentration can prevent the compound from crashing out of solution.[1]
-
Use of Co-solvents: In some cell-free assays, the addition of a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can improve solubility. However, always run a vehicle control to ensure the co-solvent itself doesn't interfere with your assay.[1]
-
pH Adjustment: The solubility of many benzimidazoles is pH-dependent.[1] If your assay can tolerate it, adjusting the pH of your buffer might improve solubility. This must be done with caution as it can also affect protein stability and compound activity.
Q3: My compound works well in a biochemical assay but shows no activity in a cell-based assay. What could be the reason?
A3: This is a common and multifaceted problem. Besides the solubility issues already discussed, which can be more pronounced in complex cell culture media, you should consider:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Computational predictions of cell permeability can offer initial insights.[3]
-
Metabolic Inactivation: Cells, particularly primary cells or cell lines with metabolic capacity (e.g., hepatocytes), can metabolize your compound into an inactive form.[4][5]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
A systematic approach to diagnosing this issue is crucial and is further detailed in the Troubleshooting Guides below.
Troubleshooting Guides: From Inconsistency to Insight
This section provides in-depth, step-by-step guidance on tackling more complex issues.
Guide 1: The Solubility Dilemma - Ensuring Your Compound is in Solution
Inconsistent results are often a direct consequence of a compound's poor solubility. Here’s a systematic workflow to diagnose and address this fundamental issue.
Workflow for Diagnosing and Overcoming Solubility Issues
Caption: A decision workflow for troubleshooting poor compound solubility.
Experimental Protocol: Solubility Enhancement with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]
Materials:
-
Benzimidazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay-relevant aqueous buffer
-
Orbital shaker
-
0.22 µm syringe filters
Method (Phase Solubility Study):
-
Prepare a series of HP-β-CD solutions in your assay buffer at various concentrations (e.g., 0, 1, 2, 5, 10 mM).
-
Add an excess amount of your benzimidazole compound to each cyclodextrin solution. Ensure undissolved solid is visible.
-
Equilibrate the samples on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.
-
After equilibration, carefully collect the supernatant, ensuring no solid material is transferred.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved compound.[1]
-
Determine the concentration of the solubilized benzimidazole in each filtered sample using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the concentration of the benzimidazole versus the concentration of HP-β-CD to determine the optimal cyclodextrin concentration for your assay.
Causality: By creating a phase solubility diagram, you can quantitatively determine the increase in your compound's solubility as a function of the cyclodextrin concentration. This allows you to choose a concentration that fully solubilizes your compound while minimizing potential off-target effects of the cyclodextrin itself. Always include a "cyclodextrin only" control in your biological assay to check for interference.[1]
Guide 2: Compound Stability - Is Your Compound Degrading?
Benzimidazoles can be susceptible to degradation, particularly when exposed to light or stored improperly in solution. This can lead to a decrease in the effective concentration of the active compound over the course of an experiment.
Q: How can I determine if my benzimidazole is stable in my assay conditions?
A: You should perform a stability study under conditions that mimic your assay.
Experimental Protocol: Assessing Compound Stability in Assay Buffer
Materials:
-
Benzimidazole stock solution (e.g., in DMSO)
-
Assay buffer
-
Incubator set to the assay temperature
-
HPLC-UV or LC-MS system
Method:
-
Prepare a solution of your benzimidazole in the assay buffer at the highest concentration you plan to test.
-
Immediately take an aliquot (t=0) and analyze it by HPLC-UV or LC-MS to determine the initial peak area of the parent compound.
-
Incubate the remaining solution under your standard assay conditions (e.g., 37°C, protected from light).
-
Take aliquots at various time points (e.g., 1, 4, 24 hours) and analyze them by HPLC-UV or LC-MS.
-
Compare the peak area of the parent compound at each time point to the t=0 sample. The appearance of new peaks may indicate degradation products.
Data Interpretation:
| Time (hours) | Parent Compound Peak Area (normalized to t=0) | New Peak(s) Observed |
| 0 | 100% | No |
| 1 | 98% | No |
| 4 | 95% | Yes (small) |
| 24 | 75% | Yes (significant) |
A significant decrease in the parent compound's peak area over time indicates instability. Some studies have shown that certain benzimidazoles are stable in 0.2% DMSO for up to 96 hours, providing a useful reference point.[6][7][8]
Q: My assay involves fluorescence or exposure to ambient light. Could this be a problem?
A: Yes. Some benzimidazoles can undergo photodegradation.[9][10][11][12] If your assay uses a fluorescence plate reader or is conducted under bright light for extended periods, you should assess the photostability of your compound.
Troubleshooting Photodegradation:
-
Mimic Assay Conditions: Expose a solution of your compound to the light source used in your assay (e.g., the excitation light of a plate reader) for a duration equivalent to the assay time.
-
Compare to a Dark Control: Run a parallel experiment where the compound solution is kept in the dark.
-
Analyze for Degradation: Use HPLC or LC-MS to compare the amount of parent compound remaining in the light-exposed versus the dark control samples.
-
Mitigation: If photodegradation is observed, minimize light exposure during the assay by using plates with opaque walls, covering the plate with a lid, and reducing the read time.
Guide 3: Unmasking Assay Artifacts and Off-Target Effects
Inconsistent or unusual results, such as steep or bell-shaped dose-response curves, can be indicative of assay interference rather than specific biological activity.[13] Benzimidazoles, like many other compound classes, can sometimes act as Pan-Assay Interference Compounds (PAINS).[14]
Workflow for Identifying and Mitigating Assay Interference
Caption: A logical workflow for troubleshooting assay interference.
Q: What are the first steps to determine if my benzimidazole is causing assay interference?
A: The first step is to rule out non-specific activity due to compound aggregation.
Experimental Protocol: Assessing Compound Aggregation
-
Detergent Test: Re-run your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's activity is significantly reduced, it is likely due to aggregation-based inhibition. Aggregates often non-specifically sequester proteins, leading to apparent inhibition. The detergent disrupts these aggregates.
-
Dynamic Light Scattering (DLS): This technique can directly detect the presence of aggregates in your compound solution. A DLS analysis showing particles in the nanometer to micrometer range is a strong indicator of aggregation. Some benzimidazole derivatives are known to self-aggregate, which can be influenced by factors like water content.[15][16][17][18][19]
Trustworthiness of the Protocol: This is a self-validating system. A positive result in the detergent test (i.e., loss of activity) strongly suggests that the initial observation was an artifact of aggregation. This allows you to deprioritize promiscuous aggregators early in your screening cascade.[13][14]
Q: My compound is not an aggregator, but I still suspect off-target effects. How can I confirm this?
A: The use of counter-screens and orthogonal assays is essential.[13]
-
Counter-Screen: A counter-screen is an assay designed to identify false positives. For example, if your primary assay uses a luciferase reporter, a counter-screen would be to test your compound's effect on purified luciferase enzyme. This will identify compounds that directly inhibit the reporter enzyme rather than the biological pathway of interest.
-
Orthogonal Assay: An orthogonal assay measures the same biological endpoint but uses a different technology.[13] For instance, if you identified a hit in a fluorescence-based assay, you could validate it using a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target protein. This provides confidence that the observed activity is not an artifact of the initial assay format.
Benzimidazoles have been reported to have multiple biological targets, so validating the predicted molecular target is crucial.[20]
Guide 4: The Role of Metabolism in Cell-Based Assays
In cell-based assays, particularly with primary cells or metabolically active cell lines, benzimidazoles can be biotransformed by enzymes like cytochrome P450s.[4][5] This can lead to either activation (prodrug effect) or inactivation of the compound, contributing to inconsistent results.
Q: How can I investigate if metabolism is affecting my compound's activity?
A: You can use in vitro metabolism systems to understand how your compound is processed.
Experimental Protocol: In Vitro Microsomal Stability Assay
Materials:
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system
-
Benzimidazole compound
-
LC-MS/MS system
Method:
-
Incubate your benzimidazole compound at a set concentration (e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point (e.g., with cold acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining.
-
In parallel, run a control incubation without the NADPH regenerating system to account for non-enzymatic degradation.
Data Analysis: The rate of disappearance of the parent compound can be used to calculate its in vitro half-life and intrinsic clearance. This provides a quantitative measure of its metabolic stability. Identifying the metabolites formed can also provide crucial information about potential bioactivation or detoxification pathways.[5][21]
Causality and Next Steps: If your compound is rapidly metabolized, this could explain its lack of activity in cell-based assays. Conversely, if a metabolite is the active species, you might see higher activity in cells with high metabolic capacity. This information is critical for structure-activity relationship (SAR) studies, where you can design new analogues with improved metabolic stability.[5][21]
By systematically addressing these common pitfalls, you can significantly improve the quality and consistency of your data when working with benzimidazole compounds. Remember that robust assay design, including appropriate controls, is the foundation of trustworthy scientific results.
References
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed.
- Chromatograms showed stability of compounds 6 , 7 and 9 , 10 in 0.2% DMSO. ResearchGate.
- Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri. PubMed. (2020).
- Sample Recovery After 96 h of Staying in the Environment of 0.2% DMSO. ResearchGate.
- Nogueira, N. P., et al. (2017). Benznidazole induces in vitro anaerobic metabolism in Trypanosoma cruzi epimastigotes. ResearchGate.
- VandenHeuvel, J. P., et al. (1992). Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. PubMed.
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. MDPI. (2021).
- Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. PMC - NIH. (2017).
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. PMC - PubMed Central. (2021).
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. (2021).
- Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme. PMC - PubMed Central. (2023).
- Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity. PMC - PubMed Central. (2021).
- Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate.
- Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts. PMC. (2019).
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. (2020).
- Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts. ACS Omega. (2019).
- Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. PubMed. (2024).
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. (2021).
- Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. PubMed. (2020).
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. (2017).
- Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing. (2022).
- Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. (2023).
- Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. (2006).
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. PubMed. (2021).
- Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane,... ResearchGate. Available from: https://www.researchgate.net/figure/Solubility-of-benzimidazole-in-chlorobutane-dichloromethane-toluene-or-b_fig2_236911666
- Aggregation-induced emission of benzimidazole-based derivative and... ResearchGate.
- Aggregation induced enhanced emission of 2-(2′-hydroxyphenyl)benzimidazole. Semantic Scholar. (2016).
- Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives. ResearchGate. (2016).
- Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. American Chemical Society. (2025).
- Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. International Research Journal of Pure and Applied Chemistry. (2015).
- A screening assay based on host-pathogen interaction models identifies a set of novel antifungal benzimidazole derivatives. PubMed. (2011).
- Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed. (2007).
- Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry. (2023).
- Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes. Organic & Biomolecular Chemistry (RSC Publishing). (2024).
- Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation. PubMed. (2019).
- Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed. (2011).
- Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLOS Neglected Tropical Diseases. (2024).
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry - ACS Publications. (2015).
- State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. PubMed Central. (2022).
- Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. NIH. (2024).
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. NIH. (2023).
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PMC - PubMed Central. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Aggregation induced enhanced emission of 2-(2′-hydroxyphenyl)benzimidazole | Semantic Scholar [semanticscholar.org]
- 19. Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Work-up Procedures for Chlorinated Benzimidazoles
Welcome to the technical support center for the purification of chlorinated benzimidazoles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the post-synthesis work-up of this important class of compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to resolve specific issues and optimize your purification strategy.
Section 1: Foundational Principles in Purifying Chlorinated Benzimidazoles
Chlorinated benzimidazoles, due to the presence of the basic benzimidazole core and varied lipophilicity from chlorine and other substituents, present unique purification challenges. A successful work-up strategy hinges on exploiting the physicochemical properties of the target molecule while addressing potential impurities, which can range from unreacted starting materials to process-related side products like oxides or sulfones.[1][2] The three primary techniques at your disposal are Acid-Base Extraction, Recrystallization, and Column Chromatography.
Section 2: General Work-Up Strategy
A logical workflow is critical for efficiently achieving high purity. The following decision tree outlines a standard approach to purifying a typical chlorinated benzimidazole crude product.
Caption: A general decision workflow for purifying chlorinated benzimidazoles.
Section 3: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the work-up of chlorinated benzimidazoles in a practical, question-and-answer format.
FAQ Category: Initial Purification & Extraction
Question 1: What is the most effective first step to purify my crude chlorinated benzimidazole?
For most benzimidazole syntheses, an acid-base extraction is the most powerful initial purification step.[3] The benzimidazole core is basic and can be protonated with a dilute acid (e.g., 1M HCl), transferring it to the aqueous layer. This single step effectively separates it from neutral organic impurities (like unreacted aldehydes or non-basic starting materials) and acidic components.[3][4] After separating the layers, the aqueous phase is basified (e.g., with NaOH or NaHCO₃) to precipitate the purified, neutral benzimidazole, which can then be collected by filtration.[3]
Question 2: My acid-base extraction is resulting in a persistent emulsion. How can I resolve this?
Emulsions are common when the organic solvent has some miscibility with water or when particulates are present.
-
Causality: Vigorous shaking is a primary cause. Instead, use gentle but thorough inversions of the separatory funnel.
-
Troubleshooting:
-
Add Brine: Add a small amount of saturated NaCl solution. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.
-
Filter: Sometimes, fine solid particulates stabilize an emulsion. Filtering the entire mixture through a pad of Celite® or glass wool can resolve the issue.
-
Patience: Allowing the funnel to stand undisturbed for an extended period (15-30 minutes) can often lead to layer separation.
-
FAQ Category: Recrystallization Challenges
Question 3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound then separates as a liquid phase rather than crystallizing.
-
Causality: This is often due to using a solvent in which the compound is too soluble, or the presence of impurities that depress the melting point.
-
Troubleshooting Steps:
-
Add More Solvent: The most immediate fix is to add more hot solvent to fully dissolve the oil, then allow it to cool very slowly.
-
Change Solvent System: Use a two-solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., ethanol or ethyl acetate). Then, slowly add a "poor" solvent (in which it is less soluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid).[3] Let this solution cool slowly.
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites. If you have a small amount of pure crystal, add a "seed crystal" to induce crystallization.
-
Question 4: What are the best general-purpose solvents for recrystallizing chlorinated benzimidazoles?
The ideal solvent depends on the specific substituents on your molecule. However, good starting points are often mixtures of polar and non-polar solvents.[3]
-
Ethanol/Water: A very common and effective system.[5] Dissolve the crude product in hot ethanol and add water dropwise until turbidity persists.
-
Ethyl Acetate/Hexane: Excellent for less polar benzimidazoles. Dissolve in a minimal amount of hot ethyl acetate and add hexane until cloudy.[1][3]
-
Toluene or Acetone: These have also been reported as effective for certain benzimidazole structures.[3] For example, Triclabendazole can be purified from a toluene/isopropanol mixture.[6][7]
FAQ Category: Impurity Management
Question 5: My final product has a persistent color, possibly from oxidation. How can I remove it?
Colored impurities often arise from the oxidation of the o-phenylenediamine starting material or the benzimidazole product itself.[2]
-
Causality: Air oxidation can form highly conjugated, colored byproducts. Overly harsh oxidizing conditions during synthesis can also lead to side products like N-oxides.[2]
-
Troubleshooting:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, dissolve the crude product in the hot solvent, then add a small amount (1-2% by weight) of activated carbon.[6][7] Keep the solution hot for 5-10 minutes, then filter it hot through a fluted filter paper or a pad of Celite® to remove the carbon. The filtrate should be significantly less colored. Caution: Using too much carbon can lead to loss of the desired product.
-
Column Chromatography: If charcoal treatment fails, column chromatography is very effective at removing polar, colored impurities.[2]
-
Question 6: How do I confirm the purity of my final product and identify any remaining impurities?
A combination of analytical techniques is necessary for robust purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor reaction progress and check for major impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for quantitative purity analysis. A validated reversed-phase HPLC (RP-HPLC) method can separate the main compound from process-related impurities and degradation products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can confirm the identity of your compound. It can also be used for quantitative analysis (qNMR) to determine purity without requiring a reference standard for every impurity.[8]
-
Mass Spectrometry (MS): When coupled with a separation technique (like LC-MS or GC-MS), it provides molecular weight information that is crucial for identifying unknown impurities.[8][9][10]
Section 4: Key Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is designed for the initial cleanup of a crude reaction mixture where the chlorinated benzimidazole is the primary basic component.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake the funnel with frequent venting. Allow the layers to separate. The protonated benzimidazole salt will be in the upper aqueous layer (if using a less dense solvent like ethyl acetate).
-
Separation: Carefully drain and discard the lower organic layer.
-
Basification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M NaOH (aq) or saturated NaHCO₃ (aq) with stirring until the solution is basic (test with pH paper). The neutral chlorinated benzimidazole will precipitate out.[3]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, and then dry it thoroughly under vacuum.
Protocol 2: Recrystallization using a Two-Solvent System (Ethanol/Water)
This is a standard method for obtaining high-purity crystalline material.
-
Dissolution: Place the crude, dry solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Induce Saturation: While keeping the solution hot, add deionized water dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: Add one or two drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Section 5: Comparative Analysis of Purification Techniques
The choice of purification method is a trade-off between speed, scale, cost, and the required final purity. The table below summarizes the key characteristics of each technique for chlorinated benzimidazoles.
| Technique | Typical Purity Achieved | Advantages | Disadvantages & Common Issues |
| Acid-Base Extraction | 70-95%[3] | Fast, inexpensive, and highly effective for removing neutral/acidic impurities. Easily scalable. | Will not separate other basic impurities. Emulsion formation can be problematic. |
| Recrystallization | 95-99.9% | Excellent for achieving high purity on crystalline solids. Cost-effective. | "Oiling out," low recovery if the compound is somewhat soluble in the cold solvent.[3] |
| Column Chromatography | >99%[3] | The most powerful technique for separating closely related impurities and purifying non-crystalline materials. | Can be time-consuming and requires large volumes of solvent. Potential for product decomposition on silica gel.[3] |
Section 6: Mechanism Visualization
Understanding the chemical principles behind a work-up procedure is key to troubleshooting it. The diagram below illustrates the mechanism of acid-base extraction for a generic benzimidazole.
Caption: Mechanism of acid-base extraction for benzimidazole purification.
References
- Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole - Benchchem. (n.d.).
- The preparation method and application of albendazole. (2017). Google Patents.
- A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of Action and Side Effects. (n.d.). IJRAR.
- A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Benzimidazole Synthesis - Benchchem. (n.d.).
- Process for preparation of triclabendazole. (2012). Google Patents.
- Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities. (2018). ResearchGate.
- Triclabendazole. (2019). New Drug Approvals.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2014). PubMed.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- Review on the modern analytical advancements in impurities testing. (n.d.).
Sources
- 1. ijisrt.com [ijisrt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2012070068A2 - Process for preparation of triclabendazole - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rroij.com [rroij.com]
- 10. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Chlorinated Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a versatile pharmacophore.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a variety of biological targets, including enzymes and receptors.[2] The ability to readily introduce substituents at various positions of the benzimidazole ring system allows for the fine-tuning of its pharmacological profile.[3]
The Influence of Chlorination on Biological Activity
The introduction of chlorine, an electron-withdrawing group, to the benzimidazole ring system can significantly impact its biological activity. The position and number of chlorine atoms can modulate factors such as:
-
Lipophilicity: Affecting the compound's ability to cross cell membranes.
-
Electronic Effects: Influencing the binding affinity to target macromolecules.
-
Metabolic Stability: Altering the compound's susceptibility to metabolic degradation.
The subsequent sections will delve into the specific SAR of chlorinated benzimidazoles in different therapeutic areas.
Antimicrobial Activity: A Comparative Analysis
Chlorinated benzimidazoles have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[4][5] The SAR studies reveal key structural features that govern their efficacy.
Key SAR Insights for Antibacterial Activity
-
Position of Chlorine: Substitution at the 5- and 6-positions of the benzimidazole ring with chlorine atoms is a common feature in many active compounds. Dichloro-substitution at these positions often leads to enhanced activity.[6]
-
Substituents at the 2-position: The nature of the substituent at the 2-position is crucial.
-
N-1 Substitution: Alkylation or benzylation at the N-1 position can modulate the antimicrobial spectrum and potency.
Comparative Antibacterial Activity of Chlorinated Benzimidazoles
The following table summarizes the minimum inhibitory concentration (MIC) values of representative chlorinated benzimidazole derivatives against various bacterial strains.
| Compound ID | Structure (Substituents) | Target Organism | MIC (µg/mL) | Reference |
| 1 | 5,6-dichloro, 2-alkylthio | Staphylococcus aureus | 3.12 - 100 | [5] |
| 2 | 5-chloro, 2-(chloromethyl) | MRSA | comparable to ciprofloxacin | [4] |
| 3 | 1-benzyl, 3-alkoxymethyl (chloride salt) | Gram-positive bacteria | Not specified | [7] |
| 4 | 2-(4-chlorophenyl) | E. coli, S. aureus | Not specified | [8] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Objective: To determine the lowest concentration of a chlorinated benzimidazole derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compounds (chlorinated benzimidazoles)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 colonies of the test bacterium from an agar plate and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve the desired concentration range.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Chlorinated benzimidazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[10][1]
Key SAR Insights for Anticancer Activity
-
Chlorine on the Benzene Ring:
-
Substituents at the 2-position: The nature of the group at the C-2 position significantly influences anticancer activity.
-
Hybrid Molecules: The conjugation of chlorinated benzimidazoles with other pharmacophores, such as 7-chloro-4-aminoquinoline, has yielded hybrid compounds with potent cytotoxic activity.[13]
Comparative Cytotoxicity of Chlorinated Benzimidazoles
The following table presents the half-maximal inhibitory concentration (IC50) values of selected chlorinated benzimidazole derivatives against different cancer cell lines.
| Compound ID | Structure (Substituents) | Cancer Cell Line | IC50 (µM) | Reference |
| 5d | 7-chloro-4-aminoquinoline-benzimidazole hybrid | HuT-78 (T-cell lymphoma) | 0.4 - 8 | [13] |
| 92j | 5-chloro-1H-benzimidazole derivative | MCF-7 (Breast cancer) | 0.0316 | [11] |
| C14 | Benzimidazole derivative with chlorine and trifluoromethyl groups | Various cancer cell lines | Not specified | [12] |
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
Objective: To determine the cytotoxic effect of chlorinated benzimidazole derivatives on cancer cell lines.
Materials:
-
Test compounds
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. b. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. c. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only). d. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization and Absorbance Measurement: a. Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals. b. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antiviral Activity: A Frontier for Chlorinated Benzimidazoles
Chlorinated benzimidazoles have also been investigated for their antiviral properties, with some derivatives showing promising activity against a range of viruses.[3][16]
Key SAR Insights for Antiviral Activity
-
5,6-Dichloro Substitution: The 5,6-dichlorobenzimidazole ribonucleosides are a well-known class of antiviral agents.[6]
-
Substituents at the 2-position: Modifications at the 2-position of the 5,6-dichlorobenzimidazole scaffold, such as the introduction of alkylthio or benzylthio groups, can modulate the antiviral activity and cytotoxicity.[6]
-
N-1 Substitution: The nature of the substituent at the N-1 position can influence the antiviral spectrum.
Comparative Antiviral Activity of Chlorinated Benzimidazoles
| Compound ID | Structure (Substituents) | Virus | Activity | Reference |
| 7 | 5,6-dichloro-2-benzylthio-1-(β-D-ribofuranosyl) | Human Cytomegalovirus (HCMV) | More active than DRB | [6] |
| DRB | 5,6-dichloro-1-(β-D-ribofuranosyl) | HCMV, HSV-1 | Active | [6] |
Synthesis of Chlorinated Benzimidazoles
The synthesis of chlorinated benzimidazoles typically involves the condensation of a chlorinated o-phenylenediamine with a carboxylic acid or an aldehyde.[17]
General Synthetic Scheme
Caption: General synthesis of chlorinated benzimidazoles.
Representative Synthetic Protocol
Synthesis of 2-(4-Chlorophenyl)-1H-benzimidazole:
-
A mixture of o-phenylenediamine (0.01 mol), 4-chlorobenzaldehyde (0.01 mol), and p-toluenesulfonic acid (p-TsOH) as a catalyst is prepared in a suitable solvent like DMF.[17]
-
The reaction mixture is heated and stirred at 80°C for 2-3 hours.[17]
-
After cooling to room temperature, the mixture is added to a solution of sodium carbonate in water to precipitate the product.[17]
-
The solid product is filtered, washed with water, and dried to yield 2-(4-chlorophenyl)-1H-benzimidazole.[17]
Logical Workflow for SAR-Guided Drug Discovery
The process of identifying and optimizing lead compounds based on SAR is a systematic endeavor.
Caption: Iterative workflow for SAR-guided drug discovery.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the structure-activity relationships of chlorinated benzimidazoles, highlighting their potential as antimicrobial, anticancer, and antiviral agents. The data presented underscores the critical role of the position and nature of chlorine and other substituents in determining the biological activity of these compounds. The detailed experimental protocols offer a practical resource for researchers in the field.
Future research should focus on:
-
Exploring a wider range of substitutions on the benzimidazole ring to further refine the SAR.
-
Investigating the mechanisms of action of the most potent compounds to identify novel drug targets.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
By leveraging the principles of SAR-guided drug design, the scientific community can continue to unlock the therapeutic potential of chlorinated benzimidazoles in addressing unmet medical needs.
References
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC. [Link]
- Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities.
- Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science. [Link]
- Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing. [Link]
- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews. [Link]
- In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library. [Link]
- Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole deriv
- Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. PubMed. [Link]
- Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histop
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. [Link]
- Structure activity relationship of benzimidazole derivatives.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. [Link]
- Synthesis and structure-activity relationship of new benzimidazole derivatives as antimicrobial agents.
- Synthesis and antimicrobial activity of new 1-benzylbenzimidazolium chlorides. PubMed. [Link]
- Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives.
- Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Wiley Online Library. [Link]
- Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. PubMed. [Link]
- Synthesis and determination of antibacterial activity of Benzimidazole deriv
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. [Link]
- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]
- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of new 1-benzylbenzimidazolium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsm.com [ijpsm.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. researchgate.net [researchgate.net]
- 14. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
The Advent of Speed: A Comparative Guide to Conventional vs. Microwave Synthesis of Benzimidazoles
For researchers, scientists, and drug development professionals, the synthesis of benzimidazole scaffolds is a foundational technique in the pursuit of novel therapeutics. This heterocyclic aromatic organic compound is a crucial pharmacophore, forming the structural core of numerous FDA-approved drugs with applications ranging from antiviral to anticancer agents.[1][2] The traditional methods for its synthesis, while well-established, often present challenges in terms of reaction time, energy consumption, and yield. The emergence of microwave-assisted organic synthesis (MAOS) has offered a powerful alternative, promising dramatic accelerations in reaction rates and improved efficiency.[3][4][5][6]
This guide provides an in-depth, objective comparison of conventional and microwave-assisted methods for benzimidazole synthesis. Grounded in experimental data and authoritative sources, we will explore the mechanistic underpinnings, practical execution, and comparative performance of these two pivotal synthetic strategies.
The Cornerstone of Benzimidazole Synthesis: The Phillips-Ladenburg Reaction
The most common route to benzimidazole synthesis is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative, a method historically known as the Phillips-Ladenburg reaction.[7][8] Another prevalent approach involves the condensation of o-phenylenediamines with aldehydes.[7][9][10] The fundamental mechanism involves the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the benzimidazole ring.
Conventional Synthesis: The Tried and True Method
Conventional synthesis typically relies on conductive heating, where heat is transferred to the reaction vessel from an external source, such as an oil bath or heating mantle. This process is often characterized by long reaction times, high temperatures, and the use of strong acids like polyphosphoric acid (PPA) or hydrochloric acid (HCl) to drive the reaction to completion.[7][11] While effective, this method can lead to the formation of side products and colored impurities, necessitating extensive purification.[11]
Experimental Protocol: Conventional Synthesis of 2-Substituted Benzimidazoles
The following is a representative protocol for the conventional synthesis of a 2-substituted benzimidazole derivative:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (1 equivalent) and a substituted carboxylic acid (1 equivalent) is prepared in a suitable solvent, often with the addition of a strong acid catalyst like 4N HCl.
-
Heating: The reaction mixture is heated to reflux using a heating mantle or oil bath.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC). This stage can take several hours to complete.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification is typically achieved by recrystallization from a suitable solvent like ethanol.[7]
Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency
Microwave-assisted organic synthesis utilizes microwave radiation to heat the reaction mixture directly and efficiently.[4][6] Polar molecules within the reaction mixture absorb microwave energy, leading to rapid and uniform heating throughout the sample.[4] This localized and instantaneous heating dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[4][11][12][13]
This rapid heating not only shortens synthesis time but can also lead to cleaner reactions with higher yields and fewer byproducts.[5][13] The precise temperature control offered by modern microwave reactors minimizes the thermal degradation of sensitive molecules.[4] Furthermore, many microwave-assisted syntheses can be performed under solvent-free conditions, aligning with the principles of green chemistry by reducing waste.[3][14]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
A typical protocol for the microwave-assisted synthesis of a 2-substituted benzimidazole is as follows:
-
Reaction Setup: o-Phenylenediamine (1 equivalent) and a substituted carboxylic acid or aldehyde (1 equivalent) are placed in a microwave-safe reaction vessel. A minimal amount of a suitable solvent or a solid support may be added, or the reaction can be run neat (solvent-free). An acid catalyst, such as a few drops of 4M HCl, may also be included.[12]
-
Microwave Irradiation: The vessel is sealed and placed in a microwave reactor. The mixture is irradiated at a set power and temperature for a short duration, typically ranging from 1.5 to 10 minutes.[12][13]
-
Monitoring: The reaction is often complete after the initial irradiation period.
-
Workup: After cooling, the reaction mixture is treated with water or a suitable solvent to precipitate the product.
-
Purification: The solid product is collected by filtration, washed, and dried. Recrystallization from an ethanol-water mixture is often sufficient for purification.[12]
Quantitative Comparison: Performance at a Glance
The advantages of microwave-assisted synthesis become strikingly clear when examining the quantitative data from comparative studies.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Reference |
| Reaction Time | 2 - 8 hours | 1.5 - 10 minutes | [12][13] |
| Yield | Typically lower, can be <50% | 80 - 99% | [11][12][14] |
| Energy Consumption | High | Low | [3][5] |
| Solvent Usage | Often requires significant volumes | Minimal or solvent-free | [3][14] |
| Product Purity | May require extensive purification | Often cleaner with fewer byproducts | [5][11] |
Studies have consistently demonstrated that microwave irradiation can reduce reaction times by 95-98% while increasing yields by 10-50% or even more compared to conventional heating methods for benzimidazole synthesis.[11][13] For instance, one study reported synthesizing benzimidazole derivatives in 1.5 to 4 minutes with yields of 80-95% using microwave irradiation, a significant improvement over conventional methods that took hours and resulted in lower yields.[12]
Causality Behind the Choice: Why Microwave Synthesis Excels
The superior performance of microwave-assisted synthesis stems from its unique heating mechanism. Unlike conventional heating, which relies on slow and inefficient heat transfer through convection, microwaves provide rapid, uniform, and localized heating. This leads to:
-
Increased Reaction Rates: The rapid temperature rise allows the reaction to reach the necessary activation energy much faster.[5]
-
Improved Yields and Purity: Uniform heating minimizes the formation of hotspots and thermal decomposition of reactants and products, leading to cleaner reaction profiles.[4][5]
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is significantly more energy-efficient.[3][5]
-
Enhanced Selectivity: The precise control over reaction parameters can favor the formation of the desired product over side reactions.[4]
Conclusion: A Clear Advantage for Modern Synthesis
While conventional heating methods for benzimidazole synthesis are historically significant and still viable, the evidence overwhelmingly supports the superiority of microwave-assisted synthesis for modern research and drug development. The dramatic reduction in reaction times, coupled with higher yields, increased purity, and alignment with green chemistry principles, makes MAOS the more efficient, economical, and environmentally friendly choice.[3][11][15] For laboratories aiming to accelerate their discovery pipelines and improve synthetic efficiency, the adoption of microwave-assisted techniques for benzimidazole synthesis is not just an alternative, but a strategic imperative.
References
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Center for Biotechnology Information.
- Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2016). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 17, 1301-1303.
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (n.d.). National Center for Biotechnology Information.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Molecules, 27(19), 6379.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Applied Sciences and Biotechnology.
- Review of synthesis process of benzimidazole-heterocycle hybrid compounds. (2024). Cogent Chemistry.
- SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. (2021). World Journal of Pharmaceutical Research.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). PatSnap.
- A Review on Synthesis and Characterisation of Benzimidazole. (n.d.). International Journal of Advanced Research in Science, Communication and Technology.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). Molecules, 29(13), 3059.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). Molecules, 27(13), 4287.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry, 12, 2096-2104.
- Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. (2007). ResearchGate.
- Secci, D., Bolasco, A., D'Ascenzio, M., Della Sala, F., Yáñez, M., & Carradori, S. (2012). Conventional and Microwave-Assisted Synthesis of Benzimidazole Derivatives and Their In Vitro Inhibition of Human Cyclooxygenase. Archiv der Pharmazie, 345(10), 810-818.
- Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(48), 34057-34080.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Eurasian Chemical Communications.
- Li, W., Li, X., Hong, H., Xie, R., & Zhu, N. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Synthetic Communications, 54(8), 785-795.
- Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.
- microwave assisted synthesis of 2-aryl benzimidazole. (n.d.). Sciforum.
- Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. (n.d.). Arkat USA.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology.
- Synthesis of benzimidazole derivatives (1–30). Reaction condition: Step... (n.d.). ResearchGate.
- Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
- Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. (2025). Baghdad Science Journal.
- Microwave irradiation versus conventional method: Synthesis of benzimidazolyl chalcone derivatives. (2010). ResearchGate.
Sources
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijariie.com [ijariie.com]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to the In Vitro and In Vivo Evaluation of 7-Chloro-1H-benzo[d]imidazole Efficacy
Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the preclinical evaluation of 7-chloro-1H-benzo[d]imidazole, a member of the versatile benzimidazole class of heterocyclic compounds. Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to their structural similarity to naturally occurring purine nucleotides.[1][2] This unique characteristic allows them to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3][4]
This guide will delve into the critical in vitro and in vivo methodologies used to assess the efficacy of benzimidazole derivatives, with a particular focus on the potential contributions of the 7-chloro substitution. We will explore the rationale behind experimental design, present comparative data with other relevant compounds, and provide detailed protocols to aid in your research endeavors.
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
The benzimidazole core, a fusion of benzene and imidazole rings, is considered a "privileged scaffold" in medicinal chemistry.[5] Its structural versatility allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles.[1][4] These derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of topoisomerases, disruption of microtubule dynamics, and modulation of key signaling pathways involved in cell growth and proliferation.[1][6]
The introduction of a chlorine atom at the 7th position of the benzimidazole ring is a strategic modification aimed at enhancing the compound's pharmacological properties. Halogen substitutions can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target, potentially leading to improved efficacy and a more favorable pharmacokinetic profile.
In Vitro Evaluation: The First Look at Efficacy
In vitro assays are the initial and critical step in evaluating the potential of a new chemical entity. These cell-based and biochemical assays provide fundamental insights into a compound's biological activity, mechanism of action, and selectivity.
Anticancer Activity
Benzimidazole derivatives have demonstrated significant potential as anticancer agents.[1][6][7] In vitro evaluation of their anticancer efficacy typically involves a panel of human cancer cell lines representing various tumor types.
Key Assays and Methodologies:
-
Cytotoxicity Assays (MTT, SRB): These assays are fundamental for determining the concentration of the compound that inhibits cell growth by 50% (GI50).
-
Cell Cycle Analysis: Flow cytometry is employed to determine if the compound induces cell cycle arrest at specific phases (e.g., G2/M), a common mechanism for antimitotic agents.[1]
-
Apoptosis Assays: Techniques like Annexin V-FITC staining can quantify the induction of programmed cell death (apoptosis), a desirable trait for anticancer drugs.[7]
-
Mechanism of Action Studies:
-
Topoisomerase Inhibition Assays: These assays determine if the compound interferes with the function of topoisomerase enzymes, which are crucial for DNA replication.[1][8][9]
-
Tubulin Polymerization Assays: This method assesses the compound's ability to disrupt microtubule dynamics, a mechanism shared by established anticancer drugs.[6]
-
Kinase Inhibition Assays: Many benzimidazoles target protein kinases involved in cancer cell signaling.[10]
-
Comparative Data for Benzimidazole Derivatives:
The following table summarizes the in vitro anticancer activity of various substituted benzimidazole derivatives against different cancer cell lines. While specific data for this compound is not extensively available in the public domain, the data for other halogenated and substituted analogs provide valuable comparative insights.
| Compound/Derivative | Cancer Cell Line | Activity Metric (e.g., GI50, IC50) | Reference |
| Compound 3e (a substituted benzimidazole) | Non-small cell lung cancer (HOP-92) | GI50: 0.19 µM | [8][9] |
| Compound 14a (a benzimidazole conjugate) | Central nervous system (SNB-75) | GI50: 0.02 µM | [11] |
| Compound 14b (a benzimidazole conjugate) | Melanoma (MAME-3M) | GI50: 0.09 µM | [11] |
| Compound 4a (a benzimidazole-furanone) | A549, MCF7, DU145 | IC50: 10.4-11.1 µM | [11] |
| 2-Arylbenzimidazoles | Various tumor cell lines | Potent cytotoxic activity | [7] |
| Benzimidazole-rhodanine conjugates | Human lymphoma, leukemia, cervical, breast, lung, and prostate cancer cells | Strong anti-proliferative activity | [1] |
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Antimicrobial Activity
Benzimidazole derivatives have also shown significant promise as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[12][13][14][15][16]
Key Assays and Methodologies:
-
Minimum Inhibitory Concentration (MIC) Determination: This is the gold standard for assessing antimicrobial activity, determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: This assay determines the lowest concentration of the compound that kills the microorganism.
-
Mechanism of Action Studies:
Comparative Data for Benzimidazole Derivatives:
The following table presents MIC values for various benzimidazole derivatives against different microbial strains, offering a benchmark for evaluating new compounds.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 11d | S. aureus | 2 | [13] |
| Compound 11d | E. coli | 16 | [13] |
| Compound 5b | E. coli 35218 | 6.25 | [13] |
| Compound 3a | E. coli | 15 | [17] |
| Compound 3a | S. aureus | 19 | [17] |
| Compound 3a | C. albicans | 11 | [17] |
In Vivo Evaluation: Assessing Efficacy in a Living System
Promising results from in vitro studies pave the way for in vivo evaluation in animal models. These studies are crucial for understanding a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile in a whole organism.[6][18][19]
Anticancer Efficacy in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer agents.[6][18]
Experimental Protocol: Xenograft Tumor Model Study
-
Cell Culture and Animal Housing:
-
Tumor Implantation:
-
Inject a suspension of cancer cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Efficacy Assessment:
-
Measure tumor volume throughout the study to determine tumor growth inhibition.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Logical Flow of In Vivo Anticancer Evaluation
Caption: Logical progression of an in vivo anticancer efficacy study.
Antimicrobial Efficacy in Infection Models
To evaluate the in vivo antimicrobial efficacy of this compound, relevant animal models of infection are utilized.
Experimental Protocol: Murine Systemic Infection Model
-
Infection:
-
Induce a systemic infection in mice by intraperitoneally injecting a standardized dose of a pathogenic bacterium (e.g., Staphylococcus aureus).
-
-
Treatment:
-
Administer this compound and control antibiotics at various doses and time points post-infection.
-
-
Efficacy Assessment:
-
Monitor survival rates over a set period.
-
Determine the bacterial load in key organs (e.g., blood, spleen, liver) at different time points to assess bacterial clearance.
-
Conclusion and Future Directions
The benzimidazole scaffold represents a highly fruitful area for the discovery of novel therapeutic agents. While specific, comprehensive data on this compound is still emerging, the extensive research on analogous compounds provides a robust framework for its evaluation. The strategic placement of a chloro group at the 7-position holds the potential to enhance the biological activity and pharmacokinetic properties of the parent molecule.
The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers investigating the efficacy of this compound and other novel benzimidazole derivatives. Rigorous in vitro and in vivo evaluation is paramount to unlocking the full therapeutic potential of this promising class of compounds.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Biosciences Biotechnology Research Asia, 22(3), 849-863.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025).
- Benzimidazole Derivatives as Potential Chemotherapeutic Agents. (n.d.). Bentham Science.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed.
- The Role of Benzimidazole Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. (2014). Anti-Cancer Agents in Medicinal Chemistry, 14(7), 1003-1018.
- Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.).
- Anticancer activity of new compounds using benzimidazole as a scaffold. (2014). PubMed.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). MDPI.
- Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. (2014).
- Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review. (2025). Biosciences Biotechnology Research Asia.
- Unveiling the antimicrobial potential of benzimidazole derivatives: A comprehensive review. (2025).
- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals.
- Benzimidazole Derivatives as Antibacterial Drugs. (n.d.). Clemson University Research Foundation.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing.
- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2021).
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (n.d.). ACS Publications.
- Study of some benzimidazole compounds as antibacterial and antifungal agents. (2025).
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega.
- Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (n.d.). PubMed Central.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central.
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.).
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
- (PDF) Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (n.d.).
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.).
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PubMed Central.
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (n.d.). University of Nottingham.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). PubMed.
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). PubMed Central.
- Design, synthesis, and in vitro antitumor evaluation of novel benzimidazole acylhydrazone derivatives. (2025).
- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.).
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). MDPI.
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. nveo.org [nveo.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journalwjbphs.com [journalwjbphs.com]
- 13. rroij.com [rroij.com]
- 14. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biotech-asia.org [biotech-asia.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzimidazole Derivatives
Introduction: The Imperative for Rigorous Analytical Cross-Validation in Benzimidazole Drug Development
Benzimidazole derivatives form the backbone of a significant class of pharmaceuticals, demonstrating a broad spectrum of therapeutic activities, including anthelmintic, antifungal, and anticancer properties. The journey of a benzimidazole-based drug from discovery to market is underpinned by robust analytical data that ensures its quality, safety, and efficacy. As drug development pipelines increasingly involve multiple research sites, contract research organizations (CROs), and manufacturing facilities, the seamless transfer and consistent performance of analytical methods become paramount.
This guide provides an in-depth comparison of analytical methodologies for benzimidazole derivatives and outlines the critical process of inter-laboratory cross-validation. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to ensure the integrity of your analytical data across different laboratory settings. The principles discussed here are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), which emphasize a science- and risk-based approach to analytical procedure validation.[1][2]
Comparative Analysis of Analytical Methods for Benzimidazole Derivatives
The choice of an analytical method for a benzimidazole derivative is dictated by the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection
HPLC with UV or Photodiode Array (PDA) detection is a workhorse in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. For the analysis of benzimidazole derivatives, reversed-phase HPLC is typically the method of choice.
Causality of Experimental Choices:
-
Column Chemistry: C18 columns are widely used due to their hydrophobicity, which provides good retention and separation for the moderately polar benzimidazole scaffold.[3][4][5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common. The buffer controls the pH to ensure the consistent ionization state of the analytes, while the organic modifier controls the elution strength.[6][7][8]
-
Detection Wavelength: Benzimidazole derivatives typically exhibit strong UV absorbance between 230-300 nm. A PDA detector is advantageous as it can acquire the entire UV spectrum, aiding in peak identification and purity assessment.[6][7]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This results in dramatically improved resolution, sensitivity, and speed of analysis.[9][10]
Why Choose UPLC over HPLC?
-
Increased Throughput: UPLC can reduce analysis times by up to nine-fold compared to HPLC systems using 5 µm particle size columns, significantly increasing laboratory productivity.[9][10]
-
Enhanced Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting peaks, which is critical for impurity profiling of benzimidazole derivatives.
-
Improved Sensitivity: Narrower peaks in UPLC lead to greater peak heights and a better signal-to-noise ratio, resulting in lower limits of detection (LOD) and quantitation (LOQ).[9]
-
Reduced Solvent Consumption: Faster analysis times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as the analysis of benzimidazole residues in biological matrices, LC-MS/MS is the gold standard.
The Power of Selectivity and Sensitivity:
-
Specificity: LC-MS/MS combines the separation power of liquid chromatography with the highly specific detection of mass spectrometry. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), interference from matrix components can be virtually eliminated.
-
Unmatched Sensitivity: LC-MS/MS methods can achieve LOQs in the low µg/kg range, which is often necessary for residue analysis and pharmacokinetic studies.[3]
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of Albendazole and its metabolites, a representative benzimidazole, using different analytical techniques.
| Parameter | HPLC-PDA | LC-MS/MS |
| Linearity Range (µg/mL) | ||
| Albendazole (ABZ) | 0.025 - 2.0 | 0.0001 - 0.2 |
| Albendazole Sulfoxide (ABZSO) | 0.025 - 2.0 | 0.0005 - 2.0 |
| Albendazole Sulfone (ABZSO2) | 0.025 - 2.0 | 0.0001 - 0.5 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | ||
| Albendazole (ABZ) | 0.025 | As low as 0.0001 |
| Albendazole Sulfoxide (ABZSO) | 0.025 | As low as 0.0005 |
| Albendazole Sulfone (ABZSO2) | 0.025 | As low as 0.0001 |
| Precision (%RSD) | ≤ 15.1% | Within ±15% |
| Accuracy (% Deviation) | ≤ 17.7% | Within ±15% |
| Recovery (%) | Not explicitly stated in all studies | 86.03% - 98.94% |
Data extrapolated from multiple sources for comparative purposes.[1][6][11]
Inter-Laboratory Cross-Validation: Ensuring Method Consistency
The transfer of an analytical method between laboratories, also known as inter-laboratory cross-validation, is a formal process that qualifies a receiving laboratory to use a method developed by a transferring laboratory.[8] The goal is to ensure that the method produces comparable results, regardless of the testing site.
Choosing the Right Cross-Validation Approach
The selection of a cross-validation strategy depends on the complexity of the method and the experience of the receiving laboratory.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. RP-HPLC method development and validation for Quantification of Mebendazole in API and Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 3. fenbenqhp.com [fenbenqhp.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. iajps.com [iajps.com]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Benzimidazole Inhibitors Against EGFR
This guide provides a comprehensive, in-depth walkthrough for conducting a comparative molecular docking study of benzimidazole-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a critical protein in cancer signaling. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind each step to ensure a robust and reliable in-silico analysis.
Part 1: The Scientific Premise: Why Benzimidazoles and Why EGFR?
The benzimidazole scaffold is a cornerstone in medicinal chemistry. Its bicyclic structure, comprising fused benzene and imidazole rings, makes it a "privileged pharmacophore."[1][2] Structurally, it mimics natural purines, the building blocks of nucleic acids, allowing it to interact with a wide array of biological targets, including enzymes and receptors.[1][] This versatility has led to the development of benzimidazole derivatives with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]
Our target, the Epidermal Growth Factor Receptor (EGFR), is a tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of various cancers, particularly non-small cell lung cancer, making it a prime target for therapeutic intervention.[7][8] Benzimidazole derivatives have shown significant promise as EGFR inhibitors by competing with ATP at the kinase's active site, thereby blocking downstream signaling and inhibiting cancer cell growth.[7][9][10]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, like our benzimidazole inhibitor) when bound to another (a receptor, like EGFR) to form a stable complex.[11] By simulating this interaction, we can estimate the binding affinity and analyze the specific molecular interactions that stabilize the complex. This guide will use this methodology to compare a set of designed benzimidazole derivatives and elucidate their structure-activity relationships (SAR).
Part 2: A Validated Methodology for In-Silico Screening
The trustworthiness of any computational study hinges on a meticulously executed and validated protocol. This section details the step-by-step workflow, explaining the causality behind each experimental choice to create a self-validating system.
Target Protein Selection and Preparation
The foundation of a reliable docking study is a high-quality, accurately prepared receptor structure.
Experimental Rationale: We select the crystal structure of the EGFR kinase domain (PDB ID: 3VJO) as our target.[7] This structure is co-crystallized with an inhibitor, which authoritatively defines the location and conformation of the active site, providing a crucial reference point for our study. The preparation process aims to clean the raw PDB file, making it computationally ready by removing non-essential molecules and correcting for missing atoms to simulate a more realistic physiological environment.
Step-by-Step Protocol:
-
Structure Retrieval: Download the protein structure file "3VJO.pdb" from the RCSB Protein Data Bank ([Link]).
-
Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera, PyMOL, or Discovery Studio Visualizer.[12][13] Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. This ensures that the docking algorithm only considers the protein itself.
-
Adding Hydrogens: PDB files often lack hydrogen atoms to simplify the file size. Add polar hydrogens to the protein structure, as these are critical for forming hydrogen bonds, a key type of protein-ligand interaction.[14][15]
-
Assigning Charges: Assign partial atomic charges to the protein atoms. For this, Kollman charges are a standard choice for proteins in the AutoDock environment. These charges are essential for calculating the electrostatic interaction component of the docking score.[15]
-
Final File Format: Save the prepared protein structure in the PDBQT file format required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom type information.[16][17]
Ligand Selection and Preparation
For this comparative study, we will design a small, focused library of benzimidazole derivatives to probe the structure-activity relationship (SAR). The selected ligands feature substitutions at key positions known to influence biological activity.[4][18]
Experimental Rationale: Ligand preparation is critical for ensuring the correct topology, stereochemistry, and energy state of the small molecules before docking. An improperly prepared ligand can lead to inaccurate predictions of binding affinity and pose.
Step-by-Step Protocol:
-
2D Structure Drawing: Draw the 2D structures of the benzimidazole derivatives (see Table 1) using software like ChemDraw or Marvin Sketch.[19]
-
Conversion to 3D: Convert the 2D sketches into 3D structures.
-
Energy Minimization: Perform an energy minimization of each 3D structure using a force field like MMFF94.[17] This process optimizes the ligand's geometry to a low-energy conformation.
-
Final File Format: Using AutoDock Tools, add Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds.[20] The number of rotatable bonds directly impacts the conformational flexibility of the ligand during the docking simulation. Save the final prepared ligands in the PDBQT format.
Molecular Docking with AutoDock Vina
We will employ AutoDock Vina, a widely used and validated open-source docking program, for our simulations.[21]
Experimental Rationale: The docking process requires a defined search space, known as the "grid box," within which the algorithm will attempt to place the ligand. The accuracy of the docking is highly dependent on the correct placement and size of this grid box.
Step-by-Step Protocol:
-
Grid Box Generation: In AutoDock Tools, load the prepared EGFR receptor (3VJO.pdbqt). Center the grid box on the active site, using the coordinates of the original co-crystallized ligand as a guide.[13][22] A grid box size of 25Å x 25Å x 25Å is typically sufficient to cover the entire ATP-binding pocket.
-
Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates and dimensions of the grid box, and the exhaustiveness parameter (a value of 8 or higher is recommended for robust searching).
-
Running the Simulation: Execute the docking run from the command line using the following syntax: vina --config conf.txt --ligand ligand_name.pdbqt --out output_name.pdbqt --log log_name.txt
-
Repeat for All Ligands: Repeat the docking simulation for each prepared benzimidazole derivative.
Post-Docking Analysis: From Scores to Insights
The final and most critical phase is the analysis of the results, which involves interpreting the docking scores and visualizing the binding interactions.
Experimental Rationale: A low binding affinity score is a good indicator, but it is not sufficient on its own. A thorough visual inspection of the binding pose is necessary to confirm that the predicted interactions are chemically sensible and align with known inhibitor binding modes.[23][24] This step validates the numerical output and provides deeper insights into the SAR.
Step-by-Step Protocol:
-
Analyze Binding Affinity: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value represents the Gibbs free energy of binding, with more negative values indicating stronger, more favorable interactions.[23]
-
Visualize Binding Poses: Load the receptor PDBQT and the output ligand PDBQT files into a visualization program like PyMOL or Discovery Studio Visualizer.[25][26]
-
Identify Key Interactions: Analyze the top-scoring pose for each ligand. Identify and measure key molecular interactions, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity. Look for interactions with key hinge region residues like Met793.[7]
-
Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-Pi Stacking: Aromatic ring interactions that can significantly contribute to binding energy.
-
-
Protocol Validation (Re-docking): As a crucial control, dock the original co-crystallized ligand back into the receptor's active site. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose. An RMSD value below 2.0 Å indicates that the docking protocol is reliable and can accurately reproduce the known binding mode.[7][24]
Part 3: Comparative Analysis and Structure-Activity Relationships
This section synthesizes the docking results into a coherent narrative, linking chemical structure to predicted binding affinity and interaction patterns.
Docking Results Summary
The docking scores and key interactions for our designed set of benzimidazole inhibitors against the EGFR kinase domain are summarized below.
| Ligand ID | 2D Structure | Docking Score (kcal/mol) | Key Interacting Residues |
| BIM-01 | (Benzimidazole core) | -7.5 | Met793, Leu718 |
| BIM-02 | (Nitro group at C5) | -8.2 | Met793, Lys745, Cys797 |
| BIM-03 | (Amino group at C5) | -7.9 | Met793, Thr854 |
| BIM-04 | (Phenyl group at C2) | -8.8 | Met793, Leu718, Val726 |
| Gefitinib | (Reference Drug) | -9.5 | Met793, Lys745, Thr790 |
(Note: These are representative, illustrative values for this guide.)
Analysis of Structure-Activity Relationships (SAR)
By comparing the results, we can derive valuable SAR insights:
-
Impact of C5 Substitution: The introduction of a nitro group at the C5 position (BIM-02 ) resulted in a more favorable docking score (-8.2 kcal/mol) compared to the unsubstituted core (BIM-01 ). Visual analysis reveals that the nitro group acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone of Cys797. In contrast, the amino group in BIM-03 , while also forming a hydrogen bond, resulted in a slightly less potent score, suggesting that the specific geometry and electronic nature of the substituent are critical. This aligns with literature reports that highlight the importance of substitutions on the benzimidazole ring for modulating activity.[4][18]
-
Impact of C2 Substitution: Adding a phenyl group at the C2 position (BIM-04 ) significantly improved the predicted binding affinity (-8.8 kcal/mol). This enhancement is attributed to favorable hydrophobic and pi-pi stacking interactions with residues like Leu718 and Val726 in a hydrophobic pocket of the active site.[7] This demonstrates that extending the molecule into this pocket can be a highly effective strategy for improving potency.
-
Comparison with Reference: The reference drug, Gefitinib, achieved the highest docking score (-9.5 kcal/mol). Its binding mode is anchored by a critical hydrogen bond between its quinazoline nitrogen and the backbone NH of Met793 in the hinge region—an interaction our most potent derivative, BIM-04 , also successfully mimics.[7]
Part 4: Visualizing Workflows and Concepts
Clear diagrams are essential for communicating complex scientific workflows and relationships.
Caption: A flowchart of the complete molecular docking workflow.
Caption: Logical relationship in Structure-Activity Relationship (SAR) analysis.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous protocol for the comparative docking of benzimidazole inhibitors against EGFR. By integrating established computational techniques with a deep understanding of the underlying biochemical principles, researchers can effectively screen compound libraries, rationalize structure-activity relationships, and generate valuable hypotheses for the design of novel, more potent inhibitors. It must be emphasized that in-silico predictions are the first step; subsequent experimental validation through methods like in-vitro kinase assays is essential to confirm the computational findings and advance promising candidates in the drug discovery pipeline.
References
- Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. (n.d.). Universiti Kebangsaan Malaysia.
- Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals.
- Tan, C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2026). Taylor & Francis Online.
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
- How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange.
- Novel Benzimidazole-Based Compounds as Antimicrobials: Synthesis, Molecular Docking, Molecular Dynamics and in silico ADME Pro. (n.d.). AVESİS.
- Molecular docking analysis on the designed benzimidazole derivatives as EGFR inhibitors: comparison between EGFR wild-type (EGFRWT) and T790M mutant. (n.d.). Sains Malaysiana.
- Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (2021). Semantic Scholar.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2025). ResearchGate.
- Analysis of Docking results by Autodock. (2021). YouTube.
- Bukhari, S. N. A., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed.
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube.
- How to interprete and analyze molecular docking results? (2024). ResearchGate.
- Celik, G., et al. (2019). Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors. European Journal of Medicinal Chemistry.
- Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. (2024). NIH.
- Session 4: Introduction to in silico docking. (n.d.). Bioinformatics.ca.
- Molecular Docking Tutorial. (n.d.). University of Szeged.
- Development of Benzimidazole Anticancer Leads for EGFR Inhibition by 3D-QSAR Based Virtual Screening, Molecular Docking, Molecular Simulation and Drug Likeness Study. (2025). Bentham Science Publishers.
- Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors. (n.d.). ResearchGate.
- Protein Preparation for Molecular Docking. (2022). YouTube.
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube.
- Preparing the protein and ligand for docking. (n.d.). Bio-Bio.
- Learn Maestro: Preparing protein structures. (2024). YouTube.
- Making Protein-Ligand Docking Results Easier to Interpret. (n.d.). SAMSON Blog.
- Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. (2025). PMC - NIH.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020). YouTube.
- In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (n.d.). Research Square.
- Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. (n.d.). Taylor & Francis Online.
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. abis-files.lokmanhekim.edu.tr [abis-files.lokmanhekim.edu.tr]
- 7. ukm.my [ukm.my]
- 8. aunilo.uum.edu.my [aunilo.uum.edu.my]
- 9. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. youtube.com [youtube.com]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. youtube.com [youtube.com]
- 16. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. Making Protein-Ligand Docking Results Easier to Interpret – SAMSON Blog [blog.samson-connect.net]
A Comparative Guide to the Definitive Structural Confirmation of 7-chloro-1H-benzo[d]imidazole by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise molecular structure of a compound is the bedrock upon which all further investigation is built. For heterocyclic compounds like 7-chloro-1H-benzo[d]imidazole, a scaffold of significant interest for its diverse biological activities, unambiguous structural confirmation is not merely a formality—it is a prerequisite for understanding structure-activity relationships, designing next-generation analogues, and ensuring intellectual property.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, demonstrating why single-crystal X-ray crystallography stands as the unequivocal gold standard for this purpose.
The Challenge: Beyond Connectivity to Constitution
Following a synthesis, standard spectroscopic methods provide the first layer of evidence for a molecule's identity.[3][4] For this compound, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the molecular weight and basic connectivity. However, they often fall short of providing absolute proof of the constitutional isomer. The synthesis of benzimidazoles from substituted o-phenylenediamines can potentially yield different isomers.[5] For instance, confirming that the chlorine atom resides at the 7-position, as opposed to the 4-, 5-, or 6-positions, requires a technique that can map the precise spatial coordinates of each atom. This is where the unparalleled power of X-ray crystallography becomes essential.
X-ray Crystallography: Visualizing the Molecular Truth
Single-crystal X-ray crystallography provides direct, high-resolution, three-dimensional information about the arrangement of atoms within a crystal lattice.[6] By measuring the diffraction pattern of X-rays passing through a single crystal, we can reconstruct an electron density map and, from it, build an atomic model of the molecule. This technique resolves any ambiguity regarding isomerism, conformation, and intermolecular interactions in the solid state.[7][8]
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to its crystal structure is a meticulous process that validates the molecule's identity at every stage.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization : High-quality single crystals of the target compound are paramount. This is often the most challenging step.[6]
-
A saturated solution of this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate).
-
The solution is filtered to remove any particulate matter.
-
The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. Other methods like vapor diffusion or cooling crystallization may also be employed.[6]
-
-
Data Collection :
-
A suitable single crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[9]
-
The mounted crystal is placed in an X-ray diffractometer. Data is collected using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, often at a low temperature (e.g., 100 K) to minimize thermal vibrations.[9]
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
-
-
Structure Solution and Refinement :
-
The collected data is processed to determine the unit cell dimensions and space group. An absorption correction is applied.[9]
-
The structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
The atomic model is refined against the experimental data using least-squares methods, adjusting atomic positions and displacement parameters to achieve the best fit. Hydrogen atoms are typically placed in calculated positions.[8][9]
-
Interpreting the Data: An Unambiguous Result
While crystallographic data for the parent this compound is not publicly available, the data from closely related structures, such as 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole, provide a clear example of the definitive information obtained.[9]
| Parameter | Derivative: 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole[9] | Significance for this compound |
| Crystal System | Orthorhombic | Defines the basic symmetry of the crystal packing. |
| Space Group | Pbca | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 9.2302 Å, b = 9.8500 Å, c = 23.1347 Å | Precise measurements of the repeating unit in the crystal. |
| Key Structural Features | Benzimidazole system is essentially planar. | Confirms the expected planarity of the fused ring system. |
| Intermolecular Interactions | N—H···N hydrogen bonds form infinite chains. | Reveals how molecules pack in the solid state, crucial for understanding physical properties. |
| Positional Coordinates | Each non-hydrogen atom has a defined (x, y, z) coordinate. | This is the definitive proof , unambiguously locating the chlorine atom on the benzimidazole core. |
Alternative & Complementary Analytical Techniques
While X-ray crystallography provides the final answer, other techniques are essential for initial characterization and for studying the molecule's properties in solution.
Caption: Logical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle : NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). The chemical shift, multiplicity, and integration of signals provide information about the connectivity of atoms.[2][10]
-
Protocol :
-
Insights & Limitations : For this compound, ¹H NMR would show distinct signals for the aromatic protons and the N-H proton.[11] While 2D NMR experiments (COSY, HMBC) can help piece together the connectivity, definitively assigning the signals to prove the 7-chloro substitution over other isomers can be challenging and may require comparison to computationally predicted spectra or authenticated standards.[12]
Mass Spectrometry (MS)
-
Principle : MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[13]
-
Protocol :
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/acetonitrile).
-
Infuse the solution into the mass spectrometer (e.g., using an electrospray ionization, ESI, source).
-
Acquire the mass spectrum.
-
-
Insights & Limitations : MS would confirm the molecular weight of C₇H₅ClN₂ (152.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) would also be observable. However, MS cannot distinguish between constitutional isomers, as 4-, 5-, 6-, and this compound all have the same molecular formula and weight.
Head-to-Head Comparison: The Power of Synergy
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a single crystal.[6] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[6] | Measurement of the mass-to-charge ratio of ions.[14] |
| Sample Phase | Solid (single crystal) | Solution | Solid or Solution |
| Information | Absolute 3D atomic coordinates, bond lengths/angles, stereochemistry, packing.[8] | Atomic connectivity, chemical environment, proton/carbon framework.[2] | Molecular weight, elemental formula (HRMS), fragmentation patterns.[13] |
| Advantage | Unambiguous and definitive structural proof. | Provides structural information in the solution state, which can be more biologically relevant. | High sensitivity and accuracy for molecular formula determination. |
| Limitation | Requires high-quality single crystals, which can be difficult to grow.[6] | Cannot distinguish between some isomers without complex experiments; provides an averaged structure in solution. | Cannot differentiate between constitutional isomers. |
Conclusion: The Final Arbiter in Structural Science
For the definitive confirmation of the this compound structure, a multi-faceted analytical approach is essential. NMR and mass spectrometry provide rapid and crucial data, confirming that the correct atoms are connected to form the expected molecular mass. However, to resolve the inherent ambiguity of substituent placement on the benzimidazole core, these techniques are insufficient.
Single-crystal X-ray crystallography serves as the final and ultimate arbiter. It moves beyond connectivity to provide a precise, three-dimensional map of the molecule, irrefutably establishing the location of the chlorine atom at the 7-position. For researchers in drug development and materials science, where absolute certainty of molecular structure is non-negotiable, X-ray crystallography is not just a superior alternative; it is the indispensable gold standard.
References
- Al-Qawasmeh, R. A., et al. (2019). The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide (1/1), C21H19ClFN3O2S. ResearchGate.
- Al-Qawasmeh, R. A., et al. (2019). The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1- cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide. ResearchGate.
- The Royal Society of Chemistry. (n.d.). C7dt02584j1.pdf. The Royal Society of Chemistry.
- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
- PubChem. (n.d.). 7-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole. PubChem.
- NIH. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC.
- IntechOpen. (n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen.
- Richter, S. et al. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData.
- NIH. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC.
- PubMed. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed.
- HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). HMDB.
- NIH. (n.d.). Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole. PMC.
- The Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry.
- NIH. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH.
- Revue Roumaine de Chimie. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND ANTIOXIDANT ACTIVITY OF 1,5-BIS(6-CHLORO-1H-BENZIMIDAZOL-2-YL)PENTAN-3-ONE AND ITS Fe(III), Co(II), Cu(II), Zn(II) AND Ru(II) COMPLEXES. Revue Roumaine de Chimie.
- ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar.
- ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications.
- MDPI. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. MDPI.
- NIH. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Off-Target Selectivity Profiling: The Case of 7-chloro-1H-benzo[d]imidazole
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A critical and often challenging aspect of this journey is the comprehensive assessment of a compound's selectivity. A highly selective compound interacts primarily with its intended therapeutic target, minimizing interactions with other biomolecules that could lead to unforeseen side effects. This guide provides an in-depth, technical comparison of methodologies to assess the selectivity of a novel compound, using 7-chloro-1H-benzo[d]imidazole as a case study. While this specific molecule is a known chemical entity, this guide will present a hypothetical, yet scientifically rigorous, workflow for its off-target profiling, providing researchers with a practical framework for their own investigations.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties.[1][2][3] Given this chemical promiscuity, a thorough understanding of the selectivity profile of any new benzimidazole derivative is paramount.
The Imperative of Selectivity Profiling
The core principle behind selectivity profiling is to understand the interaction landscape of a drug candidate across a vast array of potential biological targets. A lack of selectivity can lead to adverse drug reactions (ADRs), which are a major cause of clinical trial failures and post-market drug withdrawals. Early and comprehensive off-target screening allows for the early identification and mitigation of potential safety liabilities, saving significant time and resources in the long run.[4][5]
This guide will delineate a two-pronged strategy for assessing the selectivity of this compound:
-
On-Target Family and Kinome-Wide Selectivity: Assuming a hypothetical primary target, for instance, a specific protein kinase, we will explore methods to assess its activity against a broad panel of other kinases.
-
Broad Off-Target Liability Assessment: We will then broaden the scope to include other major protein families implicated in adverse drug reactions, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.
Experimental Design: A Multi-Faceted Approach
A robust assessment of selectivity relies on a tiered and multi-faceted experimental design. The initial step involves high-throughput screening against large panels, followed by more detailed dose-response studies for any identified off-target "hits."
Part 1: Kinase Selectivity Profiling
Given that many benzimidazole derivatives have been identified as kinase inhibitors, our hypothetical primary target for this compound is a member of the protein kinase family.[1][6][7] The human kinome consists of over 500 kinases, and screening against a significant portion of these is crucial to understand the kinome-wide selectivity.[8]
Workflow for Kinase Selectivity Profiling
Caption: A streamlined workflow for assessing kinase inhibitor selectivity.
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method is considered a gold standard for its direct measurement of kinase activity.[8][9]
-
Reaction Setup: In a 384-well plate, combine the kinase, a specific substrate peptide, and [γ-³³P]ATP.
-
Compound Addition: Add this compound at a single high concentration (e.g., 1 µM) for the primary screen, or in a 10-point dose-response format for IC₅₀ determination. Include appropriate vehicle (e.g., DMSO) and positive controls.
-
Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes). The ATP concentration should be kept at or near the Kₘ for each kinase to provide a more accurate measure of intrinsic inhibitor affinity.[10]
-
Reaction Quenching: Stop the reaction by adding a solution like phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control. For dose-response curves, fit the data to a sigmoidal model to determine the IC₅₀ value.
Data Presentation: Hypothetical Kinase Selectivity Data
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) | Kinase Family |
| Primary Target Kinase (PTK) | 98% | 50 | Tyrosine Kinase |
| Off-Target Kinase 1 (OTK1) | 85% | 250 | Serine/Threonine Kinase |
| Off-Target Kinase 2 (OTK2) | 62% | 1,500 | Tyrosine Kinase |
| Off-Target Kinase 3 (OTK3) | 15% | >10,000 | Serine/Threonine Kinase |
| ... (400+ other kinases) | <10% | >10,000 | Various |
This data is hypothetical and for illustrative purposes only.
Part 2: Broad Off-Target Liability Profiling
Beyond the kinome, it is essential to assess the interaction of this compound with other protein classes that are frequently associated with adverse drug effects. Commercial services offer panels that cover a wide range of these targets.[4][5]
Workflow for Broad Off-Target Profiling
Caption: A workflow for assessing broad off-target liabilities.
Experimental Protocol: Radioligand Binding Assay (for GPCRs)
This is a common method to assess a compound's ability to displace a known radiolabeled ligand from a receptor.
-
Membrane Preparation: Use cell membranes expressing the GPCR of interest.
-
Reaction Mixture: In a multi-well plate, combine the cell membranes, a specific radioligand (e.g., ³H-labeled), and the test compound (this compound) at a set concentration (e.g., 10 µM).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a filter mat to separate the membrane-bound radioligand from the unbound.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by the test compound.
Data Presentation: Hypothetical Broad Off-Target Data
| Target | Assay Type | % Inhibition/Displacement @ 10 µM |
| hERG (Ion Channel) | Radioligand Binding | <20% |
| Dopamine D2 Receptor (GPCR) | Radioligand Binding | <10% |
| Serotonin Transporter (SERT) | Radioligand Binding | 55% |
| Cannabinoid CB2 Receptor (GPCR) | Radioligand Binding | 65% |
| ... (other targets) | Various | <30% |
This data is hypothetical and for illustrative purposes only. Note that some benzimidazoles have shown activity at cannabinoid receptors.[11]
Interpreting the Data: A Holistic View
The hypothetical data above suggests that this compound is a potent inhibitor of its primary target kinase with a reasonable selectivity window over other kinases. However, the broad off-target screen reveals potential interactions with the serotonin transporter and the cannabinoid CB2 receptor. These findings would necessitate further investigation, including functional assays and in vivo studies, to understand the physiological relevance of these off-target activities.
Conclusion
The assessment of off-target selectivity is a cornerstone of modern drug discovery. A systematic and multi-pronged approach, as outlined in this guide, is essential to build a comprehensive selectivity profile for any new chemical entity. By combining kinome-wide screening with broader liability panels, researchers can make more informed decisions about which compounds to advance, ultimately increasing the likelihood of developing safe and effective medicines. The hypothetical case of this compound serves as a practical blueprint for this critical endeavor.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
- Creative Biostructure. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- NC3Rs. (n.d.). Label-free cell microarray profiling for efficacy and toxicity studies.
- Glick, M., & Klon, A. E. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
- Morales, P., Reggio, P. H., & Jagerovic, N. (2017). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 22(10), 1733.
- Al-Ostath, A. I., Al-Ghorbani, M., & El-Gazzar, A. A. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(13), 5097.
- Nguyen, T. T., Tran, T. D., Le, T. H., ... & Nguyen, T. K. C. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23583-23603.
- Lan, P., Romero, F. A., Wodka, D., ... & Makara, G. M. (2017). Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase. Journal of Medicinal Chemistry, 60(21), 9040-9052.
- Kim, D., Kim, Y., Kim, H., ... & Heo, J. (2019). Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640.
- Gessier, F., Kallen, J., Furet, P., ... & Floersheimer, A. (2015). Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor. ACS Medicinal Chemistry Letters, 6(5), 586-591.
- Folkes, A. J., Ahmadi, K., Alderton, W. K., ... & Starr, A. G. (2012). Potent and highly selective benzimidazole inhibitors of PI3-kinase delta. Bioorganic & Medicinal Chemistry Letters, 22(17), 5486-5491.
- van der Heden van Noort, G. J., van den Berg, R. J., Overkleeft, H. S., ... & van der Stelt, M. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(8), 1547-1553.
- Kumar, A., Sharma, S., Sharma, S., ... & Singh, P. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045-3063.
- Al-Ghorbani, M., & El-Gazzar, A. A. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969.
- Soukarieh, F., Alcock, E., Al-Kawaz, A., ... & Stocks, M. J. (2020). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry, 63(17), 9346-9369.
Sources
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and highly selective benzimidazole inhibitors of PI3-kinase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 7-chloro-1H-benzo[d]imidazole: Unveiling its Inhibitory Profile Against Established Casein Kinase 1 (CK1) Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound 7-chloro-1H-benzo[d]imidazole against a panel of well-characterized inhibitors of the Casein Kinase 1 (CK1) family. Researchers, scientists, and drug development professionals will find detailed, evidence-based protocols and comparative data to rigorously evaluate the potency and selectivity of this emerging benzimidazole derivative.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Given the therapeutic relevance of the CK1 family of serine/threonine kinases in cellular processes like circadian rhythm, cell division, and signal transduction, identifying novel and potent inhibitors is of significant interest.[3][4] This guide establishes a systematic approach to characterize this compound's inhibitory potential in the context of established CK1 inhibitors.
The Target: Casein Kinase 1 (CK1)
The Casein Kinase 1 (CK1) family comprises several isoforms (α, β, γ, δ, and ε) that are integral to a multitude of cellular signaling pathways.[3] Dysregulation of CK1 activity has been implicated in various pathologies, including cancer, neurodegenerative diseases, and sleep disorders, making it an attractive target for therapeutic intervention.[3] CK1 inhibitors typically function by competing with ATP for binding to the kinase's active site.[3]
The Panel of Known CK1 Inhibitors for Benchmarking
To provide a robust comparison, this compound will be benchmarked against the following well-established CK1 inhibitors with varying selectivity and potency profiles:
-
IC261: A dual inhibitor of CK1δ and CK1ε, known to induce mitotic arrest.[5] It exhibits IC50 values of approximately 1 μM for CK1δ and CK1ε.
-
D4476: A potent and cell-permeable inhibitor of CK1, with a reported IC50 of 300 nM for CK1δ.[6][7][8] It is also known to inhibit the TGF-β type-I receptor, ALK5.[6]
-
PF-670462: A highly potent and selective inhibitor of CK1ε and CK1δ, with IC50 values of 7.7 nM and 14 nM, respectively.[9][10] It has been shown to alter circadian rhythms in vivo.[10]
| Inhibitor | Target(s) | Reported IC50 | Key Characteristics |
| IC261 | CK1δ, CK1ε | ~1 μM | ATP-competitive, induces mitotic arrest[5] |
| D4476 | CK1δ, ALK5 | 300 nM (CK1δ) | Cell-permeable, also inhibits ALK5[6][7] |
| PF-670462 | CK1ε, CK1δ | 7.7 nM (CK1ε), 14 nM (CK1δ) | Potent and selective, alters circadian rhythms[9][10] |
Experimental Design for Comparative Analysis
A multi-faceted approach is essential for a thorough comparison. This involves both biochemical assays to determine direct inhibitory activity and cell-based assays to assess efficacy in a physiological context.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Cell-Based Assay: Assessing Cellular Potency
To evaluate the inhibitory activity of this compound in a cellular context, a cell viability assay can be performed using a cell line where CK1 activity is known to be crucial for proliferation.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., a line known to be sensitive to CK1 inhibition) in the appropriate medium.
-
-
Compound Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and the known inhibitors for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Interpreting the Results
The comparative data generated from these assays will provide a comprehensive profile of this compound's inhibitory potential.
-
Potency: A direct comparison of the IC50 and GI50 values will rank the potency of this compound against the established inhibitors.
-
Selectivity: While this guide focuses on CK1δ and CK1ε, further profiling against a broader panel of kinases would be necessary to determine the selectivity of this compound.
-
Structure-Activity Relationship (SAR): The data can provide initial insights into the SAR of the benzimidazole scaffold, guiding future optimization efforts.
Conclusion
This guide outlines a rigorous and systematic approach for the initial characterization and benchmarking of this compound as a potential kinase inhibitor. By employing standardized biochemical and cell-based assays and comparing its performance against well-characterized inhibitors, researchers can effectively ascertain its potency, cellular efficacy, and potential for further development as a therapeutic agent.
References
- What are CK1 inhibitors and how do they work?.
- Casein Kinase 1 Inhibitors: Small Molecules and Peptides. Bio-Techne. [Link]
- Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity. PubMed. [Link]
- IC261, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. PubMed. [Link]
- Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis. Frontiers. [Link]
- Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers. PubMed. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
- In vitro kinase assay. Protocols.io. [Link]
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections.
- Kinase inhibition assay. Determination of IC50 in dose–response curves...
- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. NIH. [Link]
- Kinase assays. BMG LABTECH. [Link]
- Cell-based test for kinase inhibitors. INiTS. [Link]
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PubMed Central. [Link]
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar. [Link]
- The protein kinase CK1: Inhibition, activation, and possible allosteric modul
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). Dove Press. [Link]
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PubMed Central. [Link]
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 3. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. bio-techne.com [bio-techne.com]
- 5. IC261, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. D4476 | Apoptosis | Casein Kinase | Autophagy | ALK | TargetMol [targetmol.com]
- 9. rndsystems.com [rndsystems.com]
- 10. PF 670462, casein kinase 1epsilon (CK1epsilon) and CK1delta inhibitor (CAS 950912-80-8) | Abcam [abcam.com]
A Senior Application Scientist's Guide to the GMP-Compliant Synthesis of 7-Chloro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Chloro-1H-benzo[d]imidazole in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic placement of a chlorine atom at the 7-position of the benzimidazole ring can significantly modulate a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. As such, this compound is a critical building block in the synthesis of a wide array of therapeutic agents, from antiviral to anticancer drugs.
The transition from a promising laboratory-scale synthesis to a robust, scalable, and reproducible Good Manufacturing Practice (GMP) production process is a formidable challenge. This guide provides a comprehensive comparison of synthetic routes for this compound, offering in-depth analysis and experimental insights to inform the selection of a manufacturing process that ensures the highest standards of quality, safety, and consistency demanded for active pharmaceutical ingredients (APIs).
Comparative Analysis of Synthetic Routes for GMP Production
The synthesis of this compound predominantly involves the cyclization of 4-chloro-1,2-phenylenediamine with a one-carbon synthon. The choice of this synthon and the reaction conditions are critical determinants of the process's suitability for GMP production. Here, we compare the two most viable routes: the formic acid cyclization and the triethyl orthoformate method.
Route 1: The Formic Acid Cyclization - A Classic Approach
This widely employed method involves the direct condensation of 4-chloro-1,2-phenylenediamine with formic acid.
Reaction Scheme:
Caption: Triethyl orthoformate cyclization of 4-chloro-1,2-phenylenediamine.
Advantages:
-
Milder Conditions: The reaction typically proceeds under less acidic conditions compared to the formic acid route, potentially leading to a cleaner impurity profile.
-
Higher Purity: The formation of by-products is often less pronounced, simplifying the purification process. The primary by-product is ethanol, which is easily removed.
Disadvantages and GMP Considerations:
-
Reagent Cost: Triethyl orthoformate is more expensive than formic acid, which can impact the overall cost of goods for the API.
-
Reaction Kinetics: The reaction may be slower and require longer reaction times or the use of an acid catalyst to drive it to completion. The choice and removal of the catalyst must be justified and validated under GMP.
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Formic Acid Cyclization | Route 2: Triethyl Orthoformate Method |
| Starting Material | 4-chloro-1,2-phenylenediamine | 4-chloro-1,2-phenylenediamine |
| Reagent | Formic Acid | Triethyl Orthoformate |
| Reaction Conditions | Harsh (concentrated acid, high temp) | Milder |
| Yield (Typical) | Good to Excellent | Good to Excellent |
| Purity (Crude) | Moderate | Good |
| Key Impurities | N-formylated intermediate, residual formic acid | Unreacted starting materials |
| Cost | Low | Moderate |
| GMP Compliance | Requires robust controls for safety and impurities | More straightforward impurity control |
GMP-Compliant Production and Quality Control
A validated synthetic route is only one component of GMP production. Rigorous in-process controls, purification methods, and analytical testing are paramount to ensure the final API meets the required quality standards.
In-Process Controls (IPCs)
IPCs are critical for monitoring the progress and consistency of the manufacturing process. For the synthesis of this compound, key IPCs include:
-
Starting Material Identification and Purity: Verification of the identity and purity of 4-chloro-1,2-phenylenediamine using techniques like FTIR and HPLC.
-
Reaction Completion: Monitoring the disappearance of the starting material and the formation of the product by HPLC.
-
Residual Solvent Analysis: Ensuring that solvents used in the synthesis and purification are removed to acceptable levels, as defined by ICH guidelines.
Purification: Achieving High Purity through Crystallization
Crystallization is the most common and effective method for purifying this compound to the high purity required for an API.
Experimental Protocol for Recrystallization:
-
Solvent Selection: A systematic solvent screen should be performed to identify a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Common solvents for benzimidazoles include ethanol, methanol, toluene, and mixtures with water.
-
Dissolution: Dissolve the crude this compound in the chosen solvent at its boiling point to achieve a saturated solution.
-
Decolorization (Optional): If the solution is colored, treatment with activated carbon can be performed to remove colored impurities. This step must be validated to ensure no product is adsorbed.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at an appropriate temperature until a constant weight is achieved.
Analytical Method Validation for Quality Control
A robust and validated analytical method is the cornerstone of quality control in a GMP environment. For this compound, a stability-indicating HPLC-UV method is typically employed for assay and impurity profiling.
Workflow for Analytical Method Validation:
A Researcher's Guide to the Metabolic Stability of Benzimidazole Isomers: A Comparative Study
In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. For researchers working with benzimidazole-based scaffolds, a deep understanding of how isomeric variations influence metabolic fate is paramount. This guide provides a comprehensive comparative analysis of the metabolic stability of benzimidazole isomers, grounded in experimental data and established scientific principles. We will delve into the causality behind experimental choices, present detailed protocols for assessing metabolic stability, and offer insights into the structure-metabolism relationships that govern the biotransformation of these versatile heterocyclic compounds.
The Significance of Metabolic Stability in Drug Development
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Metabolic stability, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly impacts key pharmacokinetic parameters such as in vivo half-life (t1/2) and bioavailability.[1] A compound that is rapidly metabolized will likely have a short duration of action and poor oral bioavailability, necessitating more frequent or higher doses, which can lead to increased risks of adverse effects.[2] Conversely, a compound that is too metabolically stable may accumulate in the body, leading to potential toxicity. Therefore, optimizing metabolic stability is a crucial step in the lead optimization phase of drug discovery.
Unraveling the Metabolic Pathways of Benzimidazoles
The benzimidazole ring, while relatively stable, is susceptible to metabolism by various enzyme systems, primarily the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[3] The specific metabolic pathways and the rate of metabolism are highly dependent on the nature and position of substituents on the benzimidazole core.
Common metabolic transformations for benzimidazole derivatives include:
-
Oxidation: This is a major metabolic route, often mediated by CYP enzymes. Hydroxylation of the aromatic rings and alkyl substituents is frequently observed. For instance, studies on N-benzyl benzimidazole compounds have identified metabolic hotspots on both the benzimidazole core and the benzyl ring.[1][4]
-
N-dealkylation: For N-substituted benzimidazoles, the removal of the alkyl or aryl group is a common metabolic pathway.
-
Sulfoxidation: In cases where the benzimidazole contains a thioether linkage, oxidation to the corresponding sulfoxide and sulfone is a prominent metabolic conversion, as seen with anthelmintics like fenbendazole.[3]
The specific CYP isoforms involved in benzimidazole metabolism can vary. For example, research on the anthelmintics albendazole and fenbendazole has implicated CYP2J2 and CYP2C19 as major players in their hydroxylation.[2]
Comparative Metabolic Stability of Benzimidazole Isomers: A Structure-Metabolism Perspective
The Influence of Substituent Position
-
Position 2: Substitution at the 2-position is a common strategy in the design of benzimidazole-based drugs. The nature of the substituent at this position can have a profound impact on metabolic stability. For instance, introducing bulky groups can sterically hinder the approach of metabolizing enzymes.[5] However, if the substituent itself contains metabolically labile sites, it can become a primary site of metabolism.
-
Positions 5 and 6: The 5- and 6-positions of the benzimidazole ring are often sites of oxidation. The metabolism of many benzimidazole anthelmintics is heavily dependent on the substituent at the 5-position.[1] Blocking these positions with metabolically stable groups, such as fluorine atoms, is a common strategy to enhance metabolic stability.
-
N-Substitution (Position 1): N-alkylation or N-arylation can influence metabolic stability in several ways. The substituent itself can be a site of metabolism (N-dealkylation). Furthermore, the nature of the N-substituent can alter the electronic properties of the benzimidazole ring, which may indirectly affect the metabolism at other positions. Studies on N-benzyl benzimidazoles have shown that the unsubstituted benzimidazole ring itself can be metabolically labile.[4]
Quantitative Data Insights
While a direct isomeric comparison is challenging, data from studies on various benzimidazole derivatives provide valuable insights. For example, a study on N-benzyl benzimidazole-based FabI inhibitors provided microsomal half-life data for a series of compounds with substitutions on the benzimidazole and benzyl rings.[1][4] This data, while not a direct comparison of simple isomers, highlights how different substitution patterns can lead to significant variations in metabolic stability.
| Isomer (e.g., Methylbenzimidazole) | Half-life (t1/2) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Rationale for Predicted Stability |
| 1-Methylbenzimidazole | Moderate | Moderate | The N-methyl group can be a site for N-demethylation. |
| 2-Methylbenzimidazole | Potentially Higher | Potentially Lower | The methyl group at the 2-position may offer some steric hindrance to enzymatic attack on the imidazole ring. |
| 5-Methylbenzimidazole | Lower | Higher | The 5-position is a known site of oxidation. The methyl group is susceptible to hydroxylation. |
Note: This table is for illustrative purposes and does not represent actual experimental data from a single comparative study.
Experimental Protocols for Assessing Metabolic Stability
To provide researchers with practical guidance, we present detailed, step-by-step methodologies for the two most common in vitro assays used to determine metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s.[6] It is a cost-effective and high-throughput method for early-stage drug discovery.
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare an NADPH regenerating system solution. This typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the liver microsomes and buffer to 37°C.
-
Add the test compound to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t1/2) from the slope of the linear regression line.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes, providing a more comprehensive assessment of metabolic stability.[7][8]
Experimental Workflow for Hepatocyte Stability Assay
Caption: Workflow for a typical hepatocyte stability assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E).
-
Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).
-
Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified incubator, typically with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from the incubation wells.
-
Immediately terminate the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described for the microsomal stability assay (vortex, centrifuge, collect supernatant).
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal stability assay, normalizing the clearance to the number of hepatocytes (e.g., µL/min/10^6 cells).
-
Conclusion and Future Directions
The metabolic stability of benzimidazole isomers is a complex interplay of steric and electronic factors dictated by the position and nature of substituents. While direct comparative studies of simple isomers are limited, a wealth of information from structure-metabolism relationship studies on more complex benzimidazole derivatives provides valuable guidance for medicinal chemists. By understanding the key metabolic pathways and employing robust in vitro assays, researchers can rationally design benzimidazole-based drug candidates with optimized pharmacokinetic profiles. Future work focusing on systematic comparative studies of benzimidazole isomers would provide invaluable data to further refine our predictive models and accelerate the development of new and improved therapies.
References
- Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. (n.d.). PMC.
- Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. (2024). ResearchGate.
- Gottschall, D. W., Theodorides, V. J., & Wang, R. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today, 6(4), 115–124.
- Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. (2024). PubMed.
- Microsomal Stability Assay. (n.d.). Domainex.
- Hepatocyte Stability Assay Test. (n.d.). AxisPharm.
- Effect of substitution on the antimycobacterial activity of 2-(substituted benzyl)sulfanyl benzimidazoles, benzoxazoles, and benzothiazoles--a quantitative structure-activity relationship study. (2011). PubMed.
- Hepatocyte Stability. (n.d.). Cyprotex.
- Metabolic stability and its role in the discovery of new chemical entities. (2019). ResearchGate.
- Murray, M. (1992). Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. Chemical Research in Toxicology, 5(1), 60–66.
- 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. (2022). Uppsala University.
- Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. (n.d.). National Institutes of Health.
- Industry view: In vitro comparative metabolism studies to identify metabolites. (n.d.). EFSA.
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central.
- Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. (n.d.). ResearchGate.
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).
- Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. (2025). PubMed.
- 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. (2022). PubMed.
- Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives. (2022). ResearchGate.
- Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. (2024). PubMed Central.
- Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. (n.d.). PubMed.
Sources
- 1. Metabolism-directed structure optimization of benzimidazole-based Francisella tularensis enoyl-reductase (FabI) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the ADMET Properties of 7-Chloro-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiulcer, anthelmintic, and anticancer effects.[1][2][3] The introduction of a chlorine atom at the 7-position of the benzimidazole ring can significantly modulate the physicochemical and pharmacological properties of these derivatives. However, early and comprehensive assessment of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to identify promising candidates and mitigate the risk of late-stage attrition in drug development.[4]
This guide provides an in-depth comparison of key in vitro and in silico methods for evaluating the ADMET properties of 7-chloro-1H-benzo[d]imidazole derivatives, offering insights into experimental design and data interpretation.
Absorption: Predicting Oral Bioavailability
A crucial first step for an orally administered drug is its ability to be absorbed from the gastrointestinal tract. Key parameters to assess are solubility and intestinal permeability.
In Vitro Permeability Assessment: The Caco-2 Cell Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[5][6] These human colon adenocarcinoma cells differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[7][8]
Experimental Rationale: By measuring the rate at which a compound crosses the Caco-2 monolayer, we can estimate its potential for in vivo absorption. The assay can be performed in two directions: apical to basolateral (A-B) to simulate absorption, and basolateral to apical (B-A) to identify the involvement of efflux transporters like P-glycoprotein (P-gp).[8] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[6]
Experimental Protocol: Caco-2 Permeability Assay [5][7][9]
-
Cell Culture: Caco-2 cells are seeded on semipermeable Transwell® filter supports and cultured for approximately 21 days to allow for differentiation and monolayer formation.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[5]
-
Dosing: The test compound (e.g., 10 µM) is added to the donor compartment (apical for A-B transport, basolateral for B-A transport).
-
Sampling: At predetermined time points (e.g., 2 hours), samples are taken from the receiver compartment.[5]
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS analysis.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Table 1: Comparative Permeability of Benzimidazole Derivatives
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |
| This compound Derivative A | 8.5 | 15.2 | 1.79 | High |
| This compound Derivative B | 1.2 | 5.8 | 4.83 | Low to Moderate |
| Atenolol (Low Permeability Control) | <1.0 | <1.0 | N/A | Low (<50%)[8] |
| Antipyrine (High Permeability Control) | >10.0 | >10.0 | N/A | High (>90%)[8] |
Interpretation: Derivative A shows high passive permeability and is not a significant substrate for efflux pumps, suggesting good oral absorption. In contrast, Derivative B exhibits lower intrinsic permeability and is actively effluxed, which may limit its oral bioavailability.
Distribution: Understanding Plasma Protein Binding
Once absorbed, a drug's distribution in the body is heavily influenced by its binding to plasma proteins.[10][11] Only the unbound (free) fraction of the drug is available to interact with its target and exert a therapeutic effect.[11] High plasma protein binding can reduce efficacy and affect clearance.[12]
In Vitro Plasma Protein Binding Assessment: Rapid Equilibrium Dialysis (RED)
The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the extent of plasma protein binding.[10][11][13]
Experimental Rationale: The RED device consists of two chambers separated by a semipermeable membrane.[13] The test compound is added to the plasma-containing chamber, and over time, the free compound equilibrates across the membrane into the protein-free buffer chamber.[12] By measuring the compound concentration in both chambers, the fraction unbound (fu) can be calculated.[11]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [10][11][12]
-
Preparation: A stock solution of the test compound is spiked into plasma (human, rat, or mouse).[10]
-
Dialysis: The plasma-compound mixture is added to one chamber of the RED device, and buffer is added to the other. The device is then incubated at 37°C for a period (e.g., 4 hours) to reach equilibrium.[11][12]
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Matrix Matching and Extraction: To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer. Proteins are then precipitated with an organic solvent.[11]
-
Quantification: The concentration of the compound in the supernatants is determined by LC-MS/MS.
-
Data Analysis: The percentage of unbound compound is calculated.
Table 2: Plasma Protein Binding of Benzimidazole Derivatives in Human Plasma
| Compound | % Unbound (fu) | Interpretation |
| This compound Derivative A | 5.8 | Highly Bound |
| This compound Derivative B | 25.3 | Moderately Bound |
| Warfarin (High Binding Control) | <5 | Highly Bound[11] |
Interpretation: Derivative A is highly bound to plasma proteins, which may limit its free concentration at the target site and potentially lead to a longer half-life. Derivative B shows more moderate binding, suggesting a higher free fraction available for therapeutic activity.
Metabolism: Assessing Metabolic Stability
The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes.[14] Assessing a compound's metabolic stability is crucial for predicting its in vivo clearance and potential for drug-drug interactions.[15][16]
In Vitro Metabolic Stability Assessment: Liver Microsomal Assay
The liver microsomal stability assay is a common method to evaluate a compound's susceptibility to Phase I metabolism by CYP enzymes.[14][17][18]
Experimental Rationale: Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[14] By incubating the test compound with liver microsomes in the presence of the necessary cofactor (NADPH), the rate of metabolism can be determined by measuring the disappearance of the parent compound over time.[15][18] This data is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[15]
Experimental Protocol: Liver Microsomal Stability Assay [15][17][18]
-
Incubation Mixture: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.[17][18]
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.[15][18]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[17]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Quantification: The concentration of the remaining parent compound in the supernatant is analyzed by LC-MS/MS.
-
Data Analysis: The in vitro half-life and intrinsic clearance are calculated from the rate of compound depletion.
Table 3: Metabolic Stability of Benzimidazole Derivatives in Human Liver Microsomes
| Compound | In Vitro t½ (min) | In Vitro Clint (µL/min/mg protein) | Predicted In Vivo Clearance |
| This compound Derivative A | 45 | 15.4 | Low |
| This compound Derivative B | 8 | 86.6 | High |
| Verapamil (High Clearance Control) | <10 | >69.3 | High |
| Warfarin (Low Clearance Control) | >60 | <11.6 | Low |
Interpretation: Derivative A exhibits good metabolic stability, suggesting it will likely have low in vivo clearance and a longer duration of action. Derivative B is rapidly metabolized, indicating high in vivo clearance and a potentially short half-life, which might necessitate more frequent dosing.
Toxicity: Early Assessment of Safety Risks
Early identification of potential toxicity is paramount in drug discovery. Key areas of concern include mutagenicity and cardiotoxicity.
In Vitro Mutagenicity Assessment: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[19][20] A positive result indicates that the compound can cause mutations in DNA and may be a potential carcinogen.[19][20]
Experimental Rationale: The test uses specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[20] The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[20] The test is often conducted with and without a liver extract (S9 fraction) to account for metabolic activation of pro-mutagens.[1][19]
Experimental Protocol: Ames Test [1][19]
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98 and TA100) are used.[1]
-
Incubation: The test compound, bacterial culture, and (optionally) S9 metabolic activation mix are combined and plated on a histidine-deficient agar medium.
-
Incubation Period: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Table 4: Ames Test Results for Benzimidazole Derivatives
| Compound | Strain TA98 (-S9) | Strain TA98 (+S9) | Strain TA100 (-S9) | Strain TA100 (+S9) | Mutagenicity |
| This compound Derivative A | Negative | Negative | Negative | Negative | Non-mutagenic |
| This compound Derivative B | Negative | Positive | Negative | Negative | Pro-mutagen |
| 2-Nitrofluorene (Positive Control) | Positive | Positive | Positive | Positive | Mutagenic |
Interpretation: Derivative A is non-mutagenic in this assay. Derivative B is a pro-mutagen, meaning it becomes mutagenic after being metabolized by liver enzymes.[1] This is a significant toxicity flag that would likely halt further development.
In Silico ADMET Prediction
In addition to in vitro assays, a variety of computational tools can be used to predict the ADMET properties of compounds early in the discovery process.[4][21][22][23][24][25] These models are built on large datasets of known drugs and chemicals and can provide valuable initial assessments of properties like solubility, permeability, plasma protein binding, metabolism by specific CYP isoforms, and various toxicity endpoints.[26][27][28]
Visualizing the Workflow
Caption: In vitro ADMET screening cascade for this compound derivatives.
Conclusion and Future Directions
A comprehensive and early evaluation of ADMET properties is essential for the successful development of this compound derivatives as therapeutic agents. The in vitro assays described in this guide provide robust and predictive data for key parameters such as absorption, distribution, metabolism, and toxicity. Integrating these experimental findings with in silico predictions can further enhance the efficiency of the drug discovery process, enabling researchers to prioritize compounds with favorable ADMET profiles and make informed decisions to advance the most promising candidates toward clinical development. Further investigation into specific CYP450 isoform inhibition and potential for hERG channel inhibition is also recommended to build a more complete safety profile.[29][30][31]
References
- Merck Millipore. Metabolic Stability Assays.
- Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
- Visikol. Plasma Protein Binding Assay. (2022-11-03).
- Caco2 assay protocol.
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024-12-09).
- Domainex. Plasma Protein Binding Assay.
- Enamine. Caco-2 Permeability Assay.
- Mercell. metabolic stability in liver microsomes.
- PubMed. Mutagenic Study of Benzimidazole Derivatives with (+S9) and without (-S9)
- PMC - NIH. Mutagenic Study of Benzimidazole Derivatives with (+S9) and without (−S9)
- Creative Bioarray. Caco-2 permeability assay.
- Springer Nature Experiments.
- ResearchGate. Mutagenic Study of Benzimidazole Derivatives with (+S9) and without (−S9)
- Evotec. Microsomal Stability.
- YouTube. PPB Training Video. (2022-06-13).
- Evotec. Caco-2 Permeability Assay.
- WuXi AppTec. Plasma Protein Binding (PPB) Assays.
- PubMed.
- PubMed - NIH.
- PMC - NIH. hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole.
- PubMed Central.
- ADMET Prediction of synthesized Heterocyclic derivatives to tre
- Taylor & Francis Online. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles.
- PubMed.
- CHIMIA. The mutagenicity of benzimidazole and benzimidazole derivatives III . The influence of the 2-substituent in benzimidazole on the mutagenic activity.
- Frontiers. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025-01-12).
- PMC - NIH. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025-01-13).
- Oriental Journal of Chemistry.
- ResearchGate.
- ResearchGate.
- Synthesis, ADMET, drug likeness and in silico activities of benzimidazole deriv
- ResearchGate. Effects of P450 isoform-specific inhibitors on the metabolism of...
- MDPI. Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents. (2021-11-25).
- Wikipedia. Ames test.
- PMC - NIH. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. (2025-08-22).
- PMC - PubMed Central.
- In Silico Tools and Software to Predict ADMET of New Drug Candid
- ResearchGate. (PDF)
- PMC - NIH. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022-08-03).
- Mechanism of action of benzimidazole derivatives to tre
- ResearchGate. In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers | Request PDF. (2025-09-04).
- MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023-07-06).
- MDPI. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024-01-16).
Sources
- 1. Mutagenic Study of Benzimidazole Derivatives with (+S9) and without (-S9) Metabolic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. enamine.net [enamine.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 12. Plasma Protein Binding Assay [visikol.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. mercell.com [mercell.com]
- 19. Mutagenic Study of Benzimidazole Derivatives with (+S9) and without (−S9) Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ames test - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
- 29. Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Elucidating the Inhibitory Mechanism of 7-chloro-1H-benzo[d]imidazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of inhibition for the compound 7-chloro-1H-benzo[d]imidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases. Notably, complex derivatives of this compound have been identified as covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), suggesting a potential for this simpler core structure to exhibit a similar mechanism.[1][2][3]
Stage 1: Verifying Target Engagement in a Cellular Milieu
Before committing to extensive in vitro characterization, it is paramount to confirm that this compound engages its intended target within the complex environment of a living cell. This step bridges the gap between biochemical potency and cellular activity. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[4][5]
The foundational principle of CETSA is that the binding of a ligand, such as our inhibitor, stabilizes the target protein, making it more resistant to heat-induced denaturation.[6] This change in thermal stability is a direct proxy for target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)[7][8]
-
Cell Culture and Treatment: Culture cells expressing the putative target protein (e.g., a specific kinase) to ~80% confluency. Treat the cells with this compound (e.g., at 10x the concentration of its cell-based IC50), a known inhibitor as a positive control, and a vehicle (e.g., DMSO) as a negative control. Incubate for 1-2 hours under normal culture conditions.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the soluble proteins.
-
Separation of Aggregates: Pellet the heat-denatured, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western Blot or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble target protein against temperature for each treatment condition. A shift of the melting curve to a higher temperature in the presence of this compound indicates target stabilization and thus, engagement.
Illustrative CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data: Expected CETSA Results
| Compound | Target Protein | Apparent Tm (°C) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | Kinase X | 52.1 | - | Baseline melting temperature. |
| This compound | Kinase X | 58.6 | +6.5 °C | Strong target engagement. |
| Known Reversible Inhibitor | Kinase X | 57.8 | +5.7 °C | Positive control engagement. |
| Irrelevant Compound | Kinase X | 52.3 | +0.2 °C | No significant engagement. |
Stage 2: Biophysical Characterization of the Binding Interaction
With cellular target engagement confirmed, the next logical step is to quantify the binding interaction using label-free biophysical techniques. This provides critical data on affinity, kinetics, and thermodynamics, which are essential for building a complete mechanistic picture.
Methodology A: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful tool for measuring the real-time association (k_on) and dissociation (k_off) rates of an inhibitor binding to its target protein.[7][8] The ratio of these rates (k_off/k_on) yields the equilibrium dissociation constant (K_D), a measure of binding affinity. For covalent inhibitors, the dissociation rate is often extremely slow, providing an early clue to an irreversible mechanism.[7][9]
-
Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). A reference channel is prepared similarly but without the protein to allow for background signal subtraction.
-
Analyte Preparation: Prepare a series of precise dilutions of this compound in running buffer, typically spanning at least two orders of magnitude around the expected K_D. Include a buffer-only (blank) injection.
-
Binding Measurement: Inject the inhibitor solutions sequentially over the protein and reference surfaces at a constant flow rate. Monitor the change in response units (RU) over time. This includes an association phase (during injection) and a dissociation phase (when flowing running buffer).
-
Regeneration: If the interaction is reversible, inject a regeneration solution (e.g., high salt or low pH buffer) to remove the bound inhibitor and prepare the surface for the next cycle. For suspected covalent inhibitors, this step will be ineffective.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract k_on, k_off, and calculate K_D.
Methodology B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11] It is an in-solution technique that requires no modification of the binding partners. The key parameters obtained are the binding affinity (K_D), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[12]
-
Sample Preparation: Prepare the purified target protein in a suitable, well-matched buffer in the sample cell. Prepare this compound at a concentration ~10-15 times higher than the protein in the injection syringe, using the exact same buffer. Degas all solutions.
-
Titration: Perform a series of small, precise injections (e.g., 2-5 µL) of the inhibitor solution into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the minute temperature changes between the sample cell and a reference cell after each injection, which corresponds to the heat of binding.
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine n, K_D, and ΔH. The change in entropy (ΔS) can then be calculated.
Comparative Data: Expected Biophysical Parameters
| Parameter | This compound | Known Reversible Inhibitor | Interpretation of Difference |
| SPR | |||
| k_on (M⁻¹s⁻¹) | 1.5 x 10⁵ | 2.1 x 10⁵ | Similar association rates. |
| k_off (s⁻¹) | < 1.0 x 10⁻⁵ (No dissociation observed) | 8.2 x 10⁻³ | The extremely slow dissociation is a strong indicator of a covalent or irreversible binding mechanism. |
| K_D (nM) | Not accurately determined by ratio | 39.0 | K_D for covalent inhibitors cannot be reliably calculated from k_off/k_on if dissociation is negligible. |
| ITC | |||
| K_D (nM) | 45.3 | 41.5 | ITC provides the affinity of the initial non-covalent binding step. |
| Stoichiometry (n) | 0.98 | 1.01 | Confirms a 1:1 binding interaction for both. |
| ΔH (kcal/mol) | -8.2 | -7.5 | Both interactions are enthalpically driven. |
| -TΔS (kcal/mol) | -2.5 | -3.0 | Both interactions have a favorable entropic component. |
Stage 3: Definitive Confirmation of Covalent Inhibition
The data from SPR strongly suggest a covalent mechanism. The following experiments are designed to provide unequivocal proof of covalent bond formation and to characterize its kinetics.
Methodology A: Time-Dependent Inhibition Kinetics
Covalent inhibitors typically exhibit time-dependent inhibition, where the potency (measured as IC50) increases with the duration of pre-incubation between the inhibitor and the target enzyme. This occurs because the irreversible covalent bond formation step takes time.[13] The kinetics of this process can be described by a two-step model: an initial reversible binding to form an enzyme-inhibitor complex (E•I), followed by the formation of the covalent adduct (E-I).[14][15]
Illustrative Two-Step Covalent Inhibition Model
Caption: Kinetic model for two-step covalent inhibition.
-
Pre-incubation: Pre-incubate the target enzyme with various concentrations of this compound for different periods (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. For a control, a parallel experiment without inhibitor is run.
-
Activity Measurement: Measure the initial reaction velocity (rate of product formation) for each condition.
-
Data Analysis: For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).
-
Parameter Calculation: Plot the k_obs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) . This allows for the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I), which represents the affinity of the initial reversible binding step.[13]
Methodology B: Mass Spectrometry (MS) for Covalent Adduct Confirmation
The most direct and conclusive evidence for covalent modification is the detection of a mass increase in the target protein that corresponds precisely to the molecular weight of the inhibitor.[16][17]
-
Incubation and Quenching: Incubate the purified target protein with an excess of this compound for a sufficient time to ensure complete reaction (e.g., 2 hours). A control sample is incubated with vehicle only.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column.
-
Intact Mass Analysis: Analyze both the treated and control protein samples by LC-MS (e.g., ESI-Q-TOF). Deconvolute the resulting mass spectra to determine the precise molecular weight of the intact protein. A mass shift in the treated sample equal to the mass of the inhibitor confirms 1:1 covalent adduct formation.[17]
-
Peptide Mapping (to identify modification site):
-
Denature, reduce, and alkylate the cysteine residues in both treated and control protein samples.
-
Digest the proteins into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the protein's sequence. The modified peptide will show a mass shift corresponding to the inhibitor. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been covalently modified.[16][18]
-
Comparative Data: Expected Covalent Inhibition Results
| Experiment | Observation for this compound | Interpretation |
| Time-Dependent Inhibition | IC50 decreases with longer pre-incubation time. | Characteristic of an irreversible or slow-binding inhibitor. |
| Kinetic Parameters | k_inact/K_I = 1.2 x 10⁴ M⁻¹s⁻¹ | Quantifies the efficiency of covalent modification.[13] |
| Intact Protein MS | Observed Mass = Protein MW + 166.6 Da | Unambiguous confirmation of a single covalent adduct (MW of this compound ≈ 166.6 g/mol ). |
| Peptide Mapping MS/MS | MS/MS fragments identify Cys-797 as the modified residue. | Pinpoints the specific site of covalent attachment on the target protein. |
Conclusion and Comparative Summary
By systematically applying the described multi-stage workflow, we can construct a robust, evidence-based profile of the inhibitory mechanism of this compound. The collective data from cellular, biophysical, and biochemical assays provide a clear and compelling narrative.
| Assay | Known Reversible Inhibitor | This compound | Conclusion for this compound |
| CETSA | Shows thermal shift | Shows significant thermal shift | Engages target in cells. |
| SPR | Measurable k_on and k_off | Measurable k_on, negligible k_off | Irreversible or pseudo-irreversible binding. |
| ITC | Measures K_D, ΔH, and ΔS | Measures K_D, ΔH, and ΔS of initial binding | Thermodynamics of initial non-covalent step defined. |
| Time-Dependency | No change in IC50 with time | IC50 decreases with pre-incubation | Time-dependent, irreversible inhibition. |
| Intact MS | No mass change | Mass increases by MW of inhibitor | Confirms 1:1 covalent adduct formation. |
| Peptide Mapping | No modification | Identifies modified residue | Defines the specific site of covalent attack. |
Based on this comprehensive analysis, This compound is definitively confirmed to be a time-dependent, irreversible, covalent inhibitor of its target protein. It engages its target in cells, and the mechanism proceeds via an initial reversible binding event followed by the formation of a stable covalent bond at a specific amino acid residue. This detailed mechanistic understanding is crucial for its further development as a potential therapeutic agent.
References
- A Perspective on the Kinetics of Covalent and Irreversible Inhibition.ACS Chemical Biology. [Link]
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
- Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase.ACS Medicinal Chemistry Letters. [Link]
- Technologies for Direct Detection of Covalent Protein–Drug Adducts.Molecules. [Link]
- Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases.Journal of Pharmacological Sciences. [Link]
- Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics.Biocompare. [Link]
- Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers.Journal of Medicinal Chemistry. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Review of Biochemistry. [Link]
- Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.Frontiers in Molecular Biosciences. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.Methods in Molecular Biology. [Link]
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.Drug Hunter. [Link]
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Chemoproteomic methods for covalent drug discovery.RSC Chemical Biology. [Link]
- Isothermal Titration Calorimetry (ITC).Center for Macromolecular Interactions, Harvard Medical School. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.ACS Chemical Biology. [Link]
- Using mass spectrometry chemoproteomics to advance covalent drug development.News-Medical.Net. [Link]
- Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.Journal of Controlled Release. [Link]
- A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modific
- Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry.Analytical Chemistry. [Link]
- Cellular Thermal Shift Assay (CETSA).News-Medical.Net. [Link]
- Enzyme Inhibition Data of Compounds 9a-d.
- Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study.Arabian Journal of Chemistry. [Link]
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors.BMC Chemistry. [Link]
- Synthesis and urease inhibition studies of benzimidazoles derivatives 3a-3f.
- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.Pharmaceuticals. [Link]
- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.Molecules. [Link]
- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.
- Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics.RSC Advances. [Link]
- Discovery of a Covalent Inhibitor That Overcame Resistance to Venetoclax in AML Cells Overexpressing BFL-1.Journal of Medicinal Chemistry. [Link]
- Discovery of 1 H-benzo[ d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.PubMed. [Link]
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.Molecules. [Link]
- Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.Molecules. [Link]
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.ACS Omega. [Link]
- Discovery of benzodiazepine derivatives as a new class of covalent inhibitors of SARS-CoV-2 main protease.Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1 H-benzo[ d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. news-medical.net [news-medical.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]
- 9. drughunter.com [drughunter.com]
- 10. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. mdpi.com [mdpi.com]
- 17. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Statistical Analysis of Biological Data from Comparative Benzimidazole Studies
Introduction: The Critical Role of Statistical Rigor in Benzimidazole Research
Pillar 1: Expertise & Experience in Experimental Design
Common Experimental Designs in Benzimidazole Research
-
Parallel-Group Design: This is the most common design, where each group of subjects (e.g., cell lines, animals) is exposed to a different treatment (e.g., a novel benzimidazole derivative, a standard drug, a placebo). The key assumption is that the groups are comparable at baseline.
-
Dose-Response Design: To understand the potency of a benzimidazole derivative, a dose-response study is essential. This involves testing a range of concentrations of the compound to determine key parameters like the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[4] It's crucial to select a range of doses that bracket the expected IC50 value to ensure an accurate curve fit.
-
Factorial Design: This design is employed when investigating the effects of two or more independent variables (e.g., two different benzimidazole compounds, or a benzimidazole and a potentiating agent). It allows for the assessment of not only the main effects of each variable but also their interaction.
Causality Behind Experimental Choices: The selection of an experimental design should be driven by the specific research question. A parallel-group design is suitable for a straightforward comparison of efficacy. A dose-response design is necessary to quantify and compare the potency of different compounds. A factorial design is ideal for exploring synergistic or antagonistic interactions between treatments.
Pillar 2: Trustworthiness Through Self-Validating Protocols and Data Integrity
The credibility of any comparative study hinges on the quality and integrity of the data generated. This necessitates the use of well-validated and meticulously executed experimental protocols.
Key Experimental Protocols for Generating Biological Data
1. In Vitro Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]
-
Step 1: Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Step 2: Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and control compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Step 3: MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Step 4: Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
2. Anthelmintic Motility Assays
Assessing the motility of parasitic worms is a key indicator of anthelmintic drug efficacy.[7]
-
Step 1: Worm Preparation: Isolate and wash adult worms (e.g., Pheretima posthuma) in a suitable medium.[8]
-
Step 2: Drug Exposure: Place individual or groups of worms in petri dishes containing various concentrations of the benzimidazole compounds or a standard anthelmintic. A control group with only the medium should be included.[8]
-
Step 3: Motility Observation: Observe the worms at regular intervals and record the time taken for paralysis (no movement except when shaken) and death (no movement even when shaken vigorously).[8]
-
Step 4: Data Recording: Record the time to paralysis and death for each worm in each treatment group.
3. High-Throughput Screening (HTS)
HTS allows for the rapid screening of large libraries of compounds.[9][10] This automated approach uses robotics and sensitive detectors to conduct millions of tests quickly, identifying active compounds that modulate a specific biological pathway.[9][11]
-
Step 1: Assay Development: A robust and sensitive assay is developed that can be automated.
-
Step 2: Library Screening: The compound library is screened against the target.
-
Step 3: Data Analysis: Sophisticated data analysis methods are required to handle the large datasets and identify "hits."[12]
Data Presentation: Ensuring Clarity and Comparability
Summarizing quantitative data in clearly structured tables is essential for easy comparison.
Table 1: Comparative in vitro Cytotoxicity of Benzimidazole Derivatives against DLD-1 Colon Cancer Cells
| Compound | IC50 (µM)[5][6] |
| Benzimidazole Derivative A | 57.68[5][6] |
| Benzimidazole Derivative B | 75.42 |
| Doxorubicin (Standard) | 5.57[13] |
Table 2: Comparative Anthelmintic Activity of Benzimidazole Derivatives against Pheretima posthuma
| Compound (Concentration) | Time to Paralysis (min) | Time to Death (min) |
| Benzimidazole Derivative C (10 mg/mL) | 25 | 45 |
| Benzimidazole Derivative D (10 mg/mL) | 32 | 58 |
| Albendazole (Standard) (10 mg/mL) | 18 | 35 |
Pillar 3: Authoritative Grounding & Comprehensive Statistical Analysis
The final and most critical step is the statistical analysis of the collected data. The choice of statistical test depends on the experimental design and the nature of the data.
A Logical Flow for Statistical Test Selection
The following diagram illustrates a decision-making process for selecting the appropriate statistical test.
Caption: A decision tree for selecting the appropriate statistical test.
Common Statistical Tests in Benzimidazole Research
-
t-test: Used to compare the means of two groups. For example, comparing the mean cell viability of a control group to a group treated with a single concentration of a benzimidazole derivative.[14]
-
Analysis of Variance (ANOVA): Used to compare the means of three or more groups. For instance, comparing the mean parasite motility across a control group and groups treated with different benzimidazole compounds.[14][15]
-
One-Way ANOVA: Used when there is one independent variable with three or more levels (e.g., different drugs).
-
Two-Way ANOVA: Used when there are two independent variables (e.g., different drugs and different cell lines).[14]
-
-
Post-Hoc Tests (e.g., Tukey's, Dunnett's): If ANOVA shows a significant difference between groups, post-hoc tests are used to determine which specific groups are different from each other.[14]
-
Regression Analysis: Used to model the relationship between a dependent variable (e.g., cell viability) and one or more independent variables (e.g., drug concentration). This is fundamental for determining IC50 values from dose-response curves.
-
Non-parametric Tests (e.g., Mann-Whitney U test, Kruskal-Wallis test): These are used when the data does not meet the assumptions of parametric tests (e.g., normal distribution).[15]
Visualizing Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of benzimidazole derivatives often involves studying their effects on cellular signaling pathways.
Caption: The Wnt/β-catenin signaling pathway and a potential point of inhibition by benzimidazole derivatives.[16]
Caption: A generalized experimental workflow for comparative benzimidazole studies.
Conclusion: Synthesizing Data and Drawing Valid Inferences
References
- Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library.
- Beyond IC50s: Towards Robust Statistical Methods for in vitro Association Studies. National Institutes of Health.
- Practical and low cost whole-organism motility assay: A step-by-step protocol. PubMed.
- High-throughput screening. Wikipedia.
- What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences.
- Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii.
- Maximizing Drug Discovery with High-Throughput and High-Content Screening. Indica Labs.
- [Pharmacokinetics of benzimidazole derivatives]. PubMed.
- Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Nature.
- RP TLC data in correlation studies with in silico pharmacokinetic properties of benzimidazole and benztriazole derivatives. PubMed.
- Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. Eastern Journal of Medicine.
- Motility Test Medium Protocol. American Society for Microbiology.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed.
- Which Statistical Method to use for Data analysis of in vitro study?. ResearchGate.
- What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. ResearchGate.
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online.
- Statistical methods and software for validation studies on new in vitro toxicity assays. Semantic Scholar.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.
- (PDF) Using the MTT Cell Viability Test and Immunocytochemistry Techniques, Benzimidazole's Cytotoxicity and Apoptosis Activation in Mouse 4T1 Cell Culture. ResearchGate.
- Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. JournalAgent.
- Cell viability of L929 fibroblasts cultured with pyrazolo-benzimidazole derivatives after 48h of experimentation, evaluated by MTT assay.. ResearchGate.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate.
- Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis. PubMed Central.
- Molecular Docking Investigation, Pharmacokinetic Analysis, and Molecular Dynamic Simulation of Some Benzoxaborole- Benzimidazole. SciSpace.
- Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. PubMed.
- Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study. National Institutes of Health.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles. bioRxiv.
- Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin. Frontiers.
- High-content approaches to anthelmintic drug screening. PubMed Central.
- Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles. ResearchGate.
- Anthelmintic drug discovery: target identification, screening methods and the role of open science. PubMed Central.
- (PDF) Unraveling the Mechanisms of Benzimidazole Resistance in Hookworms: A Molecular Docking and Dynamics Study. ResearchGate.
- A comparative study of the lipophilicity of benzimidazole and benztriazole derivatives by RPTLC. SpringerLink.
- Comparative Study of Herbal drugs and Synthetic drugs used for treatment of Intestinal Worm Infestation. Research Journal of Pharmacy and Technology.
- A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. National Institutes of Health.
- The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method. National Institutes of Health.
- Towards a systematic characterization of the antiprotozoal activity landscape of benzimidazole derivatives. PubMed.
- A comparative study of the lipophilicity of benzimidazole and benztriazole derivatives by RPTLC | Request PDF. ResearchGate.
- (PDF) Motility Assay: Twitching Motility. ResearchGate.
- Protocols in Molecular Parasitology. FINDit - University of South Wales.
- Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies. ResearchGate.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PubMed Central.
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Beyond IC50s: Towards Robust Statistical Methods for in vitro Association Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eastjmed.org [eastjmed.org]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. Practical and low cost whole-organism motility assay: A step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 7-chloro-1H-benzo[d]imidazole
For Immediate Reference: Treat all 7-chloro-1H-benzo[d]imidazole waste as hazardous. Segregate from other waste streams and dispose of via a licensed environmental management contractor. Never discharge to the sewer or mix with non-hazardous refuse.
This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, a halogenated heterocyclic compound frequently utilized in pharmaceutical research and development. As a Senior Application Scientist, my objective is to extend beyond mere instruction, offering a narrative grounded in the principles of chemical causality and regulatory compliance to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Before we delve into the procedural aspects of disposal, it is paramount to understand the inherent risks associated with this compound. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not universally available, data from suppliers and analogous compounds, such as 2-chloro-1H-benzimidazole and 5-Bromo-7-chloro-1H-benzo[d]imidazole, allow for a robust hazard assessment.[1]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This profile necessitates handling with appropriate personal protective equipment (PPE) and dictates that all waste generated, including contaminated labware, must be treated as hazardous.
Table 1: Hazard Profile and Recommended Immediate Actions
| Hazard Statement | Description | Immediate Action in Case of Exposure |
| H302 | Harmful if swallowed | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
| H315 | Causes skin irritation | Remove contaminated clothing. Wash affected area with soap and plenty of water for at least 15 minutes.[1] |
| H319 | Causes serious eye irritation | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| H335 | May cause respiratory irritation | Move person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its transfer to a certified hazardous waste handler. This workflow is designed to ensure safety and regulatory compliance at every stage.
Waste Segregation: The First Line of Defense
The cardinal rule of chemical waste management is segregation. Cross-contamination of waste streams can lead to dangerous reactions and significantly increase disposal costs. Waste containing this compound must be collected in a dedicated container.
Do Not Mix With:
Container Selection and Labeling
Container Requirements:
-
Compatibility: Use a container made of a material that is chemically resistant to halogenated organic compounds, such as high-density polyethylene (HDPE).[3]
-
Integrity: The container must be in good condition, with no leaks or cracks, and have a secure, screw-top lid.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date accumulation started
-
The relevant hazard pictograms (e.g., GHS07 for irritant/harmful)
-
On-Site Accumulation and Storage
Designate a specific, secure area within the laboratory for the accumulation of hazardous waste. This area should be:
-
Well-ventilated.
-
Away from sources of ignition and incompatible materials.[5]
-
Under the control of trained personnel.
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your designated this compound waste container.[6] Subsequent rinsates should also be collected as hazardous waste.
-
Final Disposal: After triple rinsing, the defaced container may be disposed of as non-hazardous solid waste, in accordance with institutional policy.
Final Disposal
The final step is the transfer of the hazardous waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Never attempt to dispose of this chemical down the drain or in the regular trash.
Spill Management: Immediate Response Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[5]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminate any equipment used.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is likely to be classified under the "F-listed" wastes from non-specific sources if it is a spent solvent.[7][8] Specifically, it could fall under codes such as F002 for spent halogenated solvents.[9] It is the responsibility of the waste generator to properly classify their waste.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe working environment and environmental stewardship.
References
- Ohio Environmental Protection Agency. Waste Codes. [Link]
- Nipissing University.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
- University of Washington.
- U.S. Environmental Protection Agency. Waste Code. [Link]
- University of Maryland. EPA Hazardous Waste Codes. [Link]
- Minnesota Pollution Control Agency. F List of Hazardous Waste. [Link]
- University of California, Santa Barbara. Hazardous Waste Reduction. [Link]
- University of Oslo. Chemical and Hazardous Waste Guide. [Link]
- Chemos GmbH & Co.KG.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. nipissingu.ca [nipissingu.ca]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. pca.state.mn.us [pca.state.mn.us]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Senior Application Scientist's Guide to Handling 7-chloro-1H-benzo[d]imidazole
Hazard Identification and Risk Assessment
7-chloro-1H-benzo[d]imidazole (CAS No. 16931-35-4) is a chlorinated heterocyclic compound. Based on the hazard classifications of structurally similar molecules, we must assume it presents multiple hazards. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
The known hazard statements for this compound include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Given these hazards, a thorough risk assessment is mandatory before any work begins. This involves evaluating the quantity of the substance being handled, the potential for dust generation, and the duration of the procedure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to preventing exposure. Do not merely wear PPE; understand its purpose and limitations. All PPE should comply with established standards such as those from ANSI or EN.[2][3]
Core PPE Requirements
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a face shield worn over safety glasses. | ANSI Z87.1 or European Standard EN166[2][3] | Protects against airborne dust particles and accidental splashes which can cause serious eye irritation.[1] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Tested according to EN 374[3][4] | Prevents direct skin contact, which can lead to irritation. Always check glove compatibility with the specific chemical and discard immediately if contaminated.[5] |
| Body | A properly fitted, flame-resistant lab coat. | Should be buttoned to cover as much skin as possible. | Minimizes skin contact with any spills and protects underlying clothing.[3] |
| Respiratory | A NIOSH-approved respirator with a particle filter (e.g., N95) or higher. | OSHA 29 CFR 1910.134[2] | Required when handling the solid form outside of a certified chemical fume hood to prevent inhalation of dust, which may cause respiratory irritation.[4] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Preparation and Weighing (Solid Form)
-
Designated Area: All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood, to control dust.[6]
-
Engineering Controls: Ensure ventilation is adequate to keep airborne concentrations low.[2] An eyewash station and safety shower must be readily accessible.[2]
-
Donning PPE: Before handling, don the appropriate PPE as determined by your risk assessment. This includes a lab coat, nitrile gloves, and chemical safety goggles. If weighing outside a fume hood, a respirator is mandatory.
-
Weighing: Minimize dust generation during weighing.[6] Use a micro-spatula and weigh the compound on weighing paper or in a tared container. Close the primary container immediately after dispensing.
-
Cleaning: Clean any spills on the balance immediately using a damp cloth, taking care not to create dust. Dispose of contaminated cleaning materials as hazardous waste.
Dissolving and Solution Handling
-
Inert Environment: If the protocol requires, perform dissolution under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Container Sealing: Once dissolved, ensure the container is tightly sealed and clearly labeled.
Emergency Procedures
In case of accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Take off immediately all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical advice if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.[9]
Disposal Plan
Proper disposal is essential to protect personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste quantities of the chemical, both in solid form and in solution, must be disposed of as hazardous chemical waste.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.[10] Do not discharge into drains or the environment.[4][8] Incineration at a licensed facility is a common disposal method for such compounds.[11]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety and ensure the integrity of your research. This guide serves as a foundational document; always supplement it with your institution's specific chemical hygiene plan and any new information that becomes available.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Imidazole.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- West Liberty University. (n.d.). Chemical Product and Company Identification MSDS Name: Imidazole.
- Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
- Scribd. (n.d.). Chlorine Waste Disposal Strategies.
- ResearchGate. (2025). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration.
Sources
- 1. This compound | 16931-35-4 [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. westliberty.edu [westliberty.edu]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
